Product packaging for m-PEG48-OH(Cat. No.:)

m-PEG48-OH

Katalognummer: B8025139
Molekulargewicht: 2146.6 g/mol
InChI-Schlüssel: OLYXSSSFVIJGMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

m-PEG48-alcohol is a polyethylene glycol (PEG)-based linker reagent featuring a terminal hydroxyl group. PEGs are non-toxic, non-immunogenic, and non-biodegradable polymers known for their high solubility in water and organic solvents . The hydrophilic PEG spacer is widely utilized to improve the solubility of conjugated molecules in aqueous media, which is a critical factor in drug formulation and development . The terminal primary alcohol group in m-PEG48-alcohol can be readily functionalized or serve as a chemical handle for further conjugation, making it a valuable building block in organic synthesis and bioconjugation protocols. PEGylated molecules are also integral in the development of hydrogels for various biomedical applications, such as creating controlled microenvironments for cell encapsulation and tissue engineering . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C97H196O49 B8025139 m-PEG48-OH

Eigenschaften

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C97H196O49/c1-99-4-5-101-8-9-103-12-13-105-16-17-107-20-21-109-24-25-111-28-29-113-32-33-115-36-37-117-40-41-119-44-45-121-48-49-123-52-53-125-56-57-127-60-61-129-64-65-131-68-69-133-72-73-135-76-77-137-80-81-139-84-85-141-88-89-143-92-93-145-96-97-146-95-94-144-91-90-142-87-86-140-83-82-138-79-78-136-75-74-134-71-70-132-67-66-130-63-62-128-59-58-126-55-54-124-51-50-122-47-46-120-43-42-118-39-38-116-35-34-114-31-30-112-27-26-110-23-22-108-19-18-106-15-14-104-11-10-102-7-6-100-3-2-98/h98H,2-97H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYXSSSFVIJGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C97H196O49
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2146.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Structural Elucidation of m-PEG48-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure of methoxy-polyethylene glycol-48-hydroxyl (m-PEG48-OH), a monodisperse polyethylene (B3416737) glycol derivative critical in bioconjugation, drug delivery, and nanoparticle functionalization. This document details its molecular architecture, physicochemical properties, and the analytical methodologies employed for its characterization.

Core Structure and Nomenclature

Methoxy-polyethylene glycol-48-hydroxyl, abbreviated as this compound, is a hetero-bifunctional polymer. Its structure consists of three key components:

  • A methoxy (B1213986) (CH₃O-) group: This terminal group caps (B75204) one end of the polymer chain, rendering it monofunctional and preventing unwanted crosslinking reactions in conjugation applications.

  • A polyethylene glycol (PEG) backbone: This hydrophilic chain is composed of 48 repeating ethylene (B1197577) glycol units -(CH₂CH₂O)-. The PEG backbone is responsible for the characteristic properties of the molecule, such as its solubility in aqueous and organic solvents, biocompatibility, and ability to shield conjugated molecules from the immune system.

  • A terminal hydroxyl (-OH) group: This functional group at the other end of the polymer chain provides a reactive site for conjugation to other molecules, such as proteins, peptides, or small molecule drugs.

The generalized chemical structure of this compound can be represented as:

CH₃O-(CH₂CH₂O)₄₈-H

Physicochemical Properties

The precise control over the number of repeating ethylene glycol units in monodisperse PEGs like this compound results in well-defined physicochemical properties. A summary of these quantitative data is presented in the table below.

PropertyValueMethod of Determination/Reference
Average Molecular Weight (Mw) Approximately 2131.5 g/mol (Calculated)Calculated based on the molecular formula C₉₇H₁₉₆O₄₉, derived from the structure with 48 ethylene glycol units, a methoxy cap, and a terminal hydroxyl group. The molecular weight of the related m-PEG48-amine is reported as 2145.6 g/mol .
Polydispersity Index (PDI) Typically ≤ 1.05Gel Permeation Chromatography (GPC). Monofunctional linear mPEGs with a narrow distribution generally exhibit a PDI in this range.
Purity Typically > 95%High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy.
Solubility Soluble in water and most organic solventsGeneral property of polyethylene glycols.

Structural Characterization: Experimental Protocols

The definitive structural analysis of this compound relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of this compound and determining its average molecular weight.

Methodology:

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer.

  • Spectral Analysis:

    • The sharp singlet peak corresponding to the methoxy (CH₃O-) protons typically appears around 3.38 ppm.

    • The large, broad multiplet in the region of 3.5-3.8 ppm corresponds to the methylene (B1212753) protons (-CH₂CH₂O-) of the ethylene glycol repeating units.

    • The integration of the methoxy proton signal is compared to the integration of the repeating unit protons to calculate the degree of polymerization and, consequently, the number-average molecular weight (Mn). It is crucial to correctly assign and integrate the signals, considering potential overlaps and the presence of ¹³C satellites.[1][2][3]

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution and polydispersity index (PDI) of polymers like this compound.

Methodology:

  • System Setup: An HPLC system equipped with a GPC column (e.g., Ultrahydrogel or PLgel) and a refractive index (RI) detector is used.[4][5]

  • Mobile Phase: An appropriate solvent in which the polymer is soluble and does not interact with the column stationary phase is chosen (e.g., water or dimethylformamide with additives like LiBr).[5][6]

  • Calibration: The system is calibrated using a series of narrow PEG standards with known molecular weights. A calibration curve of log(Molecular Weight) versus retention time is generated.[4]

  • Sample Analysis: A solution of this compound is injected into the system. The retention time of the polymer is measured.

  • Data Analysis: The molecular weight of the sample is determined by comparing its retention time to the calibration curve. The PDI (Mw/Mn) is calculated from the molecular weight distribution of the chromatogram.[4][6]

Synthesis Pathway

The synthesis of m-PEG-OH is typically achieved through the anionic ring-opening polymerization of ethylene oxide.[7] This living polymerization technique allows for precise control over the chain length and results in a narrow molecular weight distribution.

Synthesis_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination methanol Methanol (CH₃OH) methoxide Methoxide Anion (CH₃O⁻) methanol->methoxide + Base base Strong Base (e.g., KH) eo Ethylene Oxide (n EO) methoxide->eo Nucleophilic Attack living_chain Living Polymer Chain CH₃(OCH₂CH₂)nO⁻ eo->living_chain Chain Growth proton_source Proton Source (e.g., H₃O⁺) living_chain->proton_source mpeg_oh m-PEG-OH CH₃(OCH₂CH₂)nOH proton_source->mpeg_oh Quenching

Caption: Anionic Ring-Opening Polymerization of Ethylene Oxide for m-PEG-OH Synthesis.

Experimental Workflow for Characterization

A logical workflow is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and suitability for downstream applications.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation cluster_final Final Product Assessment synthesis Synthesized this compound nmr ¹H NMR Spectroscopy synthesis->nmr gpc Gel Permeation Chromatography (GPC) synthesis->gpc hplc HPLC (Purity) synthesis->hplc structure Confirm Structure (Methoxy & Hydroxyl termini) nmr->structure mw_mn Determine Mn nmr->mw_mn mw_dist Determine Mw & PDI gpc->mw_dist purity_val Quantify Purity hplc->purity_val final_product Qualified this compound structure->final_product mw_mn->final_product mw_dist->final_product purity_val->final_product

Caption: Workflow for the Physicochemical Characterization of this compound.

References

In-Depth Technical Guide to m-PEG48-OH: Molecular Weight and Polydispersity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the key physicochemical properties of methoxy-poly(ethylene glycol)-48-hydroxyl (m-PEG48-OH), with a specific focus on its molecular weight and polydispersity. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies.

Core Properties of this compound

This compound is a monofunctional polyethylene (B3416737) glycol derivative with a terminal methoxy (B1213986) group and a hydroxyl group, connected by a chain of 48 ethylene (B1197577) glycol units. The methoxy group renders one terminus inert, while the hydroxyl group provides a reactive site for conjugation to various molecules, such as proteins, peptides, and small molecule drugs. This process, known as PEGylation, can enhance the therapeutic properties of molecules by increasing their solubility, stability, and in vivo half-life.

Precise knowledge of the molecular weight and its distribution (polydispersity) is critical for ensuring the quality, consistency, and efficacy of PEGylated therapeutics.

Quantitative Data Summary

The molecular weight of this compound is a critical parameter for its application in bioconjugation and drug delivery. While batch-to-batch variation is inherent in polymer synthesis, the target molecular weight is determined by the 48 repeating ethylene glycol units. The polydispersity index (PDI) is a measure of the uniformity of the polymer chain lengths. A PDI value close to 1.0 indicates a narrow distribution of molecular weights, which is highly desirable for pharmaceutical applications.

ParameterValueSource/Method
Theoretical Molecular Weight ~2146.59 g/mol Calculated based on the chemical structure: CH₃-(O-CH₂-CH₂)₄₈-OH. This is consistent with the molecular weights of similar molecules such as HO-PEG48-OH (2132.54 g/mol ) and m-PEG48-amine (2145.6 g/mol ).[1][2]
Typical Polydispersity Index (PDI) ≤ 1.05This is a typical specification for high-quality PEGs used in pharmaceutical applications, indicating a narrow molecular weight distribution.

Experimental Protocols

The determination of molecular weight and polydispersity of PEG derivatives like this compound is typically performed using size-exclusion chromatography (SEC) or gel permeation chromatography (GPC). These techniques separate molecules based on their hydrodynamic volume in solution.

Protocol: Molecular Weight and Polydispersity Determination by GPC/SEC

1. Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of this compound.

2. Materials:

  • This compound sample
  • High-performance liquid chromatography (HPLC) system equipped with a refractive index (RI) detector.
  • GPC/SEC column suitable for the analysis of polymers in the molecular weight range of this compound (e.g., a series of columns with different pore sizes).
  • Mobile phase (e.g., Tetrahydrofuran (THF) or an aqueous buffer).
  • PEG standards of known molecular weights for calibration.

3. Instrument Setup:

  • Column: Select a column set that provides good resolution in the expected molecular weight range.
  • Mobile Phase: An appropriate solvent in which the PEG is fully soluble. For this compound, THF or a buffered aqueous solution is commonly used. The mobile phase should be filtered and degassed.
  • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible results.
  • Detector: Refractive Index (RI) detector is commonly used for PEGs as they lack a strong UV chromophore.

4. Calibration:

  • Prepare a series of solutions of narrow-PDI PEG standards with known molecular weights.
  • Inject each standard onto the GPC/SEC system and record the retention time.
  • Create a calibration curve by plotting the logarithm of the molecular weight (log MW) against the retention time.

5. Sample Analysis:

  • Prepare a solution of the this compound sample in the mobile phase at a known concentration.
  • Inject the sample solution into the GPC/SEC system.
  • Record the chromatogram.

6. Data Analysis:

  • Using the calibration curve, the molecular weight at each point of the sample's chromatogram is determined.
  • The GPC software calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) from the molecular weight distribution of the sample.

Visualizations

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for determining the molecular weight and polydispersity of this compound using Gel Permeation Chromatography (GPC).

GPC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GPC Analysis cluster_data Data Processing & Results Sample This compound Sample Dissolve_Sample Dissolve Sample Sample->Dissolve_Sample Standards PEG Standards (Known MW) Dissolve_Standards Dissolve Standards Standards->Dissolve_Standards Solvent Mobile Phase (e.g., THF) Solvent->Dissolve_Sample Solvent->Dissolve_Standards GPC GPC System (Pump, Column, RI Detector) Dissolve_Sample->GPC Inject Sample Dissolve_Standards->GPC Inject Standards Calibration Calibration Curve Generation GPC->Calibration Analysis Sample Injection & Elution GPC->Analysis Calculation MW & PDI Calculation Calibration->Calculation Chromatogram Chromatogram Acquisition Analysis->Chromatogram Chromatogram->Calculation Report Final Report: - Mn - Mw - PDI Calculation->Report

GPC/SEC workflow for this compound characterization.

This diagram outlines the key stages of the analytical process, from the initial preparation of the sample and standards to the final data analysis and reporting of the critical quality attributes: number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). This systematic approach ensures accurate and reproducible characterization of this compound, which is essential for its use in research and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of m-PEG48-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of monodisperse methoxy-poly(ethylene glycol)-48-hydroxyl (m-PEG48-OH). This document details the prevalent synthetic strategies, purification methodologies, and analytical characterization techniques essential for obtaining high-purity this compound for research and drug development applications.

Introduction

Methoxy-poly(ethylene glycol)-hydroxyl (m-PEG-OH) is a critical polymer in the field of bioconjugation, drug delivery, and nanotechnology. The process of attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of drugs by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[1] Specifically, monodisperse PEGs, which consist of a single, well-defined chain length, are highly desirable as they ensure batch-to-batch consistency and a uniform pharmacokinetic profile of the final conjugate.[] this compound, with its 48 ethylene (B1197577) glycol repeat units, offers a precise molecular weight of approximately 2.2 kDa, making it a valuable tool in the development of next-generation therapeutics.

This guide will focus on the two primary methods for synthesizing monodisperse m-PEG-OH: Anionic Ring-Opening Polymerization (AROP) and iterative Williamson Ether Synthesis. Detailed experimental protocols, purification techniques, and characterization methods are provided to enable researchers to produce and verify high-purity this compound.

Synthesis of this compound

The synthesis of monodisperse this compound can be approached through two main strategies: a direct polymerization method (AROP) which requires stringent control to achieve monodispersity, and a stepwise iterative approach (Williamson Ether Synthesis) which offers precise control over the chain length.

Anionic Ring-Opening Polymerization (AROP) of Ethylene Oxide

AROP is a common method for synthesizing m-PEG-OH.[3] The reaction is initiated by a methoxide (B1231860) anion, which attacks the ethylene oxide monomer in a ring-opening fashion. The polymerization proceeds in a living manner, allowing for the controlled growth of the polymer chain. To achieve a monodisperse product with a specific chain length like 48 units, the ratio of monomer to initiator must be precisely controlled, and the reaction conditions must be rigorously maintained to prevent side reactions.[4]

Experimental Protocol: Anionic Ring-Opening Polymerization of Ethylene Oxide

Disclaimer: Ethylene oxide is a toxic and flammable gas and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Materials:

  • Methanol (B129727) (anhydrous)

  • Potassium hydride (KH) or other strong base

  • Ethylene oxide

  • Tetrahydrofuran (THF, anhydrous)

  • Hydrochloric acid (HCl)

  • Diethyl ether (anhydrous)

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Initiator Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve potassium hydride in anhydrous THF. Slowly add anhydrous methanol dropwise at 0 °C. The reaction will generate potassium methoxide and hydrogen gas. Allow the reaction to stir for 1 hour at room temperature to ensure complete formation of the initiator.[3]

  • Polymerization: Cool the initiator solution to the desired reaction temperature (e.g., 60 °C).[5] Carefully introduce a precise amount of ethylene oxide gas or liquid to the reaction mixture. The molar ratio of ethylene oxide to methanol will determine the final chain length. For this compound, a molar ratio of approximately 48:1 is targeted.

  • Reaction Monitoring: The polymerization is typically allowed to proceed for 24-48 hours.[3] The progress of the reaction can be monitored by techniques such as ¹H NMR to observe the consumption of the monomer.

  • Termination: After the desired molecular weight is achieved, the reaction is terminated by the addition of a proton source, such as hydrochloric acid, to neutralize the living polymer chains.[3]

  • Isolation: The crude this compound is then isolated by precipitation in a cold non-solvent like diethyl ether.[3]

Iterative Williamson Ether Synthesis

For achieving a high degree of monodispersity, an iterative approach based on the Williamson ether synthesis is often preferred.[6] This method involves the stepwise addition of protected PEG units to a growing chain. This strategy provides precise control over the final molecular weight. A common approach involves the use of building blocks with orthogonal protecting groups, allowing for selective deprotection and chain elongation.[7]

Experimental Protocol: Iterative Synthesis of this compound

This protocol outlines a general strategy for chain elongation. The synthesis of this compound would involve multiple iterations of these steps, starting from a smaller m-PEG-OH precursor.

Materials:

  • m-PEGn-OH (starting PEG chain)

  • Protecting group reagents (e.g., trityl chloride, tert-butyldimethylsilyl chloride)

  • Activating group reagents (e.g., tosyl chloride, mesyl chloride)

  • Strong base (e.g., sodium hydride, potassium bis(trimethylsilyl)amide)

  • Solvents (e.g., THF, DMF, DCM)

  • Deprotection reagents (e.g., acid for trityl group, TBAF for silyl (B83357) group)

Procedure:

  • Protection: Protect the hydroxyl group of the starting m-PEGn-OH with a suitable protecting group (e.g., trityl).

  • Activation: Activate the hydroxyl group of a second PEG building block (e.g., HO-PEGm-O-ProtectingGroup) by converting it into a good leaving group (e.g., tosylate).

  • Coupling: React the protected m-PEGn-O-ProtectingGroup with the activated HO-PEGm-OTs in the presence of a strong base to form a longer m-PEG(n+m)-O-ProtectingGroup via Williamson ether synthesis.[6]

  • Deprotection: Selectively remove the protecting group to yield the hydroxyl-terminated m-PEG(n+m)-OH.

  • Iteration: Repeat steps 3 and 4 until the desired chain length of 48 ethylene glycol units is achieved.

  • Final Deprotection: In the final step, remove all protecting groups to yield this compound.

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and PEGs of incorrect chain lengths, thereby achieving a high-purity, monodisperse product. A combination of techniques is often employed.

Precipitation

Precipitation is a common and effective method for the initial purification and isolation of PEGs.[3] It relies on the differential solubility of the polymer in a solvent/non-solvent system.

Experimental Protocol: Precipitation of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of a good solvent, such as dichloromethane (B109758) or methanol.

  • Precipitation: Slowly add the polymer solution to a large volume of a cold, stirred non-solvent, such as diethyl ether or hexane. The this compound will precipitate out of the solution.[3]

  • Isolation: Collect the precipitated polymer by filtration or centrifugation.

  • Washing: Wash the precipitate with the cold non-solvent to remove residual impurities.

  • Drying: Dry the purified this compound under vacuum to remove all traces of solvent.

Column Chromatography

For achieving high monodispersity, chromatographic techniques are indispensable.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is effective in removing shorter PEG chains and other low-molecular-weight impurities.[]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It can be a powerful tool for separating PEG oligomers of different chain lengths, especially for monodisperse products.[9]

Experimental Protocol: Purification by Preparative RP-HPLC

  • Column and Mobile Phase Selection: Choose a suitable C18 or C8 reversed-phase column. The mobile phase typically consists of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid.

  • Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase.

  • Gradient Elution: Inject the sample onto the column and elute with a programmed gradient of increasing organic solvent concentration. This will separate the PEG molecules based on their chain length.

  • Fraction Collection: Collect fractions as they elute from the column.

  • Analysis: Analyze the collected fractions by analytical HPLC or MALDI-TOF mass spectrometry to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and molecular weight of the synthesized this compound.

Table 1: Analytical Techniques for this compound Characterization

Analytical TechniqueInformation ProvidedTypical Results for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure, including the methoxy (B1213986) and hydroxyl end-groups, and the repeating ethylene glycol units. Can be used to estimate the degree of polymerization.[10]¹H NMR: Singlet for the methoxy protons (~3.38 ppm), a large multiplet for the ethylene glycol backbone protons (~3.64 ppm), and a triplet for the terminal methylene (B1212753) protons adjacent to the hydroxyl group. ¹³C NMR: Characteristic peaks for the methoxy carbon, the PEG backbone carbons, and the terminal carbon bearing the hydroxyl group.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Provides the molecular weight distribution and confirms the monodispersity of the sample.[11]A single major peak corresponding to the mass of this compound (calculated MW ≈ 2130 g/mol ) plus a cation (e.g., Na⁺, K⁺). A narrow distribution of peaks indicates high monodispersity.
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[12]A narrow, symmetric peak. For a highly monodisperse sample, the PDI should be very close to 1.0 (e.g., < 1.05).

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and purification of monodisperse m-PEG-OH. The values for this compound would be expected to fall within these ranges, with yields for iterative synthesis being the product of the yields of individual steps.

Table 2: Typical Yield and Purity Data for Monodisperse m-PEG-OH Synthesis

StepParameterTypical ValueReference
Anionic Ring-Opening Polymerization Yield> 90%[13]
PDI1.03 - 1.09[4]
Iterative Williamson Ether Synthesis (per step) Yield85 - 95%[6]
Purity after coupling> 95%[6]
Precipitation Recovery Yield> 95%[14]
Preparative RP-HPLC Recovery Yield70 - 90%[9]
Final Purity> 98%[15]

Visualizing the Workflow

Diagrams illustrating the synthesis and purification workflows can aid in understanding the overall process.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials (Methanol, Ethylene Oxide or PEG building blocks) initiator Initiator Formation / Functional Group Protection start->initiator polymerization Anionic Ring-Opening Polymerization / Iterative Williamson Ether Synthesis initiator->polymerization termination Termination / Final Deprotection polymerization->termination crude_product Crude this compound termination->crude_product

Caption: High-level workflow for the synthesis of this compound.

Purification_Workflow cluster_purification Purification of this compound crude_product Crude this compound precipitation Precipitation (in Diethyl Ether) crude_product->precipitation column_chromatography Column Chromatography (SEC or RP-HPLC) precipitation->column_chromatography characterization Characterization (NMR, MALDI-TOF, SEC) column_chromatography->characterization pure_product Pure this compound (>98% Purity, PDI < 1.05) characterization->pure_product

Caption: General workflow for the purification and characterization of this compound.

Conclusion

The synthesis and purification of monodisperse this compound are critical processes for the advancement of PEGylated therapeutics and other biomedical applications. While both Anionic Ring-Opening Polymerization and iterative Williamson Ether Synthesis can be employed, the latter offers more precise control over the final product's monodispersity. A multi-step purification strategy, typically involving precipitation and preparative chromatography, is essential to achieve the high purity required for demanding applications. The analytical techniques outlined in this guide are crucial for verifying the quality of the final this compound product. By following the detailed protocols and understanding the underlying principles, researchers can confidently produce and characterize this compound for their specific needs.

References

A Comprehensive Technical Guide to the Solubility of m-PEG48-OH in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of methoxy-poly(ethylene glycol)-48-hydroxyl (m-PEG48-OH). Given the limited availability of specific quantitative data for this exact polymer, this guide also incorporates data for Polyethylene Glycol 2000 (PEG 2000), which has a comparable molecular weight, to provide a broader understanding of its solubility profile.

Core Concepts in Polymer Solubility

The solubility of a polymer is a critical parameter in numerous applications, including drug delivery, bioconjugation, and surface modification. It is influenced by several factors, including the chemical nature of the polymer and the solvent, the polymer's molecular weight, temperature, and the presence of any functional groups. The principle of "like dissolves like" is a fundamental concept, where polymers tend to dissolve in solvents with similar polarity.

Polyethylene glycols (PEGs) are known for their hydrophilicity and biocompatibility, owing to the repeating ether linkages in their backbone which can form hydrogen bonds with water molecules. The methoxy (B1213986) cap on one end of the this compound molecule reduces the potential for hydrogen bonding at that terminus compared to a diol-PEG, which can subtly influence its solubility characteristics.

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound and the closely related PEG 2000. It is important to note that much of the data for organic solvents is qualitative. For precise quantitative measurements in a specific application, it is highly recommended to perform the experimental protocol outlined in the subsequent section.

Solvent SystemChemical FormulaSolubility of this compound / PEG 2000Temperature (°C)Data Type
Aqueous Solvents
WaterH₂O600 g/L[1][2]20Quantitative
Phosphate-Buffered Saline (PBS)-Very SolubleAmbientQualitative
Organic Solvents
MethanolCH₃OHSoluble[3]AmbientQualitative
EthanolC₂H₅OHSoluble[4]AmbientQualitative
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOSoluble[5]AmbientQualitative
Dimethylformamide (DMF)(CH₃)₂NC(O)HSoluble[4][5]AmbientQualitative
Dichloromethane (DCM)CH₂Cl₂Soluble[3][4]AmbientQualitative
ChloroformCHCl₃Soluble[5]AmbientQualitative
BenzeneC₆H₆Soluble[3]AmbientQualitative
AcetonitrileCH₃CNSoluble[4]AmbientQualitative
TolueneC₇H₈Less Soluble (Solubility increases with temperature)[5]AmbientQualitative
Diethyl Ether(C₂H₅)₂OInsoluble[3]AmbientQualitative
HexaneC₆H₁₄Insoluble[3]AmbientQualitative
Aliphatic Hydrocarbons-Insoluble[1]AmbientQualitative

Experimental Protocol: Determination of Polymer Solubility

This section provides a detailed methodology for determining the solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound powder

  • Solvent of interest (analytical grade)

  • Analytical balance (accurate to at least 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars or a vortex mixer

  • Constant temperature water bath or incubator

  • Centrifuge

  • Pipettes

  • Filtration device (e.g., syringe filters with a pore size of 0.22 µm or 0.45 µm, compatible with the solvent)

  • Gravimetric analysis equipment (e.g., evaporating dish, oven) or a calibrated analytical instrument (e.g., HPLC-RI, UV-Vis spectrophotometer with a suitable chromophore if the polymer is derivatized).

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed vial. The goal is to have undissolved solid remaining after equilibration.

    • Place the vial in a constant temperature bath set to the desired temperature.

    • Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the solution to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • To ensure complete removal of undissolved polymer, centrifuge the vial at a high speed.

    • Carefully pipette the supernatant and filter it using a syringe filter pre-equilibrated at the test temperature to remove any remaining suspended particles.

  • Quantification of Dissolved Polymer:

    • Gravimetric Method:

      • Accurately weigh a clean, dry evaporating dish.

      • Pipette a known volume of the clear, saturated filtrate into the evaporating dish.

      • Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

      • Once the solvent is removed, place the dish in a vacuum oven at a temperature below the polymer's degradation point to remove any residual solvent until a constant weight is achieved.

      • The final weight of the dish minus the initial weight gives the mass of the dissolved this compound.

    • Instrumental Analysis (e.g., HPLC-RI):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions.

      • Dilute the saturated filtrate with a known volume of the solvent to fall within the linear range of the calibration curve.

      • Analyze the diluted sample and determine the concentration from the calibration curve, accounting for the dilution factor.

  • Calculation of Solubility:

    • Calculate the solubility in the desired units (e.g., g/L, mg/mL).

    • For the gravimetric method: Solubility = (Mass of dissolved polymer) / (Volume of filtrate taken).

    • For instrumental analysis: Solubility = (Concentration from calibration curve) x (Dilution factor).

  • Reporting:

    • Report the solubility value along with the solvent used and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G Workflow for Determining this compound Solubility cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Phase Separation cluster_quantification 4. Quantification cluster_calculation 5. Calculation & Reporting prep_polymer Weigh excess This compound mix Combine and seal in vial prep_polymer->mix prep_solvent Measure known volume of solvent prep_solvent->mix equilibrate Stir at constant temperature (24-48h) mix->equilibrate settle Allow excess solid to settle equilibrate->settle centrifuge Centrifuge to pellet undissolved solid settle->centrifuge filter Filter supernatant centrifuge->filter quant_method Choose Method filter->quant_method gravimetric Gravimetric Analysis: Evaporate solvent & weigh residue quant_method->gravimetric Gravimetric instrumental Instrumental Analysis: (e.g., HPLC-RI) quant_method->instrumental Instrumental calculate Calculate solubility (g/L or mg/mL) gravimetric->calculate instrumental->calculate report Report solubility with solvent and temperature calculate->report

Caption: A flowchart illustrating the key steps for the experimental determination of this compound solubility.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is imperative that researchers perform their own solubility studies using the detailed protocol provided to obtain precise and reliable data for their specific systems.

References

The Lynchpin of PEGylation: A Technical Guide to the Terminal Hydroxyl Group of m-PEG48-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxy (B1213986) polyethylene (B3416737) glycol (m-PEG) is a cornerstone of modern drug delivery and bioconjugation, a technology broadly known as PEGylation. The seemingly simple terminal hydroxyl (-OH) group on the m-PEG chain is, in fact, the critical gateway to its vast utility. This technical guide delves into the core role of the terminal hydroxyl group of m-PEG48-OH, providing a comprehensive overview of its chemical activation, subsequent conjugation strategies, and the transformative impact on therapeutic molecules. This document offers detailed experimental protocols, quantitative data, and process visualizations to empower researchers in leveraging this versatile polymer.

Introduction: The Unassuming Importance of the Hydroxyl Terminus

Monomethoxy polyethylene glycol (m-PEG-OH) is a linear polyether polymer with a methoxy group capping one end and a hydroxyl group at the other.[][2] The methoxy cap renders one terminus inert, preventing unwanted cross-linking during conjugation reactions.[3] This monofunctional nature places the entire reactive potential of the molecule on its single terminal hydroxyl group.[4]

The this compound designation specifies a polymer with approximately 48 repeating ethylene (B1197577) glycol units. The covalent attachment of such PEG chains—PEGylation—to a drug or biologic can dramatically improve its pharmacokinetic and pharmacodynamic properties by:

  • Increasing Serum Half-Life: The large hydrodynamic radius of the PEGylated molecule reduces its renal clearance, extending circulation time.[5][6]

  • Reducing Immunogenicity: The flexible, hydrophilic PEG chain can mask epitopes on the biomolecule's surface, minimizing immune recognition.[5]

  • Enhancing Stability: PEGylation can protect molecules from proteolytic degradation and improve thermal and physical stability.[5]

  • Improving Solubility: The hydrophilic nature of the PEG chain significantly enhances the solubility of hydrophobic molecules in aqueous media.[7]

However, the terminal hydroxyl group itself is not inherently reactive towards the functional groups typically found on biomolecules (e.g., amines, thiols, carboxyls).[4][5] Therefore, its chemical activation is the mandatory first step in any conjugation strategy, making the understanding and control of this process paramount for successful PEGylation.

The Chemistry of Activation: Transforming -OH into a Reactive Moiety

The conversion of the stable hydroxyl group into a reactive electrophile is the central theme of m-PEG-OH chemistry. This "activation" process involves replacing the -OH with a better leaving group, making the terminal carbon susceptible to nucleophilic attack by groups on the target molecule. Several well-established pathways exist, each yielding a PEG derivative with specific reactivity.

Logical Workflow for m-PEG-OH Activation and Conjugation

The general process follows a clear, logical progression from the inert starting material to the final bioconjugate. This workflow underscores the pivotal role of the initial hydroxyl activation step.

G mPEG_OH This compound (Inert Precursor) Activation Chemical Activation (e.g., Tosylation, Esterification) mPEG_OH->Activation Step 1 Activated_PEG Activated m-PEG48-X (Reactive Intermediate) Activation->Activated_PEG Yields Conjugation Nucleophilic Substitution (Conjugation Reaction) Activated_PEG->Conjugation Step 2 Target Biomolecule (Protein, Peptide, etc.) with Nucleophilic Group (-NH2, -SH) Target->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification Step 3 Final_Product m-PEG48-Bioconjugate (Final Product) Purification->Final_Product Results in G mPEG_OH This compound mPEG_OTs m-PEG48-OTs / -OMs (Good Leaving Group) mPEG_OH->mPEG_OTs Activation Reagents p-Toluenesulfonyl Chloride (TsCl) or Methanesulfonyl Chloride (MsCl) + Base (e.g., Pyridine) Reagents->mPEG_OTs mPEG_Nu m-PEG48-NH-R m-PEG48-S-R m-PEG48-N3 mPEG_OTs->mPEG_Nu Substitution Nucleophile Nucleophile (e.g., R-NH2, R-SH, NaN3) Nucleophile->mPEG_Nu

References

An In-depth Technical Guide to the Applications of Long-Chain PEG Derivatives in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of long-chain polyethylene (B3416737) glycol (PEG) derivatives in scientific research, with a focus on their role in drug delivery, bioconjugation, and biomaterials science.

Introduction to Long-Chain PEG Derivatives

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer. Long-chain PEG derivatives, which possess these fundamental properties, are chemically modified to include reactive functional groups at one or both ends. This functionalization allows for the covalent attachment of PEG chains to other molecules, a process known as PEGylation. This modification is a cornerstone of modern biopharmaceutical research, offering solutions to challenges such as poor drug solubility, rapid clearance, and immunogenicity.[1]

The versatility of long-chain PEG derivatives stems from the variety of available functional groups, molecular weights, and architectures (linear or branched). These characteristics can be tailored to specific applications, enabling precise control over the physicochemical and biological properties of the conjugated molecule or material.

Core Applications in Research

The applications of long-chain PEG derivatives are vast and continue to expand. This guide focuses on four key areas: drug delivery, protein and peptide modification, surface modification of biomaterials, and the creation of hydrogels for tissue engineering and 3D cell culture.

Drug Delivery Systems

Long-chain PEG derivatives are instrumental in enhancing the efficacy of drug delivery systems, particularly for nanoparticles and liposomes.

Stealth Liposomes and Nanoparticles: The PEGylation of liposomes and nanoparticles creates a hydrophilic shield that reduces recognition by the mononuclear phagocyte system (MPS). This "stealth" effect prolongs circulation time, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect. The length of the PEG chain is a critical factor in determining the stealth properties and overall pharmacokinetic profile of these nanocarriers.

Targeted Drug Delivery: Heterobifunctional long-chain PEG derivatives serve as flexible linkers to attach targeting ligands (e.g., antibodies, peptides, or small molecules) to the surface of drug-loaded nanoparticles. This strategy facilitates active targeting to specific cells or tissues, enhancing therapeutic efficacy while minimizing off-target effects.

Protein and Peptide Modification (PEGylation)

The covalent attachment of long-chain PEG derivatives to therapeutic proteins and peptides is a widely adopted strategy to improve their pharmacological properties.

Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic volume of proteins and peptides, which reduces their renal clearance and extends their circulation half-life.[][3] This leads to less frequent dosing regimens and improved patient compliance.

Reduced Immunogenicity and Improved Stability: The PEG chain can mask epitopes on the protein surface, reducing its immunogenicity.[4] Furthermore, PEGylation can protect proteins from proteolytic degradation, thereby enhancing their stability in biological fluids.[5]

Surface Modification of Biomaterials

Long-chain PEG derivatives are used to modify the surface of biomaterials to improve their biocompatibility and performance in biological environments.

Prevention of Biofouling: Covalently attaching a dense layer of long-chain PEG to a surface creates a hydrophilic barrier that resists the non-specific adsorption of proteins and cells. This "anti-fouling" property is crucial for medical implants, biosensors, and drug delivery devices to prevent adverse biological responses.

Controlled Cell Adhesion: By patterning the PEGylated surface or incorporating cell-adhesive ligands at the distal end of the PEG chains, researchers can create surfaces that support the specific attachment and growth of desired cell types while preventing the adhesion of others.

Hydrogels for Tissue Engineering and 3D Cell Culture

Multi-arm and functionalized long-chain PEG derivatives are extensively used as building blocks for the fabrication of hydrogels.

Tunable Properties: PEG hydrogels are highly hydrated, porous networks that can mimic the extracellular matrix. Their mechanical properties (e.g., stiffness) and degradation kinetics can be precisely controlled by varying the molecular weight of the PEG, the number of arms, and the type of crosslinking chemistry.[6][7][8]

Biofunctionality: Bioactive molecules, such as cell-adhesion peptides (e.g., RGD) and growth factors, can be incorporated into the PEG hydrogel network to create a more instructive environment for cell growth, differentiation, and tissue regeneration.

Data Presentation: Quantitative Insights

The following tables summarize key quantitative data on the impact of long-chain PEG derivatives in various applications.

Table 1: Impact of PEG Chain Length on Nanoparticle Pharmacokinetics

Nanoparticle SystemPEG Molecular Weight (kDa)Circulation Half-life (t½)Reference
Non-PEGylated NanoparticlesN/A0.89 h[9]
PEGylated Nanoparticles (Mushroom)515.5 h[9]
PEGylated Nanoparticles (Brush)519.5 h[9]
Methotrexate-loaded Chitosan NP0.7510.33 h (elimination)[10]
Methotrexate-loaded Chitosan NP214.12 h (elimination)[10]
Methotrexate-loaded Chitosan NP520.73 h (elimination)[10]
PEGylated rhTIMP-12028 h[]
Unmodified rhTIMP-1N/A1.1 h[]

Table 2: Influence of PEG Chain Length on Cellular Uptake of Nanoparticles

Nanoparticle TypePEG Molecular Weight (kDa)Cell LineCellular Uptake (% of administered dose)Reference
Gold Nanoparticles (GNP)2 (High Density)HeLa, MDA-MB-231, MCF-7Lower than low density[11]
Gold Nanoparticles (GNP)5 (High Density)HeLa, MDA-MB-231, MCF-7Lower than 2 kDa[11]
Gold Nanoparticles (GNP)2 (Low Density)HeLa, MDA-MB-231, MCF-7Higher than high density[11]
Gold Nanoparticles (GNP)5 (Low Density)HeLa, MDA-MB-231, MCF-7Lower than 2 kDa[11]
PEG-PPS-USPIOsN/A (30 nm)THP-1 Macrophages1.1% ± 0.3%[7]
PEG-PPS-USPIOsN/A (40 nm)THP-1 Macrophages1.4% ± 2.3%[7]
PEG-PPS-USPIOsN/A (100 nm)THP-1 Macrophages6.2% ± 0.9%[7]
Herceptin-conjugated PLA-TPGS/TPGS-COOH NP1SK-BR-3More efficient than 2, 3.35, and 5 kDa[12]
Folate-Linked Liposomes2, 5, 10KB cellsNo significant difference in vitro[10]

Table 3: Mechanical and Degradation Properties of Long-Chain PEG Hydrogels

PEG Molecular Weight (kDa)Crosslinker/ModificationCompressive ModulusDegradation TimeReference
3.4PEGDA0.01–2.46 MPa (concentration dependent)Months to years (hydrolytic)[13]
10PEGDA0.01–2.46 MPa (concentration dependent)Months to years (hydrolytic)[13]
20PEGDAMarkedly different rates of swelling changesMonths to years (hydrolytic)[13]
8PEG-DTT (0.4 DTT:PEG ratio)Linear decrease over 14 days~75% decrease in modulus by Day 14[6][9]
8PEG-DTT (0.6 DTT:PEG ratio)Stable until Day 14, then ~100% decrease~100% decrease in modulus by Day 14[6][9]
3.4PEG-SH1400 Pa12 hours[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving long-chain PEG derivatives.

Protocol for NHS-Ester Mediated Protein PEGylation

This protocol describes the covalent attachment of an amine-reactive PEG-NHS ester to a protein.

Materials:

  • Protein of interest

  • Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl carbonate)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 100 mg/mL).

  • PEGylation Reaction:

    • Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (typically 10-50 fold molar excess of PEG to protein).

    • Slowly add the PEG-NHS ester solution to the protein solution while gently stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG and byproducts using size-exclusion chromatography (SEC) or dialysis against an appropriate buffer.

  • Characterization: Characterize the extent of PEGylation and the purity of the conjugate using techniques such as SDS-PAGE, SEC-MALS, and mass spectrometry.[14][15][16][17][18]

Protocol for Formulating PEGylated Lipid Nanoparticles

This protocol outlines the preparation of PEGylated liposomes using the thin-film hydration method.[13][19][20]

Materials:

  • Lipids (e.g., DSPC, Cholesterol)

  • PEG-lipid conjugate (e.g., DSPE-PEG2000)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator

  • Extrusion system with polycarbonate membranes

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids, cholesterol, and PEG-lipid in the organic solvent in a round-bottom flask.

    • If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This is typically performed for 10-20 passes.

  • Purification: Remove any unencapsulated drug by dialysis or size-exclusion chromatography.

  • Characterization: Characterize the liposomes for their size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug release profile.

Protocol for Bioconjugation using Heterobifunctional PEG Linkers

This protocol describes the use of a maleimide-PEG-NHS ester to link a thiol-containing molecule to an amine-containing molecule.[20][21][22][23]

Materials:

  • Amine-containing molecule (Molecule A)

  • Thiol-containing molecule (Molecule B)

  • Maleimide-PEG-NHS ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0) for the NHS ester reaction

  • Thiol-free buffer, pH 6.5-7.5 for the maleimide (B117702) reaction

  • Quenching reagents (e.g., Tris for NHS ester, cysteine for maleimide)

  • Purification system

Procedure:

  • Reaction of NHS Ester with Molecule A:

    • Dissolve Molecule A in the amine-free buffer.

    • Dissolve the Maleimide-PEG-NHS ester in an appropriate solvent (e.g., DMSO) and add it to the solution of Molecule A at a desired molar ratio.

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction with Tris buffer.

    • Purify the Maleimide-PEG-Molecule A conjugate.

  • Reaction of Maleimide with Molecule B:

    • Dissolve the purified Maleimide-PEG-Molecule A conjugate in the thiol-free buffer (pH 6.5-7.5).

    • Dissolve Molecule B in the same buffer.

    • Mix the two solutions and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Quench any unreacted maleimide groups by adding a thiol-containing compound like cysteine.

  • Purification and Characterization: Purify the final conjugate (Molecule A-PEG-Molecule B) and characterize it to confirm successful conjugation.

Mandatory Visualizations

Signaling Pathway: PEGylated Interferon-α in Hepatitis Treatment

PEG_Interferon_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG-IFN-α PEG-IFN-α IFNAR IFNAR1/IFNAR2 Receptor Complex PEG-IFN-α->IFNAR Binds to JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 JAK1->STAT2 Phosphorylates TYK2->STAT1 Phosphorylates TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1 STAT2 IRF9 STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE ISGF3->ISRE Translocates to Nucleus and Binds to ISRE ISGs Interferon-Stimulated Genes (ISGs) ISRE->ISGs Promotes Transcription Antiviral_Proteins Antiviral Proteins ISGs->Antiviral_Proteins Translation

Caption: Signaling pathway of PEGylated Interferon-α (PEG-IFN-α) in the treatment of viral hepatitis.

Experimental Workflow: Characterization of PEGylated Proteins

PEG_Protein_Characterization cluster_workflow Characterization Workflow start PEGylated Protein Sample sds_page SDS-PAGE start->sds_page sec_mals SEC-MALS start->sec_mals mass_spec Mass Spectrometry (MALDI-TOF or ESI-MS) start->mass_spec hplc RP-HPLC start->hplc bioassay Biological Activity Assay start->bioassay result_sds Apparent Molecular Weight and Purity sds_page->result_sds result_sec Absolute Molar Mass, Degree of PEGylation, Aggregation sec_mals->result_sec result_ms Precise Mass, PEGylation Site Identification (with peptide mapping) mass_spec->result_ms result_hplc Purity and Isomer Separation hplc->result_hplc result_bioassay Potency and Functional Integrity bioassay->result_bioassay

Caption: Workflow for the comprehensive characterization of PEGylated proteins.

Logical Relationship: Decision Tree for Selecting a Long-Chain PEG Derivative

PEG_Selection_Decision_Tree cluster_tree PEG Derivative Selection Guide start Define Application q1 Purpose of PEGylation? start->q1 ans_steric Steric Shielding/ Solubility Enhancement q1->ans_steric ans_crosslink Crosslinking/ Bioconjugation q1->ans_crosslink q2_steric Target Functional Group? ans_amine Primary Amine (-NH2) q2_steric->ans_amine ans_thiol Thiol (-SH) q2_steric->ans_thiol ans_carboxyl Carboxyl (-COOH) q2_steric->ans_carboxyl ans_hydroxyl Hydroxyl (-OH) q2_steric->ans_hydroxyl q2_crosslink Crosslinking Identical or Different Molecules? ans_identical Identical q2_crosslink->ans_identical ans_different Different q2_crosslink->ans_different ans_steric->q2_steric ans_crosslink->q2_crosslink res_mPEG_NHS mPEG-NHS Ester ans_amine->res_mPEG_NHS res_mPEG_Maleimide mPEG-Maleimide ans_thiol->res_mPEG_Maleimide res_mPEG_Amine mPEG-Amine (with EDC/NHS) ans_carboxyl->res_mPEG_Amine res_mPEG_NCO mPEG-Isocyanate ans_hydroxyl->res_mPEG_NCO res_homo Homobifunctional PEG (e.g., NHS-PEG-NHS) ans_identical->res_homo res_hetero Heterobifunctional PEG (e.g., NHS-PEG-Maleimide) ans_different->res_hetero

Caption: Decision tree for selecting an appropriate long-chain PEG derivative based on the intended application.

References

The Strategic Application of m-PEG48-OH in Enhancing Protein Solubility and Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification offers a multitude of advantages, primarily focused on improving the pharmacokinetic and pharmacodynamic properties of the protein. Among the various PEG reagents available, monodispersed PEGs, such as m-PEG48-OH (methoxy-polyethylene glycol with 48 ethylene (B1197577) glycol units and a terminal hydroxyl group), provide a precise and well-defined approach to protein modification. This technical guide delves into the core principles of utilizing this compound to enhance protein solubility and stability, providing detailed experimental protocols, quantitative data, and visual representations of the underlying processes.

Core Principles of PEGylation with this compound

The fundamental benefit of attaching this compound to a protein stems from the biophysical properties of the PEG chain itself. PEG is a hydrophilic, flexible, and biocompatible polymer that, when conjugated to a protein, imparts several key advantages:

  • Enhanced Solubility: The highly hydrophilic nature of the PEG chain can significantly increase the solubility of proteins, particularly those that are prone to aggregation or require formulation in non-aqueous solvents.[1] Each ethylene oxide unit of PEG can bind to 2-3 water molecules, creating a hydration shell around the protein that improves its interaction with aqueous environments.[2]

  • Increased Stability: PEGylation provides a steric barrier that protects the protein from proteolytic degradation and recognition by the immune system.[1][3] This steric hindrance can also reduce the propensity for protein aggregation by masking hydrophobic patches on the protein surface that can lead to intermolecular interactions and aggregation.[3][4]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated protein reduces its renal clearance, leading to a longer circulating half-life in the body.[1][5] This allows for less frequent dosing, improving patient compliance and therapeutic outcomes.

The "m" in this compound signifies a methoxy (B1213986) group capping one end of the PEG chain. This prevents the PEG from acting as a crosslinker between two protein molecules, ensuring a 1:1 conjugation at a given reactive site.[2] The terminal hydroxyl group (-OH) on the other end, while having low reactivity itself, can be activated to create a highly reactive functional group for conjugation to the protein.[2]

Quantitative Impact of PEGylation on Protein Properties

While specific quantitative data for this compound is not extensively published in comparative studies, the following tables summarize representative data from studies on similar PEG molecules to illustrate the expected impact of PEGylation on protein solubility and stability. The degree of improvement is dependent on the protein, the specific PEG molecule, and the extent of PEGylation.

Table 1: Enhancement of Protein Solubility through PEGylation

ProteinPEG DerivativeMolecular Weight of PEG (kDa)Fold Increase in SolubilityReference
LysozymemPEG-NHS5~15Fictionalized Data for Illustrative Purposes
InsulinmPEG-succinimidyl succinate5>100Fictionalized Data for Illustrative Purposes
Interferon-α2aBranched mPEG-NHS40Significant (exact fold not specified)[5]
Small Molecule Drug 'X'PEG-8K8~11.5[6]

Table 2: Improvement of Protein Stability via PEGylation

ProteinPEG DerivativeMolecular Weight of PEG (kDa)Change in Melting Temperature (Tm)Reduction in AggregationReference
Bovine Serum AlbuminmPEG-NHS5+5°C70% reduction after 24h at 60°CFictionalized Data for Illustrative Purposes
α-chymotrypsinmPEG-SPA5+8°CSignificant protection against thermal aggregationFictionalized Data for Illustrative Purposes
MyoglobinNot SpecifiedNot SpecifiedNot SpecifiedStrong correlation between reduced aggregation and ssHDX-MS results[4]

Note: The data in the tables above, where cited as fictionalized, are provided for illustrative purposes to demonstrate the potential quantitative effects of PEGylation and are based on general knowledge from the field. Researchers should perform their own experiments to determine the specific effects of this compound on their protein of interest.

Experimental Protocols for Protein PEGylation with this compound

The following section provides a detailed, two-stage protocol for the covalent attachment of this compound to a protein. This process involves the activation of the terminal hydroxyl group of this compound, followed by the conjugation of the activated PEG to the target protein.

Stage 1: Activation of this compound

The terminal hydroxyl group of this compound has low reactivity and must be activated to enable efficient conjugation to a protein. A common method is to convert the hydroxyl group into a more reactive N-hydroxysuccinimide (NHS) ester.[1]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine (B92270)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask, dissolve the this compound in a mixture of anhydrous DCM and anhydrous DMF under an inert atmosphere.[1]

  • Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[1]

  • Allow the reaction to stir at room temperature for 24 hours.[1]

  • After 24 hours, concentrate the reaction mixture under reduced pressure using a rotary evaporator.[1]

  • Precipitate the activated m-PEG48-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.[1]

  • Collect the precipitate by filtration and wash it several times with cold diethyl ether.[1]

  • Dry the resulting white powder (m-PEG48-NHS ester) under vacuum.[1]

G mPEG_OH This compound Reaction Stir at RT for 24h mPEG_OH->Reaction DSC_Pyridine DSC + Pyridine (in Anhydrous DCM/DMF) DSC_Pyridine->Reaction Activated_PEG m-PEG48-NHS Ester (in solution) Reaction->Activated_PEG Concentration Rotary Evaporation Activated_PEG->Concentration Precipitation Precipitate in ice-cold diethyl ether Concentration->Precipitation Filtration Filter and Wash Precipitation->Filtration Final_Product Dried m-PEG48-NHS Ester Filtration->Final_Product

Stage 2: Conjugation of Activated m-PEG48-NHS Ester to a Protein

The activated m-PEG48-NHS ester readily reacts with primary amine groups on the protein, primarily the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group, to form a stable amide bond.[1]

Materials:

  • Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Activated m-PEG48-NHS ester

  • Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 7-9)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

  • Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Dissolve the activated m-PEG48-NHS ester in a small volume of the reaction buffer.

  • Add the activated PEG solution to the protein solution. The molar ratio of PEG to protein should be optimized to achieve the desired degree of PEGylation. Common starting ratios range from 2:1 to 20:1.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.

  • Purify the PEGylated protein from the reaction mixture to remove unreacted PEG and protein using a suitable chromatography method.

G Protein Target Protein (in reaction buffer) Reaction Mix and React (pH 7-9) Protein->Reaction Activated_PEG Activated m-PEG48-NHS Activated_PEG->Reaction PEGylated_Mixture Crude PEGylated Protein Mixture Reaction->PEGylated_Mixture Quenching Quench Reaction (e.g., Tris buffer) PEGylated_Mixture->Quenching Purification Purification (e.g., SEC) Quenching->Purification Final_Product Purified PEGylated Protein Purification->Final_Product

Characterization of the PEGylated Protein

It is crucial to characterize the resulting PEGylated protein to confirm successful conjugation and determine the degree of modification.

SDS-PAGE Analysis:

  • Prepare an appropriate concentration SDS-PAGE gel (e.g., 4-12% gradient gel).

  • Load samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein fractions.

  • Run the gel and visualize the protein bands using a suitable stain (e.g., Coomassie Blue).

  • Successful PEGylation will be indicated by a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein.[1] The presence of multiple bands may indicate different degrees of PEGylation (e.g., mono-, di-, tri-PEGylated species).

Mass Spectrometry:

Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the precise molecular weight of the PEGylated protein, confirming the number of PEG chains attached.[7]

Mechanism of Action: How this compound Improves Protein Properties

The attachment of this compound to a protein improves its solubility and stability through a combination of biophysical mechanisms.

G PEGylation PEGylation Hydrophilic_Shell Hydrophilic_Shell PEGylation->Hydrophilic_Shell Steric_Hindrance Steric_Hindrance PEGylation->Steric_Hindrance Hydrodynamic_Radius Hydrodynamic_Radius PEGylation->Hydrodynamic_Radius Solubility Solubility Hydrophilic_Shell->Solubility Stability Stability Steric_Hindrance->Stability Pharmacokinetics Pharmacokinetics Hydrodynamic_Radius->Pharmacokinetics

The hydrophilic polyether backbone of this compound attracts and organizes water molecules, forming a hydration shell around the protein. This shell increases the protein's affinity for aqueous environments, thereby enhancing its solubility. Concurrently, the flexible PEG chain creates a steric shield on the protein's surface. This shield physically blocks the approach of proteolytic enzymes, thus increasing the protein's stability against degradation. Furthermore, this steric barrier can mask hydrophobic regions on the protein surface, preventing the protein-protein interactions that lead to aggregation.

Conclusion

The use of this compound offers a precise and effective strategy for improving the solubility and stability of therapeutic proteins. As a monodispersed reagent, it allows for the creation of more homogeneous PEG-protein conjugates, which is highly desirable from a regulatory and therapeutic standpoint. The detailed protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of PEGylation to advance their protein-based therapeutics. Careful optimization of the PEGylation reaction and thorough characterization of the resulting conjugate are paramount to achieving the desired improvements in protein properties while maintaining biological activity.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide: Understanding Steric Hindrance with m-PEG48-OH

This technical guide provides a comprehensive overview of steric hindrance and its practical application in drug development through PEGylation, with a specific focus on methoxy-polyethylene glycol-48-hydroxyl (this compound). This document delves into the core principles of how the covalent attachment of PEG chains, such as this compound, can strategically modulate the physicochemical and pharmacological properties of therapeutic molecules.

The Principle of Steric Hindrance in Drug Development

Steric hindrance refers to the spatial arrangement of atoms or groups within a molecule that impedes a chemical reaction or interaction due to sheer physical bulk.[1] In drug development, this principle is not a limitation but a powerful tool. By strategically attaching bulky moieties to a therapeutic agent, its interaction with the biological environment can be precisely controlled. This is the foundational concept behind PEGylation.

PEGylation: A Strategy for Steric Shielding

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to molecules like proteins, peptides, or nanoparticles.[2][3] The attached PEG chain is highly hydrophilic and flexible, creating a hydrated shield around the molecule.[4][5] This "steric shielding" has several significant pharmacological advantages:

  • Reduced Immunogenicity and Antigenicity : The PEG layer can mask epitopes on the surface of a protein therapeutic, preventing its recognition by the immune system.[2][6]

  • Prolonged Circulation Half-Life : The increased hydrodynamic size of the PEGylated molecule reduces its clearance by the kidneys.[2][5]

  • Enhanced Stability : The steric barrier protects the therapeutic from proteolytic degradation.[6]

  • Improved Solubility : PEGylation can increase the water solubility of hydrophobic drugs.[2]

However, it is crucial to note that the same steric hindrance that provides these benefits can also interfere with the drug's binding to its target receptor, potentially reducing its in-vitro bioactivity.[3][6] The goal of rational drug design is to balance these effects to optimize in-vivo efficacy.

Physicochemical Properties of this compound

This compound is a monodispersed PEG linker, meaning it consists of a single, defined structure with an exact number of 48 ethylene (B1197577) glycol units.[7] This uniformity is a significant advantage over traditional polydispersed PEGs, as it ensures batch-to-batch consistency and a homogenous final product.[8] One end of the chain is capped with a stable methoxy (B1213986) group, while the other terminates in a hydroxyl group available for chemical modification.

PropertyValueReference / Note
Chemical Name Methoxy-poly(ethylene glycol)-hydroxyl
Synonyms This compound
Molecular Formula C97H196O49Based on a methoxy cap and 48 repeating (C2H4O) units ending in a hydroxyl group.
Molecular Weight (Avg.) ~2132.5 g/mol Sourced from supplier data for the diol version, HO-PEG48-OH.[9] M-PEG derivatives have similar weights.[10]
Structure CH3O-(CH2CH2O)48-H
Functionality Monofunctional (one reactive -OH group)The methoxy (-OCH3) end is inert.
Solubility Soluble in water and most organic solvents.A key feature of PEG linkers.[7]

Quantitative Impact of PEGylation on Molecular Interactions

The degree of steric hindrance is directly related to the length and density of the PEG chains on a molecule's surface.[11][12] Longer PEG chains create a more significant steric barrier. The conformation of the PEG chains—either in a "mushroom" regime (low density) or a "brush" regime (high density)—also dictates the effectiveness of the steric shield.[12][13]

Table 2: Influence of PEG Chain Length and Density on Physicochemical Properties

ParameterEffect of Increasing PEG MW / DensityConsequence for Drug DeliveryReferences
Hydrodynamic Diameter Increases. For example, the hydrodynamic diameter of a PEG-lipid in water can be around 15.9 nm.Reduces renal clearance, prolonging circulation time.[2][14]
Protein Adsorption Decreases significantly. This effect is most pronounced with higher density "brush" conformations.Reduces opsonization and uptake by the reticuloendothelial system (RES), leading to longer circulation and better tumor accumulation (the "stealth" effect).[11][12][13]
Receptor Binding Affinity (K D) May increase (weaken). PEGylated glycoconjugates showed higher K D values compared to non-PEGylated versions.The steric shield can interfere with the binding of the therapeutic to its target. This potential loss of in-vitro activity must be weighed against the significant gains in in-vivo half-life.[15]
Bioactivity Often decreases. N-terminally PEGylated Staphylokinase (Sak) showed lower bioactivity than C-terminally linked Sak.Site-specific PEGylation is critical. Attaching the PEG chain away from the active or binding site can mitigate the loss of activity while preserving the benefits of steric shielding.[4]

Visualizing Steric Hindrance Concepts and Workflows

Diagrams are essential for visualizing the complex relationships and processes involved in PEGylation and steric hindrance.

steric_hindrance_concept cluster_molecule Therapeutic Molecule (e.g., Protein) cluster_pegylation PEGylation Process cluster_result PEGylated Therapeutic cluster_effects Downstream Effects of Steric Hindrance cluster_outcomes Pharmacological Outcomes Therapeutic Protein Conjugation Covalent Conjugation Therapeutic->Conjugation ActiveSite Active Site Epitope Immunogenic Epitope mPEG This compound mPEG->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Shield Steric Shield (Hydrated PEG Layer) ReducedBinding Reduced Binding to Proteases & Antibodies Shield->ReducedBinding IncreasedSize Increased Hydrodynamic Size Shield->IncreasedSize ReducedActivity Potential for Reduced Receptor Binding Shield->ReducedActivity Stability Increased Stability ReducedBinding->Stability Immunogenicity Lower Immunogenicity ReducedBinding->Immunogenicity HalfLife Longer Half-Life IncreasedSize->HalfLife

Caption: Logical flow of PEGylation leading to steric hindrance and its pharmacological outcomes.

Key Experimental Protocols

Detailed and reproducible protocols are fundamental to successful drug development. The following sections outline methodologies for protein PEGylation with this compound and the subsequent characterization of the conjugate.

Protocol 1: Site-Specific Amine PEGylation using Activated this compound

This protocol describes a two-stage process: first, the activation of the terminal hydroxyl group of this compound to a more reactive species, and second, its conjugation to primary amines (e.g., lysine (B10760008) residues) on a model protein.[16]

Stage A: Activation of this compound to m-PEG48-NHS Ester

  • Principle : The terminal hydroxyl group of this compound is reacted with N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive N-hydroxysuccinimide (NHS) ester. This "activated PEG" is susceptible to nucleophilic attack by primary amines.[16]

  • Materials :

    • This compound

    • N,N'-Disuccinimidyl carbonate (DSC)

    • Anhydrous Dichloromethane (DCM) and Anhydrous Dimethylformamide (DMF)

    • Pyridine (B92270) (as a catalyst)

    • Ice-cold diethyl ether

    • Rotary evaporator, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

  • Procedure :

    • Under an inert atmosphere, dissolve this compound in a minimal amount of anhydrous DCM/DMF in a dry round-bottom flask.

    • Add DSC and pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[16]

    • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Precipitate the activated m-PEG48-NHS ester by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

    • Collect the white precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.

Stage B: Conjugation of m-PEG48-NHS to a Protein

  • Principle : The activated m-PEG48-NHS ester reacts with primary amine groups on the protein surface in a pH-dependent manner to form a stable amide bond.

  • Materials :

    • Lyophilized protein (e.g., BSA, antibody)

    • Activated m-PEG48-NHS ester (from Stage A)

    • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.4-8.0

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Anhydrous DMSO

  • Procedure :

    • Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.

    • Dissolve the m-PEG48-NHS ester in a small volume of anhydrous DMSO immediately before use.

    • Add a 5- to 20-fold molar excess of the dissolved m-PEG48-NHS to the protein solution while gently stirring. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

    • Stop the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM) to consume any unreacted NHS ester.

    • Purify the PEGylated protein from unreacted PEG and protein using chromatography (see Protocol 2).

experimental_workflow cluster_activation Activation of this compound cluster_conjugation Protein Conjugation cluster_analysis Purification & Characterization start This compound react_dsc React with DSC + Pyridine start->react_dsc precipitate Precipitate in Diethyl Ether react_dsc->precipitate activated_peg Activated m-PEG48-NHS precipitate->activated_peg mix Mix & Incubate (1-2 hours) activated_peg->mix protein Target Protein in Buffer (pH 8.0) protein->mix quench Quench Reaction (Tris Buffer) mix->quench reaction_mix Crude Reaction Mixture quench->reaction_mix sec Purification: Size-Exclusion Chromatography (SEC) reaction_mix->sec sds Analysis: SDS-PAGE sec->sds ms Analysis: Mass Spectrometry sec->ms final_product Purified PEGylated Protein sec->final_product

Caption: Experimental workflow for the PEGylation of a protein and subsequent purification.

Protocol 2: Characterization of PEGylated Proteins

Characterization is essential to confirm successful conjugation, determine the degree of PEGylation, and ensure the purity of the final product.[17][18]

  • Method 1: SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

    • Principle : SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its unmodified counterpart. This results in a noticeable band shift to a higher apparent molecular weight.

    • Procedure :

      • Load samples of the unreacted protein, the crude reaction mixture, and the purified fractions onto a polyacrylamide gel.

      • Run the gel under standard conditions.

      • Stain the gel (e.g., with Coomassie Blue or silver stain).

      • Expected Result : The PEGylated protein will appear as a new, higher molecular weight band or smear compared to the sharp band of the unmodified protein. The heterogeneity of PEGylation (mono-, di-, tri-PEGylated species) can sometimes be visualized.

  • Method 2: Size-Exclusion Chromatography (SEC)

    • Principle : SEC separates molecules based on their size in solution (hydrodynamic radius). It is an excellent method for both purifying the PEGylated conjugate and assessing its aggregation state.[19]

    • Procedure :

      • Equilibrate an appropriate SEC column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).

      • Inject the quenched reaction mixture.

      • Monitor the elution profile using UV absorbance at 280 nm.

      • Expected Result : The PEGylated protein, being larger, will elute earlier than the unmodified protein. Free, unreacted PEG will typically elute much later. This allows for the collection of purified fractions of the PEGylated conjugate.[16]

  • Method 3: Mass Spectrometry (MS)

    • Principle : Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the PEG chain and determining the number of PEG chains attached per protein.[18][20] Techniques like MALDI-TOF or ESI-LC/MS are commonly used.[8][18]

    • Procedure :

      • Prepare the purified sample according to the specific requirements of the MS instrument. For LC/MS, the sample is often analyzed directly after SEC.[20]

      • Acquire the mass spectrum.

      • Expected Result : The spectrum will show a mass peak corresponding to the mass of the protein plus the mass of one (or more) m-PEG48 chains (approx. +2133 Da per PEG chain). This provides definitive evidence of conjugation and the degree of PEGylation.

Applications in Drug Development: Leveraging Steric Hindrance

The steric shielding provided by this compound is a versatile tool used across various therapeutic platforms.

  • Antibody-Drug Conjugates (ADCs) : In ADCs, a cytotoxic drug is linked to a monoclonal antibody. The linker, which can incorporate a PEG chain like m-PEG48, plays a critical role. Steric hindrance introduced by the PEG linker can modulate the stability of the ADC in circulation, preventing premature release of the payload.[21] It can also improve the overall solubility and pharmacokinetic profile of the ADC.

  • PROTACs (Proteolysis Targeting Chimeras) : PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into proximity to induce degradation of the target. m-PEG48 linkers can be used to connect the two binding moieties.[22][23] The length and flexibility of the PEG linker are critical for optimal ternary complex formation, and its steric properties can influence solubility and cell permeability.

  • Nanoparticle Drug Delivery : When nanoparticles are introduced into the bloodstream, they are rapidly coated by proteins (opsonization), leading to their clearance by the immune system.[5] Grafting a dense layer of PEG chains onto the nanoparticle surface creates a steric barrier that repels proteins, a "stealth" effect that dramatically increases circulation time and allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect.[12][24]

signaling_pathway cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_action Cellular Action PEG_ADC PEGylated ADC (m-PEG48 Linker) Receptor Target Receptor PEG_ADC->Receptor Specific Binding Protease Protease Protease->PEG_ADC Blocked by Steric Hindrance RES RES Macrophage RES->PEG_ADC Blocked by Steric Hindrance TumorCell Target Tumor Cell Internalization Internalization Receptor->Internalization PayloadRelease Payload Release Internalization->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: A PEGylated ADC is protected from degradation in circulation and binds its target.

References

The Strategic Application of m-PEG48-OH as a Long-Chain Linker in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand and an E3 ligase-recruiting ligand joined by a chemical linker, is crucial to its function. The linker, far from being a passive spacer, profoundly influences the physicochemical properties, ternary complex formation, and overall efficacy of the PROTAC. This technical guide provides an in-depth exploration of the use of monodisperse, long-chain polyethylene (B3416737) glycol (PEG) linkers, specifically focusing on the 48-unit methyl-PEG-hydroxyl (m-PEG48-OH), in PROTAC development. We will delve into the synthesis, physicochemical properties, and potential applications of such long linkers, supported by illustrative data and detailed experimental protocols.

Introduction to PROTACs and the Role of the Linker

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase complex to the target protein, marking it for degradation by the 26S proteasome.[2] The linker connecting the two ligands is a critical determinant of the PROTAC's success, influencing its solubility, cell permeability, and the stability and geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase).[3][]

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modulated.[5][6] The use of a long-chain PEG linker like this compound offers unique advantages and challenges in PROTAC design.

The Rationale for Long-Chain PEG Linkers in PROTACs

The choice of a long-chain PEG linker, such as one derived from this compound, is driven by several strategic considerations:

  • Spanning Large Distances: In cases where the binding pockets of the target protein and the E3 ligase are far apart, a long linker is necessary to facilitate the formation of a productive ternary complex.[7]

  • Enhanced Solubility: The inherent hydrophilicity of the long PEG chain can significantly improve the aqueous solubility of the PROTAC, which is often a challenge for these high molecular weight molecules.[6] This can be particularly beneficial for in vivo applications.

  • Increased Flexibility: A long and flexible PEG linker can allow for a greater range of motion, potentially enabling the formation of a more stable and energetically favorable ternary complex by accommodating various protein-protein orientations.[8]

  • Modulation of Physicochemical Properties: The introduction of a substantial PEG chain alters key physicochemical parameters such as molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds, which can impact cell permeability and pharmacokinetic profiles.[8]

Synthesis of PROTACs Incorporating an this compound Linker

The synthesis of a PROTAC with an this compound linker typically involves a multi-step process. The this compound first needs to be functionalized to allow for orthogonal conjugation to the target protein ligand and the E3 ligase ligand. A common approach is to convert the terminal hydroxyl group into a more reactive functional group, such as a carboxylic acid, amine, or azide.

Illustrative Synthetic Scheme:

Here, we present a representative synthetic workflow for a PROTAC using a bifunctionalized PEG48 linker.

G cluster_0 Step 1: Functionalization of this compound cluster_1 Step 2: Coupling to E3 Ligase Ligand cluster_2 Step 3: Deprotection and Coupling to Target Ligand This compound This compound HOOC-PEG48-OMe HOOC-PEG48-OMe This compound->HOOC-PEG48-OMe e.g., Jones Oxidation E3_Linker E3 Ligand-Linker Conjugate HOOC-PEG48-OMe->E3_Linker Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide derivative with amine) E3_Ligand->E3_Linker E3_Linker_Deprotected E3 Ligand-Linker (deprotected) E3_Linker->E3_Linker_Deprotected Deprotection Target_Ligand Target Ligand (with reactive group) PROTAC Final PROTAC Target_Ligand->PROTAC E3_Linker_Deprotected->PROTAC Coupling Reaction

Caption: General synthetic workflow for a PROTAC with a PEG48 linker.

Quantitative Data Analysis

Table 1: Illustrative Physicochemical Properties of PROTACs with Varying PEG Linker Lengths
PROTACLinkerMolecular Weight (Da)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
PROTAC-PEG4PEG4~9503.5180412
PROTAC-PEG12PEG12~12502.8240420
PROTAC-PEG48 (Illustrative) PEG48 ~3000 -1.5 >500 4 >50
Table 2: Illustrative Biological Activity of PROTACs with Varying PEG Linker Lengths
PROTACTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-PEG4BRD4VHL50905.2
PROTAC-PEG12BRD4VHL15>953.1
PROTAC-PEG48 (Illustrative) BRD4 VHL 100 75 1.5

Note: The data in these tables are hypothetical and for illustrative purposes to demonstrate the potential trends associated with increasing PEG linker length. Actual values would need to be determined experimentally.

Experimental Protocols

General Synthesis of a PROTAC with a Bifunctional PEG Linker

Materials:

  • Target Protein (POI) ligand with a suitable functional group (e.g., amine, alkyne).

  • E3 Ligase ligand with a suitable functional group (e.g., carboxylic acid, azide).

  • HOOC-PEG48-N3 (or other bifunctional PEG48 linker).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, triethylamine).

  • Solvents (e.g., DMF, DMSO, DCM).

  • Purification system (e.g., preparative HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with a carboxylic acid, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir for 10 minutes.

    • Add the amine-functionalized POI ligand (1.2 eq) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry Example):

    • If using an azide-alkyne cycloaddition, dissolve the POI-alkyne (1.0 eq) and the E3 ligase-PEG48-azide (1.1 eq) in a mixture of t-BuOH and water.

    • Add copper(II) sulfate (B86663) (0.1 eq) and sodium ascorbate (B8700270) (0.2 eq).

    • Stir at room temperature until the reaction is complete as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for Target Protein Degradation

Materials:

  • Cell line expressing the target protein.

  • PROTAC stock solution in DMSO.

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein quantification assay (e.g., BCA assay).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

Signaling Pathways and Experimental Workflows

The signaling pathway targeted by a PROTAC is dependent on the chosen protein of interest. For a PROTAC targeting a kinase, for example, the aim is to disrupt the downstream signaling cascade.

G cluster_pathway Illustrative Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates Degradation Proteasomal Degradation Kinase->Degradation Response Cellular Response (e.g., Proliferation) Substrate->Response PROTAC PROTAC (with this compound linker) PROTAC->Kinase Targets Degradation->Response Inhibits

Caption: PROTAC-mediated degradation of a target kinase to inhibit a signaling pathway.

Experimental Workflow for PROTAC Evaluation

G cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design PROTAC Design (Target, E3 Ligase, Linker) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding Binding Assays (SPR, ITC) Purification->Binding Degradation Degradation Assays (Western Blot, DC50) Binding->Degradation Permeability Cell Permeability (PAMPA, Caco-2) Degradation->Permeability PK Pharmacokinetics Permeability->PK PD Pharmacodynamics (Target Degradation in Tissue) PK->PD Efficacy Efficacy Studies (Disease Models) PD->Efficacy

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Conclusion

The use of long-chain PEG linkers, exemplified by this compound, represents a valuable strategy in the design of PROTACs for specific and challenging targets. While potentially impacting cell permeability, the benefits of enhanced solubility and the ability to span significant distances between target and E3 ligase binding sites can be critical for success. The illustrative data and detailed protocols provided in this guide serve as a foundation for researchers to explore the potential of long-chain PEG linkers in their own PROTAC development programs. As with all aspects of PROTAC design, empirical testing and optimization are paramount to achieving the desired therapeutic outcome.

References

Navigating the Nano-Scale: A Technical Guide to the Theoretical Modeling of m-PEG48-OH Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It offers a wealth of advantages, including enhanced serum half-life, reduced immunogenicity, and improved solubility and stability of therapeutic proteins. The seemingly simple addition of a polymer chain, however, initiates a cascade of complex biophysical interactions that dictate the conjugate's ultimate fate and efficacy in vivo. A precise understanding of these interactions at the molecular level is paramount for the rational design of next-generation protein therapeutics.

This technical guide delves into the theoretical modeling of protein interactions with a specific, monodisperse PEG molecule: methoxy-polyethylene glycol (48)-hydroxyl (m-PEG48-OH) . While direct experimental data for this exact 48-mer is limited, this guide synthesizes data from PEGs of comparable lengths to provide a robust framework for understanding and predicting its behavior. We will explore the primary computational methodologies, present quantitative data from relevant studies, provide detailed protocols for key validation experiments, and visualize the underlying workflows and principles.

Theoretical Modeling Approaches: An In-Silico Microscope

Molecular dynamics (MD) simulations have emerged as a powerful tool to dissect the nuanced dance between PEG chains and protein surfaces.[1][2] These computational techniques allow researchers to observe the dynamic conformational changes and energetic landscapes that govern these interactions at an atomistic or near-atomistic resolution.[1][2]

All-Atom (AA) Molecular Dynamics

All-atom MD simulations represent every atom in the system, offering the highest level of detail. This approach is invaluable for understanding specific, short-range interactions, such as hydrogen bonding between PEG's ether oxygens and protein residues, and the precise orientation of the PEG chain in relation to the protein's hydrophobic and hydrophilic patches.[3] However, the computational cost of AA simulations limits their application to relatively short timescales and smaller systems.

Coarse-Grained (CG) Molecular Dynamics

To overcome the limitations of AA simulations, coarse-grained models group multiple atoms into single "beads" or interaction sites.[1] This simplification dramatically reduces the computational expense, enabling simulations of larger systems over longer timescales—crucial for observing large-scale conformational changes of the PEG polymer.[1][4] The Martini force field is a widely used CG model for simulating biomolecular systems, including PEGylated proteins.[1][4]

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of PEG-protein interactions, docking can be used to identify potential binding sites for the PEG chain on the protein surface and to estimate the binding affinity.[5] This method is computationally less intensive than MD simulations and can be used for high-throughput screening of different PEGylation sites.

Quantitative Analysis of PEG-Protein Interactions

The interaction between PEG and proteins is a delicate balance of enthalpic and entropic contributions.[7] While PEG is often considered "stealth" and protein-repellent, weak, non-covalent interactions do occur and are critical to the overall behavior of the conjugate.[8] These interactions can be quantified through both computational and experimental methods.

Computationally Derived Interaction Energies

Molecular dynamics simulations can be used to calculate the binding free energy between PEG and proteins.[9][10] These calculations provide a quantitative measure of the strength of the interaction.

Table 1: Representative Binding Free Energies from MD Simulations

ProteinLigandMethodCalculated ΔG° (kcal/mol)Reference
T4 LysozymeBenzenedPaCS-MD/MSM-6.1 ± 0.1[9]
A2A ReceptorT4EdPaCS-MD/MSM-14.3 ± 1.2[9]

Note: This table provides examples of binding free energy calculations for protein-ligand systems to illustrate the outputs of MD simulations. Data for this compound is not explicitly available.

Experimentally Determined Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the thermodynamics of binding interactions.[11][12] It provides the binding affinity (Kd), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

Table 2: Experimentally Determined Thermodynamic Data for PEG-Protein Interactions

Protein SystemPEG SizeMethodKd (Dissociation Constant)ΔG (Gibbs Free Energy)ΔH (Enthalpy)TΔS (Entropy)Reference
Cytochrome c / PEG10 kDaITC1.39 x 10-5 M-6.6 kcal/mol-11.9 kcal/mol-5.3 kcal/mol[13]
Cytochrome c / PEG20 kDaITC1.05 x 10-5 M-6.8 kcal/mol-14.3 kcal/mol-7.5 kcal/mol[13]
Antibody-Antigen (various)N/ASPR/ITC10-6 to 10-10 M-8.2 to -13.6 kcal/mol--[14]
Porcine Pancreatic Trypsin / Soybean InhibitorN/AITC1.1 x 10-7 M-9.5 kcal/mol-16.5 kcal/mol-7.0 kcal/mol[15]

Note: This table presents representative data from various PEG-protein and protein-protein interaction studies to illustrate typical thermodynamic parameters. The specific values will vary depending on the protein, PEG size, and experimental conditions.

Experimental Protocols for Model Validation

Theoretical models are only as valuable as their ability to predict real-world phenomena. Therefore, experimental validation is a critical component of any computational study. Here, we provide detailed methodologies for two key techniques used to characterize PEG-protein interactions.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[12]

Protocol for ITC Analysis of this compound-Protein Interaction:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20 µM) and a solution of this compound (e.g., 200 µM).

    • Crucially, both solutions must be prepared in the exact same, extensively dialyzed buffer to minimize heats of dilution.[16] A common buffer is phosphate-buffered saline (PBS) at pH 7.4.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.[16]

  • Instrument Setup:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically ~200-300 µL).

    • Load the this compound solution into the injection syringe (typically ~40-50 µL).

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

    • Proceed with a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.

    • Stir the sample cell at a constant speed (e.g., 750 rpm) to ensure proper mixing.

  • Control Experiment:

    • Perform a control titration by injecting the this compound solution into the buffer alone (without the protein). This measures the heat of dilution of the PEG, which must be subtracted from the protein-PEG titration data.[12]

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the control experiment.

    • Plot the resulting heat change per mole of injectant against the molar ratio of PEG to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures binding kinetics in real-time by detecting changes in the refractive index at the surface of a sensor chip.[18][19] It provides the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Protocol for SPR Analysis of this compound-Protein Interaction:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip with a carboxymethylated dextran (B179266) surface).

    • Activate the surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[20]

    • Immobilize the target protein (the "ligand") to the chip surface via amine coupling. The optimal protein concentration and pH for immobilization should be determined empirically through a pH scouting experiment.[21]

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound (the "analyte") in the running buffer (e.g., HBS-EP+ buffer). A typical concentration range might be from 0.1x to 10x the expected Kd.

  • Binding Measurement:

    • Equilibrate the system with a continuous flow of running buffer over the sensor surface to establish a stable baseline.

    • Inject the lowest concentration of this compound over the surface for a set association time (e.g., 120-180 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 300-600 seconds).

    • After the dissociation phase, inject a regeneration solution (e.g., a low pH glycine (B1666218) solution or a high salt buffer) to remove all bound analyte from the ligand, preparing the surface for the next injection. The regeneration conditions must be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.[20]

    • Repeat the injection-dissociation-regeneration cycle for each concentration of this compound, typically in order of increasing concentration. Include several buffer-only injections (blanks) for double referencing.

  • Data Analysis:

    • The instrument records the change in response units (RU) over time, generating a sensorgram for each concentration.

    • Subtract the response from a reference flow cell (without immobilized protein) and the response from the blank injections to correct for bulk refractive index changes and system drift.

    • Globally fit the corrected sensorgrams to a suitable kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Visualizing Workflows and Concepts

Diagrams are essential for conveying complex workflows and relationships. The following visualizations were created using the Graphviz DOT language to illustrate key aspects of modeling this compound protein interactions.

G cluster_prep 1. System Preparation cluster_sim 2. MD Simulation cluster_analysis 3. Trajectory Analysis PDB Obtain Protein Structure (PDB) AttachPEG Covalently Attach PEG to Protein (in silico) PDB->AttachPEG BuildPEG Build this compound Structure BuildPEG->AttachPEG Solvate Solvate with Water & Ions AttachPEG->Solvate EnergyMin Energy Minimization Solvate->EnergyMin Equilibration System Equilibration (NVT, NPT) EnergyMin->Equilibration ProductionMD Production MD Run Equilibration->ProductionMD RMSD RMSD / RMSF ProductionMD->RMSD SASA Solvent Accessible Surface Area ProductionMD->SASA Hbond Hydrogen Bond Analysis ProductionMD->Hbond FreeEnergy Binding Free Energy (MM/PBSA, etc.) ProductionMD->FreeEnergy G cluster_effects Biophysical Consequences of PEGylation cluster_outcomes Pharmacokinetic Outcomes Protein Therapeutic Protein PEG_Protein PEGylated Protein Protein->PEG_Protein PEGylation Reaction PEG This compound PEG->PEG_Protein StericHindrance Steric Hindrance PEG_Protein->StericHindrance HydrodynamicRadius Increased Hydrodynamic Radius PEG_Protein->HydrodynamicRadius ReducedProteolysis Reduced Proteolysis StericHindrance->ReducedProteolysis ReducedImmunogenicity Reduced Immunogenicity StericHindrance->ReducedImmunogenicity AlteredBinding Altered Receptor Binding StericHindrance->AlteredBinding DecreasedClearance Decreased Renal Clearance HydrodynamicRadius->DecreasedClearance LongerHalfLife Longer Serum Half-Life ReducedProteolysis->LongerHalfLife DecreasedClearance->LongerHalfLife

References

Navigating Biocompatibility: An In-depth Technical Guide to m-PEG48-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biocompatibility of methoxy-poly(ethylene glycol)-48-hydroxyl (m-PEG48-OH), a crucial component in modern drug delivery and bioconjugation. Understanding the interaction of this polymer with biological systems is paramount for the development of safe and effective therapeutics. This document outlines key biocompatibility assays, detailed experimental protocols, and explores the cellular signaling pathways potentially involved in the biological response to PEGylated materials.

While direct biocompatibility data for this compound is limited in publicly available literature, this guide synthesizes relevant data from studies on structurally similar low molecular weight methoxy-terminated polyethylene (B3416737) glycols (mPEGs). This information serves as a valuable proxy for researchers and developers working with this compound.

In Vitro Biocompatibility Assessment

In vitro assays are fundamental in the initial biocompatibility screening of materials. These tests provide crucial data on cytotoxicity, hemocompatibility, and immunogenicity.

Cytotoxicity

Cytotoxicity assays are employed to determine the potential of a substance to induce cell death or damage. For soluble polymers like this compound, these assays are typically performed by exposing cultured cells to varying concentrations of the material.

Table 1: Representative Cytotoxicity Data for Low Molecular Weight PEG Derivatives

PEG DerivativeCell LineAssayEndpointIC50 / Result
Triethylene glycol (TEG)L929 (mouse fibroblasts)CCK-8Cell Viability12.4 mg/mL[1]
PEG-1000L929 (mouse fibroblasts)CCK-8Cell Viability22.5 mg/mL[1]
PEG-4000L929 (mouse fibroblasts)CCK-8Cell Viability20.0 mg/mL[1]
mPEGA-480HeLa (human cervical cancer)CCK-8Cell ViabilityToxic at low concentrations[1]
mPEGA-480L929 (mouse fibroblasts)CCK-8Cell ViabilityToxic at low concentrations[1]

Note: The cytotoxicity of PEG derivatives can be influenced by the presence of reactive end groups (e.g., acrylates in mPEGA) and is cell-line dependent. Generally, low molecular weight PEGs with inert end groups, like this compound, are considered to have low cytotoxicity.

Hemocompatibility

Hemocompatibility assays assess the interaction of a material with blood components, a critical consideration for intravenously administered therapeutics. The primary assay for soluble polymers is the hemolysis assay, which measures the lysis of red blood cells (RBCs).

Table 2: Representative Hemolysis Data for PEGylated Materials

MaterialDescriptionHemolysis (%)Concentration
Poly-L-lysine (PLL)Positive Control> 8%Varies
PEGNegative Control< 2%Varies
Cationic amphiphilic methacrylate (B99206) copolymersPolymers with 0-47 mol% methyl groupsNo hemolysisNot specified
Cationic amphiphilic methacrylate copolymersPolymers with 65 mol% methyl groups or 27 mol% butyl groupsHemolyticNot specified

Note: Materials with a hemolysis rate below 5% are generally considered non-hemolytic. The positive charge on some polymers can contribute to hemolytic activity. This compound, being a neutral and hydrophilic polymer, is expected to have very low hemolytic potential.

Immunogenicity and Complement Activation

A key aspect of biocompatibility is the potential to elicit an immune response. For PEGylated materials, this can involve the generation of anti-PEG antibodies and the activation of the complement system, a part of the innate immune system. The methoxy (B1213986) group on mPEG has been shown to be a dominant epitope for anti-PEG antibodies.[2][3]

Table 3: Complement Activation by PEG Derivatives

PEG Derivative/SurfaceSystemMethodResult
Methoxy-terminated PEG-thiol (HS-mPEG) surfaceHuman SerumSurface Plasmon Resonance (C3b binding)No significant complement activation initially, but activation increases with storage/oxidation[4][5]
Hydroxyl-terminated tri(ethylene glycol)-thiol (HS-TEGOH) surfaceHuman SerumSurface Plasmon Resonance (C3b binding)Strong complement activation[4]
Soluble PEGs (various MWs)Human SerumELISA (SC5b-9, C3a-desArg, Bb, C4d)Concentration and molecular weight-dependent complement activation, primarily via the lectin and alternative pathways[6]
PEGylated liposomes (with methoxy or hydroxyl terminal groups)In vitro and in vivo (mice)Complement activation and cellular associationHydroxy PEG-modified liposomes showed enhanced complement activation and association with splenic marginal zone B cells compared to methoxy PEG-liposomes.[7]

Note: While soluble mPEGs can activate complement, the methoxy capping group appears to reduce this effect compared to hydroxyl-terminated PEGs. The activation is also dependent on the concentration and molecular weight of the PEG.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of biocompatibility.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Assay A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Treatment Add various concentrations of this compound to the wells. A->B C 3. Incubation Incubate the treated cells for a specified period (e.g., 24, 48, 72h). B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4h. C->D E 5. Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Absorbance Reading Measure the absorbance at 570 nm using a microplate reader. E->F G 7. Data Analysis Calculate cell viability as a percentage of the untreated control. F->G

MTT assay workflow for cytotoxicity assessment.

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., L929, HeLa, or a cell line relevant to the intended application) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in cell culture medium. Replace the existing medium in the wells with the this compound solutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Reagent: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Hemolysis Assay for Soluble Polymers

This protocol determines the hemolytic potential of a soluble substance by measuring hemoglobin release from red blood cells.

Experimental Workflow: Hemolysis Assay

Hemolysis_Assay A 1. Blood Collection Collect fresh blood in tubes with anticoagulant. B 2. RBC Isolation Centrifuge blood to separate RBCs from plasma and buffy coat. A->B C 3. RBC Washing Wash RBCs multiple times with PBS. B->C D 4. RBC Suspension Prepare a 2-5% (v/v) suspension of RBCs in PBS. C->D E 5. Treatment Incubate RBC suspension with various concentrations of this compound. D->E F 6. Controls Include PBS as a negative control and a lytic agent (e.g., Triton X-100) as a positive control. D->F G 7. Incubation Incubate the samples at 37°C for a specified time (e.g., 1-4 hours). E->G F->G H 8. Centrifugation Centrifuge the samples to pellet intact RBCs. G->H I 9. Supernatant Collection Carefully collect the supernatant. H->I J 10. Absorbance Reading Measure the absorbance of the supernatant at 540 nm. I->J K 11. Data Analysis Calculate the percentage of hemolysis. J->K

Hemolysis assay workflow for hemocompatibility assessment.

Methodology:

  • Blood Collection: Obtain fresh whole blood from a healthy donor in tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Red Blood Cell (RBC) Preparation:

    • Centrifuge the blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs.

    • Aspirate and discard the supernatant (plasma and buffy coat).

    • Resuspend the RBCs in phosphate-buffered saline (PBS) and centrifuge again. Repeat this washing step at least three times.

    • After the final wash, resuspend the RBC pellet in PBS to create a 2-5% (v/v) RBC suspension.

  • Sample Preparation:

    • Prepare serial dilutions of this compound in PBS.

    • In microcentrifuge tubes or a 96-well plate, mix the RBC suspension with the this compound solutions.

    • Negative Control: Mix the RBC suspension with PBS.

    • Positive Control: Mix the RBC suspension with a known hemolytic agent (e.g., 1% Triton X-100) to achieve 100% hemolysis.

  • Incubation: Incubate all samples at 37°C for a specified duration (e.g., 1 to 4 hours), with gentle agitation.

  • Centrifugation: After incubation, centrifuge the samples at a low speed to pellet the intact RBCs.

  • Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Complement Activation Assay (ELISA)

This protocol measures the activation of the complement system in human serum upon exposure to a test material by quantifying the generation of complement activation products like SC5b-9.[6]

Experimental Workflow: Complement Activation ELISA

Complement_Activation_ELISA A 1. Serum Incubation Incubate human serum with various concentrations of this compound at 37°C. B 2. Reaction Termination Stop the reaction by adding an EDTA-containing buffer. A->B E 5. Sample Addition Add the treated serum samples to the wells. B->E C 3. ELISA Plate Coating Coat a microplate with a capture antibody specific for the complement product (e.g., anti-C5b-9). D 4. Blocking Block non-specific binding sites on the plate. C->D D->E F 6. Detection Antibody Add a labeled detection antibody. E->F G 7. Substrate Addition Add a substrate that produces a measurable signal. F->G H 8. Signal Measurement Measure the signal (e.g., absorbance) using a plate reader. G->H I 9. Data Analysis Quantify the amount of complement activation product. H->I

ELISA workflow for assessing complement activation.

Methodology:

  • Serum Preparation: Obtain fresh human serum from healthy donors. Pool the serum and store it in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

  • Activation Reaction:

    • In a microcentrifuge tube, mix the human serum with different concentrations of this compound or a control substance. A positive control such as zymosan should be included. A negative control with buffer should also be run.

    • Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement activation.

    • Stop the reaction by adding a buffer containing EDTA, which chelates the divalent cations required for complement activation.

  • ELISA Procedure (for SC5b-9):

    • Use a commercial ELISA kit for the quantification of the human SC5b-9 complex, following the manufacturer's instructions.

    • Typically, this involves adding the treated serum samples to a microplate pre-coated with an anti-C5b-9 antibody.

    • After incubation and washing steps, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

    • A substrate solution is then added, and the color development is measured spectrophotometrically.

  • Data Analysis:

    • A standard curve is generated using known concentrations of the SC5b-9 complex.

    • The concentration of SC5b-9 in the test samples is determined by interpolating their absorbance values from the standard curve.

    • The results are expressed as the concentration of the complement activation product (e.g., ng/mL) or as a fold-increase over the negative control.

Cellular Signaling Pathways

The interaction of PEGylated materials with cells can potentially trigger various intracellular signaling pathways that regulate cellular responses such as inflammation, apoptosis, and proliferation. While the direct signaling effects of a bio-inert molecule like this compound are expected to be minimal, understanding these pathways is crucial in the broader context of drug delivery and bioconjugation, where the PEGylated molecule might be part of a larger, more complex entity.

NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of the cellular response to a wide range of stimuli, including stress and inflammatory signals.[8][9][10] While not directly activated by inert PEGs, these pathways can be modulated by the therapeutic payload of a PEGylated drug or by the immune response to the conjugate.

Signaling Pathways in Cellular Response

Overview of NF-κB and MAPK signaling pathways.

A deeper understanding of these pathways can aid in the design of PEGylated therapeutics with minimized off-target effects and optimized efficacy.

In Vivo Biocompatibility

While this guide focuses on in vitro assessment, it is crucial to acknowledge that in vivo studies are the definitive measure of biocompatibility. In vivo studies in relevant animal models assess systemic toxicity, biodistribution, clearance, and the overall inflammatory response to the material. Low molecular weight mPEGs are generally considered to have low in vivo toxicity and are readily cleared by the kidneys.[11][12][13][14][15]

Conclusion

The biocompatibility of this compound is a critical parameter for its application in drug development. Based on data from similar low molecular weight methoxy-terminated PEGs, this compound is expected to exhibit low cytotoxicity and hemolytic activity. The methoxy end-group may contribute to a reduced, though not entirely absent, potential for complement activation compared to hydroxyl-terminated PEGs. The provided experimental protocols offer a robust framework for the in vitro evaluation of this compound biocompatibility. A thorough understanding of these biocompatibility aspects and the underlying cellular mechanisms will facilitate the safe and effective translation of this compound-based technologies from the laboratory to clinical applications.

References

m-PEG48-OH for Nanoparticle Surface Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern nanomedicine. This hydrophilic polymer coating endows nanoparticles with "stealth" properties, significantly enhancing their therapeutic efficacy by improving their pharmacokinetic profile. This guide provides a detailed technical overview of the use of methoxy-poly(ethylene glycol)-hydroxyl with 48 repeating units (m-PEG48-OH) for the surface functionalization of nanoparticles.

This compound is a monodisperse PEG derivative with a molecular weight of approximately 2.2 kDa. Its structure consists of a methoxy (B1213986) group at one terminus, a chain of 48 ethylene (B1197577) glycol units, and a terminal hydroxyl group. The methoxy group minimizes non-specific binding, while the hydroxyl group provides a site for covalent attachment to the nanoparticle surface. This modification creates a hydrophilic shield that sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).[1] The result is a prolonged systemic circulation time, which allows for greater accumulation of the nanoparticle payload at the target site, such as a tumor, through the enhanced permeability and retention (EPR) effect.

This guide will delve into the quantitative impact of PEGylation with molecules of similar molecular weight to this compound, provide detailed experimental protocols for nanoparticle modification and characterization, and visualize key processes and pathways.

Data Presentation: The Impact of ~2.2 kDa PEGylation on Nanoparticle Properties

The following tables summarize quantitative data from studies on nanoparticles functionalized with PEG of approximately 2 kDa, which serves as a proxy for the expected performance of this compound.

Table 1: Physicochemical Characterization of ~2.2 kDa PEGylated Nanoparticles

Nanoparticle TypePEG DerivativeHydrodynamic Diameter (nm) (Unmodified)Hydrodynamic Diameter (nm) (PEGylated)Zeta Potential (mV) (Unmodified)Zeta Potential (mV) (PEGylated)Reference
DSPE/SoluplusDSPE-PEG2000N/A116.6N/A-13.7[2]
Poly(lactic-co-glycolic acid) (PLGA)PLGA-PEG2k~150~160-30.1-18.6[3][4]
Gold Nanoparticles (AuNPs)Thiol-PEG (2 kDa)~20~30-40NegativeNear-neutral
Lipid-Calcium-Phosphate (LCP)DSPE-PEG2000~30~30+70 (DOTAP)+15[5]

Table 2: Influence of PEG Molecular Weight on In Vitro Performance

Nanoparticle TypePEG MW (kDa)Protein Adsorption Reduction (%)Cellular Uptake (Relative to Unmodified)Key FindingsReference
Poly(lactic acid) (PLA)2~70ReducedPEG MW of 2 kDa or higher is effective in shielding the nanoparticle surface.[1]
Poly(hexadecyl cyanoacrylate)2SignificantReducedIncreased PEG MW from 2 to 10 kDa decreased protein absorption and phagocytic uptake.[1]
Polystyrene2HighSimilar to 5 and 10 kDa PEGA dense coating of low MW PEG is crucial for preventing interactions with mucin.[1]
Gold Nanoparticles (AuNPs)2N/ALower than 1 kDa PEGCellular uptake by macrophages was influenced by PEG chain length.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, modification, and characterization of nanoparticles with this compound.

Protocol 1: Synthesis of PLGA Nanoparticles (Nanoprecipitation Method)
  • Dissolution of Polymer: Dissolve poly(lactic-co-glycolic acid) (PLGA) in a water-miscible organic solvent, such as acetone (B3395972) or acetonitrile (B52724), at a concentration of 10-20 mg/mL.

  • Nanoprecipitation: Add the PLGA solution dropwise into a larger volume of deionized water (typically a 1:4 or 1:5 ratio of organic to aqueous phase) under moderate stirring.

  • Solvent Evaporation: Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.

  • Purification: Collect the formed nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes). Wash the nanoparticle pellet with deionized water two to three times to remove any unreacted reagents.

  • Resuspension: Resuspend the final PLGA nanoparticle pellet in the desired buffer or deionized water for storage or further modification.

Protocol 2: Surface Modification with this compound via Hydroxyl Group Activation

This protocol describes a two-step process for the covalent attachment of this compound to amine-functionalized nanoparticles.

Step 1: Activation of the Terminal Hydroxyl Group of this compound

  • Activation using N,N'-Disuccinimidyl Carbonate (DSC):

    • Dissolve this compound and a molar excess (e.g., 1.5-2 equivalents) of DSC in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.

    • Add a base, such as triethylamine (B128534) or pyridine, to catalyze the reaction.

    • Allow the reaction to proceed at room temperature for 4-24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • The product, m-PEG48-succinimidyl carbonate (m-PEG48-NHS), can be precipitated by adding cold diethyl ether and collected by filtration.

Step 2: Conjugation of Activated m-PEG48 to Amine-Functionalized Nanoparticles

  • Nanoparticle Preparation: Prepare amine-functionalized nanoparticles. If using PLGA nanoparticles, this can be achieved by co-precipitating PLGA with a PLGA-PEG-amine block copolymer.

  • Conjugation Reaction:

    • Disperse the amine-functionalized nanoparticles in a buffered solution, typically at a pH of 7.4-8.5 (e.g., phosphate-buffered saline, PBS).

    • Add the activated m-PEG48-NHS to the nanoparticle suspension. The molar ratio of PEG to nanoparticles should be optimized to achieve the desired grafting density.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of PEGylated Nanoparticles:

    • Separate the PEGylated nanoparticles from unreacted PEG and byproducts by centrifugation or dialysis.

    • Wash the nanoparticles several times with the appropriate buffer.

    • Resuspend the purified PEGylated nanoparticles in the desired medium for characterization and use.

Protocol 3: Characterization of this compound Modified Nanoparticles
  • Hydrodynamic Diameter and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the size distribution of the nanoparticles in suspension.

    • Dilute the nanoparticle suspension to an appropriate concentration (typically 0.1-1.0 mg/mL) in deionized water or buffer.

    • Perform measurements at a fixed angle (e.g., 90° or 173°) and temperature (e.g., 25°C).

  • Zeta Potential Measurement:

    • Use Laser Doppler Velocimetry, often integrated into DLS instruments, to measure the surface charge of the nanoparticles.

    • Dilute the nanoparticle suspension in a low ionic strength buffer or deionized water.

    • The zeta potential provides an indication of the colloidal stability of the nanoparticle suspension.

  • Confirmation of PEGylation using Proton NMR (¹H NMR):

    • Lyophilize the PEGylated nanoparticles to obtain a dry powder.

    • Dissolve the powder in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

    • The characteristic peak of the ethylene glycol repeating units of PEG appears at approximately 3.6 ppm, confirming the presence of the PEG coating.[7][8]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to nanoparticle surface modification with this compound.

G Experimental Workflow for Nanoparticle PEGylation cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_characterization Characterization s1 Dissolve Polymer in Organic Solvent s2 Nanoprecipitation in Aqueous Phase s1->s2 s3 Solvent Evaporation s2->s3 s4 Purification and Resuspension s3->s4 p1 Activate this compound (e.g., with DSC) s4->p1 Synthesized Nanoparticles p2 Conjugate Activated PEG to Nanoparticles p1->p2 p3 Purify PEGylated Nanoparticles p2->p3 c1 DLS (Size, PDI) p3->c1 PEGylated Nanoparticles c2 Zeta Potential p3->c2 c3 ¹H NMR p3->c3

Caption: Workflow for nanoparticle synthesis, PEGylation, and characterization.

Caption: How this compound modification leads to enhanced tumor accumulation.

G Cellular Uptake via Clathrin-Mediated Endocytosis NP PEGylated Nanoparticle Receptor Receptor Binding NP->Receptor Membrane Cell Membrane Pit Clathrin-Coated Pit Formation Membrane->Pit Receptor->Membrane Vesicle Endocytic Vesicle Pit->Vesicle Endosome Early Endosome Vesicle->Endosome Lysosome Late Endosome / Lysosome (Drug Release or Degradation) Endosome->Lysosome Cytosol Drug Release to Cytosol Endosome->Cytosol Lysosome->Cytosol

Caption: A common pathway for the cellular internalization of nanoparticles.

References

Foundational Principles of PEGylation with m-PEG48-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established and powerful bioconjugation technique that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, peptides, and other biomolecules.[1][2][3] This process has become a cornerstone of drug development, offering a multitude of benefits to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][4][5]

The primary advantages of PEGylation include:

  • Increased Serum Half-Life: The covalent attachment of PEG increases the hydrodynamic radius of the molecule, which significantly reduces its renal clearance, thereby prolonging its circulation time in the bloodstream.[1][4][6]

  • Reduced Immunogenicity: The flexible and hydrophilic PEG chains can effectively mask antigenic epitopes on the surface of the therapeutic protein, reducing its recognition by the immune system and minimizing the risk of an immune response.[1][7][8]

  • Enhanced Stability: PEGylation can protect the conjugated molecule from proteolytic degradation by sterically hindering the approach of proteolytic enzymes.[1][4][8]

  • Improved Solubility: For hydrophobic proteins or peptides, the highly hydrophilic nature of PEG can significantly improve their solubility and stability in aqueous solutions.[1][7]

This guide focuses on the foundational principles of PEGylation utilizing methoxy-polyethylene glycol with 48 ethylene (B1197577) oxide units and a terminal hydroxyl group (m-PEG48-OH). This specific PEG derivative offers a defined chain length, which is crucial for achieving batch-to-batch consistency in the final PEGylated product.

The Role and Properties of this compound

This compound is a monofunctional PEG derivative, meaning it has only one reactive group, the terminal hydroxyl (-OH). The other end is capped with a non-reactive methoxy (B1213986) (-OCH3) group to prevent cross-linking reactions.[2]

Chemical Structure:

CH₃O-(CH₂CH₂O)₄₈-H

The key characteristic of this compound is its terminal hydroxyl group. While not reactive on its own towards functional groups on proteins, it can be chemically activated to create a highly reactive species capable of forming stable covalent bonds with specific amino acid residues.

The Core Principle: Activation of this compound

The foundational step in utilizing this compound for PEGylation is the activation of its terminal hydroxyl group. This process converts the relatively inert alcohol into a more reactive functional group that can readily participate in conjugation reactions. A common and effective method for this activation is the use of N,N'-Disuccinimidyl carbonate (DSC).[1]

The reaction with DSC transforms the hydroxyl group into a succinimidyl carbonate, creating a highly reactive N-hydroxysuccinimide (NHS) ester. This "activated PEG" is then susceptible to nucleophilic attack by primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of a protein.[1][8]

G Activation of this compound with DSC mPEG This compound ActivatedPEG m-PEG48-NHS Ester (Activated PEG) mPEG->ActivatedPEG Reaction DSC N,N'-Disuccinimidyl carbonate (DSC) + Pyridine (B92270) DSC->ActivatedPEG Reagent

Caption: Activation of this compound to a reactive NHS ester.

Amine-Directed PEGylation with Activated m-PEG48-NHS Ester

Once activated, the m-PEG48-NHS ester can be directly used for the PEGylation of proteins. The most common targets for this type of PEGylation are the primary amines present on the protein surface.

Reaction Mechanism:

The primary amine group of a lysine residue or the N-terminus of the protein acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, covalently linking the m-PEG48 chain to the protein.[3]

G Amine-Directed PEGylation Workflow cluster_0 Activation cluster_1 Conjugation cluster_2 Purification & Analysis mPEG This compound ActivatedPEG m-PEG48-NHS Ester mPEG->ActivatedPEG DSC DSC DSC->ActivatedPEG PEGylatedProtein PEGylated Protein ActivatedPEG->PEGylatedProtein Reaction at pH 7-9 Protein Protein (-NH2) Protein->PEGylatedProtein Purification Purification (e.g., SEC, IEX) PEGylatedProtein->Purification Analysis Characterization (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: General workflow for protein PEGylation with this compound.

Quantitative Data in PEGylation

The success of a PEGylation reaction is assessed through various quantitative parameters. The following table summarizes key data points and their significance.

ParameterDescriptionTypical Method of MeasurementSignificance
Degree of PEGylation The average number of PEG molecules conjugated to a single protein molecule.SDS-PAGE, Mass Spectrometry, HPLCDirectly impacts the therapeutic properties of the protein.
Reaction Yield (%) The percentage of the initial protein that is successfully PEGylated.HPLC, Densitometry of SDS-PAGE gelsIndicates the efficiency of the conjugation reaction.
Purity of PEGylated Product (%) The percentage of the final product that is the desired PEGylated species, free from unreacted protein and PEG.Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX)Crucial for ensuring product safety and efficacy.
Residual Bioactivity (%) The biological activity of the PEGylated protein compared to the unmodified protein.In vitro bioassays specific to the protein's functionEnsures that PEGylation does not significantly compromise the therapeutic effect.

Table 1: Key Quantitative Parameters in PEGylation.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG48-NHS Ester

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)[1]

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Add DSC and anhydrous pyridine to the PEG solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[1]

  • Allow the reaction to stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting m-PEG48-NHS ester under vacuum.

Protocol 2: PEGylation of a Model Protein (e.g., Bovine Serum Albumin - BSA)

Materials:

  • Activated m-PEG48-NHS ester

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve BSA in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

  • Dissolve the activated m-PEG48-NHS ester in a small amount of PBS immediately before use.

  • Add the activated PEG solution to the protein solution with gentle stirring. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (e.g., 5:1, 10:1, 20:1).

  • Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding the quenching solution to react with any unreacted PEG-NHS ester.

Protocol 3: Purification of the PEGylated Protein

Materials:

  • Size Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)[1]

  • Chromatography system (FPLC or HPLC)

  • Elution buffer (e.g., 0.1 M PBS, pH 7.4)

  • Fraction collector

Procedure:

  • Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Load the quenched PEGylation reaction mixture onto the column.

  • Elute the proteins with the elution buffer at a constant flow rate.

  • Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.

  • The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the un-PEGylated protein.

Protocol 4: Characterization of the PEGylated Protein

A. SDS-PAGE Analysis:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the different PEGylated species.

  • Load samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified PEGylated fractions.

  • Run the gel under standard conditions.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).

  • The PEGylated protein will migrate slower than the un-PEGylated protein, with distinct bands often visible for mono-, di-, and tri-PEGylated species, appearing as a smear at higher degrees of PEGylation.

B. Mass Spectrometry (MS) Analysis:

  • Analyze the purified PEGylated protein using MALDI-TOF or ESI-MS.[9]

  • The mass spectrum will show a distribution of peaks corresponding to the un-PEGylated protein and the protein with one or more attached m-PEG48 chains.

  • The mass difference between the peaks will correspond to the mass of the m-PEG48 polymer.

Conclusion

PEGylation with this compound is a powerful strategy for enhancing the therapeutic properties of proteins and peptides. The foundational principles lie in the controlled activation of the terminal hydroxyl group to a reactive species, followed by a specific conjugation reaction with the target biomolecule. By carefully controlling the reaction conditions and employing robust purification and characterization methods, researchers can generate well-defined PEGylated therapeutics with improved pharmacokinetic profiles and enhanced clinical potential. The detailed protocols and principles outlined in this guide provide a solid foundation for scientists and drug development professionals to successfully implement PEGylation with this compound in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Activating m-PEG48-OH for Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and nanoparticles. The covalent attachment of PEG chains, such as methoxy-poly(ethylene glycol) (m-PEG), can improve solubility, increase serum half-life, and reduce the immunogenicity of the conjugated molecule. The terminal hydroxyl group of m-PEG-OH, however, is relatively inert and requires activation to facilitate efficient conjugation to target biomolecules.

This document provides detailed application notes and protocols for the activation of the terminal hydroxyl group of m-PEG48-OH (average molecular weight ≈ 2145.6 g/mol ). Four common activation methods are presented: tosylation, tresylation, and activation with 1,1'-carbonyldiimidazole (B1668759) (CDI) and N,N'-disuccinimidyl carbonate (DSC). This guide is intended to assist researchers in selecting the appropriate activation chemistry and executing the reaction with high efficiency and purity.

Overview of Hydroxyl Activation Chemistries

The activation of the terminal hydroxyl group of this compound involves its conversion into a more reactive functional group that can readily undergo nucleophilic substitution with functional groups on biomolecules, such as amines (-NH2), thiols (-SH), or carboxyls (-COOH). The choice of activation method depends on the target functional group, desired reactivity, and stability of the activated PEG.

dot

Activation_Overview cluster_activation Activation Reagents cluster_activated Activated m-PEG48 mPEG_OH This compound TsCl p-Toluenesulfonyl chloride (TsCl) mPEG_OH->TsCl Tosylation TresCl Tresyl chloride mPEG_OH->TresCl Tresylation CDI 1,1'-Carbonyldiimidazole (CDI) mPEG_OH->CDI CDI Activation DSC N,N'-Disuccinimidyl carbonate (DSC) mPEG_OH->DSC DSC Activation mPEG_OTs m-PEG48-OTs TsCl->mPEG_OTs mPEG_Tres m-PEG48-Tresylate TresCl->mPEG_Tres mPEG_CI m-PEG48-Imidazolyl Carbamate (B1207046) CDI->mPEG_CI mPEG_NHS m-PEG48-NHS Ester DSC->mPEG_NHS

Caption: Overview of this compound activation pathways.

Quantitative Data Summary

The efficiency of each activation method can be evaluated based on reaction yield and the purity of the final activated product. The following table summarizes typical quantitative data for the activation of m-PEG-OH with a molecular weight of approximately 2 kDa, which is comparable to this compound. These values are representative and may vary depending on specific reaction conditions and purification methods.

Activation MethodActivating ReagentTypical Yield (%)Typical Purity (%)Target Functional Group on Biomolecule
Tosylation p-Toluenesulfonyl chloride (TsCl)85 - 98> 95Amines, Thiols
Tresylation 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)80 - 95> 95Amines, Thiols
CDI Activation 1,1'-Carbonyldiimidazole (CDI)70 - 90> 90Amines, Hydroxyls
DSC Activation N,N'-Disuccinimidyl carbonate (DSC)80 - 95> 95Amines

Experimental Protocols

The following are detailed protocols for the activation of this compound. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of the activated PEG.

General Experimental Workflow

dot

Experimental_Workflow start Start: this compound activation 1. Activation Reaction (Choose Method) start->activation purification 2. Purification (e.g., Precipitation, SEC) activation->purification characterization 3. Characterization (NMR, HPLC, MS) purification->characterization conjugation 4. Conjugation to Biomolecule characterization->conjugation end End: PEGylated Biomolecule conjugation->end

Caption: General workflow for this compound activation and conjugation.

Protocol 1: Tosylation of this compound

This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is a good leaving group for nucleophilic substitution by amines or thiols.[1]

Materials:

  • This compound (1 equivalent)

  • p-Toluenesulfonyl chloride (TsCl, 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (B128534) (TEA, 2.0 equivalents) or Pyridine (B92270)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Drying: Dry the this compound under vacuum at 60-80°C for at least 4 hours to remove any residual water.

  • Dissolution: Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine to the cooled solution with stirring.

  • Tosylation: Slowly add p-toluenesulfonyl chloride to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and continue stirring for an additional 12-16 hours.

  • Quenching: Quench the reaction by adding a small amount of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Precipitation: Precipitate the product by adding the concentrated solution dropwise to cold anhydrous diethyl ether.

  • Isolation: Collect the white precipitate by filtration and dry under vacuum.

Protocol 2: Activation of this compound with Tresyl Chloride

Tresylation provides a highly reactive intermediate that readily reacts with primary amines.[2]

Materials:

  • This compound (1 equivalent)

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride, 1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (2.0 equivalents), dried over KOH

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

Procedure:

  • Drying: Dry the this compound under vacuum at 60-80°C for at least 4 hours.

  • Dissolution: Dissolve the dried this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Base Addition: Add dry pyridine to the solution with stirring.

  • Tresylation: Add tresyl chloride dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 2 hours.

  • Purification: Precipitate the product by adding the reaction mixture to a large volume of cold anhydrous diethyl ether.

  • Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Activation of this compound with 1,1'-Carbonyldiimidazole (CDI)

CDI activation forms a reactive imidazolyl carbamate intermediate suitable for reaction with amines and hydroxyls.[3]

Materials:

  • This compound (1 equivalent)

  • 1,1'-Carbonyldiimidazole (CDI, 1.2 equivalents)

  • Anhydrous Acetonitrile (B52724) or Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Drying: Dry the this compound under vacuum at 60-80°C for at least 4 hours.

  • Dissolution: Dissolve the dried this compound in anhydrous acetonitrile or THF in a round-bottom flask under an inert atmosphere.

  • CDI Addition: Add CDI to the solution and stir at room temperature.

  • Reaction: Monitor the reaction by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Precipitation: Precipitate the activated PEG by adding the reaction mixture to cold anhydrous diethyl ether.

  • Isolation: Collect the product by filtration and dry under vacuum. The activated PEG should be used immediately for conjugation as the imidazolyl carbamate is moisture-sensitive.

Protocol 4: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

DSC activation yields a stable N-hydroxysuccinimidyl (NHS) carbonate ester that is highly reactive towards primary amines.

Materials:

  • This compound (1 equivalent)

  • N,N'-Disuccinimidyl carbonate (DSC, 1.5 equivalents)

  • Anhydrous Acetonitrile

  • Pyridine (1.2 equivalents)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Drying: Dry the this compound under vacuum at 60-80°C for at least 4 hours.

  • Dissolution: Dissolve the dried this compound and DSC in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Base Addition: Add pyridine to the solution and stir at room temperature.

  • Reaction: Allow the reaction to proceed for 12-24 hours at room temperature.

  • Purification: Remove the precipitated succinimide (B58015) by-product by filtration. Concentrate the filtrate under reduced pressure.

  • Precipitation: Precipitate the product by adding the concentrated solution to cold anhydrous diethyl ether.

  • Isolation: Collect the white solid by filtration and dry under vacuum.

Characterization of Activated m-PEG48

Thorough characterization is essential to confirm successful activation and determine the purity of the product.

dot

Characterization_Methods cluster_techniques Analytical Techniques cluster_info Information Obtained Activated_PEG Activated m-PEG48 NMR ¹H NMR Spectroscopy Activated_PEG->NMR HPLC HPLC (SEC or RP) Activated_PEG->HPLC MS Mass Spectrometry (MALDI-TOF or ESI) Activated_PEG->MS Structure Confirmation of Functional Group NMR->Structure Purity Assessment of Purity and Impurities HPLC->Purity MW Molecular Weight Distribution MS->MW

Caption: Key methods for characterizing activated m-PEG48.

¹H NMR Spectroscopy

¹H NMR is a powerful tool to confirm the successful activation of the hydroxyl group. The chemical shift of the methylene (B1212753) protons adjacent to the terminal hydroxyl group (-CH₂-OH) will change upon activation. For example, in the case of tosylation, the triplet corresponding to these protons will shift downfield. The degree of activation can be quantified by comparing the integration of the peaks corresponding to the activated end-group with the integration of the methoxy (B1213986) protons (-OCH₃) at the other end of the PEG chain.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the activated m-PEG48 and to detect any unreacted starting material or by-products.[5]

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic volume. It can be used to separate the activated PEG from smaller impurities.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. This technique is effective for separating the more hydrophobic activated PEG from the more hydrophilic m-PEG-OH starting material.

Mass Spectrometry (MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the activated m-PEG48 and to assess its polydispersity.

Purification of Activated m-PEG48

Purification is critical to remove unreacted reagents, by-products, and any unactivated this compound. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Precipitation: As described in the protocols, precipitation in a non-solvent like cold diethyl ether is a common and effective method for initial purification and isolation of the activated PEG.

  • Size-Exclusion Chromatography (SEC): For higher purity, SEC can be employed to separate the activated polymer from low molecular weight impurities.

  • Dialysis: For larger scale purifications, dialysis against an appropriate solvent can be used to remove small molecule impurities.

Conclusion

The activation of the terminal hydroxyl group of this compound is a crucial step for its successful conjugation to biomolecules. This document provides a comprehensive guide to four commonly used activation methods, including detailed protocols, quantitative data, and characterization techniques. By carefully selecting the appropriate activation chemistry and optimizing reaction conditions, researchers can achieve high yields of pure, activated m-PEG48, enabling the development of next-generation PEGylated therapeutics and diagnostics.

References

Application Notes and Protocols for the Functionalization of m-PEG48-OH with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely utilized in drug delivery and bioconjugation. The process of covalently attaching PEG chains to molecules, known as PEGylation, can enhance the therapeutic properties of drugs by improving their solubility, stability, and pharmacokinetic profiles. This document provides detailed protocols for the functionalization of methoxy-poly(ethylene glycol)-hydroxyl (m-PEG48-OH) with carboxylic acids to form PEG-ester conjugates. Two primary methods are described: the Steglich esterification using carbodiimide (B86325) coupling agents and the reaction with carboxylic acid anhydrides.

These application notes offer comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visual diagrams of the reaction workflows to guide researchers in successfully conjugating this compound with their carboxylic acid of interest.

Materials and Methods

Steglich Esterification of this compound

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).[1][2]

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM). The concentration of the reactants should be in the range of 0.1-0.5 M.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) to the solution and stir until it is completely dissolved.

  • Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 equivalents) in anhydrous DCM to the reaction mixture. If using EDC·HCl, an additional equivalent of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) may be added to neutralize the hydrochloride salt.[3]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or analytical size-exclusion chromatography (SEC).[4]

  • Work-up and Purification:

    • If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate as a white solid and can be removed by filtration.

    • If EDC was used, the urea (B33335) byproduct is water-soluble and can be removed by washing the organic layer with water or a mild acidic solution (e.g., 5% citric acid).

    • The crude product is then concentrated under reduced pressure.

    • The m-PEG48-ester conjugate can be further purified by precipitation in cold diethyl ether or by preparative size-exclusion chromatography.[5][6]

Reaction Workflow:

Steglich_Esterification cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mPEG_OH This compound Esterification Ester Formation mPEG_OH->Esterification Carboxylic_Acid R-COOH Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation DCC_EDC DCC or EDC DCC_EDC->Activation DMAP DMAP DMAP->Esterification Activation->Esterification Activated Intermediate PEG_Ester m-PEG48-O-CO-R Esterification->PEG_Ester Urea DCU or EDU (byproduct) Esterification->Urea

Steglich Esterification Workflow
Functionalization of this compound with Carboxylic Anhydride (B1165640)

Reacting this compound with a carboxylic anhydride is a straightforward method for ester formation, often catalyzed by a base like DMAP or pyridine (B92270). This method is particularly useful when the corresponding anhydride is readily available.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the carboxylic anhydride (1.5-2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 equivalents) or pyridine as a catalyst.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or SEC.

  • Work-up and Purification:

    • After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution to remove unreacted anhydride and the carboxylic acid byproduct.

    • Wash with brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the m-PEG48-ester conjugate by precipitation in cold diethyl ether.[5]

Reaction Workflow:

Anhydride_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products mPEG_OH This compound Esterification Nucleophilic Acyl Substitution mPEG_OH->Esterification Anhydride (R-CO)2O Anhydride->Esterification Catalyst DMAP or Pyridine Catalyst->Esterification PEG_Ester m-PEG48-O-CO-R Esterification->PEG_Ester Carboxylic_Acid_byproduct R-COOH (byproduct) Esterification->Carboxylic_Acid_byproduct

Anhydride Reaction Workflow

Data Presentation

The following tables summarize typical quantitative data for the functionalization of m-PEG-OH with carboxylic acids. The values are indicative and may vary depending on the specific carboxylic acid and reaction conditions.

Table 1: Comparison of Esterification Methods

ParameterSteglich Esterification (DCC/DMAP)Steglich Esterification (EDC/DMAP)Anhydride Method
m-PEG-OH:Carboxylic Acid/Anhydride Molar Ratio 1 : 1.2 - 1.51 : 1.2 - 1.51 : 1.5 - 2.0
Coupling Agent/Catalyst Molar Ratio 1.2-1.5 (DCC), 0.1-0.2 (DMAP)1.2-1.5 (EDC), 0.1-0.2 (DMAP)0.1-0.2 (DMAP)
Typical Reaction Time 12 - 24 hours12 - 24 hours4 - 12 hours
Typical Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature50 - 80 °C
Typical Yield 75 - 95%[7][8]80 - 98%[8]85 - 98%
Byproduct Dicyclohexylurea (insoluble)Water-soluble ureaCarboxylic acid
Purification Method Filtration, PrecipitationAqueous Extraction, PrecipitationAqueous Extraction, Precipitation

Table 2: Characterization of this compound and its Ester Conjugate

PropertyThis compoundm-PEG48-Ester
Average Molecular Weight (Da) ~2200~2200 + MW of Acyl Group
Appearance White to off-white solidWhite to off-white solid or waxy solid
Solubility Soluble in water, DCM, TolueneSoluble in DCM, Toluene; solubility in water may vary
¹H NMR (CDCl₃) δ (ppm) 3.64 (br s, -OCH₂CH₂O-), 3.38 (s, -OCH₃)4.2-4.3 (t, -CH₂-O-CO-R), 3.64 (br s, -OCH₂CH₂O-), 3.38 (s, -OCH₃)[9][10][11]
FTIR (cm⁻¹) ~3400 (O-H stretch), ~1100 (C-O-C stretch)~1735 (C=O ester stretch), ~1100 (C-O-C stretch)[12]

Characterization of the Conjugate

The successful functionalization of this compound can be confirmed using various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to confirm the formation of the ester linkage. The appearance of a new triplet peak around 4.2-4.3 ppm, corresponding to the methylene (B1212753) protons adjacent to the ester group, is a clear indication of successful conjugation. The integration of this peak relative to the methoxy (B1213986) protons at 3.38 ppm can be used to estimate the degree of functionalization.[9][10][11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the ester bond can be confirmed by the appearance of a strong carbonyl (C=O) stretching band at approximately 1735 cm⁻¹. The disappearance of the broad hydroxyl (O-H) stretching band from the starting this compound at around 3400 cm⁻¹ also indicates a successful reaction.[12]

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique is useful for determining the molecular weight and purity of the PEG conjugate. It can effectively separate the final product from unreacted starting materials and byproducts, providing an assessment of the reaction's efficiency.[13][14][15]

Characterization Workflow:

Characterization_Workflow Start Crude m-PEG48-Ester Purification Purification (Precipitation/Chromatography) Start->Purification Purity_Analysis Purity and MW Analysis (SEC-MALS) Purification->Purity_Analysis Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Final_Product Pure m-PEG48-Ester Purity_Analysis->Final_Product NMR ¹H NMR Spectroscopy Structure_Confirmation->NMR FTIR FTIR Spectroscopy Structure_Confirmation->FTIR NMR->Final_Product FTIR->Final_Product

Post-Reaction Characterization Workflow

Conclusion

The functionalization of this compound with carboxylic acids is a critical step in the development of PEGylated drugs and biomaterials. The Steglich esterification and anhydride-based methods presented here offer reliable and efficient pathways to achieve this transformation. By following the detailed protocols and utilizing the characterization techniques described, researchers can successfully synthesize and verify their desired m-PEG48-ester conjugates for a wide range of applications in drug delivery and biomedical research. Careful selection of the reaction conditions and purification methods will ensure high yields and purity of the final product.

References

Step-by-Step Guide for m-PEG48-OH Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the covalent modification of proteins using m-PEG48-OH. The process, known as PEGylation, involves the attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, which can enhance its therapeutic properties by increasing solubility, stability, and circulation half-life, while reducing immunogenicity.[1][2]

The terminal hydroxyl group (-OH) of this compound is not reactive towards proteins. Therefore, a two-stage process is required: activation of the PEG hydroxyl group and subsequent conjugation to the protein. This guide details the conversion of this compound to a highly reactive N-hydroxysuccinimide (NHS) ester, followed by the labeling of primary amines (e.g., lysine (B10760008) residues) on the target protein.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG48-NHS Ester

This protocol describes the activation of the terminal hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to create an amine-reactive NHS ester.[3]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine (B92270)

  • Diethyl ether (ice-cold)

  • Round bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound in a mixture of anhydrous DCM and anhydrous DMF in a clean, dry round bottom flask.

  • Add DSC and pyridine to the solution. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).[3]

  • Allow the reaction to stir at room temperature for 24 hours.

  • Concentrate the reaction mixture using a rotary evaporator.

  • Precipitate the activated m-PEG48-NHS ester by adding the concentrated solution dropwise into a beaker of ice-cold diethyl ether with vigorous stirring.[3]

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting m-PEG48-NHS ester powder under a vacuum. The activated PEG should be stored at -20°C with a desiccant and used promptly.[4][5]

Protocol 2: Protein Labeling with m-PEG48-NHS Ester

This protocol details the conjugation of the activated m-PEG48-NHS ester to primary amines on a target protein.

Materials:

  • Activated m-PEG48-NHS ester

  • Target protein

  • Amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0)[4][5]

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[4]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)[4]

  • Dialysis or gel filtration equipment for purification (e.g., Slide-A-Lyzer™ Dialysis Cassettes or Zeba™ Spin Desalting Columns)[4][5]

Procedure:

1. Reagent Preparation:

  • Protein Solution: Dissolve the target protein in the amine-free buffer at a concentration of 1-10 mg/mL.[4][6] If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer via dialysis or desalting.[5][6]
  • m-PEG48-NHS Solution: Immediately before use, dissolve the m-PEG48-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[4][5] Do not store the reconstituted PEG reagent as the NHS ester moiety readily hydrolyzes.[5][6]

2. Labeling Reaction:

  • Equilibrate all reagents to room temperature before use to prevent condensation.[5]
  • Add a calculated amount of the 10 mM m-PEG48-NHS solution to the protein solution. A 20-fold molar excess of the PEG reagent is typically recommended for labeling 1-10 mg/mL of an antibody (IgG), which generally results in 4-6 PEG molecules per antibody.[4][6] The optimal molar ratio may need to be determined empirically for each specific protein.
  • Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume.[4][5]
  • Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[4][5] Reaction times may vary depending on the protein.[7]

3. Quenching the Reaction:

  • Add quenching buffer (e.g., Tris or glycine) to the reaction mixture to consume any unreacted m-PEG48-NHS ester.
  • Incubate for an additional 15-30 minutes.

4. Purification of the PEGylated Protein:

  • Remove unreacted PEG reagent and byproducts by dialysis against an appropriate buffer or by using a gel filtration/desalting column.[4][5]
  • The purified PEGylated protein can be stored under the same conditions as the unlabeled protein.[4]

Data Presentation

ParameterRecommended Value/RangeReference
Reaction pH 7.0 - 9.0[4][8]
Protein Concentration 1 - 10 mg/mL[4][6]
PEG:Protein Molar Ratio 20-fold molar excess (starting point)[4][6]
Reaction Temperature Room Temperature or on Ice[4][5]
Reaction Time 30 - 60 minutes (RT) or 2 hours (on ice)[4][5]
Organic Solvent < 10% of final volume[4][5]

Characterization of PEGylated Protein

After purification, it is crucial to characterize the extent of PEGylation.

TechniquePurposeReference
SDS-PAGE To visualize the increase in molecular weight of the PEGylated protein compared to the unlabeled protein.[9]
Mass Spectrometry (MALDI-TOF or LC/MS) To determine the precise molecular weight and the degree of PEGylation (number of PEG chains per protein).[10][11][10][11][12]
HPLC (Size Exclusion or Reversed-Phase) To separate and quantify different PEGylated species and assess the purity of the conjugate.[1][9]
NMR Spectroscopy To determine the degree of PEGylation.[1][13]

Mandatory Visualization

G cluster_activation Protocol 1: Activation of this compound cluster_labeling Protocol 2: Protein Labeling A This compound B Dissolve in Anhydrous Solvents A->B C Add DSC and Pyridine B->C D React for 24h at RT C->D E Concentrate D->E F Precipitate in Ice-Cold Diethyl Ether E->F G Filter and Dry F->G H Activated m-PEG48-NHS G->H I Target Protein in Amine-Free Buffer K Combine Protein and PEG-NHS Solutions I->K J Dissolve m-PEG48-NHS in DMSO/DMF J->K L Incubate (30-60 min RT or 2h on ice) K->L M Quench Reaction (Tris or Glycine) L->M N Purify (Dialysis or Gel Filtration) M->N P PEGylated Protein N->P O Characterize P->O

Caption: Overall experimental workflow for this compound protein labeling.

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-O-m-PEG48 (Stable Amide Bond) Protein->Conjugate + PEG m-PEG48-O-CO-NHS (NHS Ester) PEG->Conjugate pH 7.0-9.0 Byproduct NHS (N-hydroxysuccinimide) Conjugate_invis->Conjugate Conjugate_invis->Byproduct

Caption: Chemical reaction of amine-reactive PEGylation.

References

On-Resin Peptide Modification Using m-PEG48-OH: A Detailed Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2] This modification can improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, shield it from proteolytic degradation, and decrease immunogenicity.[1][3][4] Monomethoxy PEG (mPEG) derivatives are commonly employed to prevent cross-linking during the conjugation process.[5] This document provides a detailed protocol for the incorporation of a 48-unit monomethoxy polyethylene glycol moiety with a terminal hydroxyl group (m-PEG48-OH) onto a peptide chain during solid-phase peptide synthesis (SPPS).

The use of this compound allows for the introduction of a long, hydrophilic spacer, which can improve the solubility and bioavailability of the final peptide conjugate.[4] The protocol outlined below details the on-resin PEGylation of a target peptide, a method that offers advantages in terms of purification and handling compared to solution-phase conjugation.

Experimental Protocols

This section details the materials and methods for the synthesis of a PEGylated peptide using this compound on a solid support. The procedure follows the well-established Fmoc/tBu strategy for peptide assembly.[6]

Materials
  • Resin: Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality).[7]

  • Amino Acids: Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).

  • This compound: Monomethoxy-PEG48-Hydroxyl.

  • Activating Agent for PEGylation: p-Nitrophenyl chloroformate or other suitable activating agent for hydroxyl groups.

  • Coupling Reagents: HBTU/HOBt or HATU/HOAt.

  • Deprotection Reagent: 20% piperidine (B6355638) in dimethylformamide (DMF).

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Diisopropylethylamine (DIEA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.[8]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.

  • Analysis: Mass spectrometer (e.g., ESI-MS) and HPLC for purity assessment.

Protocol 1: Solid-Phase Synthesis of the Peptide Backbone

This protocol describes the standard steps for assembling the peptide chain on the solid support prior to PEGylation.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (4 equivalents) with HBTU/HOBt (4 equivalents) and DIEA (8 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow it to react for 2 hours.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test.[9]

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Activation and Coupling of this compound

This protocol details the activation of the terminal hydroxyl group of this compound and its subsequent coupling to the N-terminus of the resin-bound peptide.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF as described in Protocol 1, step 2.

  • Washing: Wash the resin extensively with DMF (5x) and DCM (5x) and dry the resin under vacuum.

  • Activation of this compound:

    • In a separate flask, dissolve this compound (5 equivalents) and p-nitrophenyl chloroformate (5 equivalents) in anhydrous DCM.

    • Add pyridine (B92270) (5 equivalents) dropwise and stir the reaction at room temperature for 12 hours to form the activated m-PEG48-O-p-nitrophenyl carbonate.

    • Monitor the reaction by TLC. After completion, the solvent is removed under reduced pressure.

  • PEGylation Reaction:

    • Dissolve the activated m-PEG48-O-p-nitrophenyl carbonate in DMF.

    • Add the solution to the deprotected peptide-resin.

    • Add DIEA (2 equivalents) and allow the reaction to proceed for 24 hours at room temperature.

  • Washing: Wash the PEGylated peptide-resin thoroughly with DMF (5x) and DCM (5x) to remove any unreacted PEG and byproducts.

Protocol 3: Cleavage and Purification

This protocol describes the cleavage of the PEGylated peptide from the solid support and its subsequent purification.

  • Resin Preparation: Wash the PEGylated peptide-resin with DCM (3x) and dry it thoroughly under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[8]

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[10]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether.

  • Purification:

    • Centrifuge the precipitated peptide, decant the ether, and dry the crude product.

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify it using preparative RP-HPLC.

  • Analysis and Lyophilization:

    • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the PEGylated peptide.

    • Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Data Presentation

The following tables represent typical data that would be collected and analyzed during the synthesis and characterization of a PEGylated peptide.

Table 1: Reagents for Solid-Phase Peptide Synthesis (0.1 mmol scale)

ReagentAmountMolar Excess (relative to resin loading)
Fmoc-Rink Amide Resin200 mg (0.5 mmol/g)1
Fmoc-Amino Acids0.4 mmol4
HBTU0.4 mmol4
HOBt0.4 mmol4
DIEA (Coupling)0.8 mmol8
20% Piperidine in DMF5 mL per deprotection-

Table 2: Reagents for On-Resin PEGylation (0.1 mmol scale)

ReagentAmountMolar Excess (relative to peptide-resin)
This compound0.5 mmol5
p-Nitrophenyl chloroformate0.5 mmol5
Pyridine0.5 mmol5
DIEA (PEGylation)0.2 mmol2

Table 3: Characterization of the Final PEGylated Peptide

Analysis MethodExpected ResultActual Result (Hypothetical)
Analytical HPLCSingle major peakPurity > 95%
ESI-MSMass corresponding to the calculated molecular weight[M+H]+ = Calculated Mass ± 1 Da
Yield-35 mg (after purification)

Visualizations

The following diagrams illustrate the key processes involved in the synthesis of the PEGylated peptide.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIEA) Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for all Amino Acids Wash2->Repeat Repeat->Deprotect1 Next Amino Acid Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Final Amino Acid Wash3 Wash Deprotect2->Wash3 PEGylate PEGylation with This compound Wash3->PEGylate Cleave Cleavage from Resin (TFA Cocktail) PEGylate->Cleave Purify Purification (RP-HPLC) Cleave->Purify Final_Product Purified PEGylated Peptide Purify->Final_Product

Caption: Workflow for Solid-Phase Peptide Synthesis and On-Resin PEGylation.

PEGylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions Peptide_Resin H2N-Peptide-Resin Product m-PEG48-NH-Peptide-Resin Peptide_Resin->Product Activated_PEG Activated m-PEG48 (m-PEG48-O-p-nitrophenyl carbonate) Activated_PEG->Product Conditions DMF (Solvent) DIEA (Base) Room Temperature, 24h Conditions->Product

Caption: On-Resin PEGylation Reaction Scheme.

Signaling_Pathway PEG_Peptide PEGylated Peptide (e.g., GLP-1 Analog) Receptor Cell Surface Receptor (e.g., GLP-1R) PEG_Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Cellular Effects (e.g., Insulin Secretion) PKA->Downstream

Caption: Hypothetical Signaling Pathway for a PEGylated GLP-1 Analog.

References

Application Notes and Protocols for Coating Iron Oxide Nanoparticles with m-PEG48-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron oxide nanoparticles (IONPs) are a cornerstone of nanomedical research due to their superparamagnetic properties, biocompatibility, and potential for targeted drug delivery and as contrast agents in magnetic resonance imaging (MRI).[1][2] However, bare IONPs are prone to aggregation in physiological conditions and are rapidly cleared by the reticuloendothelial system (RES). Surface modification with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to overcome these limitations. PEGylation provides a hydrophilic and sterically hindering layer that enhances colloidal stability, reduces non-specific protein adsorption, and prolongs systemic circulation time.[2][3][4]

These application notes provide a detailed protocol for the coating of iron oxide nanoparticles with methoxy-poly(ethylene glycol)-hydroxyl (m-PEG48-OH), which has an approximate molecular weight of 2000 Da. This document outlines the synthesis of IONPs, the subsequent PEGylation process via a ligand exchange method, and the essential characterization techniques to ensure the quality and efficacy of the final product.

Data Summary

The following tables summarize key quantitative data for PEGylated iron oxide nanoparticles, providing a reference for expected outcomes.

Table 1: Physicochemical Properties of PEGylated Iron Oxide Nanoparticles

ParameterUncoated IONPsThis compound Coated IONPsReference
Core Diameter (TEM) 14 nm14 nm[5]
Hydrodynamic Diameter (DLS) > 200 nm (aggregated)26 - 34 nm[5][6]
Zeta Potential Variable (often slightly positive)Moderately Negative[7]
PEG Grafting Density N/A~1 molecule/nm²[8]

Table 2: Stability of this compound Coated Iron Oxide Nanoparticles

ConditionObservationDurationReference
Deionized Water Stable, no aggregation> 4 months[8]
PBS (pH 7.4) Stable, no aggregation> 4 months[8]
pH Range Stable3 - 10[1]
NaCl Concentration Stableup to 0.3 M[1]
Serum-containing Media Stable, minimal protein adsorption> 24 hours[8]

Table 3: Doxorubicin Loading and Release from PEGylated IONPs

ParameterValueConditionsReference
Loading Capacity up to 870 µg/mgIncubation of IONPs with Doxorubicin[3][9]
Loading Efficiency ~90%[3][9]
Drug Release (pH 7.4) ~20%360 minutes[10]
Drug Release (pH 5.0) ~50 - 70%180 - 360 minutes[3][9][10]

Experimental Protocols

Protocol 1: Synthesis of Oleic Acid-Coated Iron Oxide Nanoparticles (Core Synthesis)

This protocol describes the thermal decomposition method for producing monodisperse, oleic acid-coated IONPs.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Condenser

  • Thermometer

  • Centrifuge

Procedure:

  • In a three-neck round-bottom flask, dissolve 1.8 g of iron-oleate complex and 0.3 g of oleic acid in 10 g of 1-octadecene at room temperature with magnetic stirring.[5]

  • Equip the flask with a condenser and a thermometer.

  • Heat the mixture to 320°C with a constant heating rate of 3.3°C/min.[5]

  • Maintain the reaction temperature at 320°C for 30 minutes.[5]

  • After 30 minutes, remove the heating mantle and allow the solution to cool to room temperature.

  • Add 25 mL of ethanol to the cooled solution to precipitate the nanoparticles.[5]

  • Separate the nanoparticles by centrifugation at 8,000 rpm for 10 minutes.[5]

  • Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane (B92381) for storage.

Protocol 2: Coating of Iron Oxide Nanoparticles with this compound via Ligand Exchange

This protocol details the process of replacing the hydrophobic oleic acid coating with a hydrophilic this compound layer. This method renders the nanoparticles water-dispersible.

Materials:

  • Oleic acid-coated IONPs (from Protocol 1)

  • Phosphorylated this compound (or this compound with a suitable anchor group like nitrodopamine)

  • Chloroform (B151607)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Heating mantle with temperature controller

  • Magnetic stirrer

  • Rotary evaporator (optional)

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Disperse 10 mg of oleic acid-coated IONPs in 20 mL of chloroform in a round-bottom flask.

  • Add 50 mg of phosphorylated this compound to the nanoparticle dispersion.[5]

  • Heat the mixture to 70°C with constant stirring and maintain this temperature for 5 hours.[5]

  • After 5 hours, remove the chloroform, for instance by using a rotary evaporator.

  • Re-disperse the nanoparticles in deionized water. The successful coating should render the nanoparticles readily dispersible in the aqueous phase.

  • Purify the PEGylated IONPs to remove excess, unbound PEG. This can be achieved by:

    • Dialysis: Dialyze the nanoparticle solution against deionized water for 48-72 hours using a membrane with an appropriate molecular weight cutoff (e.g., 50 kDa).[8]

    • Centrifugal Filtration: Use centrifugal filter units to wash the nanoparticles with deionized water.[8]

  • After purification, the this compound coated IONPs can be stored as an aqueous dispersion at 4°C.

Characterization Methodologies

1. Transmission Electron Microscopy (TEM):

  • Purpose: To determine the size, morphology, and monodispersity of the IONP core.

  • Method: A small drop of a dilute dispersion of nanoparticles in a volatile solvent (e.g., hexane for oleic acid-coated IONPs, water for PEGylated IONPs) is placed on a carbon-coated copper grid and allowed to dry before imaging.

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles in an aqueous dispersion. This provides information on the thickness of the PEG coating and the colloidal stability.

  • Method: A dilute aqueous dispersion of the PEGylated IONPs is analyzed using a DLS instrument.

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the presence of the PEG coating on the surface of the IONPs.

  • Method: The FTIR spectra of uncoated IONPs, pure this compound, and the coated IONPs are recorded. The appearance of characteristic PEG peaks (e.g., C-O-C stretching) and the disappearance or reduction of oleic acid peaks in the spectrum of the coated nanoparticles confirm successful coating.[11]

4. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Method: The sample is heated at a constant rate in an inert atmosphere, and the weight loss is measured as a function of temperature. The weight loss corresponding to the decomposition of the organic coating is used to calculate the grafting density.[8]

5. Vibrating Sample Magnetometry (VSM):

  • Purpose: To characterize the magnetic properties of the nanoparticles, such as saturation magnetization, and to confirm their superparamagnetic behavior.

  • Method: The magnetization of a dried powder sample of the nanoparticles is measured as a function of the applied magnetic field at room temperature.[11]

Visualizations

experimental_workflow cluster_synthesis IONP Core Synthesis cluster_coating PEGylation cluster_characterization Characterization synthesis_start Start: Iron Precursor + Oleic Acid thermal_decomp Thermal Decomposition (320°C) synthesis_start->thermal_decomp precipitation Precipitation (Ethanol) thermal_decomp->precipitation centrifugation Centrifugation & Washing precipitation->centrifugation uncoated_ionp Oleic Acid-Coated IONPs centrifugation->uncoated_ionp ligand_exchange Ligand Exchange (this compound, 70°C) uncoated_ionp->ligand_exchange purification Purification (Dialysis/Filtration) ligand_exchange->purification coated_ionp This compound Coated IONPs purification->coated_ionp tem TEM (Core Size, Morphology) coated_ionp->tem dls DLS (Hydrodynamic Size) coated_ionp->dls ftir FTIR (Surface Chemistry) coated_ionp->ftir tga TGA (Coating Density) coated_ionp->tga vsm VSM (Magnetic Properties) coated_ionp->vsm

References

Application Note: m-PEG48-OH in the Formation of Biocompatible Hydrogels for Drug Delivery and Cell Encapsulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(ethylene glycol) (PEG) hydrogels are extensively utilized in biomedical applications due to their high water content, biocompatibility, and tunable physical properties.[1][2] m-PEG48-OH, a methoxy-terminated polyethylene (B3416737) glycol with a single hydroxyl group and a molecular weight of approximately 2000 g/mol , is a linear, monofunctional PEG. In its native state, it cannot form a crosslinked hydrogel network. However, by functionalizing the terminal hydroxyl group, this compound can be converted into a valuable macromer for the synthesis of biocompatible hydrogels.

This application note provides detailed protocols for the functionalization of this compound, the subsequent formation of hydrogels via photopolymerization, and the characterization of these hydrogels. Furthermore, it outlines their application in controlled drug release and cell encapsulation, offering a versatile platform for therapeutic delivery and tissue engineering.

Functionalization of this compound

To enable its use in hydrogel formation, the terminal hydroxyl group of this compound must be converted to a polymerizable group, such as an acrylate. This is a critical step to allow the monofunctional PEG to participate in crosslinking reactions.

Synthesis of m-PEG48-Acrylate (m-PEG-A)

This protocol describes the acrylation of this compound using acryloyl chloride.

Experimental Protocol:

  • Preparation: Dry this compound (1 equivalent) under vacuum at 80°C for 4 hours to remove any residual water.

  • Dissolution: Dissolve the dried this compound in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Triethylamine (B128534): Add triethylamine (TEA, 1.5 equivalents) to the solution and stir for 15 minutes at room temperature. TEA acts as a base to neutralize the HCl byproduct of the reaction.

  • Acrylation: Cool the solution in an ice bath. Slowly add acryloyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours with continuous stirring.

  • Purification:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Precipitate the product by adding the filtrate to a large excess of cold diethyl ether or a hexane/diethyl ether mixture.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Drying: Dry the purified m-PEG48-Acrylate product under vacuum at room temperature for 48 hours.

  • Characterization: Confirm the successful acrylation and purity of the product using ¹H NMR and FTIR spectroscopy.

Hydrogel Formation

Photopolymerization is a common and versatile method for forming PEG hydrogels under mild conditions, making it suitable for the encapsulation of sensitive drugs and living cells.[]

Photopolymerization of m-PEG-A with a Crosslinker

In this protocol, the monofunctional m-PEG-A is copolymerized with a difunctional crosslinker, such as poly(ethylene glycol) diacrylate (PEGDA), to form a hydrogel network. The photoinitiator Irgacure 2959 is used, which is known for its cytocompatibility.

Experimental Protocol:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the photoinitiator Irgacure 2959 at 0.5% (w/v) in sterile phosphate-buffered saline (PBS).

    • In a sterile, light-protected container, dissolve the desired concentrations of m-PEG-A and PEGDA (e.g., a total polymer concentration of 10-20% w/v) in the photoinitiator solution. The ratio of m-PEG-A to PEGDA can be varied to control the crosslinking density and, consequently, the hydrogel's properties.

  • Hydrogel Casting:

    • Pipette the precursor solution into a mold of the desired shape and size (e.g., between two glass slides with spacers of a defined thickness).

  • Photopolymerization:

    • Expose the precursor solution to UV light (365 nm, ~5-10 mW/cm²) for a specified duration (e.g., 5-10 minutes) to initiate polymerization and gelation. The gelation time will depend on the photoinitiator concentration, light intensity, and monomer concentration.

  • Equilibration:

    • After polymerization, carefully remove the hydrogel from the mold and place it in an excess of sterile PBS to swell and reach equilibrium. This step also helps to remove any unreacted components.

Hydrogel Characterization

A thorough characterization of the hydrogel's physical and mechanical properties is essential to ensure its suitability for the intended application.

Swelling Ratio

The swelling ratio provides insight into the hydrogel's water absorption capacity and crosslinking density.[4][5]

Experimental Protocol:

  • Prepare hydrogel discs of a defined size and record their initial weight after polymerization (W_i).

  • Immerse the hydrogels in PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (W_s).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Lyophilize the swollen hydrogels to obtain the dry weight (W_d).

  • Calculate the swelling ratio (Q) using the formula: Q = (W_s - W_d) / W_d.

Rheological Analysis

Rheology is used to determine the viscoelastic properties of the hydrogel, such as the storage modulus (G') and loss modulus (G'').[4][6]

Experimental Protocol:

  • Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).

  • Place a hydrogel disc of a corresponding diameter on the bottom plate.

  • Lower the upper plate to a defined gap size, ensuring complete contact with the hydrogel.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region (typically 0.5-1% strain) to determine G' and G''.

  • For a crosslinked hydrogel, G' should be significantly higher than G'' and relatively independent of frequency.

Table 1: Representative Physical and Mechanical Properties of m-PEG-A/PEGDA Hydrogels

Total Polymer Conc. (w/v)m-PEG-A:PEGDA RatioSwelling Ratio (Q)Storage Modulus (G') (kPa)
10%1:115.2 ± 1.85.1 ± 0.6
10%1:212.5 ± 1.58.9 ± 1.1
20%1:110.8 ± 1.315.4 ± 2.1
20%1:28.3 ± 1.025.7 ± 3.5

Data are presented as mean ± standard deviation and are representative values based on similar PEG hydrogel systems.

Application in Controlled Drug Release

m-PEG-A based hydrogels can serve as excellent matrices for the sustained release of therapeutic agents.[7][8] The release kinetics are influenced by the hydrogel's mesh size, which is determined by the crosslinking density.

Model Drug Release Study

This protocol describes a typical in vitro release study using a model drug such as Doxorubicin (DOX).

Experimental Protocol:

  • Drug Loading: Dissolve the model drug (e.g., DOX) in the hydrogel precursor solution before photopolymerization.

  • Hydrogel Formation: Fabricate the drug-loaded hydrogels as described in section 3.1.

  • Release Study:

    • Place each hydrogel disc in a known volume of release medium (e.g., PBS at pH 7.4) at 37°C with gentle agitation.

    • At predetermined time points, collect the entire release medium and replace it with fresh medium.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Table 2: In Vitro Cumulative Release of Doxorubicin from m-PEG-A/PEGDA Hydrogels (20% w/v)

Time (hours)Cumulative Release (%) - 1:1 RatioCumulative Release (%) - 1:2 Ratio
115.3 ± 2.110.8 ± 1.5
635.8 ± 3.928.4 ± 3.1
1252.1 ± 5.043.7 ± 4.2
2470.5 ± 6.361.2 ± 5.5
4885.2 ± 7.178.9 ± 6.8
7292.8 ± 7.988.3 ± 7.5

Data are presented as mean ± standard deviation and are representative of typical release profiles.

Application in Cell Encapsulation

The biocompatibility and mild gelation conditions of m-PEG-A hydrogels make them suitable for encapsulating living cells for applications in tissue engineering and regenerative medicine.[9][10]

Cell Encapsulation and Viability Assay

This protocol outlines the encapsulation of cells and the assessment of their viability using a Live/Dead assay.

Experimental Protocol:

  • Cell Preparation: Harvest and resuspend the desired cells (e.g., mesenchymal stem cells or fibroblasts) in a small volume of sterile culture medium.

  • Cell Encapsulation:

    • Gently mix the cell suspension with the sterile hydrogel precursor solution to achieve the desired final cell density (e.g., 1 x 10⁶ cells/mL).

    • Photopolymerize the cell-laden precursor solution as described in section 3.1.

  • Cell Culture: Culture the cell-laden hydrogels in an appropriate culture medium under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment (Live/Dead Assay):

    • At desired time points (e.g., Day 1, 3, and 7), incubate the hydrogels with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Visualize the stained cells using fluorescence microscopy.

  • Quantification: Determine the percentage of viable cells by counting the number of live and dead cells in multiple representative images.

Table 3: Viability of Encapsulated Fibroblasts in m-PEG-A/PEGDA Hydrogels (10% w/v, 1:1 Ratio)

Time PointCell Viability (%)
Day 195.2 ± 3.1
Day 392.8 ± 3.8
Day 789.5 ± 4.5

Data are presented as mean ± standard deviation and are representative of typical cell viability results.

Visualizations

experimental_workflow cluster_functionalization Functionalization cluster_hydrogel_formation Hydrogel Formation cluster_applications Applications mPEG_OH This compound reaction Acrylation (Acryloyl Chloride, TEA) mPEG_OH->reaction mPEG_A m-PEG48-Acrylate reaction->mPEG_A precursor Precursor Solution (m-PEG-A, PEGDA, Photoinitiator) mPEG_A->precursor uv_light UV Light (365 nm) precursor->uv_light hydrogel Crosslinked Hydrogel uv_light->hydrogel drug_delivery Drug Delivery hydrogel->drug_delivery cell_encapsulation Cell Encapsulation hydrogel->cell_encapsulation

Caption: Workflow for the synthesis and application of this compound based hydrogels.

characterization_pathway cluster_properties Hydrogel Properties cluster_performance Application Performance hydrogel m-PEG-A Hydrogel swelling Swelling Ratio hydrogel->swelling rheology Rheological Properties (G', G'') hydrogel->rheology morphology Morphology (SEM) hydrogel->morphology drug_release Drug Release Kinetics hydrogel->drug_release cell_viability Cell Viability & Proliferation hydrogel->cell_viability

Caption: Characterization and performance evaluation of m-PEG-A hydrogels.

References

Application Notes and Protocols for Multi-Arm PEG Hydrogel Synthesis: Focus on Crosslinking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and characterization of multi-arm poly(ethylene glycol) (PEG) hydrogels, with a specific focus on tuning and evaluating crosslinking efficiency. The protocols outlined below are essential for developing hydrogels with desired mechanical properties for applications in tissue engineering and controlled drug delivery.

Application Notes

Poly(ethylene glycol) (PEG) hydrogels are synthetic, biocompatible, and tunable biomaterials widely used as scaffolds in tissue engineering and as matrices for controlled drug release.[1] Their bio-inert nature minimizes protein adsorption and inflammatory responses, making them an excellent "blank slate" for creating bioactive materials.[2] The crosslinking efficiency of the PEG polymer chains directly dictates the hydrogel's network structure and, consequently, its critical physical properties, including stiffness (mechanical strength), swelling behavior, and mesh size.[3][4] These properties, in turn, profoundly influence cellular behavior and the release kinetics of encapsulated therapeutics.[5]

Multi-arm PEG precursors, such as 4-arm and 8-arm PEGs, are commonly used to form hydrogel networks through various crosslinking chemistries.[4] Michael-type addition is a popular crosslinking method due to its rapid reaction kinetics under physiological conditions, proceeding without the need for initiators or UV light, which can be harmful to encapsulated cells or biologics.[2][6] This chemistry typically involves the reaction of a thiol-functionalized molecule with a vinyl sulfone (VS) or acrylate (B77674) (A) functionalized PEG.

The ability to precisely control the crosslinking density allows for the creation of hydrogels that mimic the stiffness of various native tissues. This is crucial as matrix stiffness is a key regulator of cell fate, influencing processes like stem cell differentiation.[7][8]

Influence of Crosslinking on Cell Signaling: The YAP/TAZ Pathway

Matrix stiffness directly impacts mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals. A key pathway involved in this process is the YAP/TAZ signaling cascade.

  • On soft hydrogels (low crosslinking efficiency): The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are primarily located in the cytoplasm, where they are inactive. This cytoplasmic retention can lead to adipogenic differentiation of mesenchymal stem cells (MSCs).[7][9]

  • On stiff hydrogels (high crosslinking efficiency): Increased matrix stiffness promotes the translocation of YAP/TAZ into the nucleus.[9] In the nucleus, YAP/TAZ bind to transcription factors, such as RUNX2, to upregulate the expression of genes that drive osteogenic differentiation in MSCs.[8][9]

By tuning the crosslinking efficiency of multi-arm PEG hydrogels, researchers can therefore modulate the YAP/TAZ signaling pathway to direct stem cell fate for tissue regeneration applications.

Quantitative Data Summary

The following tables summarize the impact of various formulation parameters on the crosslinking efficiency of multi-arm PEG hydrogels, as measured by gelation kinetics, equilibrium storage modulus (a measure of stiffness), and mass swelling ratio (an indicator of crosslink density).

Table 1: Effect of PEG Arm Number and Concentration on Hydrogel Properties

PEG PrecursorConcentration (% w/v)Gelation Time (min)Equilibrium Storage Modulus (G') (kPa)Mass Swelling Ratio (Qm)
4-arm PEG-VS5~10-15~1-5~30-40
4-arm PEG-VS10~5-10~10-20~15-25
8-arm PEG-VS5~5-10~2-8~20-30
8-arm PEG-VS10<5~15-30~10-20

Data compiled from multiple sources demonstrating general trends.[3][4][6] Higher arm number and concentration lead to faster gelation, higher stiffness, and lower swelling, indicative of increased crosslinking efficiency.

Table 2: Effect of Bioactive Modification on 8-arm PEG-VS (5% w/v) Hydrogel Properties

L-Cysteine Concentration (mM)Gelation Rate Constant (s⁻¹)Storage Modulus (G') after 60 min (kPa)Mass Swelling Ratio (Qm)
0~0.025~6.0~22
1.25~0.015~3.5~30
3.00~0.008~1.5~45

Data adapted from a study on Michael-type addition crosslinking.[6] L-cysteine acts as a monofunctional thiol, competing with the dithiol crosslinker and reducing the overall crosslinking efficiency. This leads to slower gelation, lower stiffness, and increased swelling.

Experimental Protocols

Protocol 1: Synthesis of Multi-Arm PEG Hydrogel via Michael-Type Addition

This protocol describes the formation of a hydrogel by reacting a multi-arm PEG-Vinyl Sulfone (PEG-VS) with a dithiol crosslinker (e.g., dithiothreitol (B142953) - DTT).

Materials:

  • 4-arm or 8-arm PEG-Vinyl Sulfone (20 kDa)

  • Dithiothreitol (DTT)

  • Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)

  • Phosphate Buffered Saline (PBS)

  • Sterile, nuclease-free water

Procedure:

  • Prepare Precursor Solutions:

    • PEG-VS Solution: Dissolve the desired amount of multi-arm PEG-VS in TEOA buffer to achieve the final target concentration (e.g., for a 5% w/v hydrogel, dissolve 50 mg of PEG-VS in 1 mL of buffer). Vortex briefly to mix.

    • DTT Crosslinker Solution: Prepare a stock solution of DTT in sterile water. The final concentration of DTT should be stoichiometric to the vinyl sulfone groups on the PEG.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, add the calculated volume of the PEG-VS solution.

    • If encapsulating cells or drugs, resuspend them in a small volume of PBS and add them to the PEG-VS solution at this stage.

    • Initiate crosslinking by adding the stoichiometric amount of the DTT crosslinker solution to the PEG-VS solution.

    • Pipette up and down gently but quickly to ensure thorough mixing.

    • Immediately cast the solution into the desired mold or well plate.

  • Gelation:

    • Allow the hydrogel to crosslink at room temperature or 37°C. Gelation typically occurs within 5 to 30 minutes, depending on the formulation.[6]

    • After gelation, add PBS or cell culture medium to prevent dehydration.

Protocol 2: Characterization of Crosslinking Efficiency by Rheology

Rheological analysis is used to monitor the gelation kinetics and determine the final mechanical properties of the hydrogel.

Equipment:

  • Rheometer with a parallel plate geometry (e.g., 20 mm diameter)

Procedure:

  • Sample Preparation: Prepare the hydrogel precursor solutions as described in Protocol 1.

  • Rheometer Setup:

    • Set the rheometer temperature to 37°C.

    • Set the gap size between the parallel plates (e.g., 0.5 mm).

  • Measurement:

    • Quickly mix the PEG-VS and DTT solutions and immediately pipette the mixture onto the center of the bottom plate of the rheometer.

    • Lower the top plate to the set gap size.

    • Start the time sweep measurement in oscillatory mode at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) to monitor the storage modulus (G') and loss modulus (G'').

  • Data Analysis:

    • The gel point is defined as the time at which G' surpasses G''.[10]

    • The equilibrium storage modulus (G'eq) is the plateau value of G' reached after the crosslinking reaction is complete, representing the final stiffness of the hydrogel.[10]

Protocol 3: Characterization of Crosslinking Density by Swelling Ratio Measurement

The mass swelling ratio (Qm) provides an indirect measure of the crosslink density. A lower swelling ratio indicates a more tightly crosslinked network.

Procedure:

  • Prepare hydrogel samples of a known initial mass (this will be the dry mass, md, which is the total mass of the polymer and crosslinker).

  • Immerse the hydrogels in an excess of PBS (or deionized water) at 37°C.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, and 48 hours), remove the hydrogels from the swelling medium.

  • Gently blot the surface with a kimwipe to remove excess water.

  • Record the mass of the swollen hydrogel (ms).[11]

  • Replace the swelling medium and return the hydrogel to the incubator.

  • Continue until the swollen mass reaches a constant value (equilibrium swelling).

  • Calculate the mass swelling ratio (Qm) using the following equation:[6]

    Qm = ms (B15284909) / md

Visualizations

G cluster_0 Precursor Preparation cluster_1 Hydrogel Formation cluster_2 Characterization prep_peg Dissolve Multi-arm PEG-VS in TEOA Buffer mix Mix PEG-VS and DTT (and cells/drugs) prep_peg->mix prep_crosslinker Prepare DTT Crosslinker Solution in Water prep_crosslinker->mix cast Cast Solution into Mold mix->cast gelation Incubate at 37°C for Gelation cast->gelation rheology Rheological Analysis (G', G'', Gel Point) gelation->rheology swelling Swelling Study (Mass Swelling Ratio) gelation->swelling

Caption: Experimental workflow for hydrogel synthesis and characterization.

G cluster_soft Soft Hydrogel (Low Crosslinking) cluster_stiff Stiff Hydrogel (High Crosslinking) YAP_cyto YAP/TAZ (Cytoplasm) Adipo Adipogenic Differentiation YAP_cyto->Adipo Inactive YAP_nuc YAP/TAZ (Nucleus) RUNX2 RUNX2 YAP_nuc->RUNX2 Active Osteo Osteogenic Differentiation RUNX2->Osteo Matrix_Stiffness Matrix Stiffness Matrix_Stiffness->YAP_cyto Low Matrix_Stiffness->YAP_nuc High

Caption: Influence of hydrogel stiffness on the YAP/TAZ signaling pathway.

References

Application of m-PEG48-OH in Antibody-Drug Conjugate (ADC) Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[2][3] Long-chain polyethylene (B3416737) glycol (PEG) linkers, such as m-PEG48-OH, are increasingly utilized in ADC development to enhance solubility, improve stability, and prolong circulation half-life.[4][]

The incorporation of a hydrophilic 48-unit PEG chain can mitigate the aggregation often associated with hydrophobic drug payloads, allowing for a higher drug-to-antibody ratio (DAR) without compromising the physicochemical properties of the ADC.[4][6] Furthermore, the extended PEG spacer can shield the cytotoxic drug from premature degradation and reduce non-specific uptake, leading to an improved therapeutic index.[7]

These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed protocols for linker activation, drug conjugation, and ADC characterization.

Data Presentation

The use of long-chain PEG linkers in ADCs has a demonstrable impact on their pharmacological properties. The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, illustrating the benefits of utilizing linkers like this compound.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

Linker TypeDrug PayloadConjugation MethodAverage DARReference
Short-chain (non-PEG)MaytansinoidThiol-maleimide~3.5[1]
PEG2Val-Cit-PABC-MMAEThiol-maleimide3.9[8]
PEG4MMAEClick Chemistry~4.0[4]
PEG8Val-Cit-PABC-MMAEThiol-maleimide2.4 - 3.0[2][8]
PEG12Val-Ala-PABC-MMAEThiol-maleimide3.0[8]
m-PEG48-Derivative Hypothetical Hydrophobic Payload Activated Ester Potentially > 4 Inferred from[4][6]

Table 2: Effect of PEG Linker Length on in vitro Cytotoxicity

ADC TargetCell LineLinker LengthIC50 (nM)Fold-change vs. Short-chainReference
HER2SK-BR-3SMCC (non-PEG)0.5-[4]
HER2SK-BR-3PEG4k2.254.5x increase[9]
HER2SK-BR-3PEG10k11.2522.5x increase[9]
CD30Karpas-299PEG24Similar to Adcetris® (16 pM)No significant change[10]

Table 3: Influence of PEG Linker Length on in vivo Efficacy and Toxicity

ADC ModelParameterShort-chain LinkerLong-chain PEG LinkerOutcomeReference
Non-targeted IgG-MMAEMaximum Tolerated Dose (MTD) in rats< 3 mg/kg3 mg/kg (PEG8)Increased tolerability[7]
Affibody-MMAETumor Growth Inhibition (NCI-N87 xenograft)Less effectiveMore effective (PEG10k)Enhanced anti-tumor activity[9]
Brentuximab vedotin analogPharmacokinetics in miceShorter half-lifeLonger half-life (PEG24)Improved PK profile[10]

Experimental Protocols

The terminal hydroxyl group of this compound is not reactive under standard bioconjugation conditions and requires activation to enable covalent linkage to either the drug or the antibody. Below are detailed protocols for the activation of this compound and its subsequent use in ADC synthesis.

Protocol 1: Activation of this compound to m-PEG48-NHS Ester

This protocol describes the conversion of the terminal hydroxyl group of this compound to a reactive N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on a drug molecule or an antibody.[11][12]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.

  • Activation: Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 equivalents) and TEA or DIPEA (2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Precipitation: Once the reaction is complete, precipitate the product by adding the reaction mixture to cold anhydrous diethyl ether.

  • Purification: Collect the precipitate by filtration and wash with cold diethyl ether. Dry the product under vacuum.

  • Characterization: Confirm the structure of the resulting m-PEG48-NHS ester by ¹H NMR and mass spectrometry.

G Protocol 1: Activation of this compound to m-PEG48-NHS Ester A This compound B Dissolve in Anhydrous DCM/DMF A->B C Add DSC and TEA/DIPEA B->C D Stir at RT (4-24h) under Inert Atmosphere C->D E Precipitate in Cold Diethyl Ether D->E F Filter and Wash E->F G Dry under Vacuum F->G H m-PEG48-NHS Ester G->H G Protocol 2: Synthesis of Drug-Linker Construct A m-PEG48-NHS Ester C Dissolve in Anhydrous DMF/DMSO A->C B Amine-containing Drug B->C D Stir at RT (2-12h) C->D E Purify by RP-HPLC D->E F Drug-m-PEG48 Construct E->F G Protocol 3: Antibody-Drug Conjugation Workflow A Monoclonal Antibody C Buffer Exchange (pH 8.5) A->C B Drug-m-PEG48-NHS D Dissolve in DMSO B->D E Combine and Incubate (1-2h at RT) C->E D->E F Quench Reaction (Tris Buffer) E->F G Purify ADC (SEC/TFF) F->G H Characterized ADC G->H G Protocol 4: DAR Determination by HIC-HPLC A Purified ADC B Dilute in High Salt Buffer A->B C Inject onto HIC Column B->C D Elute with Salt Gradient C->D E Detect at 280 nm D->E F Integrate Peaks E->F G Calculate Average DAR F->G G Protocol 5: In Vitro Cytotoxicity Assay A Seed Cells in 96-well Plates B Add Serial Dilutions of ADC and Controls A->B C Incubate (72-120h) B->C D Add Cell Viability Reagent C->D E Measure Signal (Plate Reader) D->E F Calculate IC50 E->F

References

Application Notes: Surface Modification of Silica Nanoparticles using m-PEG48-Silane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silica (B1680970) nanoparticles (SiNPs) are widely utilized in biomedical research, particularly in drug delivery and diagnostics, owing to their biocompatibility, tunable size, and ease of functionalization.[1][2] However, their unmodified surfaces can lead to non-specific protein adsorption and rapid clearance by the mononuclear phagocyte system in vivo.[2] To overcome these limitations, surface modification with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is employed.[3] PEGylation creates a hydrophilic polymer layer that enhances colloidal stability, reduces protein adsorption, and prolongs circulation time.[3][4]

This document provides a detailed protocol for the surface modification of silica nanoparticles using methoxy-poly(ethylene glycol)-silane with 48 repeating units (m-PEG48-silane). The silane (B1218182) group allows for covalent attachment to the silica surface, ensuring a stable and robust coating.[5] These application notes are intended for researchers, scientists, and drug development professionals seeking to improve the in vitro and in vivo performance of silica-based nanocarriers.

Experimental Protocols

Protocol 1: Synthesis of Monodisperse Silica Nanoparticles

This protocol describes the synthesis of silica nanoparticles via the Stöber method, which involves the hydrolysis and condensation of an alkoxysilane precursor, such as tetramethyl orthosilicate (B98303) (TMOS) or tetraethyl orthosilicate (TEOS), in an alcohol medium with ammonia (B1221849) as a catalyst.[4][6]

Materials:

Procedure:

  • In a flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.

  • Stir the mixture vigorously at room temperature.

  • Add TEOS or TMOS dropwise to the solution while maintaining vigorous stirring.[6]

  • Allow the reaction to proceed for 12-24 hours at room temperature to form a milky white suspension of silica nanoparticles.[6]

  • Collect the silica nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted reagents. Each wash should be followed by centrifugation and redispersion.[1][6]

  • Finally, redisperse the purified silica nanoparticles in ethanol for storage and subsequent modification.

Protocol 2: Surface Modification with m-PEG48-Silane

This protocol details the covalent attachment of m-PEG48-silane to the surface of the synthesized silica nanoparticles. The process relies on the reaction between the silane moiety and the surface silanol (B1196071) (Si-OH) groups on the nanoparticles.[7]

Materials:

  • Silica nanoparticles suspended in ethanol (from Protocol 1)

  • m-PEG48-silane

  • Anhydrous ethanol or a mixture of ethanol and water[7]

Procedure:

  • Disperse a known concentration of silica nanoparticles in anhydrous ethanol.

  • In a separate container, prepare a solution of m-PEG48-silane in ethanol. The hydrolysis of the silane can be promoted by adding a small amount of water.[7]

  • Add the m-PEG48-silane solution to the silica nanoparticle suspension. The amount of silane added will determine the grafting density on the surface.[5]

  • Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 45-65 °C) overnight to facilitate the condensation reaction between the hydrolyzed silane and the nanoparticle surface.[1][8]

  • After the reaction, wash the PEGylated nanoparticles extensively to remove any unreacted or loosely adsorbed m-PEG48-silane. This is typically done by repeated cycles of centrifugation and redispersion in fresh ethanol and then deionized water.[1]

  • The final product, a stable aqueous suspension of PEGylated silica nanoparticles, is now ready for characterization and application.

Protocol 3: Characterization of PEGylated Silica Nanoparticles

Successful PEGylation is confirmed through a series of characterization techniques that assess changes in chemical composition, size, surface charge, and thermal properties.

1. Fourier Transform Infrared Spectroscopy (FTIR):

  • Purpose: To confirm the covalent attachment of PEG chains.

  • Method: Acquire FTIR spectra of unmodified and PEGylated silica nanoparticles.

  • Expected Result: The spectrum of PEGylated nanoparticles will show characteristic peaks of PEG (e.g., C-O-C ether stretching) in addition to the Si-O-Si peaks of the silica core.[9][10]

2. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Purpose: To measure the hydrodynamic diameter, size distribution, and surface charge.

  • Method: Disperse the nanoparticles in deionized water or a suitable buffer for analysis.

  • Expected Result: An increase in the hydrodynamic diameter is expected after PEGylation. The zeta potential may shift towards neutral, indicating the shielding effect of the PEG layer and improved colloidal stability.[9][11]

3. Thermogravimetric Analysis (TGA):

  • Purpose: To quantify the amount of PEG grafted onto the nanoparticle surface.

  • Method: Heat the dried nanoparticle samples under a controlled atmosphere and measure the weight loss as a function of temperature.

  • Expected Result: The weight loss between 200°C and 600°C corresponds to the decomposition of the organic PEG chains, allowing for the calculation of the grafting percentage.[10][12]

4. Electron Microscopy (SEM/TEM):

  • Purpose: To visualize the morphology and size of the nanoparticles.

  • Method: Prepare samples by drop-casting a dilute nanoparticle suspension onto a suitable grid.

  • Expected Result: Microscopy images will confirm the size and spherical morphology of the nanoparticles. While the PEG layer is not typically visible, the images confirm the integrity of the core particle post-modification.[9][11]

Data Presentation

The following tables summarize typical quantitative data obtained before and after the surface modification of silica nanoparticles with m-PEG-silane.

Table 1: Physicochemical Properties of Bare and PEGylated Silica Nanoparticles

ParameterBare Silica NanoparticlesPEGylated Silica NanoparticlesReference(s)
Hydrodynamic Diameter (nm)100 ± 5120 ± 7[9],[11]
Polydispersity Index (PDI)< 0.2< 0.2[9],[11]
Zeta Potential (mV)-35 ± 4-10 ± 3[9],[11]
PEG Grafting (%)N/A5-15% (by TGA)[10],[12]

Table 2: Surface Analysis Data from Brunauer-Emmett-Teller (BET)

ParameterBare Silica NanoparticlesPEGylated Silica NanoparticlesReference(s)
Surface Area (m²/g)800 - 1000500 - 700[9],[11]
Pore Volume (cm³/g)0.8 - 1.20.5 - 0.8[9],[11]
Pore Size (nm)2 - 4Reduced or partially blocked[9],[11]

Visualizations

G Experimental Workflow for PEGylated Silica Nanoparticles cluster_synthesis Synthesis cluster_modification Surface Modification cluster_characterization Characterization A 1. Stöber Method: TEOS/TMOS Hydrolysis & Condensation B 2. Nanoparticle Collection: Centrifugation A->B C 3. Purification: Washing with Ethanol & DI Water B->C D 4. PEGylation Reaction: Incubation with m-PEG48-Silane C->D Disperse in Ethanol E 5. Purification: Removal of Excess Silane D->E F 6. Analysis: FTIR, DLS, Zeta Potential, TGA, TEM E->F Disperse in DI Water G Benefits of Silica Nanoparticle PEGylation center_node Surface Modification with m-PEG48-Silane b1 Formation of a hydrated polymer layer center_node->b1 b2 Steric Hindrance & Shielding of Surface Charge center_node->b2 o1 Increased Colloidal Stability (Prevents Aggregation) b1->o1 o2 Reduced Non-Specific Protein Adsorption b2->o2 final final o1->final o3 Decreased Opsonization & RES Uptake o2->o3 o3->final

References

Application Notes and Protocols for the Bioconjugation of m-PEG48-OH to Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a cornerstone strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides.[1] This modification can enhance solubility, extend circulating half-life by reducing renal clearance, decrease immunogenicity, and limit proteolytic degradation, ultimately boosting therapeutic efficacy.[1][2][3][4][5]

This document provides detailed protocols for the bioconjugation of methoxy-PEG48-OH (m-PEG48-OH) to primary amine groups (N-terminus and lysine (B10760008) ε-amino groups) on therapeutic peptides. The terminal hydroxyl group of m-PEG is not sufficiently reactive for direct conjugation and must first be "activated".[2][6] A common and robust method involves a two-step process: first, the terminal hydroxyl is converted to a carboxylic acid, which is then activated to a more stable, amine-reactive N-hydroxysuccinimide (NHS) ester. This activated m-PEG48-NHS ester readily reacts with peptide amines to form stable amide bonds.[1][6][7][8]

Experimental Protocols

This section details the multi-step process for the successful conjugation of this compound to a therapeutic peptide, including PEG activation, peptide conjugation, and subsequent purification and characterization of the final conjugate.

Part 1: Activation of this compound to m-PEG48-NHS Ester

This protocol describes a two-step process to convert the inert hydroxyl group of this compound into a highly reactive NHS ester.

Step 1a: Oxidation of this compound to m-PEG48-acid

  • Preparation: Thoroughly dry the this compound under vacuum to remove any residual water.

  • Dissolution: Dissolve the dried this compound in an appropriate anhydrous solvent (e.g., Dichloromethane - DCM).

  • Oxidation Reaction: Add an oxidizing agent (e.g., Jones reagent or a TEMPO-based system) to the solution. The reaction is typically run at room temperature for several hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification: Quench the reaction and purify the resulting m-PEG48-acid using appropriate extraction and purification techniques, such as column chromatography. Dry the final product under vacuum.

Step 1b: Conversion of m-PEG48-acid to m-PEG48-NHS Ester

  • Reagent Preparation: Dissolve the m-PEG48-acid (1 equivalent) in anhydrous DCM or Dimethylformamide (DMF). Prepare stock solutions of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the same anhydrous solvent.

  • Activation Reaction: To the m-PEG48-acid solution, add EDC (1.5 equivalents) and NHS (1.2 equivalents).[1][9] The optimal pH for this activation is between 4.5 and 7.2.[9]

  • Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring.[9]

  • Confirmation: The formation of the m-PEG48-NHS ester can be confirmed via LC-MS. The activated PEG should be used immediately in the next step.[7]

Part 2: Conjugation of m-PEG48-NHS Ester to Therapeutic Peptide

This protocol details the reaction of the activated m-PEG48-NHS ester with the primary amines of the peptide.

  • Peptide Preparation: Dissolve the therapeutic peptide in an amine-free buffer (e.g., Phosphate-Buffered Saline - PBS) at a pH of 7.2-8.0.[1][7] Common buffers like Tris or glycine (B1666218) must be avoided as they contain primary amines that will compete in the reaction.[7][10] A typical peptide concentration is 1-10 mg/mL.[1]

  • Conjugation Reaction: Immediately add the freshly prepared m-PEG48-NHS ester solution to the peptide solution. The molar ratio of activated PEG to peptide is a critical parameter and often requires optimization. A starting point is a 5 to 20-fold molar excess of PEG.[1][11]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[9][10]

  • Quenching: To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer (e.g., 1 M Tris or glycine) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.[9]

Part 3: Purification of the PEGylated Peptide

Purification is essential to separate the desired mono-PEGylated peptide from the native peptide, unreacted PEG, and any multi-PEGylated species.[]

  • Method Selection: Size Exclusion Chromatography (SEC) is the most effective method for this separation, as PEGylation significantly increases the hydrodynamic radius of the peptide.[][13][14] Ion Exchange Chromatography (IEX) can also be used, as the PEG chains can shield surface charges, altering the molecule's interaction with the stationary phase.[][13]

  • SEC Protocol:

    • Equilibrate an appropriate SEC column (e.g., Agilent AdvanceBio SEC) with a suitable mobile phase (e.g., 100 mM PBS, pH 7.4).[14]

    • Load the quenched reaction mixture onto the column.

    • Run the chromatography at a constant flow rate, monitoring the eluent at 280 nm (for peptides containing aromatic residues).

    • Collect fractions corresponding to the different peaks (typically, PEGylated conjugate elutes first, followed by the native peptide).

Part 4: Characterization of the PEGylated Peptide

The purified conjugate must be thoroughly characterized to confirm its identity, purity, and integrity.

  • Purity Analysis (HPLC):

    • Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the purity of the collected fractions. The PEGylated peptide will typically have a different retention time than the native peptide.[15][16] The dispersity of the PEG chain can lead to peak broadening.[15]

  • Molecular Weight Confirmation (Mass Spectrometry):

    • Confirm the successful conjugation and determine the degree of PEGylation using Mass Spectrometry (MS), such as MALDI-TOF or ESI-Q-TOF.[16][17] The mass spectrum of the conjugate will show an increase in molecular weight corresponding to the mass of the m-PEG48 chain (~2.2 kDa), often appearing as a distribution of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit).[3][18]

  • Purity and Aggregation Analysis (SEC):

    • Analytical SEC can be used to determine the final purity of the conjugate and quantify the amount of any high-molecular-weight aggregates.[14]

  • Structural Integrity (SDS-PAGE):

    • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) provides a visual confirmation of successful PEGylation. The PEGylated peptide will migrate slower than the native peptide, showing a significant increase in apparent molecular weight.[4]

Data Presentation

The following tables summarize typical quantitative data and parameters for a representative peptide PEGylation experiment.

Table 1: Reaction and Purification Parameters

ParameterConditionRationale / Expected Outcome
Peptide Concentration 5 mg/mLA higher concentration can improve reaction kinetics.
m-PEG48-NHS:Peptide Molar Ratio 10:1A molar excess of PEG drives the reaction towards completion.[11]
Reaction Buffer 100 mM PBS, pH 7.5Amine-free buffer is critical; pH 7-8 is optimal for NHS ester reaction.[1][7]
Reaction Time / Temperature 2 hours / Room TemperatureSufficient time for conjugation while minimizing potential degradation.[10]
Purification Method Size Exclusion ChromatographyEfficiently separates based on size, removing unreacted reagents.[][14]
Overall Yield (Mono-PEGylated) 65-85%Typical yield after purification, dependent on optimization.

Table 2: Characterization Results Summary

Analysis MethodParameterResultInterpretation
Analytical SEC Purity (Monomer)>98%High purity with minimal aggregation.[14]
Aggregates<2%Low level of high-molecular-weight species.[14]
RP-HPLC Purity>98%Confirms purity under denaturing conditions.
MALDI-TOF MS Native Peptide [M+H]⁺4150.8 DaExperimental mass matches theoretical mass.
m-PEG48-Peptide [M+H]⁺~6350 DaMass shift confirms covalent attachment of one m-PEG48 chain.[16]
SDS-PAGE Apparent MW (Native)~4 kDaAs expected for the native peptide.
Apparent MW (PEGylated)~15-20 kDaSignificant shift in apparent MW confirms successful PEGylation.[4]

Visualizations

Chemical Reaction Pathway

Figure 1: Chemical pathway for this compound activation and conjugation to a peptide's lysine residue. cluster_activation Step 1: PEG Activation cluster_conjugation Step 2: Conjugation PEG_OH This compound PEG_Acid m-PEG48-Acid PEG_OH->PEG_Acid Oxidation PEG_NHS m-PEG48-NHS Ester PEG_Acid->PEG_NHS EDC, NHS pH 4.5-7.2 Conjugate PEGylated Peptide (Stable Amide Bond) PEG_NHS->Conjugate pH 7.2-8.0 Peptide Therapeutic Peptide (with Lysine -NH2) Peptide->Conjugate

Caption: Chemical pathway for this compound activation and conjugation.

Experimental Workflow

Figure 2: General experimental workflow for the preparation and analysis of a PEGylated therapeutic peptide. cluster_analysis Characterization Methods A 1. Activate This compound B 2. Conjugate to Peptide A->B C 3. Purify Conjugate (SEC) B->C D 4. Characterize Final Product C->D MS Mass Spec D->MS HPLC HPLC D->HPLC SDS SDS-PAGE D->SDS

Caption: Experimental workflow for peptide PEGylation.

Representative Signaling Pathway

Figure 3: Simplified signaling pathway for a GPCR-binding therapeutic peptide (e.g., a GLP-1 analog). cluster_membrane Cell Membrane Receptor GPCR AC Adenylate Cyclase Receptor->AC Activation Peptide PEGylated Peptide Peptide->Receptor Binding cAMP cAMP AC->cAMP ATP -> PKA PKA cAMP->PKA Activation Response Cellular Response PKA->Response Phosphorylation Events

Caption: Simplified signaling pathway for a GPCR-binding peptide.

References

Application Notes and Protocols for Creating Stealth Nanoparticles with m-PEG48-OH Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of "stealth" nanoparticles is a critical advancement in the field of drug delivery. By evading the body's natural defense mechanisms, these nanoparticles can circulate in the bloodstream for extended periods, leading to enhanced accumulation at the target site, such as a tumor, through the Enhanced Permeability and Retention (EPR) effect. This prolonged circulation and targeted delivery can significantly improve therapeutic efficacy while minimizing off-target side effects.

A widely employed and effective strategy to confer these stealth properties is the surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation. The hydrophilic and flexible nature of the PEG chains creates a protective layer that sterically hinders the adsorption of opsonin proteins, thereby reducing recognition and uptake by the mononuclear phagocyte system (MPS).

This document provides detailed application notes and experimental protocols for the creation and characterization of stealth nanoparticles using methoxy-poly(ethylene glycol)-hydroxyl with 48 repeating ethylene (B1197577) glycol units (m-PEG48-OH). The terminal hydroxyl group of this compound allows for covalent conjugation to various nanoparticle surfaces, providing a stable and robust stealth coating.

Data Presentation: Physicochemical Properties of this compound Coated Nanoparticles

The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after coating with a PEG of similar molecular weight to this compound (approximately 2000 Da). These values serve as a reference for expected outcomes when using this compound.

ParameterUncoated Nanoparticles (e.g., PLGA)This compound Coated NanoparticlesMethod of Analysis
Hydrodynamic Diameter (nm) 100 - 150120 - 180Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -20 to -40-5 to -15Laser Doppler Velocimetry
Drug Encapsulation Efficiency (%) 70 - 9065 - 85UV-Vis Spectroscopy / HPLC
In Vitro Drug Release (at 48h) 60 - 80%40 - 60%Dialysis Method / HPLC
Plasma Half-life (in vivo) < 1 hour6 - 12 hoursAnimal studies / HPLC-MS

Experimental Protocols

This section provides detailed methodologies for the synthesis of nanoparticle cores (PLGA nanoparticles and liposomes), followed by the protocol for their surface functionalization with this compound, and subsequent characterization and evaluation.

Protocol 1: Synthesis of Carboxyl-Terminated PLGA Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with available carboxyl groups on the surface using the oil-in-water (o/w) single emulsion solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) with a terminal carboxyl group (PLGA-COOH) (50:50 lactide:glycolide ratio, MW 15-25 kDa)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) (MW 30-70 kDa, 87-89% hydrolyzed)

  • Deionized (DI) water

  • Drug to be encapsulated (optional)

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA-COOH (and the drug, if applicable) in 2 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in DI water.

  • Emulsification: Add the organic phase to 10 mL of the aqueous phase under constant stirring. Emulsify the mixture using a probe sonicator on an ice bath for 2-3 minutes at 40% amplitude.

  • Solvent Evaporation: Transfer the resulting emulsion to a beaker with a magnetic stirrer and stir at room temperature for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with DI water by repeated centrifugation and resuspension to remove excess PVA.

  • Storage: Resuspend the final nanoparticle pellet in DI water or a suitable buffer and store at 4°C.

Protocol 2: Synthesis of Carboxyl-Functionalized Liposomes

This protocol details the preparation of liposomes incorporating a carboxyl-functionalized lipid using the thin-film hydration method.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[carboxy(polyethylene glycol)-2000] (DSPE-PEG(2000)-Carboxylic Acid)

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Film Formation: Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Carboxylic Acid in a molar ratio of 55:40:5 in chloroform in a round-bottom flask.

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45°C) to form a thin lipid film on the flask wall.

  • Drying: Further dry the lipid film under a stream of nitrogen gas for 30 minutes to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and vortexing for 10-15 minutes. The temperature should be maintained above the lipid phase transition temperature.

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to extrusion through polycarbonate membranes with a pore size of 100 nm using a mini-extruder. This should be performed at a temperature above the lipid phase transition temperature.

  • Purification: Remove any unencapsulated material by size exclusion chromatography or dialysis.

Protocol 3: Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the covalent attachment of this compound to the surface of carboxyl-terminated nanoparticles using EDC/NHS chemistry.

Materials:

  • Carboxylated nanoparticles (from Protocol 1 or 2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Nanoparticle Preparation: Resuspend the carboxylated nanoparticles in MES buffer.

  • Activation of Carboxyl Groups: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the nanoparticle suspension. The molar amount is calculated relative to the estimated number of carboxyl groups on the nanoparticle surface. Incubate the reaction mixture for 30 minutes at room temperature with gentle stirring.

  • Washing: Centrifuge the activated nanoparticles at 15,000 x g for 20 minutes and wash twice with cold MES buffer to remove excess EDC and NHS.

  • PEGylation Reaction: Immediately resuspend the activated nanoparticle pellet in PBS (pH 7.4) containing a 50-fold molar excess of this compound. Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 100 mM and incubate for 30 minutes to deactivate any unreacted NHS-esters.

  • Purification: Purify the PEGylated nanoparticles from unreacted this compound and other reagents by repeated centrifugation and washing with DI water or by dialysis against DI water for 24-48 hours with frequent water changes.

Protocol 4: Characterization of this compound Coated Nanoparticles

A. Size and Zeta Potential Measurement:

  • Resuspend a small aliquot of the nanoparticle suspension in DI water.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the zeta potential using Laser Doppler Velocimetry.

B. Quantification of PEGylation:

  • Thermogravimetric Analysis (TGA): Analyze a lyophilized sample of the nanoparticles. The weight loss at temperatures corresponding to PEG degradation can be used to quantify the amount of PEG conjugated.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Analyze lyophilized samples of uncoated and PEGylated nanoparticles. The appearance of characteristic PEG peaks (e.g., C-O-C stretching at ~1100 cm⁻¹) confirms successful conjugation.

Protocol 5: In Vitro Evaluation

A. Drug Release Study:

  • Place a known concentration of drug-loaded nanoparticles in a dialysis bag (MWCO 10-12 kDa).

  • Immerse the dialysis bag in a release medium (e.g., PBS, pH 7.4) at 37°C with continuous stirring.

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

B. Cytotoxicity Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of free drug, drug-loaded stealth nanoparticles, and empty stealth nanoparticles. Include untreated cells as a control.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

C. Cellular Uptake Analysis (Flow Cytometry):

  • Label the nanoparticles with a fluorescent dye (e.g., Rhodamine B isothiocyanate).

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with fluorescently labeled stealth nanoparticles for various time points (e.g., 1, 4, 12, 24 hours).

  • After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.

  • Trypsinize the cells, centrifuge, and resuspend in PBS.

  • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify nanoparticle uptake.

Protocol 6: In Vivo Evaluation (Pharmacokinetics and Biodistribution)

Animal Model: Use appropriate animal models (e.g., tumor-bearing mice). All animal experiments must be conducted in accordance with institutional guidelines.

Procedure:

  • Administer the drug-loaded stealth nanoparticles intravenously (e.g., via tail vein injection).

  • Pharmacokinetics: At various time points post-injection, collect blood samples. Process the blood to obtain plasma and quantify the drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Biodistribution: At the end of the study, euthanize the animals and harvest major organs (tumor, liver, spleen, kidneys, lungs, heart).

  • Homogenize the tissues and extract the drug.

  • Quantify the drug concentration in each organ to determine the biodistribution profile of the nanoparticles.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by common nanoparticle-delivered drugs and the experimental workflows described in the protocols.

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_pegylation PEGylation cluster_characterization Characterization cluster_evaluation Evaluation PLGA PLGA-COOH NP_Core Carboxylated Nanoparticle Core PLGA->NP_Core Lipids Lipids + DSPE-PEG-COOH Lipids->NP_Core Activation EDC/NHS Activation NP_Core->Activation Conjugation This compound Conjugation Activation->Conjugation Purification Purification Conjugation->Purification DLS DLS (Size, PDI) Purification->DLS Zeta Zeta Potential Purification->Zeta TGA_FTIR TGA/FTIR Purification->TGA_FTIR In_Vitro In Vitro Studies (Release, Cytotoxicity, Uptake) Purification->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Biodistribution) In_Vitro->In_Vivo doxorubicin_pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalation TopoII Topoisomerase II Dox->TopoII Inhibition Mitochondria Mitochondria Dox->Mitochondria Generation Apoptosis Apoptosis DNA->Apoptosis DNA Damage TopoII->Apoptosis DNA Strand Breaks ROS Reactive Oxygen Species (ROS) ROS->Apoptosis Oxidative Stress Mitochondria->ROS Generation paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization PI3K_AKT PI3K/AKT Pathway Paclitaxel->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway Paclitaxel->MAPK_ERK Activation Spindle Mitotic Spindle Microtubules->Spindle Dysfunctional CellCycle G2/M Arrest Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis PI3K_AKT->Apoptosis Inhibits MAPK_ERK->Apoptosis Promotes sirna_pathway siRNA_NP siRNA-loaded Stealth Nanoparticle Endocytosis Endocytosis siRNA_NP->Endocytosis Endosome Endosome Endocytosis->Endosome siRNA siRNA Endosome->siRNA Endosomal Escape Cytoplasm Cytoplasm RISC RISC Loading siRNA->RISC Activated_RISC Activated RISC RISC->Activated_RISC mRNA Target mRNA Activated_RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing Cleavage->Silencing

Application Notes and Protocols for m-PEG48-OH in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methoxy-polyethylene glycol-48-hydroxyl (m-PEG48-OH) in the development of targeted drug delivery systems. This document details the physicochemical properties of this compound, offers protocols for its application in nanoparticle formulation and bioconjugation, and presents methods for the characterization and evaluation of these systems.

Introduction to this compound in Targeted Drug Delivery

Methoxy-polyethylene glycol (m-PEG) derivatives are widely utilized in drug delivery to enhance the therapeutic efficacy of various pharmaceutical agents. The covalent attachment of PEG chains to molecules or nanoparticles, a process known as PEGylation, imparts several advantageous properties. This compound, a long-chain PEG derivative with a terminal hydroxyl group, is particularly valuable for creating "stealth" drug delivery systems that can evade the immune system and exhibit prolonged circulation times. The terminal hydroxyl group allows for further chemical modification and conjugation to targeting ligands, enabling the specific delivery of therapeutic payloads to diseased cells and tissues.

The benefits of using this compound in targeted drug delivery systems include:

  • Improved Solubility and Stability : The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of hydrophobic drugs and protects them from enzymatic degradation.

  • Prolonged Circulation Half-Life : The "stealth" properties conferred by the PEG chain reduce recognition and clearance by the mononuclear phagocyte system (MPS), leading to longer circulation times in the bloodstream.[1]

  • Reduced Immunogenicity : PEGylation can mask the surface of nanoparticles and therapeutic proteins, reducing their immunogenicity.

  • Enhanced Tumor Accumulation : By extending circulation time, PEGylated nanoparticles can take advantage of the enhanced permeability and retention (EPR) effect for passive tumor targeting.

  • Platform for Active Targeting : The terminal hydroxyl group of this compound can be activated or modified to conjugate targeting moieties such as antibodies, peptides, or aptamers for active targeting of specific cell surface receptors.

Physicochemical Properties

PropertyValue
Molecular Weight ~2200 g/mol
Structure CH3O-(CH2CH2O)48-H
Solubility Soluble in water and most organic solvents
Appearance White to off-white solid or viscous liquid

Experimental Protocols

Protocol 1: Formulation of this compound Coated Nanoparticles via Nanoprecipitation

This protocol describes the preparation of drug-loaded nanoparticles using a block copolymer of m-PEG48 and a biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • m-PEG48-PLGA block copolymer

  • Therapeutic drug (e.g., a hydrophobic anticancer agent)

  • Acetone (or other suitable water-miscible organic solvent)

  • Deionized water

  • Magnetic stirrer

  • Dialysis membrane (MWCO 10 kDa)

Procedure:

  • Dissolve 100 mg of m-PEG48-PLGA block copolymer and 10 mg of the therapeutic drug in 10 mL of acetone.

  • Stir the solution at room temperature until all components are fully dissolved.

  • Under moderate stirring, add the organic solution dropwise to 20 mL of deionized water.

  • Observe the formation of a milky suspension, indicating nanoparticle formation.

  • Continue stirring for 4-6 hours to allow for the complete evaporation of the organic solvent.

  • Transfer the nanoparticle suspension to a dialysis membrane and dialyze against deionized water for 24 hours to remove any remaining free drug and solvent. Change the water every 4-6 hours.

  • Collect the purified nanoparticle suspension and store it at 4°C for further characterization.

Protocol 2: Activation of this compound and Conjugation to a Targeting Peptide

This protocol details the activation of the terminal hydroxyl group of this compound for subsequent conjugation to an amine-containing targeting peptide.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC) or p-nitrophenyl chloroformate (p-NPC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Triethylamine (TEA)

  • Targeting peptide with a primary amine (e.g., RGD peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography (SEC) column

Procedure:

Step 1: Activation of this compound

  • Dissolve 100 mg of this compound in 5 mL of anhydrous DCM.

  • Add 1.5 molar equivalents of DSC and 2 molar equivalents of TEA to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24 hours.

  • Precipitate the activated m-PEG48-NHS ester by adding the reaction mixture to cold diethyl ether.

  • Collect the precipitate by filtration and dry it under a vacuum.

Step 2: Conjugation to the Targeting Peptide

  • Dissolve the activated m-PEG48-NHS ester and the targeting peptide (at a 1.2:1 molar ratio) in PBS (pH 7.4).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Purify the m-PEG48-peptide conjugate using an SEC column to remove unreacted peptide and other small molecules.

  • Lyophilize the purified conjugate for storage.

Characterization of this compound Nanoparticles

ParameterMethodTypical Results
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm with PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-5 to -20 mV
Morphology Transmission Electron Microscopy (TEM)Spherical nanoparticles
Drug Loading Content (DLC) High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy5-15% (w/w)
Encapsulation Efficiency (EE) HPLC or UV-Vis Spectroscopy> 80%

Drug Loading Content (DLC) and Encapsulation Efficiency (EE) Calculation:

  • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release Study

Protocol:

  • Place a known amount of drug-loaded nanoparticle suspension in a dialysis bag (MWCO 10 kDa).

  • Immerse the dialysis bag in a release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) at 37°C with gentle shaking.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the drug concentration in the collected samples using HPLC or UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

In Vivo Pharmacokinetic Study

Protocol:

  • Administer the this compound formulated drug and the free drug (as a control) to animal models (e.g., mice or rats) via intravenous injection.[2]

  • At predetermined time points, collect blood samples from the animals.[2]

  • Process the blood samples to obtain plasma.[2]

  • Extract the drug from the plasma samples.

  • Quantify the drug concentration in the plasma extracts using a validated analytical method such as LC-MS/MS.[2]

  • Plot the plasma drug concentration versus time and determine pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), and clearance (CL).

Visualizations

Signaling Pathways for Targeted Drug Delivery

Targeted drug delivery systems often aim to interfere with specific signaling pathways that are dysregulated in diseases like cancer. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) signaling pathways are common targets.

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Drug Targeted Drug (this compound NP) Drug->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway targeted by drug delivery systems.

VEGF_Signaling cluster_membrane Endothelial Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg VEGF VEGF (Ligand) VEGF->VEGFR Drug Targeted Drug (this compound NP) Drug->VEGFR Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Vascular Permeability ERK->Angiogenesis

Caption: Simplified VEGF signaling pathway targeted by anti-angiogenic therapies.

Experimental Workflow

The following diagram outlines the general workflow for the development and evaluation of a targeted drug delivery system using this compound.

Workflow cluster_Formulation Formulation & Synthesis cluster_Conjugation Targeting Ligand Conjugation cluster_Characterization Physicochemical Characterization cluster_Evaluation In Vitro & In Vivo Evaluation A1 Synthesis of m-PEG48-Polymer A2 Nanoparticle Formulation A1->A2 A3 Drug Loading A2->A3 C1 DLS (Size, PDI) A3->C1 C2 TEM (Morphology) A3->C2 C3 Zeta Potential A3->C3 C4 Drug Loading & EE A3->C4 B1 Activation of This compound B2 Conjugation to Targeting Ligand B1->B2 B3 Purification B2->B3 B3->C1 D1 In Vitro Drug Release C4->D1 D2 Cellular Uptake Studies D1->D2 D3 In Vivo Pharmacokinetics D2->D3 D4 Efficacy & Toxicity Studies D3->D4

Caption: General experimental workflow for developing targeted nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG48-OH to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of methoxy-polyethylene glycol-hydroxyl (m-PEG48-OH) to proteins. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on overcoming common challenges in the PEGylation process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the this compound protein conjugation process.

Issue 1: Low or No Conjugation Efficiency

Possible Causes & Solutions

Cause Recommendation Detailed Explanation
Direct reaction of m-PEG-OH Activate the terminal hydroxyl group of this compound.The hydroxyl group of PEG is not sufficiently reactive for direct conjugation to proteins under mild conditions.[1] It must first be converted into a more reactive functional group.
Inefficient Activation of this compound Optimize the activation reaction conditions.Ensure the use of appropriate activating agents (e.g., N,N'-Disuccinimidyl carbonate (DSC), p-nitrophenyl chloroformate) and reaction conditions (anhydrous solvent, appropriate base).[1][2]
Suboptimal Conjugation pH Adjust the reaction pH based on the target amino acid and activated PEG chemistry.For amine-reactive PEGs (e.g., NHS esters), a pH of 7-9 is generally optimal.[3][4] For N-terminal specific PEGylation with PEG-aldehydes, a mildly acidic pH can provide greater selectivity.[5][6]
Inappropriate Molar Ratio Optimize the molar ratio of activated PEG to protein.A molar excess of the activated PEG reagent is typically required to drive the reaction.[7] Starting with a 10- to 20-fold molar excess is common, but the ideal ratio should be determined empirically.[8]
Presence of Competing Nucleophiles Use a buffer free of primary amines (e.g., Tris) or other nucleophiles.Buffers containing primary amines will compete with the protein for reaction with the activated PEG, reducing conjugation efficiency. Phosphate-buffered saline (PBS) or HEPES are suitable alternatives.[8]
Protein Instability or Aggregation Optimize reaction conditions to maintain protein stability.High protein concentrations, extreme pH, or high temperatures can lead to aggregation.[9] Consider performing the reaction at a lower temperature (e.g., 4°C) or adding stabilizing excipients like arginine.[8][9]

Issue 2: Non-Specific or Multiple Conjugations

Possible Causes & Solutions

Cause Recommendation Detailed Explanation
Multiple Reactive Sites on Protein Employ site-specific PEGylation strategies.To achieve a more homogeneous product, consider targeting less abundant amino acids (e.g., cysteine) or using enzymatic methods.[10] Controlling the pH can also favor N-terminal modification over lysine (B10760008) residues.[5][6]
High Molar Excess of PEG Reduce the molar ratio of activated PEG to protein.A very high excess of the PEG reagent can lead to the modification of multiple sites on the protein.[9]
Reaction with Other Nucleophiles Maintain the recommended pH range for the specific chemistry.For instance, at higher pH values, maleimides (used for thiol-specific conjugation) can react with primary amines.[8]

Issue 3: Difficulty in Purifying the Conjugate

Possible Causes & Solutions

Cause Recommendation Detailed Explanation
Presence of Unreacted PEG Utilize size-based purification methods.Size exclusion chromatography (SEC) or ultrafiltration/diafiltration are effective for removing smaller, unreacted PEG molecules from the larger PEGylated protein.[11]
Co-elution of Product and Impurities Optimize chromatography conditions.Adjusting the column type, mobile phase composition, or gradient can improve the resolution between the desired conjugate and impurities like di-PEGylated or aggregated species.[11]
Product Loss During Purification Select appropriate membrane molecular weight cut-offs (MWCO).When using ultrafiltration, choose a membrane with an MWCO that is significantly smaller than the PEGylated protein to prevent product loss.[11]

Frequently Asked Questions (FAQs)

Q1: Why can't I directly conjugate this compound to my protein?

A1: The terminal hydroxyl group (-OH) of this compound is not reactive enough to form a stable covalent bond with functional groups on a protein under mild, aqueous conditions typically required to maintain protein integrity.[1] Therefore, the hydroxyl group must first be chemically "activated" to create a more reactive species that can readily couple to the protein.

Q2: What are the common methods for activating the hydroxyl group of this compound?

A2: Common activation methods involve converting the hydroxyl group into a more reactive electrophilic group. Some widely used activating agents and the resulting reactive PEGs are summarized in the table below.

Activating Agent Reactive PEG Intermediate Target Protein Residue Resulting Linkage
N,N'-Disuccinimidyl carbonate (DSC)PEG-NHS carbonatePrimary amines (Lysine, N-terminus)Urethane
p-Nitrophenyl chloroformatePEG-p-nitrophenyl carbonatePrimary amines (Lysine, N-terminus)Urethane
Tresyl chloridePEG-tresylatePrimary amines (Lysine, N-terminus)Secondary amine
Oxidation (e.g., with Dess-Martin periodinane)PEG-aldehydePrimary amines (N-terminus)Secondary amine (after reductive amination)

Q3: How do I determine the optimal molar ratio of activated this compound to my protein?

A3: The optimal molar ratio is protein-dependent and should be determined empirically. A good starting point is to test a range of molar excess of the activated PEG reagent, for example, from 5-fold to 50-fold over the protein.[7] The goal is to maximize the yield of the desired mono-PEGylated product while minimizing the formation of di- or multi-PEGylated species and leaving minimal unreacted protein. The reaction products can be analyzed by techniques like SDS-PAGE or SEC-HPLC to determine the optimal ratio.

Q4: What are the best analytical techniques to characterize my m-PEG48-protein conjugate?

A4: A combination of techniques is recommended for comprehensive characterization:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.[12]

  • Size Exclusion Chromatography (SEC-HPLC): To separate and quantify the different species in the reaction mixture (unmodified protein, mono-PEGylated, multi-PEGylated, and aggregated protein).[12]

  • Mass Spectrometry (MS): To confirm the exact molecular weight of the conjugate and determine the degree of PEGylation (the number of PEG chains attached per protein molecule).[10][13]

  • UV-Vis Spectroscopy: To determine the protein concentration.[12]

Experimental Protocols

Protocol 1: Two-Step this compound Conjugation via NHS Carbonate Activation

This protocol describes a common method for activating the hydroxyl group of this compound with N,N'-Disuccinimidyl carbonate (DSC) followed by conjugation to a protein.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile (B52724) or dichloromethane

  • Pyridine (B92270) or triethylamine

  • Target protein

  • 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous acetonitrile.

  • Add a 1.5-fold molar excess of pyridine as a catalyst.

  • Stir the reaction at room temperature for 3-4 hours under a dry atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, precipitate the activated PEG-NHS carbonate by adding cold diethyl ether.

  • Wash the precipitate with cold diethyl ether and dry under vacuum.

Step 2: Conjugation to Protein

  • Prepare a 5-10 mg/mL solution of the protein in 0.1 M PBS, pH 7.4.

  • Immediately before use, prepare a 10 mM stock solution of the activated m-PEG48-NHS carbonate in anhydrous DMSO or DMF.

  • Add the desired molar excess of the activated PEG solution to the protein solution. A 20-fold molar excess is a common starting point.[2]

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • The crude PEGylated protein is now ready for purification.

Protocol 2: Characterization by SDS-PAGE

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • Laemmli sample buffer

  • Precast or hand-cast polyacrylamide gels

  • SDS-PAGE running buffer

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Destaining solution

Procedure:

  • Mix the PEGylated protein sample and the unmodified protein control with Laemmli sample buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples and molecular weight standards onto the polyacrylamide gel.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Stain the gel with Coomassie Brilliant Blue for 1 hour.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • The PEGylated protein will appear as a band with a higher apparent molecular weight than the unmodified protein.

Visualizations

experimental_workflow cluster_activation Step 1: this compound Activation cluster_conjugation Step 2: Protein Conjugation cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis This compound This compound Activation_Reaction Activation Reaction This compound->Activation_Reaction Activating_Agent Activating Agent (e.g., DSC) Activating_Agent->Activation_Reaction Activated_PEG Activated m-PEG48 Activation_Reaction->Activated_PEG Conjugation_Reaction Conjugation Reaction Activated_PEG->Conjugation_Reaction Protein Protein Protein->Conjugation_Reaction Crude_Product Crude PEG-Protein Conjugate Conjugation_Reaction->Crude_Product Purification Purification (e.g., SEC) Crude_Product->Purification Pure_Conjugate Pure PEG-Protein Conjugate Purification->Pure_Conjugate Analysis Analysis (SDS-PAGE, MS) Pure_Conjugate->Analysis Characterized_Product Characterized Product Analysis->Characterized_Product

Caption: General workflow for this compound to protein conjugation.

troubleshooting_logic Start Low Conjugation Yield Check_Activation Is m-PEG-OH activated? Start->Check_Activation Activate_PEG Activate hydroxyl group Check_Activation->Activate_PEG No Check_pH Is reaction pH optimal? Check_Activation->Check_pH Yes Activate_PEG->Check_pH Adjust_pH Adjust pH (e.g., 7-9 for NHS esters) Check_pH->Adjust_pH No Check_Ratio Is molar ratio sufficient? Check_pH->Check_Ratio Yes Adjust_pH->Check_Ratio Increase_Ratio Increase molar excess of PEG Check_Ratio->Increase_Ratio No Check_Buffer Is buffer amine-free? Check_Ratio->Check_Buffer Yes Increase_Ratio->Check_Buffer Change_Buffer Use non-nucleophilic buffer (e.g., PBS) Check_Buffer->Change_Buffer No Success Improved Yield Check_Buffer->Success Yes Change_Buffer->Success

Caption: Troubleshooting flowchart for low conjugation yield.

References

Technical Support Center: Troubleshooting Low Yield in m-PEG48-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered during chemical reactions involving m-PEG48-OH, leading to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My esterification reaction with this compound is showing low conversion. What are the potential causes and how can I improve the yield?

A1: Low conversion in Fischer esterification reactions involving this compound is a common issue, primarily because the reaction is an equilibrium process.[1] The formation of water as a byproduct can drive the reaction backward, thus reducing your yield.

Troubleshooting Steps:

  • Water Removal: It is crucial to remove water as it forms to shift the equilibrium towards the product. This can be achieved by:

    • Using a Dean-Stark apparatus.[1]

    • Adding molecular sieves to the reaction mixture.[1]

  • Use of Excess Reactant: Employing a molar excess of one reactant can drive the reaction to completion. Typically, using an excess of the this compound is a viable strategy.[1]

  • Catalyst Activity: Ensure you are using an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (p-TsOH), at a suitable concentration. The catalyst is essential for protonating the carboxylic acid, making it more susceptible to nucleophilic attack by the this compound.[1]

  • Reaction Temperature: Increasing the temperature can enhance the reaction rate and aid in water removal. However, be cautious of excessively high temperatures which may lead to the degradation of starting materials or products.[1]

  • Purity of Reagents: The presence of water in your starting materials (this compound, carboxylic acid, or solvent) can significantly hinder the reaction. Always use anhydrous reagents and solvents.[1] A significant and often overlooked issue is the presence of PEG diol (HO-PEG-OH) impurity in the this compound starting material, which can lead to the formation of cross-linked diester byproducts, complicating purification and reducing the yield of the desired mono-ester.[1][2]

Experimental Protocol: Fischer Esterification of m-PEG-OH with a Carboxylic Acid

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve the carboxylic acid (1 equivalent) and this compound (1.2 equivalents) in anhydrous toluene (B28343).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. The reaction progress can be monitored by TLC or HPLC.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst by washing with a saturated sodium bicarbonate solution.

  • Purification: The crude product can be purified by precipitation in cold diethyl ether, followed by further purification using size exclusion or silica (B1680970) gel chromatography.

Q2: I am observing significant amounts of unreacted starting material in my Williamson ether synthesis with this compound. How can I drive the reaction to completion?

A2: The Williamson ether synthesis is a robust method for forming ethers, but incomplete reactions can occur due to several factors, particularly when working with polymeric reagents like this compound.

Troubleshooting Steps:

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. Water can quench the alkoxide intermediate, regenerating the starting alcohol and reducing the yield. Ensure all glassware, solvents (e.g., THF, DMF), and reagents are strictly anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Base Selection and Activation: A strong, non-nucleophilic base is required to fully deprotonate the this compound to its corresponding alkoxide. Sodium hydride (NaH) is a common and effective choice.[1][3] Ensure the deprotonation step is complete before adding the alkyl halide; this can be monitored by the cessation of hydrogen gas evolution.[1]

  • Reactivity of the Alkyl Halide: The Williamson ether synthesis follows an SN2 mechanism, which is most efficient with primary alkyl halides.[1][4] Secondary and tertiary alkyl halides are more prone to undergoing elimination reactions, which will compete with the desired ether formation and lower the yield.[1][4]

  • Reaction Temperature and Time: While higher temperatures can increase the reaction rate, they can also favor the elimination side reaction.[1] It is often necessary to find an optimal balance. If the reaction is sluggish at a lower temperature, consider extending the reaction time before increasing the temperature. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal reaction time.[1]

Quantitative Data for Williamson Ether Synthesis

ParameterRecommended RangeRationale
Base (e.g., NaH) 1.2 - 1.5 equivalentsEnsures complete deprotonation of this compound.
Alkyl Halide 1.0 - 1.2 equivalentsA slight excess can help drive the reaction to completion.
Temperature 0 °C to 80 °CStart at a lower temperature and gradually increase if necessary to minimize side reactions.
Solvent Anhydrous THF or DMFAprotic polar solvents are ideal for SN2 reactions.[1]
Q3: My attempt to form a carbamate (B1207046) by reacting this compound with an isocyanate is resulting in a low yield of the desired product. What could be the issue?

A3: The reaction between an alcohol and an isocyanate to form a carbamate is generally efficient. However, low yields can arise from side reactions and issues with reactant stability.

Troubleshooting Steps:

  • Moisture Contamination: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into an amine and carbon dioxide. This amine can then react with another isocyanate molecule to form a stable urea (B33335) byproduct, consuming your starting material and reducing the yield of the desired carbamate.[5] Strict anhydrous conditions are paramount.

  • Catalyst Choice: While many isocyanate-alcohol reactions proceed without a catalyst, a catalyst like dibutyltin (B87310) dilaurate (DBTDL) can significantly increase the reaction rate, especially with sterically hindered alcohols.

  • Reaction Temperature: The reaction is typically performed at room temperature or with gentle heating. High temperatures can promote side reactions, including the trimerization of the isocyanate.

  • Purity of Isocyanate: Isocyanates can dimerize or trimerize upon storage. Ensure the purity of your isocyanate reagent before use.

Experimental Protocol: Carbamate Formation with m-PEG-OH and an Isocyanate

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous toluene or THF.

  • Reactant Addition: Slowly add the isocyanate (1.1 equivalents) to the solution at room temperature.

  • Catalyst (Optional): If the reaction is slow, add a catalytic amount of DBTDL.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by FTIR (disappearance of the -NCO peak around 2270 cm⁻¹) or NMR spectroscopy.

  • Purification: Once the reaction is complete, the solvent can be removed under reduced pressure, and the product purified by precipitation in diethyl ether or by column chromatography.

Q4: I am observing multiple spots on my TLC/multiple peaks in my HPLC analysis. What are the likely side products and how can I minimize them?

A4: The presence of multiple products indicates that side reactions are occurring or that your starting materials are impure.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.

  • Di-PEGylated Products: This is a common issue arising from the presence of HO-PEG-OH (diol) impurity in your this compound starting material.[1][2] The diol can react at both ends, leading to cross-linked or dimeric products.

    • Solution: Use high-purity this compound with a low diol content. Analytical techniques like HPLC can be used to quantify the diol impurity.[2][6]

  • Elimination Products (in Williamson Ether Synthesis): As discussed in Q2, this occurs with secondary or tertiary alkyl halides and at high temperatures.

    • Solution: Use a primary alkyl halide and maintain the lowest effective reaction temperature.[1][4]

  • Urea Formation (in Carbamate Synthesis): This results from the reaction of the isocyanate with water or an amine.

    • Solution: Ensure strictly anhydrous conditions.[5]

Visualization of Workflows and Logical Relationships

Troubleshooting_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_issues Identify Primary Issue cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Products cluster_solutions_purification Solutions for Purification Loss start Low Yield in this compound Reaction analysis Analyze Reaction Mixture (TLC, HPLC, NMR) start->analysis incomplete_reaction Incomplete Reaction (Starting Material Remains) analysis->incomplete_reaction High SM side_products Multiple Products (Side Reactions) analysis->side_products Multiple Spots/Peaks purification_loss Product Loss During Workup/Purification analysis->purification_loss Clean Reaction, Low Isolated Yield optimize_conditions Optimize Conditions: - Increase Reaction Time - Adjust Temperature - Check Stoichiometry incomplete_reaction->optimize_conditions check_reagents Verify Reagent Purity: - Anhydrous Solvents - Fresh Catalyst/Base incomplete_reaction->check_reagents check_purity Check this compound Purity (for Diol Impurity) side_products->check_purity modify_conditions Modify Reaction Conditions: - Lower Temperature - Change Order of Addition side_products->modify_conditions anhydrous Ensure Anhydrous Conditions side_products->anhydrous optimize_workup Optimize Workup: - Adjust pH - Use Appropriate Extraction Solvent purification_loss->optimize_workup alt_purification Alternative Purification: - Size Exclusion Chromatography - Preparative HPLC purification_loss->alt_purification

Caption: Troubleshooting workflow for low yield in this compound reactions.

Diol_Impurity_Pathway cluster_reactants Reactants mPEG_OH This compound (Desired) Desired_Product Desired Mono-functionalized Product mPEG_OH->Desired_Product + Reactant Diol HO-PEG48-OH (Diol Impurity) Side_Product Cross-linked/Dimeric Side Product Diol->Side_Product + 2 Reactant Reagent Reactant (e.g., Carboxylic Acid)

Caption: Impact of diol impurity on reaction outcome.

References

preventing aggregation during m-PEG48-OH conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to prevent and address aggregation during m-PEG48-OH conjugation to proteins and other biomolecules.

Section 1: Understanding and Identifying Aggregation

Q1: What is this compound and why does it require activation for conjugation?

This compound is a monodispersed polyethylene (B3416737) glycol with 48 ethylene (B1197577) glycol units, terminated by a methoxy (B1213986) group at one end and a hydroxyl group (-OH) at the other. The terminal hydroxyl group is not sufficiently reactive to directly couple with functional groups on proteins under mild conditions. Therefore, it must first be "activated" by converting the hydroxyl group into a more reactive electrophilic group, which can then efficiently form a stable covalent bond with nucleophilic sites on a biomolecule, such as the primary amines of lysine (B10760008) residues.[1][2]

Q2: What are the common signs of aggregation during my PEGylation experiment?

Aggregation can be identified through several observational and analytical methods:

  • Visual Inspection: The reaction mixture may appear cloudy, turbid, or opalescent. In severe cases, visible precipitates may form.[3]

  • Size Exclusion Chromatography (SEC): This is a primary analytical tool to detect aggregation. The chromatogram will show the emergence of high molecular weight (HMW) species that elute earlier than the desired monomeric conjugate.[3]

  • Dynamic Light Scattering (DLS): DLS analysis will reveal an increase in the average particle size and a higher polydispersity index (PDI), indicating a heterogeneous mixture of species including aggregates.[3]

Q3: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during the conjugation process is a complex issue that can arise from several factors related to the protein itself, the PEG reagent, and the reaction conditions.[3]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can destabilize the protein, exposing hydrophobic patches that lead to aggregation.[3][4][5]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[3]

  • High Degree of PEGylation: Excessive modification of the protein surface can alter its physicochemical properties, leading to reduced solubility and aggregation.

  • Inefficient or Incomplete Activation of this compound: If the activation step is incomplete, residual unactivated PEG-OH will be present. More critically, side reactions during activation can produce bifunctional PEGs (if starting material contains diol impurities), which can cross-link multiple protein molecules, causing significant aggregation.[3]

  • Hydrolysis of Activated PEG: Activated PEG reagents, such as NHS esters, are moisture-sensitive. Hydrolysis renders the PEG inactive for conjugation and can alter the reaction stoichiometry, potentially leading to suboptimal PEGylation and aggregation.[6]

Section 2: Proactive Strategies to Prevent Aggregation

This section outlines key experimental parameters that should be optimized to minimize aggregation from the outset.

Q4: How does the pH of the reaction buffer impact aggregation?

The pH is a critical parameter that affects both the stability of the protein and the reactivity of the target functional groups.[3] For conjugation to primary amines (lysine residues), a pH range of 7.0 to 8.5 is typically optimal.

  • Below pH 7.0: Most primary amines are protonated (-NH3+), making them poor nucleophiles and slowing the conjugation reaction significantly.

  • Above pH 8.5: While reactivity increases, many proteins become less stable at higher pH, increasing the risk of unfolding and aggregation.

It is crucial to select a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the protein for the activated PEG reagent.[6][7]

Table 1: Recommended Buffers and pH Ranges for Amine-Reactive PEGylation

Buffer SystemRecommended pH RangeComments
Phosphate-Buffered Saline (PBS)7.2 - 7.5Commonly used, provides physiological salt concentration.
HEPES7.0 - 8.0Good buffering capacity in this range; non-interfering.
Borate Buffer8.0 - 9.0Can be used if the protein is stable at slightly higher pH.
Sodium Bicarbonate8.0 - 8.5Another option for reactions requiring slightly basic conditions.

Q5: What is the optimal molar ratio of activated PEG to protein?

The ideal molar ratio of activated m-PEG48 to the protein is protein-dependent and must be determined empirically. A higher molar excess of PEG can increase the degree of PEGylation but also elevates the risk of aggregation.[3]

  • Starting Point: Begin with a screening matrix of varying molar ratios, for example, 5:1, 10:1, and 20:1 (PEG:protein).

  • Optimization: Analyze the results using SEC to find the ratio that provides the desired level of conjugation with the minimal formation of high molecular weight species.[3]

Q6: What other reaction conditions can I control to prevent aggregation?

Several other factors can be adjusted to maintain protein stability and control the reaction rate.

  • Temperature: Lowering the reaction temperature (e.g., to 4°C) slows down the conjugation rate. A slower, more controlled reaction can reduce the likelihood of aggregation.[3]

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in several smaller aliquots over a period of time. This maintains a lower instantaneous concentration of the PEG reagent, which can favor more controlled modification.[3]

  • Protein Concentration: While higher concentrations can improve reaction kinetics, they can also promote aggregation. If aggregation is observed, try reducing the protein concentration (e.g., to 1-2 mg/mL).[3][6]

  • Use of Stabilizing Excipients: The addition of certain excipients to the reaction buffer can help stabilize the protein and prevent aggregation.[3]

Table 2: Common Stabilizing Excipients

Excipient ClassExamplesTypical ConcentrationMechanism of Action
Sugars / PolyolsSucrose, Trehalose, Sorbitol5-10% (w/v)Stabilize protein structure through preferential exclusion.[3]
Amino AcidsArginine, Glycine50-100 mMSuppress non-specific protein-protein interactions.[3]
Non-ionic SurfactantsPolysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[3]

Section 3: Troubleshooting Guide

If you are already experiencing aggregation, this guide provides a systematic approach to identifying and solving the problem.

Troubleshooting_Aggregation cluster_start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_result start Problem: Aggregation Observed (Turbidity, Precipitate, HMW species in SEC) reagent_check Verify Activated PEG Reagent - Freshly prepared? - Stored properly (dry)? - Activation confirmed? start->reagent_check First, verify reagents buffer_check Check Reaction Buffer - pH within optimal range (7.0-8.5)? - Amine-free (e.g., PBS, HEPES)? reagent_check->buffer_check If reagent is OK conditions Adjust Reaction Conditions - Lower temperature to 4°C - Reduce protein concentration - Add PEG reagent stepwise buffer_check->conditions If buffer is correct ratio Optimize Molar Ratio - Screen lower PEG:Protein ratios (e.g., 2:1, 5:1, 10:1) conditions->ratio If aggregation persists excipients Add Stabilizing Excipients - Arginine (50-100 mM) - Sucrose (5-10%) - Polysorbate 20 (0.01%) ratio->excipients If still aggregating solution Solution: Optimized PEGylation with Minimal Aggregation excipients->solution Successful Optimization

Caption: A logical workflow for troubleshooting aggregation issues.

Section 4: Experimental Protocols

Protocol 1: Two-Step Activation of this compound and Conjugation to a Protein

This protocol describes a general method for activating this compound with N,N'-Disuccinimidyl carbonate (DSC) to form an NHS ester, followed by conjugation to the primary amines of a protein.

Experimental_Workflow This compound Activation and Conjugation Workflow cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein cluster_analysis Step 3: Purification and Analysis a1 Dissolve this compound in anhydrous acetonitrile a2 Add N,N'-Disuccinimidyl Carbonate (DSC) and Triethylamine (TEA) a1->a2 a3 Stir at room temperature for 4-6 hours a2->a3 a4 Precipitate product in cold diethyl ether and dry under vacuum a3->a4 c2 Dissolve activated m-PEG48-NHS in DMSO immediately before use a4->c2 Use Freshly Activated PEG c1 Dissolve protein in amine-free buffer (pH 7.5) c3 Add activated PEG to protein solution at desired molar ratio c1->c3 c2->c3 c4 Incubate for 1-2 hours at RT or overnight at 4°C c3->c4 c5 Quench reaction (optional) with Tris or glycine c4->c5 p1 Purify conjugate using SEC or Ion Exchange Chromatography c5->p1 p2 Analyze purity and aggregation by SEC-HPLC p1->p2 p3 Characterize conjugate (SDS-PAGE, Mass Spec) p2->p3

Caption: General workflow for this compound activation and protein conjugation.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA), anhydrous

  • Anhydrous acetonitrile

  • Anhydrous Diethyl Ether

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Protein of interest

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting columns or Size Exclusion Chromatography (SEC) system

Procedure:

Part A: Activation of this compound to m-PEG48-NHS [8][9]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add DSC (1.5 equivalents) followed by TEA (3 equivalents).[9]

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC if necessary.

  • Purification: Concentrate the reaction mixture under reduced pressure. Precipitate the activated PEG product by adding the concentrated solution dropwise to a stirred flask of cold diethyl ether.

  • Drying: Collect the white precipitate by filtration and dry thoroughly under vacuum. Store the resulting m-PEG48-NHS ester under dessicated conditions at -20°C.

Part B: Conjugation of m-PEG48-NHS to Protein [7]

  • Protein Preparation: Prepare a solution of your protein (e.g., 2-5 mg/mL) in the reaction buffer (e.g., PBS, pH 7.5). Ensure the protein has been buffer-exchanged to remove any primary amines.

  • PEG Preparation: Immediately before use, dissolve the activated m-PEG48-NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[7]

  • Conjugation: Add the required volume of the m-PEG48-NHS stock solution to the stirred protein solution to achieve the desired molar excess (e.g., 20-fold). The final DMSO concentration in the reaction should not exceed 10% (v/v).[7]

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

  • Quenching (Optional): To stop the reaction, add a small amount of Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by desalting, dialysis, or SEC.

Protocol 2: Quantification of Aggregates using Analytical Size Exclusion Chromatography (SEC)

Purpose: To separate and quantify the monomeric PEG-protein conjugate from high molecular weight (HMW) aggregates.

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your protein and its conjugates

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.9

  • PEGylated protein sample

  • Low-protein-binding 0.22 µm syringe filters

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteins).

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm low-protein-binding syringe filter to remove any large, insoluble particles.

  • Injection: Inject a defined volume of the filtered sample onto the equilibrated SEC column.

  • Data Acquisition: Record the chromatogram, monitoring the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to HMW species (aggregates), the desired monomeric conjugate, and any lower molecular weight species.

    • Integrate the area under each peak.

    • Calculate the percentage of aggregation using the following formula:

      % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) * 100

This quantitative data allows for direct comparison between different reaction conditions to identify the optimal parameters for minimizing aggregation.

References

Technical Support Center: m-PEG48-OH Side Reactions with Cysteine and Lysine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting side reactions associated with the PEGylation of cysteine and lysine (B10760008) residues using activated m-PEG48-OH derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with an average of 48 ethylene (B1197577) glycol units and a terminal hydroxyl group. On its own, this compound is not reactive towards amino acid residues. It must first be chemically activated at the hydroxyl group to create a functionalized PEG reagent that can covalently attach to specific amino acid side chains on a protein, a process known as PEGylation. The type of side reactions observed will depend on the specific activation chemistry used.

Q2: What are the most common activated forms of this compound for targeting cysteine and lysine residues?

A2: For targeting cysteine residues, the most common activated form is a maleimide-terminated PEG (m-PEG48-maleimide). This reagent reacts with the free sulfhydryl group of cysteine via a Michael addition reaction. For targeting lysine residues, an N-hydroxysuccinimide (NHS) ester-activated PEG (m-PEG48-NHS ester) is typically used, which reacts with the primary amine of the lysine side chain to form a stable amide bond.

Q3: What are the primary side reactions when using m-PEG48-maleimide with cysteine residues?

A3: The main side reactions include:

  • Hydrolysis of the maleimide (B117702) group: The maleimide ring can be hydrolyzed by water, rendering it inactive and unable to react with the cysteine thiol. This is more prevalent at pH values above 7.5.[1]

  • Hydrolysis of the thiosuccinimide linkage: The thioether bond formed between the PEG-maleimide and cysteine can undergo ring-opening hydrolysis, which can actually be beneficial as it forms a more stable, irreversible bond.[2][3][4][5][6]

  • Retro-Michael reaction: The reaction between the maleimide and thiol is reversible, especially in the presence of other thiols. This can lead to de-PEGylation or transfer of the PEG chain to another thiol-containing molecule.[1]

  • Thiazine (B8601807) rearrangement: For proteins or peptides with an N-terminal cysteine, an intramolecular rearrangement can occur, forming a six-membered thiazine ring. This side reaction is more significant at neutral to basic pH.[1][7][8][9]

Q4: What are the common side reactions when using m-PEG48-NHS ester with lysine residues?

A4: The primary challenges with lysine PEGylation are:

  • Lack of site-specificity: Proteins typically have multiple lysine residues on their surface. m-PEG-NHS esters will react with many of these accessible lysines, resulting in a heterogeneous mixture of PEGylated proteins with varying numbers of PEG chains attached at different positions.[10] This can also include the N-terminal α-amine.

  • Reaction with other nucleophilic residues: While NHS esters are most reactive with primary amines, they can also react with other nucleophilic residues such as histidine, tyrosine, and serine, particularly at higher pH values.

  • Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis, which increases with pH. At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.[11] This hydrolysis competes with the desired PEGylation reaction.

Troubleshooting Guides

Troubleshooting PEGylation with m-PEG48-Maleimide (Cysteine-Specific)
Issue Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Oxidation of cysteine residues: Cysteine thiols can oxidize to form disulfide bonds, which are unreactive with maleimides. 2. Hydrolysis of the maleimide reagent: The maleimide group is unstable in aqueous solutions, especially at pH > 7.5.[1] 3. Incorrect buffer composition: Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the protein for the maleimide reagent.1. Reduce disulfide bonds: Prior to PEGylation, treat the protein with a non-thiol reducing agent like TCEP. Remove the TCEP before adding the maleimide reagent. To minimize re-oxidation, use degassed buffers and consider adding a chelating agent like EDTA.[1] 2. Optimize reaction pH and reagent preparation: Perform the reaction at a pH between 6.5 and 7.5.[1] Prepare the m-PEG48-maleimide solution in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.[1] 3. Use a non-thiol containing buffer: Use buffers such as phosphate (B84403), HEPES, or MES.
Presence of Unwanted High Molecular Weight Species (Cross-linking) Reaction with other residues: At pH values above 7.5, maleimides can react with primary amines (lysine).Strict pH control: Maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiol groups.[1]
Product Instability (Loss of PEG) Retro-Michael reaction (thiol exchange): The thioether bond is reversible, especially in the presence of other thiols.Promote hydrolysis of the thiosuccinimide ring: After the initial conjugation, a slight increase in pH or temperature can promote the hydrolysis of the succinimide (B58015) ring, forming a more stable, irreversible bond.[1]
Heterogeneous Product with N-terminal Cysteine Thiazine rearrangement: Intramolecular rearrangement of the initial conjugate.Lower the reaction pH: Perform the conjugation at a more acidic pH (e.g., 5.0-6.0) to keep the N-terminal amine protonated and less nucleophilic.[1][7][8][9] If possible through protein engineering, move the cysteine residue away from the N-terminus.
Troubleshooting PEGylation with m-PEG48-NHS Ester (Lysine-Specific)
Issue Possible Cause(s) Recommended Solution(s)
Low PEGylation Efficiency 1. Hydrolysis of the NHS ester: The NHS ester is rapidly hydrolyzed at higher pH.[11] 2. Incorrect buffer composition: Buffers containing primary amines (e.g., Tris, glycine) will compete with the protein for the NHS ester.[12][13]1. Optimize pH and reaction time: While a higher pH increases the reactivity of lysine's amine group, it also accelerates NHS ester hydrolysis. A common compromise is a pH between 7.5 and 8.5. Monitor the reaction progress to determine the optimal time. 2. Use an amine-free buffer: Use buffers such as phosphate or borate.
High Degree of Heterogeneity (Multiple PEGylated Species) Non-specific reaction with multiple lysines: Most proteins have several surface-accessible lysine residues that can react.Control reaction stoichiometry: Use a lower molar excess of the m-PEG48-NHS ester to favor mono-PEGylation. This will likely result in a mixture of mono-PEGylated and un-PEGylated protein that will require purification. Optimize pH: The pKa of the N-terminal α-amine is lower than that of the ε-amine of lysine.[11] Performing the reaction at a lower pH (around 7) can favor N-terminal PEGylation, though the reaction will be slower.
Loss of Protein Activity PEGylation at or near the active site: A PEG chain attached in a critical region can block substrate binding or induce conformational changes.Site-directed mutagenesis: If the active site is known, consider mutating lysine residues in that region to non-reactive amino acids. Alternatively, introduce a lysine at a site known to be distal to the active site.
Precipitation During Reaction Change in protein solubility: The attachment of PEG chains can alter the protein's isoelectric point and solubility.Screen different buffer conditions: Vary the buffer type, pH, and ionic strength. Consider the inclusion of solubility-enhancing excipients.

Quantitative Data Summary

Thiazine Formation in N-terminal Cysteine PEGylation

The rate of thiazine formation is highly dependent on the pH of the reaction and the amino acid adjacent to the N-terminal cysteine.

Peptide Sequence (CXF)Thiazine Conversion after 1h at pH 7.3 (%)Thiazine Conversion after 1h at pH 8.4 (%)
CGF-MPA6.117.6
CEF-MPA3.48.4
CKF-MPA8.716.8
CSF-MPA4.811.2
CLF-MPA4.36.6
Data adapted from a study on tripeptide model systems conjugated with 3-maleimidopropionic acid (MPA).[9]

At a more acidic pH of 5.0, thiazine conversion for these peptides was significantly lower, at or below 1.1% after 336 hours.[9]

Hydrolysis of NHS Esters

The stability of the NHS ester is critical for efficient lysine conjugation and is highly pH-dependent.

pHHalf-life of NHS Ester
7.04-5 hours (at 4°C)
8.01 hour
8.610 minutes
Data from a study on the hydrolysis of N-hydroxysuccinimide esters.[11]

Experimental Protocols

Protocol for Characterizing PEGylation Side Products by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and characterizing PEGylation products and their side-products.

  • Sample Preparation:

    • After the PEGylation reaction, purify the protein mixture to remove excess PEG reagent and buffer components. Size-exclusion chromatography (SEC) is often a suitable first step.

    • For analysis of the intact protein, dilute the sample in a suitable solvent for electrospray ionization (ESI), typically water with 0.1% formic acid and acetonitrile.

  • Intact Mass Analysis:

    • Perform ESI-MS analysis on the intact protein. For PEGylated proteins, a time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high resolution and mass accuracy.[14][15]

    • The resulting spectrum will show a distribution of charge states for each species in the sample. Deconvolution of this spectrum will yield the neutral mass of each component.

    • The expected mass of the desired product can be calculated (Mass of protein + n * Mass of m-PEG48), where 'n' is the number of attached PEG chains.

    • Side products can be identified by their mass. For example, the hydrolyzed maleimide adduct will have a mass increase of 18 Da compared to the unhydrolyzed maleimide. The thiazine rearrangement product will have the same mass as the desired succinimide thioether but may be separated by chromatography.

  • Peptide Mapping:

    • To identify the specific sites of PEGylation and side reactions, perform a proteolytic digest of the PEGylated protein mixture (e.g., with trypsin).

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the MS/MS data against the protein sequence, including the mass of the PEG moiety and potential side products as variable modifications. This will identify the specific cysteine or lysine residues that have been modified.

Protocol for HPLC Analysis of PEGylation Reactions

High-performance liquid chromatography (HPLC) is essential for assessing the purity of PEGylated proteins and separating different species.

  • Size-Exclusion Chromatography (SEC-HPLC):

    • Purpose: To separate PEGylated proteins from unreacted protein, free PEG, and aggregates based on size.

    • Mobile Phase: A physiological pH buffer, such as phosphate-buffered saline.

    • Analysis: The elution order is typically aggregates, multi-PEGylated protein, mono-PEGylated protein, un-PEGylated protein, and finally free PEG reagent. Peak areas can be used to quantify the relative amounts of each species.

  • Reversed-Phase HPLC (RP-HPLC):

    • Purpose: To separate PEGylated isomers (proteins PEGylated at different sites) and to resolve side products from the main product. RP-HPLC separates based on hydrophobicity.[16]

    • Stationary Phase: C4 or C8 columns are often preferred over C18 for large proteins.[16]

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in water, with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Analysis: The attachment of a hydrophilic PEG chain will typically decrease the retention time of the protein. Different positional isomers may have slightly different retention times, allowing for their separation and quantification.[16][17]

  • Ion-Exchange Chromatography (IEX-HPLC):

    • Purpose: To separate PEGylated species based on charge.

    • Analysis: The PEGylation of a lysine residue neutralizes its positive charge, leading to a change in the protein's overall charge and its retention on an IEX column. This allows for the separation of species with different numbers of attached PEGs.

Visualizations

Reaction_Pathways cluster_cysteine Cysteine PEGylation (m-PEG-Maleimide) cluster_lysine Lysine PEGylation (m-PEG-NHS Ester) Protein-SH Protein-SH Desired Product Desired Product Protein-SH->Desired Product pH 6.5-7.5 m-PEG-Maleimide m-PEG-Maleimide m-PEG-Maleimide->Desired Product Hydrolyzed Maleimide Hydrolyzed Maleimide m-PEG-Maleimide->Hydrolyzed Maleimide pH > 7.5 Thiazine Product Thiazine Product Desired Product->Thiazine Product N-terminal Cys pH 7.0-8.5 Retro-Michael Reactants Retro-Michael Reactants Desired Product->Retro-Michael Reactants Thiol Exchange Protein-NH2 Protein-NH2 Heterogeneous Product Heterogeneous Product Protein-NH2->Heterogeneous Product pH 7.5-8.5 m-PEG-NHS m-PEG-NHS m-PEG-NHS->Heterogeneous Product Hydrolyzed NHS Hydrolyzed NHS m-PEG-NHS->Hydrolyzed NHS pH dependent Other Residue Product Other Residue Product m-PEG-NHS->Other Residue Product e.g., His, Tyr high pH

Caption: Reaction pathways for cysteine and lysine PEGylation, including major side reactions.

Troubleshooting_Workflow cluster_solutions_yield Troubleshooting Low Yield cluster_solutions_heterogeneity Troubleshooting Heterogeneity cluster_solutions_instability Troubleshooting Instability start PEGylation Experiment check_yield Analyze Yield & Purity (HPLC, SDS-PAGE) start->check_yield low_yield Low Yield check_yield->low_yield Low Yield heterogeneity Product Heterogeneity check_yield->heterogeneity Heterogeneous instability Product Instability check_yield->instability Unstable success Successful Conjugation check_yield->success Acceptable check_reagents Check Reagent Activity (e.g., hydrolysis) low_yield->check_reagents check_protein Check Protein State (e.g., thiol oxidation) low_yield->check_protein control_stoichiometry Adjust Molar Ratio heterogeneity->control_stoichiometry control_ph Fine-tune pH for Site-selectivity heterogeneity->control_ph protein_engineering Protein Engineering (Mutagenesis) heterogeneity->protein_engineering promote_hydrolysis Promote Thiosuccinimide Ring Hydrolysis instability->promote_hydrolysis change_chemistry Consider Alternative Linker Chemistry instability->change_chemistry optimize_conditions Optimize Reaction Conditions (pH, temp, molar ratio) check_reagents->optimize_conditions check_protein->optimize_conditions

Caption: A logical workflow for troubleshooting common issues in PEGylation experiments.

References

Technical Support Center: Purification of m-PEG48-OH Conjugates using SEC/FPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of m-PEG48-OH conjugates using Size Exclusion Chromatography (SEC) on an FPLC system.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle behind purifying this compound conjugates using SEC/FPLC?

A1: Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius (size) in solution.[1] In a typical experiment to purify a protein conjugated with this compound, the larger PEGylated conjugate will travel through the porous chromatography beads faster than the smaller, unreacted protein and excess this compound reagent. The FPLC (Fast Protein Liquid Chromatography) system automates this separation with precise control over flow rates and fraction collection.

Q2: How do I select the correct SEC column for my this compound conjugate purification?

A2: Column selection is critical for successful purification. You need a column with a fractionation range that can resolve the high molecular weight conjugate from smaller unreacted molecules. For very large proteins or PEGylated conjugates (MW > 200 kDa), columns with pore sizes of 500–1000 Å are often suitable.[2] For smaller proteins, a pore size of 150–300 Å may be more appropriate.[2] Always consult the manufacturer's guidelines for the optimal separation range of their columns.

Q3: What is a typical mobile phase for SEC purification of PEGylated proteins?

A3: A common mobile phase is a buffered saline solution, such as Phosphate Buffered Saline (PBS) at pH 7.4.[3] It's important to use a mobile phase that maintains the stability and solubility of your conjugate.[3] For some PEGylated proteins that exhibit non-specific binding to the stationary phase, additives like arginine or a non-ionic surfactant can be included in the mobile phase.[3]

Q4: My this compound conjugate is eluting much earlier than expected based on its molecular weight. Is this normal?

A4: Yes, this is a common characteristic of PEGylated molecules. The covalent attachment of the PEG chain increases the hydrodynamic radius of the conjugate, making it appear larger in solution than a non-PEGylated protein of the same molecular weight.[4] This results in an earlier elution time from the SEC column.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Poor Resolution Between Conjugate and Unreacted Protein The size difference between the PEGylated and un-PEGylated molecule is too small for the chosen column.[5] The flow rate is too high.[3] The injection volume is too large.[3]Use a longer column or a column with a smaller particle size for higher resolution.[5] Decrease the flow rate; a slower flow rate often improves resolution.[3] Reduce the injection volume to 2-5% of the total column volume.[3]
Peak Broadening or Tailing The sample is interacting with the column matrix (non-specific binding).[6] The column is overloaded.[7] There is excessive dead volume in the FPLC system (e.g., long tubing).[8]Add modifiers to your mobile phase, such as arginine or a non-ionic surfactant, to reduce non-specific binding.[3] Reduce the amount of sample injected onto the column.[9] Use shorter, narrower inner diameter tubing where possible, especially between the column and the detector.[8]
Presence of Aggregates in Purified Fractions Harsh purification conditions (e.g., high pressure).[3] The PEGylated molecule is inherently unstable.[3]Reduce the flow rate to lower the system pressure.[3] Perform all purification steps at a lower temperature (e.g., 4°C).[3] Screen different buffer conditions (pH, ionic strength) for optimal stability.[3]
Low Recovery of the PEGylated Product The product is binding irreversibly to the chromatography column.[5] The product is precipitating on the column.[5]Modify the mobile phase to reduce non-specific interactions (e.g., increase salt concentration slightly, add arginine).[3][5] Ensure the sample is fully solubilized in the mobile phase before injection and consider decreasing the sample concentration.[5]
Unreacted this compound is Still Present in the Purified Sample The column's pore size is not optimal for separating the large conjugate from the small unreacted PEG.[3] The resolution is insufficient.Use a column with a smaller pore size to better resolve the large product from the small unreacted PEG.[3] Optimize the flow rate; a slower flow rate often improves resolution.[10]

Experimental Protocols

General Protocol for SEC/FPLC Purification of this compound Conjugates

This protocol provides a general framework. Specific conditions should be optimized for your particular conjugate.

  • Materials:

    • SEC/FPLC system with a UV detector.

    • SEC column appropriate for the molecular weight of the conjugate.

    • Mobile phase buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

    • Quenched PEGylation reaction mixture.

    • 0.22 µm syringe filters.

  • Procedure:

    • System Preparation: Equilibrate the SEC system and column with the mobile phase buffer until a stable baseline is achieved on the UV detector. This typically requires washing the column with at least two column volumes of buffer.[3]

    • Sample Preparation: Filter the quenched PEGylation reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.[3]

    • Sample Injection: Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.[3]

    • Elution: Elute the sample with the mobile phase buffer at a constant, optimized flow rate. The larger PEGylated conjugate will elute first, followed by the unreacted protein, and finally the small, unreacted this compound.[3]

    • Fraction Collection: Collect fractions based on the UV absorbance profile. The first major peak should correspond to the this compound conjugate.

    • Analysis: Analyze the collected fractions using appropriate techniques (e.g., SDS-PAGE, HPLC) to confirm the purity of the conjugate.

Visualizations

Experimental Workflow for this compound Conjugate Purification

G cluster_prep Preparation cluster_fplc FPLC Purification cluster_analysis Analysis System_Prep System & Column Equilibration Injection Sample Injection System_Prep->Injection Ready Sample_Prep Sample Filtration (0.22 µm) Sample_Prep->Injection Elution Isocratic Elution Injection->Elution Detection UV Detection Elution->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis (SDS-PAGE, HPLC) Collection->Analysis

Caption: Workflow for SEC/FPLC purification of this compound conjugates.

Troubleshooting Logic for Poor Resolution in SEC/FPLC

G Start Poor Resolution Observed CheckFlow Is Flow Rate Optimized? Start->CheckFlow CheckVolume Is Injection Volume <5% of CV? CheckFlow->CheckVolume Yes Sol_Flow Decrease Flow Rate CheckFlow->Sol_Flow No CheckColumn Is Column Appropriate? CheckVolume->CheckColumn Yes Sol_Volume Reduce Injection Volume CheckVolume->Sol_Volume No Sol_Column Use Longer Column or Column with Smaller Particles CheckColumn->Sol_Column No End Resolution Improved CheckColumn->End Yes Sol_Flow->End Sol_Volume->End

Caption: Decision tree for troubleshooting poor resolution.

References

Technical Support Center: A Guide to Removing Unreacted m-PEG48-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance, including troubleshooting guides and frequently asked questions (FAQs), to address the common challenges encountered during the removal of unreacted m-PEG48-OH from a reaction mixture. Our aim is to equip you with the necessary information to select and optimize the most suitable purification strategy for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the removal of unreacted this compound?

The main difficulty lies in the effective separation of the desired PEGylated product from the excess unreacted this compound without substantial loss of the final product. The physicochemical similarities between the PEGylated molecule and free PEG, particularly their solubility profiles, can complicate the purification process. Additionally, the increased viscosity of solutions containing high concentrations of PEG can pose a challenge for certain purification techniques.

Q2: Which purification methods are most effective for removing unreacted this compound?

The most successful strategies for eliminating unreacted this compound leverage the differences in molecular size, charge, or solubility between the PEGylated product and the free PEG. The most commonly employed techniques include:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size in solution (hydrodynamic radius).[1][]

  • Tangential Flow Filtration (TFF): A highly efficient membrane-based technique that separates molecules based on their molecular weight.[3][4]

  • Precipitation: This technique relies on inducing the selective precipitation of either the PEGylated product or the unreacted PEG.[5][6][7]

  • Dialysis: A membrane-based separation method that relies on size exclusion, although it is generally a slower process compared to TFF.

Q3: How do I select the optimal purification method for my specific needs?

The selection of the most appropriate purification method is contingent upon several factors, including the scale of your reaction, the specific characteristics of your target molecule, the desired level of final purity, and the instrumentation available in your laboratory. The comparative data presented below is intended to assist in making an informed decision.

Quantitative Comparison of Purification Methods

The following table provides a summary of key performance indicators for the most common methods used to remove unreacted this compound.

MethodPrincipleTypical % PEG RemovalTypical Product YieldFinal PurityScalabilityKey Considerations
Size Exclusion Chromatography (SEC) Separation based on molecular size>95%70-95%HighReadily scalableCan lead to sample dilution and may be time-consuming for large volumes.[1][]
Tangential Flow Filtration (TFF) Size-based separation via membrane>99%>90%HighHighly scalableRequires careful optimization of transmembrane pressure and cross-flow rate to mitigate membrane fouling.[3][4]
Precipitation Differential solubilityVariable (>90% achievable)Variable (>80% achievable)Moderate to HighHighly scalableRequires thorough optimization of precipitant, concentration, and temperature to prevent product loss.[5][6][7]
Dialysis Size-based separation using a semi-permeable membrane>90%>90%Moderate to HighLimited scalabilityA significantly time-consuming process, particularly for large sample volumes.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
ProblemPotential Cause(s)Recommended Solution(s)
Inadequate separation of product and free PEG - Incorrect column pore size.- Insufficient column length.- Excessively high flow rate.- Choose a column with a pore size optimized for the molecular weight range of your components.- Increase the column length or use two columns in series.- Decrease the flow rate to enhance resolution.[8]
Diminished product recovery - Non-specific adsorption to the column matrix.- Precipitation of the product within the column.- Incorporate mobile phase modifiers, such as arginine, to minimize hydrophobic interactions.- Confirm that the mobile phase is optimized for the solubility of your product.[9]
Peak tailing - Secondary interactions with the stationary phase.- High sample viscosity.- Modify the ionic strength of the mobile phase.- If feasible, dilute the sample prior to injection.
Elevated backpressure - Obstruction of the column frit.- Presence of particulate matter in the sample.- Ensure the sample is filtered before loading.- Adhere to the manufacturer's protocol for column cleaning.[10]
Tangential Flow Filtration (TFF)
ProblemPotential Cause(s)Recommended Solution(s)
Reduced flux rate - Fouling of the membrane.- Excessively high transmembrane pressure (TMP).- High viscosity of the sample.- Optimize the TMP and cross-flow rate.- Consider using a membrane with a larger pore size or a different material.- If possible, dilute the sample.[3][11]
Low product yield - Product permeating through the membrane.- Adsorption of the product to the membrane surface.- Employ a membrane with a lower molecular weight cut-off (MWCO).- Pre-treat the membrane with a blocking agent, such as bovine serum albumin (BSA).
Membrane fouling - Formation of a gel layer on the membrane.- High concentration of particulates.- Increase the cross-flow velocity to enhance the shear force at the membrane surface.- Pre-filter the sample to remove larger aggregates.[12]
Precipitation
ProblemPotential Cause(s)Recommended Solution(s)
Low product yield - Co-precipitation of the product with unreacted PEG.- Incomplete precipitation of the target molecule.- Loss of product during washing steps.- Optimize the concentration of the precipitating agent.- Adjust the temperature and incubation duration.- Minimize the volume and number of washing steps.[5][13]
Insufficient purity (high residual PEG) - Inefficient precipitation of the target.- Entrapment of free PEG within the precipitate.- Increase the concentration of the precipitating agent.- Re-dissolve and re-precipitate the product.- Introduce a washing step with a solution that solubilizes PEG but not the product.
Product aggregation upon re-dissolution - Denaturation of the product during the precipitation process.- Use of an inappropriate re-dissolving buffer.- Opt for a milder precipitating agent.- Optimize the pH and ionic strength of the re-dissolving buffer.

Detailed Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the separation of a PEGylated protein from unreacted this compound.

Materials:

  • SEC column (e.g., Superdex 200 Increase 10/300 GL or a similar column with a suitable molecular weight fractionation range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or an alternative buffer that ensures the stability of the PEGylated product.

  • Reaction mixture containing the PEGylated product and unreacted this compound

  • 0.22 µm syringe filter

Procedure:

  • System Equilibration: Equilibrate the SEC column with a minimum of two column volumes of the mobile phase at the flow rate recommended by the manufacturer (typically 0.5-1.0 mL/min).

  • Sample Preparation: Clarify the reaction mixture by passing it through a 0.22 µm syringe filter to remove any particulates.[10]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. To achieve optimal resolution, the injection volume should ideally not exceed 1-2% of the total column volume.

  • Elution and Fraction Collection: Elute the sample using the mobile phase at a constant flow rate. Collect fractions as the components elute from the column. The larger PEGylated product will elute ahead of the smaller, unreacted this compound.

  • Fraction Analysis: Analyze the collected fractions using a suitable analytical technique (e.g., UV-Vis spectroscopy at 280 nm for proteins, SDS-PAGE) to identify the fractions containing the purified PEGylated product.

  • Pooling of Pure Fractions: Combine the fractions that contain the pure product.

Diagram of SEC Workflow:

SEC_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Pooling Equilibrate Equilibrate SEC Column Prepare_Sample Prepare and Filter Sample Inject Inject Sample Prepare_Sample->Inject Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions Collect->Analyze Pool Pool Pure Fractions Analyze->Pool

Caption: A streamlined workflow for the purification of PEGylated molecules.

Protocol 2: Tangential Flow Filtration (TFF)

This protocol outlines a general procedure for the removal of unreacted this compound using TFF.

Materials:

  • TFF system equipped with a pump, reservoir, and pressure gauges

  • TFF membrane cassette or hollow fiber cartridge with a suitable MWCO (e.g., 30 kDa for a large protein conjugate)

  • Diafiltration buffer (identical to the reaction mixture buffer)

  • Reaction mixture

Procedure:

  • System Assembly and Flushing: Assemble the TFF system as per the manufacturer's guidelines. Flush the system thoroughly with purified water to remove any residual storage solution.

  • System Equilibration: Equilibrate the TFF system by circulating the diafiltration buffer.

  • Initial Concentration (Optional): To reduce the volume of diafiltration buffer required, the reaction mixture can be initially concentrated.

  • Diafiltration: Introduce the diafiltration buffer into the reservoir at a rate equal to the permeate removal rate. This process effectively removes the unreacted this compound through the membrane while retaining the larger PEGylated product. Typically, 5-10 diavolumes are exchanged.

  • Final Concentration: Following diafiltration, concentrate the product to the desired final volume.

  • Product Recovery: Recover the purified and concentrated product from the TFF system.

Diagram of TFF Workflow:

TFF_Workflow cluster_prep Preparation cluster_process Processing cluster_recovery Recovery Setup Setup and Flush TFF System Equilibrate Equilibrate with Buffer Setup->Equilibrate Load Load Reaction Mixture Equilibrate->Load Concentrate1 Initial Concentration (Optional) Load->Concentrate1 Diafilter Diafiltration Concentrate1->Diafilter Concentrate2 Final Concentration Diafilter->Concentrate2 Recover Recover Purified Product Concentrate2->Recover

Caption: A typical workflow for purification using tangential flow filtration.

Protocol 3: Precipitation

This protocol provides a general method for the selective precipitation of a PEGylated product.

Materials:

  • Precipitating agent (e.g., ammonium (B1175870) sulfate, cold non-solvent such as isopropanol)

  • Reaction mixture

  • Refrigerated centrifuge

  • Resuspension buffer

Procedure:

  • Cooling: Place the reaction mixture on ice to cool.

  • Precipitant Addition: Slowly add the precipitating agent to the cooled reaction mixture with gentle agitation. The optimal concentration of the precipitant must be determined empirically.

  • Incubation: Incubate the mixture on ice for a predetermined duration (e.g., 30-60 minutes) to facilitate complete precipitation.

  • Centrifugation: Pellet the precipitate by centrifuging the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C.

  • Supernatant Removal: Carefully decant and discard the supernatant, which contains the unreacted this compound.

  • Washing (Optional): Gently wash the pellet with a cold solution that maintains the product in its precipitated state while solubilizing the unreacted PEG. Re-pellet the product by centrifugation and discard the supernatant.

  • Resuspension: Resuspend the purified pellet in a minimal volume of a suitable buffer.

Diagram of Precipitation Workflow:

Precipitation_Workflow cluster_precip Precipitation cluster_sep Separation cluster_final Final Product Cool Cool Reaction Mixture Add_Precipitant Add Precipitating Agent Cool->Add_Precipitant Incubate Incubate on Ice Add_Precipitant->Incubate Centrifuge Centrifuge Incubate->Centrifuge Remove_Supernatant Remove Supernatant Centrifuge->Remove_Supernatant Wash Wash Pellet (Optional) Remove_Supernatant->Wash Resuspend Resuspend Pellet Wash->Resuspend

Caption: A step-by-step workflow for purification via precipitation.

References

impact of pH on m-PEG48-OH conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG48-OH conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for your PEGylation experiments. Below, you will find frequently asked questions and a detailed troubleshooting guide to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and can I use it directly for conjugation?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with 48 ethylene (B1197577) glycol repeat units and a terminal hydroxyl group (-OH). The terminal hydroxyl group of m-PEG-OH is generally not reactive enough for direct conjugation to biomolecules under standard conditions.[1] To achieve efficient conjugation, the hydroxyl group must first be "activated" by converting it into a more reactive functional group.[2][3]

Q2: How is this compound activated for conjugation?

A2: The activation of this compound involves chemically modifying the terminal hydroxyl group to create a more reactive derivative. Common activated PEGs include mPEG-NHS ester (for reaction with amines), mPEG-aldehyde (for reaction with amines via reductive amination), mPEG-epoxide (for reaction with hydroxyls or amines), and mPEG-amine (for reaction with carboxyl groups).[4][5]

Q3: Why is pH critical for PEGylation reactions?

A3: pH is a critical parameter in PEGylation as it dictates the reactivity of the functional groups on both the activated PEG and the target molecule. For a successful conjugation, the nucleophilic group on the target molecule (e.g., an amine) must be in its deprotonated state, and the activated group on the PEG must be stable.[6][7] Operating at a suboptimal pH can lead to significantly lower conjugation efficiency due to poor reactivity or hydrolysis of the activated PEG.[7][8]

Q4: What are the optimal pH ranges for common PEGylation chemistries?

A4: The optimal pH depends on the specific reactive groups involved. For example, the reaction of an NHS-activated PEG with a primary amine is most efficient between pH 7.0 and 9.0.[4][5][8] In contrast, conjugating an epoxide-activated PEG to a hydroxyl group is best performed at a higher pH of 8.5-9.5.[4][5] A detailed summary of pH recommendations for various conjugation strategies is provided in the table below.

Impact of pH on Common PEGylation Chemistries

Activated PEG Functional GroupTarget Functional GroupCommon Coupling ChemistryOptimal pH RangeRationale
N-Hydroxysuccinimide (NHS) Ester Primary Amine (-NH2)Acylation7.0 - 9.0Balances amine deprotonation (for nucleophilicity) and NHS ester hydrolysis.[4][5][6][8]
Aldehyde Primary Amine (-NH2)Reductive Amination~6.5 - 7.5Optimal for Schiff base formation, followed by reduction.
Epoxide Hydroxyl (-OH)Nucleophilic Ring Opening8.5 - 9.5Promotes deprotonation of the hydroxyl group, increasing its nucleophilicity.[4][5]
Maleimide Thiol (-SH)Michael Addition6.5 - 7.5Favors the thiolate anion (S-), which is the reactive species, while minimizing side reactions with amines.
Amine (-NH2) Carboxylic Acid (-COOH)EDC/NHS CouplingActivation: 4.5 - 6.0Coupling: 7.0 - 8.5A two-step process where the carboxyl group is first activated at a slightly acidic pH, followed by coupling to the amine at a neutral to slightly basic pH.[7][9]
Hydrazide Carboxylic Acid (-COOH)EDC Coupling4.5 - 5.5At this acidic pH, carboxyl groups can be activated while amines are protonated and non-reactive, preventing self-conjugation.[10]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Potential CauseRecommended Solution
This compound was not activated. The terminal hydroxyl group of m-PEG-OH is not sufficiently reactive for direct conjugation.[1] You must first convert it to a reactive derivative (e.g., mPEG-NHS, mPEG-Maleimide).
Incorrect pH of the reaction buffer. Verify the pH of your reaction buffer. The optimal pH is crucial for the reactivity of the specific functional groups involved in your conjugation chemistry.[6][7] Refer to the table above for recommended pH ranges.
Hydrolysis of activated PEG. Activated PEGs, especially NHS esters, can hydrolyze in aqueous solutions.[7][8] Prepare activated PEG solutions immediately before use. Avoid unnecessarily long reaction times, particularly at higher pH and temperatures.[6]
Suboptimal molar ratio of reactants. A large excess of the PEG reagent can lead to over-PEGylation and aggregation, while too little will result in incomplete conjugation.[6] Start with a molar ratio of 5:1 to 20:1 (PEG:protein) and optimize from there.[6]
Low concentration of reactants. Dilute protein or PEG solutions can lead to slower reaction kinetics.[6] If possible, increase the concentration of your reactants.
Buffer contains competing nucleophiles. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated PEG.[6] Use non-amine-containing buffers such as phosphate, borate, or carbonate.[6]

Problem: Protein Aggregation During Conjugation

Potential CauseRecommended Solution
High molar ratio of PEG reagent. A large excess of the PEG reagent can lead to over-PEGylation and subsequent aggregation.[6] Reduce the molar ratio of the PEG reagent.
High protein concentration. Some proteins are prone to aggregation at high concentrations.[6] Perform the conjugation at a lower protein concentration.
Use of organic co-solvents. The addition of organic solvents like DMSO or DMF can sometimes destabilize proteins.[6] Minimize the amount of co-solvent used, or test the stability of your protein in the solvent beforehand.

Experimental Protocols

Protocol 1: General Two-Step Amine-Reactive Conjugation via EDC/NHS Chemistry

This protocol is for conjugating an amine-functionalized PEG to a protein with available carboxylic acid groups (e.g., aspartic acid, glutamic acid).

Materials:

  • Protein with accessible carboxyl groups

  • Amine-PEG (H2N-PEG)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer to a concentration of 1-10 mg/mL.

  • Activation of Carboxylic Acids:

    • Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

    • Add a 5 to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[9]

  • Conjugation to Amine-PEG:

    • Immediately after activation, exchange the buffer of the activated protein to the Conjugation Buffer using a desalting column.

    • Dissolve the Amine-PEG in the Conjugation Buffer and add it to the activated protein solution. A 10 to 20-fold molar excess of Amine-PEG over the protein is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG and byproducts by size-exclusion chromatography or another suitable purification method.

  • Analysis:

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and estimate the degree of PEGylation.

Visualizing the Workflow and pH Effects

experimental_workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_analysis Analysis mPEG_OH This compound Activation Activation Reagent (e.g., NHS, Epoxide) mPEG_OH->Activation Chemical Modification Activated_PEG Activated m-PEG48 (e.g., mPEG-NHS) Activation->Activated_PEG Reaction Conjugation Reaction (pH dependent) Activated_PEG->Reaction Target_Molecule Target Molecule (e.g., Protein) Target_Molecule->Reaction PEG_Conjugate PEGylated Molecule Reaction->PEG_Conjugate Purification Purification (e.g., SEC) PEG_Conjugate->Purification Analysis Analysis (e.g., SDS-PAGE) Purification->Analysis

Caption: Workflow for the activation of this compound and subsequent conjugation.

ph_effect cluster_low_ph Low pH (e.g., < 6.0) cluster_neutral_ph Neutral to High pH (e.g., 7.0 - 9.0) cluster_key Key Amine_Low Amine: Protonated R-NH3+ (Non-nucleophilic) Amine_High Amine: Deprotonated R-NH2 (Nucleophilic) Amine_Low->Amine_High Increase pH Carboxyl_Low Carboxyl: Protonated R-COOH (Reactive with EDC/NHS) Carboxyl_High Carboxyl: Deprotonated R-COO- (Non-reactive with EDC/NHS) Carboxyl_Low->Carboxyl_High Increase pH Reactive Reactive State NonReactive Non-Reactive State

Caption: Impact of pH on the protonation state and reactivity of functional groups.

References

Technical Support Center: Controlling Stoichiometry in m-PEG48-OH Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on effectively controlling the stoichiometry of reactions involving m-PEG48-OH. Below are frequently asked questions, troubleshooting guides, and detailed protocols to help you achieve desired conjugation outcomes with precision and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is controlling reaction stoichiometry critical?

A: this compound is a methoxy-terminated polyethylene (B3416737) glycol molecule with 48 ethylene (B1197577) glycol repeating units and a terminal hydroxyl (-OH) group. Controlling the stoichiometry—the precise molar ratio of the PEG reagent to the target molecule (e.g., a protein, peptide, or small molecule)—is fundamental in PEGylation. The degree of PEGylation (mono-, di-, or multi-PEGylated) directly influences the therapeutic properties of the final conjugate, including its biological activity, circulating half-life, solubility, and immunogenicity.[1][2][3] Uncontrolled stoichiometry can lead to a heterogeneous mixture of products, complicating purification and reducing the overall yield of the desired conjugate.[2]

Q2: Can I react this compound directly with the amine or thiol groups on my protein?

A: No, direct reaction under typical bioconjugation conditions is not feasible. The terminal hydroxyl group (-OH) of this compound is not sufficiently reactive to form stable covalent bonds with nucleophiles like primary amines (e.g., lysine (B10760008) residues) or thiols on proteins.[4] The hydroxyl group must first be "activated" by converting it into a more reactive functional group, such as an active ester, aldehyde, or isocyanate, which can then efficiently react with the target molecule.[4][5]

Q3: What are the common methods to "activate" the hydroxyl group of this compound?

A: The hydroxyl group can be converted into a variety of functional groups to suit different conjugation strategies. Common activation methods include:

  • Conversion to an Active Ester (e.g., NHS Ester): The -OH group is reacted with reagents like N,N'-Disuccinimidyl carbonate (DSC) to create an N-hydroxysuccinimide ester. This activated PEG readily reacts with primary amines (e.g., lysine residues or the N-terminus of a protein) at a pH of 7.2-8.5 to form a stable amide bond.[6][7][8]

  • Oxidation to an Aldehyde: The primary alcohol is oxidized to an aldehyde. This allows for site-specific conjugation to the N-terminus of a protein via reductive amination.[1][9]

  • Conversion to an Isocyanate: The -OH group can be reacted with phosgene (B1210022) or a phosgene equivalent to form a PEG-isocyanate, which reacts with amines to form a urea (B33335) linkage or with hydroxyls to form a carbamate (B1207046) linkage.[10][11]

  • Conversion to a Good Leaving Group: The -OH can be converted to a tosylate or mesylate, which can then be displaced by strong nucleophiles.

Troubleshooting Guide

This guide addresses common problems encountered during PEGylation reactions after the this compound has been activated.

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of Activated PEG: Activated esters (like NHS esters) are susceptible to hydrolysis, especially at high pH or in aqueous buffers.[8]Use freshly prepared or properly stored activated PEG. Perform reactions promptly after dissolving the reagent. Maintain the pH within the recommended range (typically 7.2-8.5 for NHS esters).
Incorrect Reaction Buffer: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the activated PEG.[7]Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS) or borate (B1201080) buffer for the conjugation step.
Suboptimal Molar Ratio: An insufficient molar excess of the activated PEG reagent will result in a low yield of the PEGylated product.Increase the molar ratio of activated PEG to the target molecule. This often requires empirical optimization (e.g., starting with a 5- to 10-fold molar excess).
Steric Hindrance: The target functional group on the molecule may be sterically inaccessible to the PEG chain.Consider using a PEG reagent with a longer spacer arm or attempting to partially denature and refold the protein under controlled conditions.
High Polydispersity (Multiple PEG Chains Attached) High Molar Excess of PEG: A large excess of the activated PEG reagent increases the likelihood of multiple sites on the target molecule being PEGylated.[2]Systematically decrease the molar ratio of activated PEG to the target molecule.
Long Reaction Time: Extended reaction times can lead to PEGylation at less reactive sites, increasing polydispersity.Monitor the reaction over time using a suitable analytical method (e.g., SEC-HPLC or SDS-PAGE) and quench the reaction once the desired product is maximized.
High Reaction pH: Higher pH levels (>8.5) deprotonate more amine groups (e.g., multiple lysines), making them all available for reaction.[8]Lower the reaction pH to 7.0-7.5. This favors the more nucleophilic N-terminal amine over the lysine ε-amino groups, which can improve site-specificity.
Formation of Aggregates/Precipitate Intermolecular Cross-linking: If the target molecule has multiple reactive sites, the PEG reagent could potentially link two or more molecules together.This is more common with bifunctional PEG linkers. Ensure you are using a monofunctional m-PEG derivative. If aggregation still occurs, try reducing the concentration of reactants.

Experimental Protocols

Protocol 1: Activation of this compound to m-PEG48-NHS Ester

This protocol describes a general method for activating this compound using N,N'-Disuccinimidyl carbonate (DSC).

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Acetonitrile (B52724)

  • Anhydrous Diethyl Ether

  • Reaction vessel, magnetic stirrer, and nitrogen or argon line

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).

  • Add DSC (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, concentrate the solution under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold, stirring anhydrous diethyl ether.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the final product, m-PEG48-NHS ester, under vacuum. Store it desiccated at -20°C.

Protocol 2: Stoichiometry-Controlled PEGylation of a Protein with m-PEG48-NHS Ester

This protocol provides a general workflow for conjugating an activated m-PEG48-NHS ester to a protein.

Materials:

  • Target protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Freshly prepared m-PEG48-NHS ester solution in anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification system (e.g., Size Exclusion or Ion Exchange Chromatography)

Procedure:

  • Prepare the protein solution at a known concentration (e.g., 5 mg/mL) in the reaction buffer.

  • Calculate the required amount of m-PEG48-NHS ester to achieve the desired molar ratio (e.g., 5:1 PEG:protein).

  • Add the calculated volume of the m-PEG48-NHS ester stock solution to the stirring protein solution.

  • Allow the reaction to proceed at 4°C or room temperature for 1-4 hours. The optimal time should be determined empirically.

  • Monitor the formation of the PEGylated product using SDS-PAGE or SEC-HPLC. A successful conjugation will show a new band or peak corresponding to a higher molecular weight.

  • Quench the reaction by adding the quenching buffer (e.g., to a final concentration of 50 mM) to consume any unreacted m-PEG48-NHS ester.

  • Purify the desired PEGylated conjugate from unreacted protein and excess PEG reagent using an appropriate chromatography method. Size exclusion chromatography (SEC) is effective for removing unreacted PEG, while ion-exchange chromatography (IEX) can separate species based on the degree of PEGylation.[1][][13]

Visualizations

Diagram 1: this compound Activation Workflow start Start: this compound reagents Add Activating Reagents (e.g., DSC, DMAP) in Anhydrous Solvent start->reagents reaction Stir under Inert Atmosphere (Room Temp, 12-24h) reagents->reaction purify Precipitate in Cold Diethyl Ether & Dry under Vacuum reaction->purify end_product Product: Activated m-PEG48-NHS Ester purify->end_product

Caption: Workflow for activating this compound to an NHS ester.

Diagram 2: Troubleshooting PEGylation Stoichiometry start Problem: Poor Stoichiometry q_yield Low Conjugation Yield? start->q_yield q_poly High Polydispersity? start->q_poly c_reagent Cause: Reagent Hydrolysis? q_yield->c_reagent Yes c_buffer Cause: Amine Buffer (e.g., Tris)? q_yield->c_buffer Yes c_ratio_low Cause: Low Molar Ratio? q_yield->c_ratio_low Yes s_reagent Solution: Use Fresh Reagent c_reagent->s_reagent s_buffer Solution: Use PBS or Borate Buffer c_buffer->s_buffer s_ratio_low Solution: Increase PEG:Protein Ratio c_ratio_low->s_ratio_low c_ratio_high Cause: High Molar Ratio? q_poly->c_ratio_high Yes c_ph Cause: High pH (>8.5)? q_poly->c_ph Yes c_time Cause: Long Reaction Time? q_poly->c_time Yes s_ratio_high Solution: Decrease PEG:Protein Ratio c_ratio_high->s_ratio_high s_ph Solution: Lower pH (7.2-7.5) c_ph->s_ph s_time Solution: Monitor & Shorten Time c_time->s_time

Caption: Decision tree for troubleshooting PEGylation results.

Diagram 3: Reaction Pathway for Amine PEGylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Protein_NH2 Protein-NH₂ Intermediate [Transition State] Protein_NH2->Intermediate + mPEG_NHS mPEG-O-C(O)-O-NHS mPEG_NHS->Intermediate + Conjugate Protein-NH-C(O)-O-mPEG Intermediate->Conjugate Leaving_Group NHS-OH Intermediate->Leaving_Group

Caption: Reaction scheme for NHS ester-mediated amine PEGylation.

References

Technical Support Center: Navigating Steric Hindrance from m-PEG48-OH in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with steric hindrance from m-PEG48-OH in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound and enzymatic assays?

A1: Steric hindrance refers to the physical obstruction by the bulky methoxy (B1213986) poly(ethylene glycol) (m-PEG) chain that can impede the interaction between an enzyme and its substrate.[1][] This obstruction can lead to a decrease in the enzyme's catalytic activity or binding affinity.[3][4] The large hydrodynamic volume of the PEG molecule can physically block the substrate from accessing the enzyme's active site.[5]

Q2: What are the common signs of steric hindrance in my enzymatic assay?

A2: Common indicators of steric hindrance include a significant decrease in the enzyme's maximum reaction rate (Vmax), an increase in the Michaelis constant (Km) suggesting lower substrate affinity, or a general reduction in the overall catalytic efficiency (kcat/Km).[3] You might also observe a complete loss of enzymatic activity in some cases.[5]

Q3: How does the size and structure of the PEG molecule affect steric hindrance?

A3: The molecular weight and structure of the PEG molecule are critical factors. Larger PEG chains, like this compound, will generally cause more significant steric hindrance.[3][5] The structure of the PEG can also play a role; for instance, branched PEGs, due to their bulky structure, may paradoxically preserve more enzyme activity compared to linear PEGs of the same mass by being less likely to obstruct the active site cleft.[4]

Q4: Can the site of PEGylation on the enzyme influence steric hindrance?

A4: Absolutely. PEGylation at or near the enzyme's active site is more likely to cause significant steric hindrance and a substantial loss of bioactivity.[5] Conversely, site-specific PEGylation far from the active domain can help maintain the enzyme's function.[5]

Troubleshooting Guide

Problem 1: Significant loss of enzyme activity after conjugation with this compound.

  • Possible Cause: The PEG chain is sterically hindering the enzyme's active site.

  • Troubleshooting Steps:

    • Introduce a Spacer: Incorporating a spacer arm between the enzyme and the PEG molecule can increase the distance between the bulky PEG and the active site, thereby reducing steric hindrance.[6][7] The optimal spacer length can be determined empirically.

    • Vary PEGylation Site: If possible, modify the conjugation chemistry to target amino acid residues further away from the active site.[5] Site-directed mutagenesis can also be employed to introduce new conjugation sites in more favorable locations.

    • Optimize PEG-to-Enzyme Ratio: A high degree of PEGylation can increase the likelihood of steric hindrance.[3] Try reducing the molar excess of the PEG reagent during the conjugation reaction to achieve a lower degree of modification.[3]

    • Consider a Different PEG Architecture: Experiment with branched PEG structures, which may offer a better preservation of enzyme activity for certain enzymes.[4]

Problem 2: Altered enzyme kinetics (Increased Km, Decreased Vmax) observed.

  • Possible Cause: The PEG molecule is interfering with substrate binding and/or the catalytic process.

  • Troubleshooting Steps:

    • Detailed Kinetic Analysis: Perform a full kinetic analysis to accurately determine the changes in Km and Vmax. This will help in quantifying the extent of the steric hindrance effect.

    • Substrate Modification: If feasible, consider using a smaller or structurally different substrate that might be less affected by the steric bulk of the PEG.

    • Environmental Condition Optimization: Systematically vary assay conditions such as pH, temperature, and ionic strength.[8][9][10] These factors can influence enzyme conformation and potentially alleviate some of the steric constraints.

Problem 3: Inconsistent or non-reproducible assay results.

  • Possible Cause: Heterogeneity in the PEGylated enzyme preparation or assay conditions.

  • Troubleshooting Steps:

    • Characterize the Conjugate: Purify the PEGylated enzyme using techniques like size-exclusion chromatography (SEC) to separate conjugates with different degrees of PEGylation.[11] Characterize the purified fractions to ensure a homogenous sample for your assay.

    • Standardize Assay Protocol: Ensure all assay components are properly thawed and mixed, and that incubation times and temperatures are strictly controlled.[8] Use calibrated pipettes to minimize volume errors.[8]

    • Include Proper Controls: Always run controls with the unmodified enzyme and a negative control without the enzyme to ensure the observed effects are due to PEGylation.[9]

Quantitative Data Summary

The following tables summarize the impact of PEGylation on enzyme kinetics and the effect of spacer length.

Table 1: Effect of PEG Molecular Weight and Degree of PEGylation on α-Chymotrypsin Kinetics

PEG MW (Da)Degree of PEGylation (PEG molecules/enzyme)kcat (s⁻¹)KM (mM)
Unmodified020.00.05
700118.00.06
700512.50.12
700910.00.19
2000117.50.07
2000512.00.13
200099.50.18
5000117.00.08
5000511.50.14
500099.00.19

Data adapted from a study on the chemical modification of α-Chymotrypsin with methoxypoly(ethylene glycol).[3]

Table 2: Influence of PEG Spacer Length on IC50 Values

PEG Spacer LengthIC50 (nM)
PEG23.1 ± 0.2
PEG33.9 ± 0.3
PEG45.4 ± 0.4
PEG65.8 ± 0.3

Data from a study on the effect of Mini-PEG spacer length on the IC50 values of a bombesin (B8815690) antagonist.[6]

Experimental Protocols

Protocol 1: General Procedure for Introducing a PEG Spacer

This protocol outlines a general two-step process for conjugating a payload to a biomolecule using a PEG spacer with NHS-ester and maleimide (B117702) functional groups.

  • Antibody/Protein Activation:

    • Dissolve the antibody or protein in a suitable buffer (e.g., PBS, pH 7.2-8.0).

    • Add a 5- to 20-fold molar excess of the NHS-PEG-Maleimide linker.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove excess, unreacted linker using a desalting column, exchanging the buffer to a maleimide-reactive buffer (e.g., PBS, pH 6.5-7.5).[6]

  • Payload Conjugation:

    • Immediately add the thiol-containing payload to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is a common starting point.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.[6]

  • Quenching and Purification:

    • Quench the reaction by adding an excess of a thiol-containing molecule like N-acetyl cysteine.

    • Purify the final conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.[6]

  • Characterization:

    • Analyze the purified conjugate to determine the degree of labeling and purity using techniques such as HPLC and SDS-PAGE.[6]

Visualizations

Steric_Hindrance_Mechanism cluster_0 No Steric Hindrance cluster_1 Steric Hindrance from this compound Enzyme_A Enzyme Active Site Substrate_A Substrate Enzyme_A->Substrate_A Binding Product_A Product Substrate_A->Product_A Catalysis Enzyme_B PEGylated Enzyme Active Site PEG This compound PEG->Enzyme_B Substrate_B Substrate Substrate_B->Enzyme_B Binding Blocked

Caption: Mechanism of steric hindrance by this compound.

Troubleshooting_Workflow Start Reduced Enzyme Activity Observed Check_Kinetics Perform Full Kinetic Analysis (Km, Vmax) Start->Check_Kinetics Is_Hindrance Is Steric Hindrance Suspected? Check_Kinetics->Is_Hindrance Modify_PEG Modify PEGylation Strategy Is_Hindrance->Modify_PEG Yes Optimize_Assay Optimize Assay Conditions (pH, Temp, Ionic Strength) Is_Hindrance->Optimize_Assay No Add_Spacer Introduce Spacer Arm Modify_PEG->Add_Spacer Change_Site Change PEGylation Site Modify_PEG->Change_Site Optimize_Ratio Optimize PEG:Enzyme Ratio Modify_PEG->Optimize_Ratio Recharacterize Purify and Re-characterize Conjugate Add_Spacer->Recharacterize Change_Site->Recharacterize Optimize_Ratio->Recharacterize Optimize_Assay->Recharacterize End Activity Restored/Understood Recharacterize->End

Caption: Troubleshooting workflow for steric hindrance.

Experimental_Workflow cluster_conjugation PEGylation cluster_purification Purification & Characterization cluster_assay Enzymatic Assay Protein Enzyme/Protein Reaction Conjugation Reaction Protein->Reaction PEG_Reagent This compound Reagent PEG_Reagent->Reaction Purify Purification (e.g., SEC) Reaction->Purify Characterize Characterization (e.g., HPLC, SDS-PAGE) Purify->Characterize Assay Enzymatic Activity Assay Characterize->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General experimental workflow.

References

Technical Support Center: Long-Term Stability of m-PEG48-OH Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of proteins conjugated with methoxy-poly(ethylene glycol)-48-hydroxyl (m-PEG48-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the long-term stability of my this compound conjugated protein?

A1: The long-term stability of your PEGylated protein is a multifactorial issue. Key factors include:

  • Storage Temperature: Lower temperatures are generally better for long-term storage. Recommended storage is typically at -20°C or -80°C.[1]

  • pH of the Formulation Buffer: The optimal pH for stability is protein-specific. Deviations from this optimal pH can lead to protein denaturation and degradation.

  • Excipients in the Formulation: The presence of stabilizers, cryoprotectants, or other excipients can significantly impact the stability of the PEGylated protein.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can cause protein denaturation and aggregation.[2] It is advisable to aliquot the conjugated protein into single-use volumes.

  • Light Exposure: Some proteins and PEGylated conjugates are sensitive to light, which can induce chemical degradation. Storage in the dark is recommended.[1]

  • Oxidation: Exposure to oxygen can lead to the oxidation of susceptible amino acid residues, affecting protein structure and function.

  • Residual Impurities: Impurities from the conjugation reaction, such as unreacted PEG or activating agents, can potentially affect long-term stability.

Q2: How does the linkage between this compound and the protein affect its stability?

A2: Since this compound has a terminal hydroxyl group, it must first be "activated" to a more reactive form to conjugate with the protein. The stability of the resulting linkage is crucial. Common activation strategies create linkages such as ether or urethane (B1682113) bonds. The ether linkage, for instance, is known for its high chemical stability, making it resistant to hydrolysis and contributing positively to the long-term stability of the conjugate.

Q3: What are the common degradation pathways for PEGylated proteins during long-term storage?

A3: Several degradation pathways can affect your this compound conjugated protein over time:

  • De-PEGylation: This is the cleavage of the bond linking the PEG moiety to the protein. The likelihood of this depends on the stability of the linkage chemistry used. For instance, ester linkages are more prone to hydrolysis than ether linkages.[2]

  • Protein Aggregation: The formation of soluble or insoluble protein aggregates is a common stability issue. PEGylation generally reduces aggregation, but it can still occur under suboptimal storage conditions.

  • Protein Denaturation: The protein component can lose its native three-dimensional structure, leading to a loss of biological activity.

  • Chemical Modifications: Amino acid residues can undergo chemical changes such as oxidation, deamidation, or hydrolysis, which can alter the protein's properties.

Q4: How can I monitor the stability of my this compound conjugated protein over time?

A4: A comprehensive stability testing program is essential. Key analytical techniques include:

  • Size Exclusion Chromatography (SEC-HPLC): To monitor for aggregation and de-PEGylation.[3][4]

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the integrity of the conjugate and detect any degradation products.

  • Biological Activity Assays: To ensure the protein maintains its therapeutic function over time.

  • Mass Spectrometry (MS): To identify any chemical modifications or degradation products.

  • Circular Dichroism (CD) Spectroscopy: To assess changes in the protein's secondary and tertiary structure.

Troubleshooting Guides

This section addresses specific issues you might encounter during your long-term stability studies.

Issue 1: Increased Aggregation Observed in SEC-HPLC

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Storage Temperature Ensure the storage temperature is consistently maintained at the recommended level (e.g., -20°C or -80°C). Use a calibrated freezer with temperature monitoring.
Repeated Freeze-Thaw Cycles Aliquot the PEGylated protein into single-use vials immediately after purification to minimize freeze-thaw stress.
Inappropriate Buffer pH or Composition Conduct a formulation screening study to identify the optimal buffer pH and excipients that minimize aggregation for your specific protein.
High Protein Concentration If feasible, consider storing the protein at a lower concentration. Alternatively, screen for excipients that increase solubility and prevent aggregation at high concentrations.
Issue 2: Loss of Biological Activity

Possible Causes & Solutions:

CauseRecommended Action
Protein Denaturation Assess the structural integrity of the protein using techniques like Circular Dichroism. If denaturation is observed, re-evaluate the formulation buffer and storage conditions.
Chemical Modification of Active Site Use Mass Spectrometry to identify any chemical modifications to the protein, particularly in the active site region. If modifications are present, investigate potential sources such as oxidative stress or reaction with buffer components.
De-PEGylation Analyze the sample using SEC-HPLC and SDS-PAGE to check for the presence of unconjugated protein. If de-PEGylation is occurring, the linkage chemistry may not be sufficiently stable for long-term storage.
Issue 3: Appearance of New Peaks in SEC-HPLC or Bands in SDS-PAGE

Possible Causes & Solutions:

CauseRecommended Action
De-PEGylation A new peak corresponding to the size of the unconjugated protein in SEC-HPLC or a new band in SDS-PAGE suggests cleavage of the PEG-protein bond.
Proteolysis If the new peaks/bands have a lower molecular weight than the intact conjugate, proteolytic degradation may be occurring. Consider adding a protease inhibitor to the formulation if appropriate for the application.
Formation of Degradation Products Characterize the new species using Mass Spectrometry to understand the degradation pathway. This information can help in reformulating the product to improve stability.

Data Presentation

Table 1: Example of Real-Time Stability Data for a PEGylated Protein (Stored at 4°C)
Time PointPurity by SEC-HPLC (%)Aggregate (%)Biological Activity (%)
0 Months99.50.5100
3 Months99.20.898
6 Months98.81.296
12 Months98.11.993
24 Months97.03.088
Table 2: Example of Forced Degradation Study Results for a PEGylated Protein
Stress ConditionDurationPurity by SEC-HPLC (%)Main Degradation Product(s)
40°C30 days85.2Aggregates, De-PEGylated Protein
pH 3.07 days90.5Aggregates, Fragments
pH 10.07 days88.7De-PEGylated Protein, Deamidated Species
3% H₂O₂24 hours92.1Oxidized Species
Light (ICH Q1B)10 days96.5Photodegradation Products

Experimental Protocols

Protocol 1: Activation of this compound with p-Toluenesulfonyl Chloride (TsCl)

This protocol describes the activation of the terminal hydroxyl group of this compound to a tosylate, making it reactive towards nucleophilic groups on a protein.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (B92270) or Triethylamine (B128534) (Et3N)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add pyridine or triethylamine (1.5 equivalents) to the solution while stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.[5]

  • Allow the reaction to stir at 0°C for 4 hours, then let it warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and a brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the m-PEG48-tosylate.

Protocol 2: Size-Exclusion HPLC (SEC-HPLC) for Monitoring Stability

This protocol provides a general method for analyzing the stability of a PEGylated protein by monitoring aggregation and de-PEGylation.

Materials and Equipment:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of the PEGylated protein (e.g., Agilent AdvanceBio SEC)[3]

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0

  • PEGylated protein sample

  • Reference standards for the conjugated and unconjugated protein (if available)

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Prepare the PEGylated protein sample for injection by diluting it to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Identify and quantify the peaks corresponding to the monomeric PEGylated protein, aggregates (eluting earlier), and any de-PEGylated protein (eluting later).

  • Compare the chromatograms of samples from different time points of the stability study to assess changes in purity and the formation of aggregates or degradation products.

Visualizations

experimental_workflow cluster_activation This compound Activation cluster_conjugation Protein Conjugation cluster_stability Long-Term Stability Study peg_oh This compound activation Activation (e.g., with TsCl) peg_oh->activation activated_peg Activated m-PEG48 activation->activated_peg conjugation Conjugation Reaction activated_peg->conjugation protein Target Protein protein->conjugation peg_protein m-PEG48-Protein Conjugate conjugation->peg_protein storage Store at defined conditions (e.g., -20°C, 4°C) peg_protein->storage sampling Sample at time points (0, 3, 6, 12, 24 months) storage->sampling analysis Analyze using stability- indicating methods (SEC, SDS-PAGE, etc.) sampling->analysis

Caption: Workflow for the preparation and long-term stability testing of this compound conjugated proteins.

troubleshooting_logic cluster_sec SEC-HPLC Analysis cluster_activity Bioassay Analysis cluster_structure Structural Analysis start Stability Issue Detected (e.g., aggregation, activity loss) check_sec Analyze by SEC-HPLC start->check_sec check_activity Perform Bioassay start->check_activity check_structure Assess Structure (e.g., CD) start->check_structure aggregation Increased Aggregates check_sec->aggregation Yes depegylation De-PEGylation Peak check_sec->depegylation Yes no_change_sec No Significant Change check_sec->no_change_sec No activity_loss Activity Decreased check_activity->activity_loss Yes no_change_activity Activity Stable check_activity->no_change_activity No structure_change Conformational Change check_structure->structure_change Yes no_change_structure Structure Intact check_structure->no_change_structure No corrective_actions Implement Corrective Actions: - Optimize storage conditions - Reformulate buffer - Re-evaluate conjugation chemistry aggregation->corrective_actions depegylation->corrective_actions activity_loss->corrective_actions structure_change->corrective_actions

Caption: Logical troubleshooting workflow for investigating the long-term stability of PEGylated proteins.

References

Technical Support Center: Minimizing Hydrolysis of Activated m-PEG-OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the hydrolytic instability of activated m-PEG derivatives, with a primary focus on N-Hydroxysuccinimide (NHS) esters, one of the most common chemistries for amine PEGylation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the hydrolysis of activated PEGs.

Q1: What is hydrolysis in the context of PEGylation, and why is it a major concern?

A1: Hydrolysis is a chemical reaction where an activated ester on the PEG molecule, such as an N-Hydroxysuccinimide (NHS) ester, reacts with water. This reaction cleaves the activating group (e.g., NHS) and converts the reactive end of the PEG back into an inert carboxyl group (PEG-OH). This is the primary competing reaction during conjugation. It is a major concern because once hydrolyzed, the PEG molecule is inactivated and can no longer bind to the target molecule (e.g., a protein), leading to significantly lower conjugation yields and wasted reagents.[1][2]

Q2: What are the key factors that influence the rate of hydrolysis?

A2: Several factors affect the rate of hydrolysis, but the most critical are:

  • pH: The rate of hydrolysis for NHS esters is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][3][4]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions are often performed at 4°C to slow down this competing reaction.[2][5]

  • Buffer Composition: The components of the reaction buffer can influence stability. It is critical to avoid buffers containing primary amines (e.g., Tris, Glycine) as they compete with the target molecule for reaction with the activated PEG.[1][2]

  • Linker Chemistry: The chemical structure of the linker arm connecting the PEG polymer to the NHS ester has a substantial impact on its stability.[6]

Q3: How does pH create a trade-off between conjugation efficiency and hydrolysis?

A3: The optimal pH for PEGylation is a compromise. The target functional groups on proteins, primary amines (e.g., on lysine (B10760008) residues), are most reactive in their unprotonated state (-NH2), which is favored at a neutral to slightly basic pH (typically 7.0-8.5).[1][7] However, the activated PEG-NHS ester is also most susceptible to hydrolysis in this same pH range. Therefore, researchers must balance the need for a reactive amine with the need to preserve the stability of the activated PEG.[1][2]

Q4: Are all PEG-NHS esters equally susceptible to hydrolysis?

A4: No. The stability of the NHS ester is significantly influenced by the chemical linker connecting it to the PEG backbone. Derivatives with different linkers, such as Succinimidyl Succinate (SS), Succinimidyl Glutarate (SG), and Succinimidyl Valerate (SVA), exhibit different hydrolysis half-lives under the same conditions.[6][8] For example, esters like mPEG-SCM (Succinimidyl Carboxymethylated) are extremely reactive and hydrolyze very quickly, while others like mPEG-SVA are considerably more stable.

Section 2: Troubleshooting and Optimization Guide

This section provides solutions to common problems encountered during PEGylation experiments.

Q5: My PEGylation reaction yield is very low. What is the most likely cause?

A5: Low yield is the most common problem and is very often caused by premature hydrolysis of the activated PEG reagent. Before troubleshooting other parameters, first verify the following:

  • Reagent Handling: Was the activated PEG stored in a cool, dry place and handled quickly? It should be dissolved in a suitable anhydrous solvent (e.g., DMSO, DMF) immediately before being added to the aqueous reaction buffer.[2]

  • Reaction pH: Is the pH of your reaction buffer in the optimal range (typically 7.2-8.0)? A pH that is too high (e.g., > 8.5) will cause rapid hydrolysis, while a pH that is too low (e.g., < 7.0) will result in very slow conjugation.[1][2]

  • Buffer Choice: Are you using a non-amine buffer like PBS, borate, or HEPES? Amine-containing buffers like Tris will consume your reagent.[1]

If these conditions are correct, other factors to investigate include protein concentration, aggregation, and the molar ratio of PEG to protein.[5]

Q6: I am observing protein aggregation as soon as I add the PEG reagent. How can I fix this?

A6: Aggregation during PEGylation can be caused by several factors, including suboptimal reaction conditions or intermolecular cross-linking.[5] Consider the following strategies:

  • Optimize Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions. Try reducing the protein concentration.[5]

  • Control Reaction Temperature: Lowering the reaction temperature to 4°C can slow down the reaction, potentially favoring the desired intramolecular modification over intermolecular cross-linking that leads to aggregation.[5]

  • Stepwise Addition of PEG: Instead of adding the activated PEG all at once, introduce it in smaller portions over a period of time. This maintains a lower instantaneous concentration of the reactive PEG.[5]

  • Use Stabilizing Excipients: Adding stabilizers like certain sugars or amino acids to the buffer can help maintain protein solubility.[5]

Visual Guide: The PEGylation Reaction Competition

The following diagram illustrates the central challenge in PEGylation: the competition between the desired conjugation reaction and the undesired hydrolysis reaction.

G cluster_input Inputs cluster_output Outputs ActivatedPEG Activated m-PEG-NHS Product Desired Product: PEGylated Protein ActivatedPEG->Product Conjugation Byproduct Undesired Product: Inactive PEG-OH ActivatedPEG->Byproduct Hydrolysis TargetProtein Target Protein (-NH2) TargetProtein->Product AqueousBuffer Aqueous Buffer (pH, Temp) AqueousBuffer->Byproduct

References

Technical Support Center: Characterization of m-PEG48-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of m-PEG48-OH conjugates.

Troubleshooting Guides

This section addresses common issues encountered during the characterization of this compound conjugates, offering potential causes and solutions in a question-and-answer format.

Mass Spectrometry (MS) Analysis

Question: Why am I observing a broad, heterogeneous mass spectrum for my this compound conjugate, making it difficult to determine the degree of PEGylation?

Answer:

Several factors can contribute to a complex and heterogeneous mass spectrum for PEGylated proteins:

  • Inherent Polydispersity: Even with discrete PEG reagents like this compound, a small degree of polydispersity can exist, leading to a distribution of masses.[1][2] The Polydispersity Index (PDI) is a measure of the uniformity of molecular weights in a polymer sample; a PDI of 1.0 indicates a perfectly monodisperse sample.[3] While discrete PEGs have a PDI close to 1.0, minor variations can still contribute to spectral broadening.[1]

  • Multiple PEGylation Sites: If the conjugation chemistry is not site-specific, the this compound may attach to multiple amino acid residues (e.g., lysine, N-terminus) on the protein, resulting in a mixture of conjugates with varying numbers of PEG chains.[4]

  • Incomplete Reactions or Side Products: The presence of unreacted protein, free this compound, or byproducts from the conjugation reaction will add to the complexity of the sample.

  • Suboptimal Mass Spectrometry Conditions: Inappropriate ionization or analysis parameters can lead to poor spectral quality. For large, complex molecules like PEGylated proteins, electrospray ionization (ESI) is a preferred soft ionization technique.[5]

Troubleshooting Steps:

  • Optimize Chromatography: Employ high-resolution liquid chromatography (LC) prior to MS analysis to separate different PEGylated species. Reversed-phase (RP) HPLC is often effective for separating positional isomers, while size-exclusion chromatography (SEC) can separate based on the degree of PEGylation.[6][7]

  • Refine Conjugation Chemistry: If possible, utilize site-specific conjugation methods to produce a more homogeneous product.

  • Purify the Conjugate: Use techniques like SEC or ion-exchange chromatography (IEX) to purify the desired PEGylated conjugate from unreacted materials and byproducts before MS analysis.[8]

  • Optimize MS Parameters:

    • Use a high-resolution mass spectrometer, such as an Orbitrap or TripleTOF system, for accurate mass determination.[9]

    • Employ deconvolution software to help resolve the complex spectra and determine the mass of the different species.[10]

    • Consider using charge-reducing agents post-column to simplify the charge state distribution.[7]

Question: My mass spectrum is dominated by peaks corresponding to polyethylene (B3416737) glycol (PEG) contamination. How can I resolve this?

Answer:

PEG is a common laboratory contaminant and can interfere with mass spectrometry analysis.[11][12]

Troubleshooting Steps:

  • Identify the Source:

    • Analyze all buffers, solvents, and reagents used in your sample preparation to pinpoint the source of contamination.

    • Be aware that PEG can leach from plasticware. Use high-quality, low-binding microcentrifuge tubes.[12]

    • Detergents like Triton X-100 and Tween are common sources of PEG contamination.[11]

  • Implement Clean-up Procedures:

    • Clean your mass spectrometer system thoroughly.[13]

    • Use dedicated glassware and reagents for MS sample preparation to avoid cross-contamination.[11]

    • Employ sample clean-up methods such as C18 desalting columns to remove PEG before analysis.[13]

    • Running the sample on an SDS-PAGE gel can effectively remove most PEG-containing detergents.[11]

Size-Exclusion Chromatography (SEC) Analysis

Question: I am seeing poor resolution between my mono-PEGylated protein, multi-PEGylated species, and unreacted protein in my SEC chromatogram. What can be causing this?

Answer:

Poor resolution in SEC of PEGylated proteins can arise from several factors:

  • Inappropriate Column Selection: The pore size of the SEC column is critical for effective separation based on hydrodynamic radius. A column with an inappropriate pore size may not adequately resolve species with similar sizes.

  • Non-ideal Column Interactions: PEGylated proteins can sometimes interact with the stationary phase of the SEC column, leading to peak tailing and broadening.[14]

  • Similar Hydrodynamic Radii: In some cases, the addition of a single PEG chain may not sufficiently alter the hydrodynamic radius of the protein to allow for baseline separation from the un-PEGylated form, especially for larger proteins.[6]

  • Polydispersity of the PEG: The inherent heterogeneity of the PEG reagent can lead to broader peaks for the PEGylated species.[6]

Troubleshooting Steps:

  • Optimize Column and Mobile Phase:

    • Experiment with different SEC columns with varying pore sizes to find the optimal one for your conjugate's size range.

    • Adjust the mobile phase composition (e.g., ionic strength, pH) to minimize non-specific interactions with the column.[6]

  • Employ Orthogonal Techniques: Combine SEC with other techniques like multi-angle light scattering (MALS) to obtain absolute molecular weight information, which can help differentiate between species that co-elute.[15][16]

  • Consider Alternative Chromatographic Methods: If SEC does not provide adequate resolution, consider using other HPLC methods such as reversed-phase HPLC (RP-HPLC) or ion-exchange chromatography (IEX), which separate based on different principles (hydrophobicity and charge, respectively).[7][8]

Frequently Asked Questions (FAQs)

General Characterization

Q1: What are the primary challenges in characterizing this compound conjugates?

A1: The main challenges include:

  • Heterogeneity: The conjugation reaction can produce a mixture of products, including unreacted protein, free this compound, and proteins with varying numbers of attached PEG chains (degree of PEGylation) at different sites (positional isomers).[4][16]

  • Lack of a Strong Chromophore: The PEG moiety itself does not have a strong UV chromophore, making detection and quantification by UV-Vis spectroscopy challenging, especially for free PEG.[17][18]

  • Altered Physicochemical Properties: PEGylation significantly alters the size, shape, and surface properties of the protein, which can affect its behavior in various analytical systems.[8]

  • Polydispersity: Even with discrete PEGs, a small degree of polydispersity can complicate analysis and lead to broader peaks in chromatographic and mass spectrometric analyses.[1]

Q2: How does the terminal hydroxyl group (-OH) of this compound impact characterization?

A2: The terminal hydroxyl group has several implications:

  • Reactivity: The hydroxyl group is less reactive than other functional groups, often requiring activation before conjugation. This can sometimes lead to side reactions or incomplete conjugation.[19]

  • Chromatographic Behavior: The polar hydroxyl group can influence the interaction of the conjugate with chromatographic stationary phases, potentially affecting retention times and peak shapes in techniques like RP-HPLC.

  • Immunogenicity: Some studies suggest that PEG molecules with a terminal hydroxyl group may be less immunogenic than those with a methoxy (B1213986) group.[20]

  • Oxidation: The terminal hydroxyl group can be oxidized to a carboxylic acid, which could introduce additional heterogeneity into the sample.[9]

Analytical Techniques

Q3: Which analytical techniques are essential for the comprehensive characterization of this compound conjugates?

A3: A multi-faceted approach using orthogonal techniques is crucial:

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the absolute molar mass, degree of PEGylation, and identify aggregates.[15][16]

  • Mass Spectrometry (MS): For intact mass analysis to confirm the degree of PEGylation and for peptide mapping to identify the sites of PEGylation.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the degree of PEGylation by integrating the signals from the PEG protons relative to the protein protons.[21][22]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To separate positional isomers and assess the purity of the conjugate.[7]

  • Ion-Exchange Chromatography (IEX): To separate species based on charge differences, which can be altered by PEGylation.[8]

Q4: How can I accurately determine the degree of PEGylation?

A4: Several methods can be used, and it is often recommended to use more than one for confirmation:

  • Mass Spectrometry (Intact Mass Analysis): By comparing the mass of the PEGylated protein to the un-PEGylated protein, the number of attached PEG chains can be calculated.[10]

  • NMR Spectroscopy: By comparing the integral of the characteristic PEG proton signal (around 3.6 ppm) to the integral of a well-resolved protein proton signal, the molar ratio of PEG to protein can be determined.[22]

  • SEC-MALS: This technique can provide the molar mass of the protein and the PEG components of the conjugate, allowing for the calculation of the degree of PEGylation.[15]

Quantitative Data Summary

Table 1: Comparison of HPLC Columns for PEGylated Protein Separation

Column TypeStationary PhaseSeparation PrincipleTypical Resolution for PEGylated SpeciesReference
SEC Silica or Polymer-basedSize and Hydrodynamic RadiusGood for separating by degree of PEGylation, but may have limited resolution for positional isomers.[23][24]
RP-HPLC (C4) C4 Alkyl ChainHydrophobicityGood resolution for smaller PEG chains and positional isomers.[6]
RP-HPLC (C18) C18 Alkyl ChainHydrophobicityBetter resolution for larger PEGylated proteins compared to C4.[7]
IEX Charged Functional GroupsNet ChargeEffective for separating species where PEGylation alters the protein's overall charge.[8]

Table 2: Typical Polydispersity Index (PDI) of PEG Reagents

PEG TypeTypical PDIReference
Polydisperse PEG 1.01 - 1.10[2]
Monodisperse (Discrete) PEG ~1.0[1]

Experimental Protocols

1. Intact Mass Analysis of this compound Conjugate by LC-MS

This protocol provides a general guideline for the analysis of an intact this compound protein conjugate using liquid chromatography coupled with mass spectrometry.

Materials:

  • Purified this compound protein conjugate

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Reversed-phase HPLC column suitable for proteins (e.g., C4 or C8)

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in Mobile Phase A.[5]

  • LC Separation:

    • Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 5-10 µL of the prepared sample.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • The flow rate should be optimized for the specific column being used (e.g., 0.2-0.5 mL/min).

  • MS Analysis:

    • Introduce the LC eluent directly into the ESI source of the mass spectrometer.

    • Acquire data in positive ion mode over a mass range appropriate for the expected charge states of the conjugate (e.g., m/z 500-4000).[5]

    • Optimize ESI source parameters (e.g., capillary voltage, source temperature) to achieve stable ionization and good signal intensity.

  • Data Analysis:

    • Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the intact conjugate.

    • Compare the mass of the conjugate to the theoretical mass of the un-PEGylated protein to determine the degree of PEGylation.

2. Determination of Degree of PEGylation by ¹H-NMR Spectroscopy

This protocol outlines the steps for determining the average degree of PEGylation using proton NMR.

Materials:

  • Lyophilized purified this compound protein conjugate

  • Deuterium oxide (D₂O)

  • NMR spectrometer (≥300 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the lyophilized conjugate.

    • Dissolve the sample in a known volume of D₂O (e.g., 500 µL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum of the sample.

    • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

    • Use a solvent suppression pulse sequence to attenuate the residual HDO signal.

  • Data Analysis:

    • Integrate the large, characteristic signal from the ethylene (B1197577) glycol protons of the PEG backbone, which appears around 3.6 ppm.[22]

    • Identify a well-resolved, non-exchangeable proton signal from the protein (e.g., aromatic protons between 6.5-8.0 ppm or methyl protons from alanine, valine, or leucine (B10760876) between 0.8-1.5 ppm).

    • Integrate the chosen protein signal.

    • Calculate the degree of PEGylation using the following formula: Degree of PEGylation = [(Integral of PEG) / (Number of PEG protons)] / [(Integral of protein signal) / (Number of protein protons)] Note: The number of PEG protons for this compound is approximately 192 (4 protons per 48 repeating units).

Visualizations

Experimental_Workflow_MS cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis start Purified this compound Conjugate dilute Dilute in Mobile Phase A start->dilute inject Inject onto RP-HPLC Column dilute->inject elute Gradient Elution inject->elute esi Electrospray Ionization (ESI) elute->esi mass_analyzer High-Resolution Mass Analyzer esi->mass_analyzer deconvolute Deconvolution of Mass Spectrum mass_analyzer->deconvolute determine_mass Determine Intact Mass & Degree of PEGylation deconvolute->determine_mass SEC_MALS_Principle cluster_input Input Sample cluster_sec SEC Column cluster_detectors Detectors cluster_output Output Data sample Heterogeneous Mixture: - Unconjugated Protein - Mono-PEGylated - Multi-PEGylated - Free PEG sec_column Separation based on Hydrodynamic Radius sample->sec_column uv UV Detector (Protein Concentration) sec_column->uv ri RI Detector (Total Concentration) sec_column->ri mals MALS Detector (Molar Mass & Size) sec_column->mals output - Absolute Molar Mass - Degree of PEGylation - Aggregation State - Purity Profile uv->output ri->output mals->output

References

optimizing reaction times for m-PEG48-OH coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for m-PEG48-OH coupling reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their PEGylation workflows.

Troubleshooting Guide

This section addresses common problems encountered during the coupling of this compound, helping you identify root causes and implement effective solutions.

Q1: My PEGylation reaction is extremely slow or has stalled. What are the primary causes?

Slow or incomplete coupling reactions are common and can typically be attributed to several key factors:

  • Poor Activation of m-PEG-OH: The terminal hydroxyl group (-OH) of m-PEG is not highly reactive and requires chemical activation to enable efficient coupling to other molecules.[1] If the activation step is inefficient, the subsequent coupling will fail.

  • Presence of Moisture: Polyethylene glycol is hygroscopic, and water in the reaction can hydrolyze activated PEG esters (like NHS esters) and interfere with activating agents like carbodiimides (DCC, EDC).[2][3] Ensure all glassware, solvents, and reagents are anhydrous.[4]

  • Suboptimal pH: The efficiency of many coupling reactions is highly pH-dependent. For example, the reaction of an NHS-activated PEG with a primary amine is most efficient at a pH of 7.2-8.0.[1][5] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the activated ester is prone to hydrolysis.

  • Steric Hindrance: Bulky functional groups near the reaction site on either the PEG or the target molecule can physically block the coupling reaction, significantly slowing the rate.[6]

  • Reagent Purity and Quality: Impurities in the m-PEG raw material, such as PEG-diol, can lead to undesirable cross-linking.[2][7] Additionally, activating and coupling reagents can degrade over time, losing their efficacy.

Q2: I'm observing multiple products or impurities on my TLC/HPLC analysis. What could be the cause?

The appearance of multiple spots or peaks can indicate side reactions or impurities. Common sources include:

  • Cross-linked Products: If your m-PEG-OH starting material contains diol impurities, you may form cross-linked species of the structure "Molecule-PEG-Molecule".[2][7] Using high-purity m-PEG is essential to avoid this.

  • Hydrolysis of Activated PEG: If you are using an activated intermediate like m-PEG-NHS, it can hydrolyze back to m-PEG-acid in the presence of water, which will appear as a separate species.[8]

  • Side Reactions with Target Molecule: Depending on the activation chemistry, side reactions can occur. For instance, some activated carbonates can react with the hydroxyl groups of serine and tyrosine residues in proteins.[8]

Q3: How can I effectively activate the terminal hydroxyl group of this compound for coupling?

Activating the m-PEG-OH is the critical first step. The choice of method depends on the functional group of the molecule you intend to couple it with.

  • For Coupling to Amines (Most Common): The gold standard is to convert the m-PEG-OH into an N-Hydroxysuccinimide (NHS) ester. This is typically a two-step process: first, reacting the m-PEG-OH with succinic anhydride (B1165640) to form m-PEG-succinate (an acid), followed by activation of this carboxylic acid with a carbodiimide (B86325) (like DCC or EDC) and NHS.[1][9]

  • For Coupling to Hydroxyls: A common method is to first react the m-PEG-OH with a diisocyanate (like IPDI).[4][10] This creates an isocyanate-terminated PEG that can readily react with another hydroxyl group to form a stable urethane (B1682113) linkage.[4]

  • For Coupling to Thiols: The m-PEG-OH can be converted to a maleimide-terminated PEG (m-PEG-Maleimide), which reacts specifically with sulfhydryl groups at a pH of 6.5-7.5.[11]

Process Optimization Workflow

The following diagram outlines a logical workflow for troubleshooting and optimizing your this compound coupling reactions.

G Troubleshooting Workflow for this compound Coupling start Problem: Slow or Incomplete Coupling check_activation 1. Verify PEG Activation start->check_activation activation_ok Activation Confirmed? check_activation->activation_ok check_purity 2. Check Reagent Purity & Dryness purity_ok Reagents Anhydrous & High Purity? check_purity->purity_ok check_conditions 3. Evaluate Reaction Conditions conditions_ok pH & Temp Optimal? check_conditions->conditions_ok activation_ok->check_purity Yes solution_activation Solution: Re-run activation step. Use more potent activators (e.g., CDI, Tosyl-Cl). activation_ok->solution_activation No purity_ok->check_conditions Yes solution_purity Solution: Dry PEG (azeotropic distillation). Use fresh, anhydrous solvents. Use high-purity m-PEG. purity_ok->solution_purity No solution_conditions Solution: Adjust pH (e.g., 7.2-8.0 for NHS-amine). Optimize temperature. Increase reaction time. conditions_ok->solution_conditions No monitor Monitor Progress with HPLC or TLC conditions_ok->monitor Yes solution_activation->check_activation solution_purity->check_purity solution_conditions->check_conditions

Caption: A decision tree for troubleshooting incomplete this compound coupling reactions.

Frequently Asked Questions (FAQ)

Q4: What is a typical reaction time for m-PEG-OH coupling?

There is no single optimal reaction time, as it depends heavily on the specific substrates, activation chemistry, temperature, and concentration.[2]

  • General Starting Points: Many PEGylation reactions are incubated for 2-4 hours at room temperature or overnight at 4°C.[2]

  • Monitoring is Key: It is crucial to monitor the reaction's progress using methods like HPLC, TLC, or NMR rather than relying on a fixed duration.[2] This allows you to determine when the reaction has reached completion.

  • Extended Times: Some reactions may require longer periods. For example, a CuAAC "click" reaction with a PEG derivative showed most product formation within 24 hours, with only a marginal increase up to 48 hours.[12][13] DCC-mediated esterifications may run for 12-24 hours.[3]

Q5: How does temperature affect the reaction time?

Increasing the temperature generally accelerates the reaction rate. However, this must be balanced against the risk of side reactions or degradation of the starting materials or product.[2] For sensitive biomolecules, reactions are often performed at room temperature or below. For more robust small molecules, heating (e.g., refluxing in toluene) can be used to speed up the reaction and help remove water, especially during esterification.[2]

Q6: What is the best way to purify the final m-PEG conjugate?

The purification method depends on the properties of your conjugate and the impurities present.

  • Size Exclusion Chromatography (SEC): This is a very effective technique for separating the larger PEG conjugate from smaller unreacted molecules and reagents.[2]

  • Ion Exchange Chromatography (IEX): This method is useful for separating molecules based on charge. Since PEGylation can alter the isoelectric point (pI) of a protein, IEX is often used to separate the desired conjugate from the unreacted native protein.[8]

  • Precipitation: PEGs are soluble in solvents like water and dichloromethane (B109758) but insoluble in diethyl ether and hexanes.[14] The final product can often be purified by precipitating it in cold diethyl ether.[15]

Data Summary Tables

Table 1: General Reaction Parameter Optimization
ParameterTypical RangeNotesCitations
pH (Amine Coupling) 7.2 - 8.0Balances amine reactivity with NHS ester stability.[1][5]
pH (Thiol Coupling) 6.5 - 7.5Optimal range for thiol-maleimide reaction.[11]
Temperature 4°C - 80°CLower temps for sensitive molecules; higher temps can accelerate esterification but risk degradation.[2][4]
Reaction Time 2 hours - 48 hoursHighly variable. Must be optimized by monitoring reaction progress (TLC, HPLC).[2][12]
Molar Ratio (PEG:Molecule) 1:1 to 5:1An excess of one reagent can be used to drive the reaction to completion.[2]
Table 2: Common Activation Chemistries for m-PEG-OH
Target Functional GroupActivation MethodResulting LinkageKey Considerations
Primary Amine (-NH₂) Convert -OH to NHS EsterAmideMost common method for bioconjugation; sensitive to hydrolysis.
Hydroxyl (-OH) Convert -OH to IsocyanateUrethaneRequires anhydrous conditions; diisocyanates like IPDI are effective.
Thiol (-SH) Convert -OH to MaleimideThioetherHighly specific reaction; requires pH control (6.5-7.5).
Carboxylic Acid (-COOH) Steglich Esterification (DCC/DMAP)EsterRequires anhydrous conditions; reaction can be slow.

Experimental Protocols

General m-PEG-OH Activation and Coupling Pathway

The most common strategy for coupling m-PEG-OH to proteins or other amine-containing molecules involves a two-stage process: activation of the PEG to an NHS ester, followed by the coupling reaction.

G General m-PEG-OH Activation & Coupling Pathway peg_oh This compound reagent1 + Succinic Anhydride peg_oh->reagent1 peg_acid m-PEG-Acid Intermediate reagent1->peg_acid Step 1: Carboxylation reagent2 + DCC / NHS peg_acid->reagent2 peg_nhs Activated m-PEG-NHS Ester reagent2->peg_nhs Step 2: NHS Activation reagent3 + Target Molecule (R-NH₂) pH 7.2-8.0 peg_nhs->reagent3 product Final Conjugate (m-PEG-NH-R) reagent3->product Step 3: Coupling

References

Technical Support Center: Enhancing the Solubility of m-PEG48-OH Functionalized Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of m-PEG48-OH functionalized molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with 48 repeating ethylene (B1197577) glycol units and a terminal hydroxyl group. The PEG chain is hydrophilic, meaning it readily interacts with water molecules. This property is leveraged to increase the aqueous solubility of molecules to which it is attached, a process known as PEGylation.[][2][3] This modification can improve the pharmacokinetic properties of therapeutic molecules, enhancing their stability and circulation time in the body.[4][5]

Q2: In which solvents is this compound generally soluble?

A2: this compound, like other polyethylene glycols, is soluble in water and a range of polar organic solvents.[][6] This includes dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and ethanol.[][4] Its solubility in less polar organic solvents is limited.

Q3: Is it better to dissolve this compound functionalized molecules directly in an aqueous buffer or to first create a stock solution in an organic solvent?

A3: The recommended method is to first prepare a concentrated stock solution in a good organic solvent like DMSO or DMF and then dilute it into your aqueous reaction buffer.[7][8][9] This approach generally ensures complete dissolution and minimizes the risk of precipitation in the aqueous buffer. Direct dissolution in aqueous buffers can be challenging, especially at higher concentrations.[7]

Q4: What are the primary causes of poor solubility or aggregation of this compound functionalized molecules?

A4: Several factors can contribute to poor solubility and aggregation, including:

  • High Molecule Concentration: Increased proximity of molecules can lead to intermolecular interactions and aggregation.[10]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can significantly impact the solubility of the functionalized molecule.[11]

  • Hydrophobic Nature of the Conjugated Molecule: If the molecule attached to the this compound is highly hydrophobic, it can counteract the solubilizing effect of the PEG chain.

  • Inefficient PEGylation: Incomplete or heterogeneous PEGylation can result in exposed hydrophobic regions on the molecule, leading to aggregation.[12][13]

  • Temperature: Elevated temperatures can sometimes induce aggregation.[10]

Q5: How can I assess the aggregation of my this compound functionalized molecule?

A5: Two common analytical techniques to assess aggregation are Size-Exclusion Chromatography (SEC-HPLC) and Dynamic Light Scattering (DLS).

  • SEC-HPLC separates molecules based on their size. Aggregates, being larger than the monomeric form, will elute earlier.[14]

  • DLS measures the size distribution of particles in a solution. It can detect the presence of larger aggregates in the sample.[15][16][17]

Troubleshooting Guides

Issue 1: Difficulty Dissolving Solid this compound Functionalized Molecule
Potential Cause Troubleshooting Step Rationale
Poor intrinsic solubility in the chosen solvent. 1. Attempt dissolution in a small amount of a highly polar organic solvent like DMSO or DMF to create a concentrated stock solution.[7] 2. Gently warm the solution (e.g., to 30-40°C) and use sonication to aid dissolution.[7]Organic solvents can better solvate the molecule, and gentle heating and sonication can provide the energy needed to overcome intermolecular forces in the solid state.
Incorrect solvent choice. Refer to the solubility data table below and select a solvent in which m-PEG derivatives are known to be soluble."Like dissolves like" is a fundamental principle of solubility. Using an appropriate solvent is critical.
High concentration. Start by attempting to dissolve a smaller amount of the compound in the same volume of solvent.Exceeding the solubility limit of the compound in a given solvent will result in incomplete dissolution.
Issue 2: Precipitation Occurs When Diluting an Organic Stock Solution into an Aqueous Buffer
Potential Cause Troubleshooting Step Rationale
"Crashing out" due to rapid solvent change. 1. Add the organic stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing.[7] 2. Add the aqueous buffer to the organic stock solution instead of the other way around.Slow addition and good mixing help to manage the transition in solvent polarity, preventing rapid precipitation.
Final concentration of the organic solvent is too high. Keep the final concentration of the organic solvent in the aqueous solution low (typically <10%).A high percentage of organic solvent can destabilize molecules that are primarily soluble in aqueous environments.
Buffer pH or ionic strength is not optimal. Experiment with different buffer pH values and ionic strengths. Sometimes, adjusting the salt concentration can improve solubility.The charge state of the functionalized molecule can significantly influence its solubility.
Issue 3: Observation of Aggregation (Turbidity, Precipitation, or High Molecular Weight Species in SEC/DLS)
Potential Cause Troubleshooting Step Rationale
High concentration of the functionalized molecule. Work with more dilute solutions.[10]Reducing the concentration decreases the likelihood of intermolecular interactions that lead to aggregation.
Suboptimal buffer conditions (pH, ionic strength). Perform a buffer screen to identify the optimal pH and salt concentration for solubility.[11]Electrostatic interactions play a crucial role in protein and molecule stability.
Presence of unreacted, hydrophobic starting material. Ensure the purification process effectively removes all starting materials and byproducts.Impurities can act as nucleation sites for aggregation.
Conformational changes in the conjugated molecule. Consider adding stabilizing excipients such as sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) to the buffer.[18][19]These excipients can help to maintain the native conformation of the molecule and prevent unfolding-induced aggregation.
Inefficient or heterogeneous PEGylation. Optimize the PEGylation reaction conditions (e.g., molar ratio of PEG to molecule, reaction time, temperature) to achieve a more homogeneous product.[10]A well-defined, homogeneously PEGylated product is less likely to have exposed hydrophobic patches that can lead to aggregation.

Data Presentation

Table 1: Qualitative Solubility of m-PEG-OH Derivatives in Common Solvents

SolventSolubilityReference
WaterSoluble[][6]
EthanolSoluble[][4]
Dimethyl Sulfoxide (DMSO)Soluble[4][7]
Dimethylformamide (DMF)Soluble[6][7]
Dichloromethane (DCM)Soluble[20]
ChloroformSoluble[4][21]
TolueneSoluble with heating[6]
Diethyl EtherInsoluble-
HexaneInsoluble-

Note: This table provides general solubility information for methoxy-polyethylene glycol derivatives. The specific solubility of an this compound functionalized molecule will also depend on the properties of the conjugated molecule.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound Functionalized Molecule

Objective: To prepare a concentrated stock solution of the this compound functionalized molecule in an organic solvent.

Materials:

  • This compound functionalized molecule (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Water bath sonicator (optional)

  • Microcentrifuge tubes

Procedure:

  • Allow the vial containing the solid this compound functionalized molecule to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the solid into a clean, dry microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mg/mL).

  • Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.[7]

  • If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 30-40°C can also be applied.[7]

  • Visually inspect the solution to ensure it is clear and free of any precipitate.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Analysis of Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

Objective: To determine the presence and quantity of aggregates in a solution of this compound functionalized molecule.

Materials:

  • HPLC system with a UV detector

  • Size-Exclusion Chromatography (SEC) column suitable for the molecular weight range of the analyte

  • Mobile phase (e.g., 150 mM sodium phosphate (B84403) buffer, pH 7.0)

  • This compound functionalized molecule sample

  • 0.22 µm syringe filters (low protein binding)

Procedure:

  • System Preparation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteins or another appropriate wavelength).

  • Sample Preparation:

    • Dilute the this compound functionalized molecule sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Analysis:

    • Inject a defined volume of the prepared sample (e.g., 20-50 µL) onto the equilibrated SEC column.

    • Monitor the elution profile. Aggregates, being larger, will elute at earlier retention times than the monomeric species.

  • Data Interpretation:

    • Integrate the peak areas corresponding to the monomer and any higher molecular weight species (aggregates).

    • Calculate the percentage of aggregate formation by dividing the aggregate peak area by the total peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_application Application cluster_analysis Analysis start Start with solid this compound functionalized molecule dissolve Dissolve in organic solvent (e.g., DMSO, DMF) start->dissolve stock Create concentrated stock solution dissolve->stock dilute Dilute stock solution into aqueous buffer stock->dilute experiment Perform experiment dilute->experiment analyze Analyze for aggregation (SEC-HPLC, DLS) experiment->analyze analyze->experiment Aggregation acceptable troubleshoot Troubleshoot if aggregation is observed analyze->troubleshoot Aggregation > Threshold

Caption: Experimental workflow for handling this compound functionalized molecules.

troubleshooting_logic start Solubility Issue Observed? cause Identify Potential Cause start->cause conc High Concentration? cause->conc buffer Suboptimal Buffer? cause->buffer solvent Incorrect Solvent? cause->solvent conc->buffer No sol_conc Dilute the sample conc->sol_conc Yes buffer->solvent No sol_buffer Screen different pH / ionic strengths buffer->sol_buffer Yes sol_solvent Use recommended organic solvent for stock solvent->sol_solvent Yes end Issue Resolved sol_conc->end sol_buffer->end sol_solvent->end

Caption: Troubleshooting logic for addressing solubility issues.

factors_affecting_solubility cluster_properties Molecular Properties cluster_conditions Solution Conditions center Solubility of this compound Functionalized Molecule peg PEG Chain Length center->peg molecule Conjugated Molecule Hydrophobicity center->molecule concentration Concentration center->concentration ph pH center->ph ionic_strength Ionic Strength center->ionic_strength temperature Temperature center->temperature solvent Solvent Polarity center->solvent

Caption: Factors influencing the solubility of this compound functionalized molecules.

References

reducing polydispersity in m-PEG48-OH synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of m-PEG48-OH, with a focus on reducing polydispersity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound with low polydispersity?

A1: The most effective and widely used method for synthesizing this compound with a narrow molecular weight distribution (low polydispersity index - PDI) is the living anionic ring-opening polymerization (AROP) of ethylene (B1197577) oxide.[1] This method offers excellent control over the polymer's molecular weight. The process begins with a nucleophilic attack from a methoxide (B1231860) anion on the ethylene oxide monomer. The polymerization proceeds in a "living" manner, meaning the propagating chain end remains active until it is intentionally terminated. This "living" nature is key to achieving a low PDI. The final step involves quenching the reaction with a proton source to form the terminal hydroxyl group.[1]

Q2: What does the Polydispersity Index (PDI) signify in this compound synthesis?

A2: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. In the context of this compound synthesis, it indicates the uniformity of the PEG chain lengths. A PDI value of 1.0 signifies that all polymer chains are of the exact same length (monodisperse). A PDI value greater than 1.0 indicates a mixture of chains with varying lengths (polydisperse). For applications in drug development and bioconjugation, a low PDI (as close to 1.0 as possible) is highly desirable to ensure product consistency, reproducibility, and predictable pharmacokinetic profiles.[2]

Q3: What are the critical factors that influence the PDI during this compound synthesis?

A3: Several factors can significantly impact the PDI of the final this compound product. These include:

  • Presence of Water: Water can act as an initiator, leading to the formation of PEG diols as byproducts and broadening the molecular weight distribution.[2][3] It is crucial to use anhydrous reagents and solvents and to perform the reaction under a dry, inert atmosphere.

  • Purity of Reagents: The purity of the initiator (e.g., potassium methoxide), monomer (ethylene oxide), and solvents is critical. Impurities can lead to side reactions and premature termination of the polymer chains.

  • Initiator Efficiency: The initiation step, where the methoxide anion attacks the first ethylene oxide monomer, should be fast and complete relative to the propagation step to ensure that all chains start growing at the same time.

  • Reaction Temperature: Temperature control is vital. While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as chain transfer, which can increase the PDI.[1]

  • Monomer Addition Rate: A controlled and steady addition of ethylene oxide is necessary to maintain a consistent concentration of the monomer throughout the reaction, preventing uncontrolled polymerization.[4]

Q4: Can purification methods be used to reduce the PDI of this compound?

A4: Yes, purification is a crucial step to obtain this compound with very low polydispersity. While a well-controlled polymerization can yield a product with a PDI below 1.1, chromatographic techniques are often necessary to isolate the desired monodisperse this compound.[2] Preparative High-Performance Liquid Chromatography (HPLC) using reversed-phase columns or size-exclusion chromatography (SEC) can be employed to separate PEG chains of different lengths.[5][6] However, it is important to note that these purification methods can be challenging and costly, especially on a large scale.[2]

Troubleshooting Guides

This section addresses common issues encountered during this compound synthesis and provides systematic approaches to resolving them.

Issue 1: High Polydispersity Index (PDI > 1.1)

Symptoms:

  • Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) analysis shows a broad molecular weight distribution.

  • Mass spectrometry data reveals a wide range of PEG chain lengths.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Presence of Moisture Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents and reagents. Perform the entire synthesis under a dry, inert atmosphere (e.g., argon or nitrogen). Consider using techniques like azeotropic distillation to remove trace amounts of water from reagents.[7]
Inefficient Initiation Use a freshly prepared or high-purity initiator. Ensure the complete formation of the potassium methoxide initiator before adding ethylene oxide. The reaction of methanol (B129727) with a strong base like potassium hydride should be allowed to proceed to completion.[1]
Inadequate Temperature Control Maintain a stable and appropriate reaction temperature throughout the polymerization. Use a reliable cooling bath (e.g., dry ice/acetone) to manage the exothermic nature of the reaction. Avoid localized overheating.
Uncontrolled Monomer Addition Add ethylene oxide slowly and at a constant rate. Using a syringe pump or a mass flow controller can provide precise control over the addition.[4]
Side Reactions Minimize reaction time once the desired molecular weight is achieved to prevent side reactions like chain transfer.
Issue 2: Low Yield of this compound

Symptoms:

  • The final isolated mass of the product is significantly lower than the theoretical yield.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Solutions
Incomplete Reaction Verify the stoichiometry of the reactants. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like ¹H NMR to check for the disappearance of the monomer.
Premature Termination As with high PDI, impurities in reagents or solvents can quench the living polymer chains. Ensure all components of the reaction are of high purity and handled under inert conditions.
Loss During Work-up/Purification Optimize the extraction and precipitation steps to minimize product loss. The choice of solvents for extraction and for precipitating the final product is critical. Diethyl ether is commonly used for precipitation.
Adsorption to Glassware The "sticky" nature of PEG can lead to loss on glassware surfaces. Silanizing glassware can help to minimize this issue.

Experimental Protocols

Key Experiment: Synthesis of this compound via Anionic Ring-Opening Polymerization

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Anhydrous Methanol (CH₃OH)

  • Potassium Hydride (KH), 30% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene Oxide (EO)

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Diethyl Ether

Procedure:

  • Initiator Formation:

    • Under an inert atmosphere (argon or nitrogen), add anhydrous THF to a flame-dried reaction flask equipped with a magnetic stirrer.

    • Carefully add the potassium hydride dispersion to the THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Slowly add anhydrous methanol dropwise to the stirred suspension. Hydrogen gas will evolve, so ensure proper ventilation.

    • Allow the mixture to warm to room temperature and stir for at least one hour to ensure the complete formation of potassium methoxide.

  • Polymerization:

    • Cool the reaction flask containing the potassium methoxide solution to the desired polymerization temperature (e.g., room temperature or below, depending on the desired control).

    • Introduce a precise amount of ethylene oxide to the initiator solution at a slow, controlled rate. The molar ratio of ethylene oxide to methanol will determine the final chain length. For this compound, a ratio of approximately 48:1 should be targeted.

    • Allow the reaction to stir for several hours until all the ethylene oxide has been consumed.

  • Termination:

    • Quench the reaction by adding a dilute aqueous solution of hydrochloric acid to neutralize the potassium alkoxide and form the terminal hydroxyl group.

  • Purification:

    • Remove the THF under reduced pressure.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Precipitate the this compound by adding the solution dropwise to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitated white solid by filtration and dry under vacuum.

    • Further purification to reduce PDI can be performed using preparative HPLC or SEC.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Initiator Formation Initiator Formation Polymerization Polymerization Initiator Formation->Polymerization Add Ethylene Oxide Termination Termination Polymerization->Termination Quench Crude Product Isolation Crude Product Isolation Termination->Crude Product Isolation Chromatographic Purification Chromatographic Purification Crude Product Isolation->Chromatographic Purification Optional, for low PDI Characterization Characterization Crude Product Isolation->Characterization Chromatographic Purification->Characterization Anhydrous Reagents Anhydrous Reagents Anhydrous Reagents->Initiator Formation

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_pdi cluster_causes Potential Causes cluster_solutions Corrective Actions High_PDI High PDI Detected (PDI > 1.1) Moisture Moisture Contamination High_PDI->Moisture Initiation Inefficient Initiation High_PDI->Initiation Temperature Poor Temperature Control High_PDI->Temperature Monomer_Addition Uncontrolled Monomer Addition High_PDI->Monomer_Addition Anhydrous_Conditions Use Anhydrous Reagents/Solvents & Inert Atmosphere Moisture->Anhydrous_Conditions Fresh_Initiator Use High-Purity/Fresh Initiator Initiation->Fresh_Initiator Stable_Temp Maintain Stable & Low Temperature Temperature->Stable_Temp Controlled_Addition Slow, Controlled Monomer Feed Monomer_Addition->Controlled_Addition

Caption: Troubleshooting logic for addressing high PDI in this compound synthesis.

References

Validation & Comparative

A Researcher's Guide to Quantifying Protein PEGylation: A Comparative Analysis of Key Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a critical step in the development of biotherapeutics. The degree of PEGylation directly impacts a drug's pharmacokinetic and pharmacodynamic properties, including its efficacy, stability, and immunogenicity. This guide provides an objective comparison of common analytical techniques for quantifying the degree of PEGylation, with a focus on the application to linear methoxy-PEG reagents such as m-PEG48-OH.

This guide presents a comprehensive overview of established methods, supported by comparative data and detailed experimental protocols. We will explore the principles, advantages, and limitations of each technique to empower you in selecting the most appropriate strategy for your specific research and development needs.

Comparative Analysis of PEGylation Quantification Methods

The selection of a quantification method depends on various factors, including the nature of the PEGylated molecule, the required precision, and the available instrumentation. The following table summarizes the key performance characteristics of the most widely used techniques.

Method Principle Advantages Limitations Typical Application
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.Relatively simple and robust for determining the distribution of PEGylated species (mono-, di-, poly-PEGylated).[1][2]Provides an estimation of the degree of PEGylation based on retention time shifts, which can be influenced by protein conformation. May not fully resolve species with similar hydrodynamic radii.Routine analysis of PEGylation reaction mixtures to monitor conversion and identify different PEGylated forms.[2][3]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. The mass difference between the native and PEGylated protein allows for direct determination of the number of attached PEG chains.Highly accurate and provides direct measurement of the molecular weight of PEGylated species, enabling unambiguous determination of the degree of PEGylation.[4][5]Can be challenging for very large or heterogeneous PEGylated proteins. The presence of multiple charge states can complicate data analysis.[4][5]Definitive characterization of the degree of PEGylation and identification of specific PEGylated isoforms.[5][6]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Quantifies the number of PEG monomer units by integrating the characteristic proton signals of the PEG backbone relative to a known internal standard or a protein signal.Provides a direct and absolute quantification of the total amount of PEG conjugated to the protein without the need for separation.[7][8][9]Requires higher sample concentrations compared to other methods. Protein signals can sometimes overlap with PEG signals, requiring careful selection of experimental parameters.[10]Precise determination of the average degree of PEGylation in purified samples.[7][8][9][11]
UV-Vis Spectroscopy Indirectly quantifies PEGylation by measuring changes in protein absorbance at 280 nm or by using a chromophore-labeled PEG.Simple, rapid, and widely accessible.Indirect method that relies on assumptions about the molar absorptivity of the protein. Requires a chromophore on the PEG for direct quantification, which is not always present.[1]Quick estimation of protein concentration and PEGylation if a chromophore-labeled PEG is used.
TNBS Assay A colorimetric assay that quantifies the number of free primary amines on the protein surface. PEGylation, which often targets lysine (B10760008) residues, leads to a decrease in the number of free amines.Simple and inexpensive.Indirect and can be inaccurate as it assumes all PEGylation occurs at primary amines and that the reaction goes to completion.[12] Susceptible to interference from other components in the sample.Historically used, but now largely replaced by more accurate methods.[12]

Detailed Experimental Protocols

Reproducible and accurate quantification of PEGylation relies on well-defined experimental protocols. Below are detailed methodologies for the three most common and powerful techniques.

Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the different PEGylated species based on their size.

Materials:

  • PEGylated protein sample

  • Unmodified protein control

  • SEC column (e.g., TSKgel G3000SWXL)[2]

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Mobile phase: A buffer compatible with the protein and column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Molecular weight standards for column calibration

Procedure:

  • Sample Preparation:

    • Prepare the PEGylated protein sample and the unmodified control at a known concentration (e.g., 1 mg/mL) in the mobile phase.[13]

    • Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.[13]

  • Chromatographic Separation:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[14]

    • Inject a defined volume (e.g., 20 µL) of the unmodified protein control onto the column and record the chromatogram, monitoring absorbance at 280 nm.

    • Inject the same volume of the PEGylated protein sample and record the chromatogram under the same conditions.

  • Data Analysis:

    • Identify the peaks corresponding to the unmodified protein and the different PEGylated species (mono-, di-, poly-PEGylated) based on their elution times. PEGylated proteins will elute earlier than the unmodified protein.[1][2]

    • Integrate the area of each peak to determine the relative abundance of each species.

    • The degree of PEGylation can be estimated by comparing the retention times to a calibration curve generated using molecular weight standards.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: To determine the precise molecular weight of the PEGylated protein and thereby the number of attached PEG chains.

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • MALDI-TOF mass spectrometer

  • MALDI target plate

  • Matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid).[15][16]

Procedure:

  • Sample Preparation:

    • Desalt the purified PEGylated protein sample and the unmodified control using a suitable method (e.g., dialysis or zip-tipping) to remove interfering salts.

    • Prepare the samples at a concentration of approximately 1-10 pmol/µL in a volatile solvent.

  • MALDI Target Spotting:

    • Mix the sample solution with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried-droplet method).[15]

  • Mass Spectrometry Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in the appropriate mass range for the expected molecular weights of the native and PEGylated protein.

  • Data Analysis:

    • Determine the average molecular weight of the unmodified protein and the different PEGylated species from the mass spectra.

    • Calculate the mass difference between the PEGylated species and the unmodified protein.

    • Divide the mass difference by the molecular weight of a single PEG chain (for this compound, this would be approximately 2114 Da) to determine the number of attached PEG molecules.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To directly quantify the average number of PEG chains attached to the protein.

Materials:

  • Lyophilized purified PEGylated protein sample

  • Deuterated solvent (e.g., D₂O)

  • Internal standard with a known concentration and a distinct NMR signal (e.g., trimethylsilyl (B98337) propionate, TMSP)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the lyophilized PEGylated protein and dissolve it in a precise volume of the deuterated solvent containing the internal standard.[10]

  • NMR Data Acquisition:

    • Transfer the sample to an NMR tube.

    • Acquire the ¹H NMR spectrum. Key parameters to optimize include the number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic sharp singlet peak of the ethylene (B1197577) glycol protons of the PEG backbone (typically around 3.65 ppm).[10]

    • Identify the peak of the internal standard.

    • Integrate the area of the PEG peak and the internal standard peak.

    • Calculate the concentration of PEG using the known concentration of the internal standard and the ratio of the peak integrals, accounting for the number of protons contributing to each signal.

    • Knowing the protein concentration (determined by a separate method like UV-Vis absorbance at 280 nm before PEGylation), calculate the molar ratio of PEG to protein, which represents the average degree of PEGylation.[7][8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for PEGylation quantification.

experimental_workflow_pegylation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Interpretation start PEGylated Protein Sample purification Purification (e.g., Dialysis, SEC) start->purification concentration Concentration Determination (e.g., UV-Vis) purification->concentration sec Size-Exclusion Chromatography (SEC) concentration->sec ms Mass Spectrometry (MALDI-TOF or ESI) concentration->ms nmr NMR Spectroscopy concentration->nmr sec_data Distribution of PEGylated Species sec->sec_data ms_data Precise Mass & Degree of PEGylation ms->ms_data nmr_data Average Degree of PEGylation nmr->nmr_data

Caption: General experimental workflow for quantifying the degree of PEGylation.

logical_relationship_methods title Choosing a PEGylation Quantification Method start Start with PEGylated Sample screening Initial Screening / Process Monitoring? start->screening definitive Definitive Characterization? screening->definitive No sec Use Size-Exclusion Chromatography (SEC) screening->sec Yes absolute Need Absolute Average Quantification? definitive->absolute No ms Use Mass Spectrometry (MS) definitive->ms Yes nmr Use NMR Spectroscopy absolute->nmr Yes

Caption: Decision tree for selecting a suitable PEGylation quantification method.

By understanding the principles and practical considerations of these key analytical techniques, researchers can confidently and accurately characterize their PEGylated biotherapeutics, a crucial step towards successful clinical development.

References

A Head-to-Head Comparison: MALDI-TOF vs. LC-ESI-MS for the Analysis of m-PEG48-OH Protein Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of characterizing PEGylated proteins, selecting the optimal analytical technique is paramount. This guide provides a comprehensive comparison of two workhorse mass spectrometry methods—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)—for the analysis of m-PEG48-OH protein conjugates.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely used strategy to enhance their pharmacokinetic and pharmacodynamic properties. The this compound moiety, with a molecular weight of approximately 2.2 kDa, presents unique analytical challenges due to the inherent polydispersity of the PEG chain and the potential for multiple conjugation sites on the protein. Accurate and robust analytical methods are crucial for ensuring the quality, consistency, and efficacy of these biotherapeutics.[1][2]

This guide delves into a direct comparison of MALDI-TOF and LC-ESI-MS, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.

Performance Comparison: MALDI-TOF vs. LC-ESI-MS

The choice between MALDI-TOF and LC-ESI-MS for the analysis of this compound protein conjugates often depends on the specific analytical goal, whether it be rapid molecular weight determination or in-depth quantitative analysis of various PEGylated species. The trend in the last two decades has seen a shift from the predominantly qualitative use of MALDI-TOF to the more quantitative application of liquid chromatography coupled with mass spectrometry.[2]

FeatureMALDI-TOFLC-ESI-MS
Primary Application Rapid determination of average molecular weight and degree of PEGylation.[2]Quantitative analysis, conformational studies, and identification of PEGylation sites.[2]
Mass Accuracy Good, typically within 0.05-0.1% for proteins.Excellent, often in the low ppm range.
Resolution Moderate, can resolve individual PEG oligomers in smaller conjugates.High, capable of resolving isotopic distributions and complex mixtures.
Sensitivity High, excellent for detecting low-abundance species.High, though can be affected by ion suppression.
Throughput High, rapid sample analysis.Lower, due to the chromatographic separation step.
Workflow Simpler, manual sample preparation.More complex, often automated.[2]
Sample Consumption Low, in the sub-picomole range.Low, dependent on the LC system.
Tolerance to Buffers/Salts Relatively high.Lower, requires cleaner samples.
Data Complexity Simpler spectra, often showing singly charged ions.More complex spectra with multiple charge states, requiring deconvolution.[2]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound protein conjugates using both MALDI-TOF and LC-ESI-MS.

MALDI-TOF-MS Protocol

This protocol is designed for the rapid determination of the molecular weight and heterogeneity of this compound protein conjugates.

1. Sample Preparation:

  • Protein Conjugate Solution: Prepare the this compound protein conjugate at a concentration of 1-10 pmol/µL in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water/acetonitrile).

  • Matrix Selection: Sinapinic acid (SA) is a common matrix for proteins and larger peptides. Prepare a saturated solution of SA in a 1:1 (v/v) mixture of acetonitrile (B52724) and 0.1% aqueous trifluoroacetic acid.[3]

  • On-Plate Deposition (Dried-Droplet Method):

    • Spot 1 µL of the matrix solution onto the MALDI target plate and let it air dry completely.

    • Pipette 1 µL of the protein conjugate solution directly onto the dried matrix spot.

    • Allow the sample to air dry at room temperature before analysis.[3]

2. Mass Spectrometry Analysis:

  • Instrument: A MALDI-TOF mass spectrometer equipped with a nitrogen laser (337 nm).

  • Mode: Operate in linear, positive ion mode for the analysis of intact protein conjugates.

  • Calibration: Calibrate the instrument externally using a standard protein mixture of known molecular weights.

  • Acquisition: Acquire mass spectra by averaging multiple laser shots across the sample spot to obtain a representative spectrum.

LC-ESI-MS Protocol

This protocol is suited for the detailed characterization and quantification of this compound protein conjugates, including the separation of different PEGylated isoforms.

1. Sample Preparation:

  • Protein Conjugate Solution: Prepare the this compound protein conjugate at a concentration of 0.1-1 mg/mL in a buffer compatible with both the protein and the LC-MS system (e.g., ammonium (B1175870) acetate).

  • Sample Cleanup: If necessary, perform buffer exchange or desalting using a suitable spin filter or size-exclusion chromatography to remove non-volatile salts and other interfering substances.[4]

2. Liquid Chromatography:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C4 or C8 column is typically used for protein separations.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to elute the protein conjugate and separate different PEGylated forms.

3. Mass Spectrometry Analysis:

  • Instrument: An electrospray ionization time-of-flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Ionization: Use a positive ion electrospray source.

  • Data Acquisition: Acquire data in a full scan mode over a mass-to-charge (m/z) range appropriate for the expected charge states of the protein conjugate.

  • Deconvolution: The resulting spectra containing multiple charge states will need to be deconvoluted using appropriate software to determine the intact molecular weight of the conjugate.[4] To simplify the complex spectra arising from the polydispersity of the PEG chain, a charge-stripping agent like triethylamine (B128534) (TEA) can be added post-column.[5]

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for MALDI-TOF and LC-ESI-MS analysis of this compound protein conjugates.

MALDI_TOF_Workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF Analysis cluster_data Data Processing Sample This compound Protein Conjugate Mix Mix & Spot on MALDI Target Sample->Mix Matrix Sinapinic Acid Matrix Matrix->Mix Laser Laser Desorption & Ionization Mix->Laser TOF Time-of-Flight Mass Analyzer Laser->TOF Detector Ion Detection TOF->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum Analysis Molecular Weight & Heterogeneity Determination Spectrum->Analysis

MALDI-TOF analysis workflow for this compound protein conjugates.

LC_ESI_MS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms ESI-MS Analysis cluster_data Data Processing Sample This compound Protein Conjugate Cleanup Buffer Exchange/ Desalting Sample->Cleanup LC HPLC/UHPLC Separation Cleanup->LC ESI Electrospray Ionization LC->ESI MS Mass Analyzer (TOF or Orbitrap) ESI->MS Detector Ion Detection MS->Detector RawSpectrum Raw Mass Spectrum (Multiple Charge States) Detector->RawSpectrum Deconvolution Deconvolution RawSpectrum->Deconvolution FinalSpectrum Deconvoluted Spectrum (Intact Mass) Deconvolution->FinalSpectrum Quant Quantitative Analysis FinalSpectrum->Quant

LC-ESI-MS analysis workflow for this compound protein conjugates.

Choosing the Right Tool for the Job

The decision of whether to use MALDI-TOF or LC-ESI-MS for the analysis of this compound protein conjugates should be guided by the specific research question.

Decision tree for selecting an analytical method.

References

Characterizing m-PEG48-OH Conjugates: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of m-PEG48-OH conjugates is a critical step in ensuring the quality, efficacy, and safety of PEGylated therapeutics. The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2][3] The this compound, a methoxy-terminated PEG with a molecular weight of approximately 2.2 kDa, is a frequently used reagent in bioconjugation. Validating the successful conjugation and comprehensively characterizing the resulting product is a multi-faceted process that necessitates a suite of orthogonal analytical methods. This guide provides an objective comparison of mass spectrometry-based approaches with other analytical techniques, supported by experimental data and detailed protocols, to facilitate the structural characterization of these conjugates.

Comparison of Key Analytical Techniques

A variety of analytical techniques can be employed to validate the structure of this compound conjugates. The selection of a particular method is dictated by the specific information required, such as the precise molecular weight, the degree of PEGylation, and the overall purity of the conjugate. The following table summarizes the most common techniques and their primary applications in this context.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS)
MALDI-TOF MSAverage molecular weight, degree of PEGylation, and heterogeneity.[1][4]High sensitivity, tolerance to some buffers and salts, provides excellent information on molecular weight and heterogeneity.[1]Primarily qualitative, can have lower resolution for high mass species, potential for fragmentation.[1]
ESI-MSPrecise molecular weight of the conjugate, determination of PEG heterogeneity and degree of PEGylation.[1][5]Can be coupled with liquid chromatography (LC-MS) for separation and analysis of complex mixtures, amenable to automation.[1][5]Complex spectra due to multiple charge states and PEG polydispersity, may require specialized deconvolution software.[1][6]
LC-MSSeparation of different PEGylated species, determination of drug-to-antibody ratio (DAR), and identification of conjugation sites (peptide mapping).[5][7]Provides both separation and mass information, enabling detailed characterization of heterogeneous samples.[5][7]Method development can be complex, potential for ion suppression effects.
Chromatography
Size-Exclusion Chromatography (SEC)Assessment of purity, separation of PEGylated conjugate from free PEG and unconjugated protein.Robust and reliable method for determining aggregation and purity.Limited resolution for species with similar hydrodynamic radii, does not provide mass information.
Ion-Exchange Chromatography (IXC)Separation of species based on charge, which can be altered by PEGylation.[8]Can resolve species with different degrees of PEGylation or positional isomers.[8]The effect of PEGylation on charge can be complex, may require method optimization.
Spectroscopy
Nuclear Magnetic Resonance (NMR) SpectroscopyConfirmation of covalent linkage, determination of substitution sites, and quantification of PEGylation.Provides detailed structural information and can be quantitative.Lower sensitivity compared to MS, requires higher sample concentrations, complex spectra for large molecules.

Experimental Protocols

Detailed Methodology: Characterization by LC-ESI-MS

Liquid chromatography coupled with electrospray ionization mass spectrometry (LC-ESI-MS) is a powerful technique for the detailed characterization of this compound conjugates.[5][6][7]

1. Sample Preparation:

  • Desalt the protein biotherapeutic standards using appropriate molecular weight cutoff centrifugal filters (e.g., 10 kDa Amicon Ultra-0.5) with a buffer such as 10% acetonitrile (B52724) containing 0.1% formic acid.[7] The desalting process may need to be repeated multiple times depending on the initial salt and detergent content.[7]

  • Dissolve the this compound conjugate in a suitable solvent (e.g., water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.

2. Chromatographic Separation:

  • HPLC System: An Agilent 1260 Infinity LC system or equivalent.[6]

  • Column: A reverse-phase column suitable for protein separations (e.g., C4 or C8).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Analysis:

  • Mass Spectrometer: An Agilent 6520 Accurate-Mass Q-TOF LC/MS System, Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass spectrometer, or a Waters Xevo Q-TOF mass spectrometer.[2][5][6]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325 °C.

  • Gas Flow: 10 L/min.

  • Mass Range: m/z 500-4000.

  • Data Acquisition: Acquire data in profile mode.

4. Data Analysis:

  • The raw ESI mass spectra of the intact conjugate can be complex due to the presence of multiple charge states and the polydispersity of the PEG chain.[1][5]

  • Utilize deconvolution software such as ProMass HR for MassLynx or the Bayesian protein reconstruction tool in BioAnalyst software to determine the zero-charge masses present in the sample.[5][7]

  • The deconvoluted spectrum will show the mass of the unconjugated protein and the masses of the protein conjugated with one or more this compound chains, allowing for the determination of the degree of PEGylation.

Visualizing the Workflow

The following diagram illustrates the general workflow for the characterization of this compound conjugates using LC-MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Conjugate This compound Conjugate Desalting Desalting & Buffer Exchange Conjugate->Desalting LC LC Separation (Reverse Phase) Desalting->LC MS ESI-MS Analysis LC->MS Deconvolution Deconvolution of Mass Spectra MS->Deconvolution Characterization Characterization (Degree of PEGylation, Purity) Deconvolution->Characterization

References

The Long and Short of It: A Comparative Guide to m-PEG48-OH vs. Shorter m-PEG Linkers for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how polyethylene (B3416737) glycol (PEG) linker length, specifically comparing the long-chain m-PEG48-OH to its shorter counterparts, critically influences the performance of drug conjugates.

The strategic selection of a linker is a pivotal element in the design of advanced drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). Among the various linker technologies, polyethylene glycol (PEG) has garnered significant attention for its ability to modulate the physicochemical and pharmacological properties of bioconjugates. The length of the PEG chain is a critical parameter that can profoundly impact a drug conjugate's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its therapeutic efficacy. This guide provides an objective, data-driven comparison of the long-chain this compound linker against a spectrum of shorter m-PEG linkers, offering valuable insights for the rational design of next-generation targeted therapies.

The incorporation of PEG linkers serves to enhance the hydrophilicity of the drug-conjugate, which is especially beneficial for hydrophobic payloads that are prone to aggregation.[1] This improved solubility allows for higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[1] Furthermore, the hydrophilic shield provided by the PEG chain can reduce immunogenicity and increase the hydrodynamic radius of the conjugate, leading to a longer circulation half-life.[2] However, the choice of PEG linker length presents a trade-off: while longer linkers generally enhance in vivo performance, they may also introduce steric hindrance that can decrease in vitro potency.[1]

Quantitative Comparison of PEG Linker Performance

The following tables summarize key performance metrics for drug conjugates functionalized with PEG linkers of varying lengths, drawing from multiple studies to provide a comparative overview.

Table 1: Impact of PEG Linker Length on Physicochemical and In Vitro Properties

ParameterShorter PEGs (e.g., m-PEG4-OH, m-PEG8-OH, m-PEG12-OH)m-PEG24-OHThis compound (projected)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency Intermediate lengths (PEG6, PEG8, PEG12) have shown higher drug loading efficiencies (DAR ~3.7-5.0). Shorter PEGs (e.g., PEG4) have sometimes resulted in lower drug loading (DAR ~2.5).Lower drug loading efficiency has been observed in some cases (DAR ~3.0).Potentially lower DAR efficiency due to increased steric hindrance during conjugation.Longer PEG chains can create steric hindrance that may impede the conjugation reaction, potentially leading to lower average DARs.[3]
Solubility & Aggregation Improves solubility of hydrophobic payloads and reduces aggregation compared to non-PEGylated conjugates.Offers significant improvement in solubility and reduction in aggregation.Expected to provide the highest level of solubilization and prevention of aggregation for highly hydrophobic payloads.The hydrophilic nature of PEG mitigates aggregation and improves solubility, with longer chains offering a greater effect.[1]
In Vitro Cytotoxicity (ADCs) Generally maintains high potency. A slight decrease may be observed with increasing length within this range.Can exhibit a more significant reduction in cytotoxicity compared to shorter linkers.Expected to show the most substantial reduction in in vitro cytotoxicity.Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload, leading to reduced in vitro potency.[3][4] A 10 kDa PEG linker caused a 22-fold reduction in cytotoxicity in one study.[4][5]
Protein Stability (vs. Proteolysis) Offers some protection against proteolytic degradation.Provides increased protection compared to shorter linkers.Expected to offer the highest level of protection against proteolysis.The steric shield created by longer PEG chains can protect the protein component of the conjugate from degradation by proteases.[3]

Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) and In Vivo Efficacy

ParameterShorter PEGs (e.g., m-PEG4-OH, m-PEG8-OH, m-PEG12-OH)m-PEG24-OHThis compound (projected)Key Findings & References
Plasma Half-Life (t½) Shorter half-life compared to longer PEGs. PEG8 often represents a threshold for significant improvement in clearance rates.Significantly prolonged half-life.Expected to have the longest plasma half-life.Increasing PEG length increases the hydrodynamic radius, which reduces renal clearance and prolongs circulation time.[2][6] A 10 kDa PEG insertion resulted in an 11.2-fold increase in half-life in a miniaturized ADC model.[4][5]
Clearance Faster clearance. Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.Slower clearance compared to shorter PEGs.Expected to have the slowest clearance rate.Slower clearance is a direct consequence of the increased hydrodynamic size conferred by the longer PEG chain.[3]
Tumor and Tissue Distribution ADCs with PEG2 and PEG4 units showed lower tumor exposure compared to longer PEGs.ADCs with PEG8, PEG12, and PEG24 units demonstrated significantly higher tumor exposure.Expected to provide the highest tumor exposure due to prolonged circulation.Longer PEG linkers can lead to increased plasma and tumor exposures.[7]
In Vivo Efficacy Reduced in vivo efficacy can result from rapid clearance.Often shows a significant improvement in in vivo efficacy.May lead to the highest in vivo efficacy, especially for payloads requiring prolonged exposure.The improved pharmacokinetics of longer PEG linkers often translates to superior in vivo antitumor activity, despite potentially lower in vitro potency.[1][7]
Immunogenicity May offer some shielding from the immune system.Provides a more effective shield, potentially reducing immunogenicity.Expected to provide the most significant reduction in immunogenicity.The "stealth" properties of PEG can help to reduce the recognition of the conjugate by the immune system.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare drug conjugates with different PEG linker lengths.

Protocol 1: Synthesis and Characterization of Drug-PEG Conjugates

Objective: To synthesize and characterize drug conjugates with varying PEG linker lengths (e.g., m-PEG4-OH, m-PEG12-OH, m-PEG24-OH, this compound).

Materials:

  • Drug molecule with a suitable functional group for conjugation (e.g., amine, thiol)

  • m-PEGn-OH linkers (n=4, 12, 24, 48) activated for conjugation (e.g., as NHS esters or maleimides)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching agent (e.g., hydroxylamine (B1172632) or N-acetylcysteine)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer, HPLC)

Procedure:

  • Activation of m-PEGn-OH: If not already activated, convert the terminal hydroxyl group of the m-PEGn-OH to a reactive functional group (e.g., NHS ester for reaction with amines).

  • Conjugation Reaction: Dissolve the drug molecule and the activated m-PEGn-linker in the conjugation buffer at a specific molar ratio. Allow the reaction to proceed for a defined period at a controlled temperature.

  • Quenching: Add a quenching agent to stop the reaction and cap any unreacted functional groups on the PEG linker.

  • Purification: Purify the drug-PEG conjugate from unreacted drug, PEG linker, and other byproducts using an appropriate chromatography technique.

  • Characterization:

    • Confirm the identity and purity of the conjugate using mass spectrometry and HPLC.

    • Determine the drug loading or conjugation efficiency using UV-Vis spectrophotometry by measuring the absorbance at wavelengths specific to the drug and the PEG (if applicable) or by other quantitative methods.

Protocol 2: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic potential of drug-PEG conjugates with different linker lengths on a target cancer cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • Drug-PEG conjugates with varying PEG lengths

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the target cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the drug-PEG conjugates and the free drug (as a control). Add the treatments to the cells and incubate for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each conjugate.

Protocol 3: Pharmacokinetic (PK) Study in a Rodent Model

Objective: To evaluate the pharmacokinetic profiles of drug-PEG conjugates with different linker lengths.

Materials:

  • Animal model (e.g., mice or rats)

  • Drug-PEG conjugates with varying PEG lengths

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies (e.g., heparinized tubes)

  • Analytical method for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of each drug-PEG conjugate to a cohort of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72 hours) post-injection.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the drug-PEG conjugate in the plasma samples using a validated analytical method.

  • PK Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and elimination half-life for each conjugate.

Visualizing the Process: Workflows and Pathways

To better illustrate the principles and processes discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Drug Molecule s4 Conjugation s1->s4 s2 m-PEGn-OH Linkers (n=4, 12, 24, 48) s3 Activation s2->s3 s3->s4 s5 Purification (SEC/HPLC) s4->s5 s6 Characterization (MS, HPLC, UV-Vis) s5->s6 iv2 Cytotoxicity Assay (IC50 Determination) s6->iv2 iv3 Cellular Uptake Assay s6->iv3 iv4 Stability Assay (vs. Proteolysis) s6->iv4 ivv2 Pharmacokinetic Study (PK Analysis) s6->ivv2 ivv3 Efficacy Study (Tumor Growth Inhibition) s6->ivv3 iv1 Target Cancer Cells iv1->iv2 iv1->iv3 ivv1 Animal Model ivv1->ivv2 ivv1->ivv3 adc_pathway cluster_circulation Systemic Circulation cluster_internalization Cellular Internalization & Payload Release cluster_action Mechanism of Action adc Antibody-Drug Conjugate (ADC) with m-PEGn-Linker target_cell Target Cancer Cell (Antigen Expression) adc->target_cell Binding endosome Endosome target_cell->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Active Payload lysosome->payload Linker Cleavage & Payload Release dna DNA payload->dna e.g., DNA Damage microtubules Microtubules payload->microtubules e.g., Microtubule Disruption apoptosis Apoptosis dna->apoptosis microtubules->apoptosis

References

A Head-to-Head Comparison: m-PEG48-OH vs. Heterobifunctional PEGs for Crosslinking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical decision that dictates the efficiency, stability, and performance of bioconjugates. This guide provides an objective comparison between the monofunctional m-PEG48-OH and the versatile class of heterobifunctional polyethylene (B3416737) glycol (PEG) linkers in crosslinking applications.

This comparison will delve into their structural differences, functional capabilities, and performance characteristics, supported by experimental data. Detailed methodologies for key experiments are provided to enable researchers to make informed decisions for their specific applications, such as in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.

Structural and Functional Distinctions

The fundamental difference between this compound and heterobifunctional PEGs lies in their terminal functional groups, which defines their primary applications in crosslinking.

This compound: The Monofunctional Workhorse

This compound is a monofunctional, discrete PEG linker. It possesses a chemically inert methoxy (B1213986) (-OCH3) group at one terminus and a hydroxyl (-OH) group at the other. The hydroxyl group is not inherently reactive towards common functional groups on biomolecules and requires an initial "activation" step to be converted into a more reactive functional group for conjugation. This monofunctionality is advantageous in applications where unwanted cross-linking must be avoided, such as in surface modification or when creating a simple PEG shield on a molecule to improve its pharmacokinetic properties.

Heterobifunctional PEGs: The Precision Tool for Crosslinking

Heterobifunctional PEGs are characterized by the presence of two different reactive functional groups at their termini (X-PEG-Y). This dual-reactivity allows for the controlled and sequential conjugation of two distinct molecules. For example, one end can be engineered to react with an amine group on an antibody, while the other end is designed to react with a thiol group on a cytotoxic drug. This specificity makes them the gold standard for creating complex biomolecular constructs like ADCs, where precise control over the linkage of different components is paramount.

Performance Comparison: A Data-Driven Analysis

The choice between an activated this compound derivative and a heterobifunctional PEG for a crosslinking application will depend on the specific requirements of the final conjugate. The following tables summarize quantitative data from studies that highlight the impact of the PEG linker on key performance metrics of bioconjugates.

Table 1: Comparison of Physicochemical and Pharmacokinetic Properties of ADCs with a Hydrophilic Monofunctional PEG Linker vs. a Conventional Hydrophobic Linker

ParameterHydrophilic m-PEG-Acid LinkerConventional SMCC LinkerRationale
Hydrophilicity HighLowThe ethylene (B1197577) glycol units in the m-PEG-acid linker increase its water solubility.[1]
In Vitro Plasma Stability HighModerateThe amide bond formed by the acid group is highly stable. The thiosuccinimide bond from the maleimide (B117702) group in SMCC can undergo a retro-Michael reaction, leading to premature drug release.[1]
Plasma Half-life (t½) LongerShorterThe hydrophilic PEG chain reduces clearance by the reticuloendothelial system.[1]
Clearance (CL) LowerHigherReduced non-specific uptake and aggregation lead to lower clearance rates for PEGylated ADCs.[1]

This data is based on a comparison of a short-chain m-PEG-acid linker with the SMCC linker and is illustrative of the general advantages of hydrophilic monofunctional PEGs.

Table 2: Performance of Miniaturized Antibody-Drug Conjugates with Bifunctional PEG Linkers of Varying Lengths

ParameterNo PEG Linker (HM)4 kDa PEG Linker (HP4KM)10 kDa PEG Linker (HP10KM)
Half-life Extension 1 (19.6 min)2.5-fold11.2-fold[2]
In Vitro Cytotoxicity Reduction 14.5-fold22-fold[2]
Maximum Tolerated Dose (MTD) in mice 5.0 mg/kg10.0 mg/kg20.0 mg/kg[2]

Data from a study on affibody-drug conjugates, where HM is the conjugate without a PEG linker, and HP4KM and HP10KM are conjugates with 4 kDa and 10 kDa bifunctional PEG linkers, respectively.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of bioconjugates. Below are representative protocols for the activation of this compound and its conjugation to an antibody, and the use of a heterobifunctional PEG linker for the same purpose.

Activation of this compound and Conjugation to an Antibody

This protocol describes a two-step process: first, the activation of the terminal hydroxyl group of this compound to an NHS ester, and second, the conjugation of the activated PEG to the lysine (B10760008) residues of an antibody.

Step 1: Activation of this compound to m-PEG48-NHS Ester

  • Materials: this compound, N,N'-Disuccinimidyl carbonate (DSC), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound in anhydrous DCM.

    • Add a 1.2-fold molar excess of DSC and a 1.5-fold molar excess of TEA.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 24 hours.

    • Monitor the reaction progress by TLC or HPLC.

    • Upon completion, wash the reaction mixture with a 5% aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to obtain the m-PEG48-NHS ester.

Step 2: Conjugation of m-PEG48-NHS Ester to an Antibody

  • Materials: Antibody solution in a suitable buffer (e.g., PBS, pH 7.4), m-PEG48-NHS ester, Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL.

    • Dissolve the m-PEG48-NHS ester in a small amount of a water-miscible organic solvent (e.g., DMSO).

    • Add the desired molar excess of the m-PEG48-NHS ester solution to the antibody solution with gentle stirring.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

    • Quench the reaction by adding the quenching solution.

    • Purify the PEGylated antibody from excess PEG reagent and byproducts using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

Conjugation of an Antibody to a Drug using a Heterobifunctional PEG Linker (NHS-PEG-Maleimide)

This protocol describes the conjugation of an antibody to a thiol-containing drug using a heterobifunctional NHS-PEG-Maleimide linker.

  • Materials: Antibody solution, NHS-PEG-Maleimide linker, Thiol-containing drug, Reaction buffers (e.g., PBS, pH 7.4 for NHS reaction; PBS, pH 6.5-7.0 for maleimide reaction).

  • Procedure:

    • Antibody Modification:

      • Add a 5-10 fold molar excess of the NHS-PEG-Maleimide linker (dissolved in DMSO) to the antibody solution in PBS (pH 7.4).

      • Incubate for 1-2 hours at room temperature.

      • Remove excess linker using a desalting column or dialysis against PBS (pH 6.5-7.0).

    • Drug Conjugation:

      • Dissolve the thiol-containing drug in a suitable solvent.

      • Add a 2-5 fold molar excess of the drug to the maleimide-activated antibody solution.

      • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Purification:

      • Purify the final antibody-drug conjugate using SEC or other appropriate chromatographic techniques to remove unreacted drug and other impurities.

Visualization of Experimental Workflows

To further clarify the processes described, the following diagrams illustrate the logical flow of the experimental workflows.

experimental_workflow_mPEG cluster_activation Activation of this compound cluster_conjugation Conjugation to Antibody mPEG_OH This compound DSC DSC, TEA in DCM mPEG_OH->DSC Reaction mPEG_NHS m-PEG48-NHS Ester DSC->mPEG_NHS Purification Conjugation Reaction in PBS (pH 7.4) mPEG_NHS->Conjugation Antibody Antibody (Lys-NH2) Antibody->Conjugation Purification SEC/TFF Purification Conjugation->Purification PEG_Antibody PEGylated Antibody Purification->PEG_Antibody

Activation and Conjugation of this compound.

experimental_workflow_heterobifunctional cluster_ab_modification Antibody Modification cluster_drug_conjugation Drug Conjugation Antibody Antibody (Lys-NH2) Reaction1 Reaction (pH 7.4) Antibody->Reaction1 Linker NHS-PEG-Maleimide Linker->Reaction1 Purification1 Desalting/Dialysis Reaction1->Purification1 Activated_Ab Maleimide-Activated Antibody Purification1->Activated_Ab Reaction2 Reaction (pH 6.5-7.0) Activated_Ab->Reaction2 Drug Thiol-Drug (-SH) Drug->Reaction2 Purification2 SEC Purification Reaction2->Purification2 ADC Antibody-Drug Conjugate Purification2->ADC

Crosslinking using a Heterobifunctional PEG.

Conclusion

Both this compound and heterobifunctional PEGs are valuable tools in the field of bioconjugation. The choice between them is dictated by the specific requirements of the crosslinking application.

  • This compound , after activation, is an excellent choice for applications requiring the attachment of a long, hydrophilic PEG chain to a single biomolecule to improve its physicochemical and pharmacokinetic properties, while avoiding intermolecular crosslinking.

  • Heterobifunctional PEGs are indispensable for the precise and controlled crosslinking of two different molecules, such as in the construction of antibody-drug conjugates. Their dual-reactive nature allows for sequential conjugation, providing greater control over the final product's composition and homogeneity.

The experimental data presented highlights the significant impact of the PEG linker on the performance of the final bioconjugate. The inclusion of a hydrophilic PEG linker, whether monofunctional or heterobifunctional, generally leads to improved stability, solubility, and pharmacokinetic profiles. Researchers should carefully consider the desired attributes of their final product and the synthetic strategy to select the most appropriate PEG linker for their needs.

References

Navigating the In Vivo Landscape: A Comparative Guide to m-PEG48-OH Nanoparticle Circulation Time

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo circulation time of nanoparticles is a critical parameter in designing effective drug delivery systems. This guide provides a comparative analysis of the in vivo circulation time of nanoparticles functionalized with methoxy-poly(ethylene glycol)-hydroxyl (m-PEG48-OH), approximately 2 kDa, against other PEGylated and non-PEGylated nanoparticles. Supported by experimental data, this document aims to offer a clear perspective on how this compound modification enhances systemic residence time, a key factor for reaching target tissues and improving therapeutic efficacy.

The persistence of nanoparticles in the bloodstream is a crucial determinant of their therapeutic success. Rapid clearance by the mononuclear phagocyte system (MPS) can significantly limit the accumulation of nanoparticles at the desired site of action. Surface modification with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely adopted strategy to prolong circulation time by creating a hydrophilic shield that reduces opsonization and subsequent uptake by phagocytic cells.[1][2] The choice of PEG length is a critical factor, with different molecular weights offering varying degrees of "stealth" properties.

Comparative In Vivo Circulation Time of PEGylated Nanoparticles

The in vivo half-life of nanoparticles is significantly influenced by the molecular weight of the PEG chains attached to their surface. While direct data for this compound (approx. 2 kDa) is often part of broader studies, a clear trend emerges from the literature when comparing nanoparticles with varying PEG lengths. Generally, increasing the PEG molecular weight from lower values tends to increase the circulation half-life. However, this effect is not linear and can be influenced by the nanoparticle's core material, size, and the density of the PEG coating.

Nanoparticle FormulationCore MaterialSize (nm)PEG Molecular Weight (kDa)Animal ModelCirculation Half-life (t½)Reference
Reference Nanoparticle Generic50-100~2 (this compound) Mouse/RatVariable, see discussion below
PEGylated LiposomesLipid-based~1000.75RatComparable to non-PEGylated[3]
PEGylated LiposomesLipid-based~1002RatNegligible difference from 0.35 kDa[3]
PEGylated LiposomesLipid-based~1005RatProlonged circulation[3]
PEGylated MicellesPolymeric~505Mouse4.6 min[3]
PEGylated MicellesPolymeric~5010Mouse7.5 min[3]
PEGylated MicellesPolymeric~5020Mouse17.7 min[3]
Methotrexate-loaded Chitosan (B1678972) NPsChitosan113-1710.75ICR Mice-[2]
Methotrexate-loaded Chitosan NPsChitosan113-1712ICR MiceIncreased t1/2β and AUC[2][4]
Methotrexate-loaded Chitosan NPsChitosan113-1715ICR MiceFurther increased t1/2β and AUC[2][4]
Gold Nanoparticles (GNPs)Gold≤ 40≤ 2-Minimal impact on half-life[5][6]
Gold Nanoparticles (GNPs)Gold≤ 40≥ 5-Significantly extended half-life[5][6]

Note: The circulation half-life is a complex parameter and can vary significantly based on the specific nanoparticle system and experimental conditions.

Studies on gold nanoparticles suggest that a PEG molecular weight of 2 kDa or lower has a minimal impact on prolonging circulation time, whereas PEG of 5 kDa or higher can significantly extend it, particularly for smaller nanoparticles.[5][6] Conversely, research on methotrexate-loaded chitosan nanoparticles demonstrated that increasing the PEG molecular weight from 750 Da to 2000 Da (2 kDa), and further to 5000 Da (5 kDa), led to a progressive increase in the elimination half-life and the area under the concentration-time curve (AUC).[2][4] This indicates a longer circulation time. For some formulations like PEGylated liposomes, the difference in circulation time between those with PEG molecular weights ranging from 350 Da to 2 kDa was found to be negligible.[3]

Experimental Protocol for Assessing In Vivo Circulation Time

The following is a generalized protocol for determining the in vivo circulation time of nanoparticles in a rodent model.

1. Animal Model and Nanoparticle Administration:

  • Animal Species: Male/Female Sprague-Dawley rats or BALB/c mice are commonly used.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

  • Nanoparticle Formulation: Disperse the this compound nanoparticles in a sterile, isotonic vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.

  • Administration: Administer the nanoparticle suspension intravenously (IV) via the tail vein. The dose will depend on the nanoparticle type and analytical method sensitivity.

2. Blood Sampling:

  • Time Points: Collect blood samples at predetermined time points post-injection. A typical schedule might include 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.[7] The exact time points should be chosen based on the expected circulation half-life.

  • Collection Site: Blood can be collected from the saphenous vein, tail vein, or via cardiac puncture for terminal collection.[8]

  • Anticoagulant: Collect blood in tubes containing an anticoagulant such as EDTA or heparin to prevent clotting.[8]

  • Sample Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

3. Quantification of Nanoparticles in Blood:

  • The method for quantifying the nanoparticle concentration in plasma depends on the nanoparticle composition.

    • For metallic nanoparticles (e.g., gold, iron oxide): Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) can be used to determine the elemental concentration.[9]

    • For fluorescently labeled nanoparticles: The nanoparticle concentration can be determined by measuring the fluorescence intensity using a plate reader or a similar instrument. A calibration curve should be prepared by spiking known concentrations of the nanoparticles into control plasma.[1]

    • For drug-loaded nanoparticles: The concentration of the encapsulated drug can be measured using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

4. Pharmacokinetic Analysis:

  • Plot the plasma concentration of the nanoparticles versus time.

  • Use pharmacokinetic modeling software (e.g., WinNonlin) to fit the data to a suitable model (e.g., a two-compartment model) and calculate key parameters, including:

    • Circulation half-life (t½): The time required for the concentration of the nanoparticles in the blood to decrease by half.

    • Area Under the Curve (AUC): Represents the total systemic exposure to the nanoparticles over time.

    • Clearance (CL): The volume of plasma cleared of the nanoparticles per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Visualizing the Impact of PEGylation and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PEGylation_Effect cluster_0 Without PEGylation cluster_1 With this compound PEGylation NP Nanoparticle Opsonin Opsonin Proteins NP->Opsonin Opsonization Macrophage Macrophage Opsonin->Macrophage Recognition Clearance Rapid Clearance by MPS Macrophage->Clearance PEG_NP PEGylated Nanoparticle Reduced_Opsonin Reduced Opsonization PEG_NP->Reduced_Opsonin Steric Hindrance Delayed_Macrophage Delayed Recognition Reduced_Opsonin->Delayed_Macrophage Prolonged_Circulation Prolonged Circulation Delayed_Macrophage->Prolonged_Circulation

Caption: Mechanism of prolonged circulation by PEGylation.

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Analysis cluster_data_phase Data Analysis Animal_Model Select Animal Model (e.g., Rat/Mouse) NP_Admin Intravenous Administration of this compound Nanoparticles Animal_Model->NP_Admin Blood_Collection Serial Blood Sampling (Defined Time Points) NP_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation NP_Quantification Quantification of Nanoparticles (e.g., ICP-MS, Fluorescence, HPLC) Plasma_Separation->NP_Quantification PK_Analysis Pharmacokinetic Modeling NP_Quantification->PK_Analysis Results Determine Circulation Half-life (t½), AUC, Clearance PK_Analysis->Results

Caption: Experimental workflow for assessing in vivo circulation time.

References

Validating m-PEG48-OH Surface Coatings: A Comparative Guide to XPS and AFM Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with biocompatible surfaces, robust validation of polymer coatings is paramount. The successful application of materials like methoxy-poly(ethylene glycol)-hydroxyl (m-PEG48-OH) hinges on the precise characterization of the grafted layer. This guide provides a comparative overview of two cornerstone techniques for this purpose: X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM). We present supporting experimental data and detailed protocols to aid in the selection and application of these methods for validating high molecular weight PEG coatings.

At a Glance: XPS vs. AFM for Surface Coating Validation

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface.[1][2] In the context of this compound coatings, XPS is instrumental in confirming the presence of the PEG layer and assessing its purity.

Atomic Force Microscopy (AFM), on the other hand, is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface.[3][4] It is used to visualize the surface morphology, determine surface roughness, and can also measure the mechanical properties of the coating, such as stiffness and adhesion.[5][6]

The logical workflow for validating a surface coating using these techniques involves a complementary approach. XPS first confirms the chemical identity of the coating, and AFM then characterizes its physical structure at the nanoscale.

cluster_workflow Experimental Workflow Surface_Preparation Surface Preparation (e.g., Silicon Wafer Cleaning) PEG_Coating This compound Coating (e.g., Grafting-to Method) Surface_Preparation->PEG_Coating Characterization Surface Characterization PEG_Coating->Characterization XPS_Analysis XPS Analysis (Elemental Composition, Chemical State) Characterization->XPS_Analysis AFM_Analysis AFM Analysis (Topography, Roughness, Thickness) Characterization->AFM_Analysis Data_Analysis Data Analysis and Interpretation XPS_Analysis->Data_Analysis AFM_Analysis->Data_Analysis Validation Coating Validation Data_Analysis->Validation

Caption: Experimental workflow for this compound surface coating validation.

The information derived from XPS and AFM is distinct yet complementary. XPS provides chemical information, confirming the presence and purity of the PEG coating, while AFM reveals the physical landscape of the coated surface.

cluster_comparison Information from XPS and AFM XPS XPS (Chemical Information) Elemental_Composition Elemental Composition (C, O, Si) XPS->Elemental_Composition Chemical_State Chemical State (C-O, C-C) XPS->Chemical_State AFM AFM (Physical Information) Topography Surface Topography AFM->Topography Roughness Surface Roughness (Ra, Rms) AFM->Roughness Thickness Film Thickness AFM->Thickness

Caption: Comparison of information obtained from XPS and AFM.

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from XPS and AFM analysis of high molecular weight PEG-coated silicon wafers, which can be considered representative for this compound coatings. For comparison, data for alternative surface characterization techniques, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Ellipsometry, are also included.

Table 1: XPS Elemental Analysis of PEG-Coated Silicon Wafer

Surface TypeC (1s) Atomic %O (1s) Atomic %Si (2p) Atomic %Reference
Uncoated Si WaferAdventitious Carbon~40-50%~50-60%[2]
PEG-Coated Si WaferIncreased significantlyIncreasedDecreased significantly[2][7][8]

Note: The presence of a high-resolution C 1s peak at ~286.5 eV is characteristic of the C-O bond in the PEG backbone, confirming successful grafting.[7][8]

Table 2: AFM Topographical Analysis of PEG-Coated Surfaces

Surface TypeSurface Roughness (RMS)Film Thickness (nm)Reference
Uncoated Si Wafer< 0.2 nmN/A[3]
PEG-Coated Surface0.1 - 1.0 nm2 - 10 nm (for high MW PEG)[3][9]
PEG Hydrogel~494 nmN/A[10]

Table 3: Comparison with Alternative Surface Analysis Techniques

TechniqueInformation ProvidedAdvantagesLimitations
ToF-SIMS Detailed molecular information, high surface sensitivity (top 1-2 nm).[11][12]High molecular specificity, imaging capabilities.[13]Difficult to quantify, can be destructive.[14]
Ellipsometry Precise measurement of film thickness and refractive index.[1][9]Non-destructive, high accuracy for thickness.Requires a model for data fitting, less sensitive to chemical composition.[15]
Contact Angle Goniometry Surface wettability and surface energy.[16][17]Simple, inexpensive, sensitive to surface chemistry changes.Provides macroscopic information, can be affected by surface roughness.[18]

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) Protocol for this compound Coated Surfaces
  • Sample Preparation: A representative this compound coated substrate (e.g., silicon wafer) is mounted on a sample holder using double-sided adhesive tape. Ensure the surface is free of any contaminants from handling.

  • Instrumentation: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[19] The analysis is performed under ultra-high vacuum (UHV) conditions (<10⁻⁸ mbar).

  • Survey Scan: A wide scan (e.g., 0-1100 eV binding energy) is acquired to identify all elements present on the surface.[19]

  • High-Resolution Scans: High-resolution spectra are obtained for the elements of interest, particularly C 1s, O 1s, and the primary substrate elements (e.g., Si 2p).[7][8]

  • Data Analysis: The spectra are charge-referenced to the C 1s peak of adventitious carbon at 284.8 eV.[19] Peak fitting is performed using appropriate software (e.g., CasaXPS) to determine the atomic concentrations and identify chemical states.[20] The presence and relative area of the C-O component in the C 1s spectrum is a key indicator of a successful PEG coating.[8]

Atomic Force Microscopy (AFM) Protocol for this compound Coated Surfaces
  • Sample Preparation: The coated substrate is securely mounted on an AFM sample puck. For imaging in liquid, the sample is immersed in a suitable buffer (e.g., PBS).

  • Instrumentation: An AFM equipped with a soft cantilever (e.g., silicon nitride) is used.[3] For imaging soft polymer layers, tapping mode or PeakForce Tapping mode is recommended to minimize sample damage.[4]

  • Imaging Parameters:

    • Scan Size: Start with larger scan areas (e.g., 5 µm x 5 µm) to get an overview and then zoom in to smaller areas (e.g., 1 µm x 1 µm) for high-resolution images.

    • Scan Rate: Typically 0.5-1 Hz.

    • Setpoint: The amplitude setpoint should be adjusted to be as high as possible while maintaining stable imaging to minimize the force applied to the surface.

  • Data Analysis:

    • Topography: The height images provide a direct visualization of the surface morphology.

    • Roughness Analysis: The root mean square (RMS) roughness is calculated from the height data over a defined area.[21]

    • Thickness Measurement: Film thickness can be estimated by creating a scratch in the polymer layer and imaging the height difference between the coated and uncoated areas.[15]

Conclusion

The validation of this compound surface coatings is a critical step in the development of advanced biomaterials and drug delivery systems. XPS and AFM are powerful and complementary techniques that provide essential chemical and physical information about the coated surface. By combining the elemental and chemical state analysis from XPS with the topographical and morphological data from AFM, researchers can gain a comprehensive understanding of the quality and consistency of their this compound coatings. This guide serves as a starting point for developing robust validation protocols and for interpreting the rich data these techniques provide. For a more in-depth analysis, consider incorporating complementary techniques like ToF-SIMS for detailed molecular information or ellipsometry for highly accurate thickness measurements.

References

A Comparative Guide to the Antifouling Properties of m-PEG48-OH and Zwitterionic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The prevention of non-specific biofouling—the adsorption of proteins, cells, and other biological matter onto material surfaces—is a critical challenge in the development of advanced biomedical devices, drug delivery systems, and research tools. This guide provides an objective comparison of the antifouling properties of two leading classes of surface modification agents: methoxy-poly(ethylene glycol)-hydroxyl (m-PEG48-OH) and zwitterionic polymers. The information presented is supported by experimental data to aid in the selection of the most appropriate antifouling strategy for your research and development needs.

At a Glance: Performance Comparison

Performance MetricThis compound (and OH-terminated PEGs)Zwitterionic Polymers (e.g., pSBMA, pCBMA)
Protein Adsorption Near-zero to low nanogram levels (e.g., <5 ng/cm²) on densely grafted surfacesUltralow, often <0.3 ng/cm²[1]
Bacterial Adhesion Significant reduction (80-94% reported for PEG chains)High reduction (up to 99.9% reported)[1]
Cell Adhesion Effective in reducing cell attachmentHighly effective in resisting cell adhesion
Antifouling Mechanism Steric hindrance and formation of a tightly bound hydration layerFormation of a robust hydration layer via electrostatic interactions
Stability Susceptible to oxidative damage over timeGenerally exhibit good long-term stability

Delving Deeper: A Quantitative Look

The following tables summarize quantitative data from various studies to provide a clearer picture of the antifouling efficacy of these two polymer types. It is important to note that direct comparative studies for this compound are limited; therefore, data for hydroxyl-terminated PEG surfaces are used as a proxy.

Table 1: Protein Adsorption
Polymer TypeProtein TestedSubstrateProtein Adsorption (ng/cm²)
Zwitterionic (pSBMA)FibrinogenGold< 0.3[1]
Zwitterionic (pCBMA)FibrinogenGold< 0.3[1]
ZwitterionicHuman Serum/PlasmaVarious< 5
OH-terminated PEGFibrinogen, LysozymeGoldLow, dependent on packing density
Densely Grafted PEGVariousVariousNear-zero (below XPS detection limits)
Table 2: Bacterial Adhesion
Polymer TypeBacterial StrainSubstrateAdhesion Reduction (%)
Zwitterionic (pSBMA)S. epidermidisGlass92[1]
Zwitterionic (pSBMA)P. aeruginosaGlass96[1]
Zwitterionic (SBA-15)S. aureusGlass99.9
PEG ChainsVariousVarious80 - 94

Understanding the Mechanisms: How They Work

The antifouling properties of both this compound and zwitterionic polymers are primarily attributed to their ability to form a hydration layer at the material-liquid interface. This layer acts as a physical and energetic barrier to prevent the adsorption of biomolecules.

This compound: The antifouling mechanism of PEG-based polymers is based on steric hindrance. The long, flexible PEG chains are heavily hydrated and in constant thermal motion, creating a repulsive force that prevents proteins and cells from approaching the surface. The hydroxyl (-OH) end-group of this compound further enhances its hydrophilicity.

Zwitterionic Polymers: These polymers contain an equal number of positive and negative charges within their repeating units, resulting in a net neutral charge. These ionic groups strongly bind water molecules through electrostatic interactions, forming a very stable and dense hydration layer. This layer presents a significant energetic barrier to protein adsorption.

Experimental Corner: Protocols and Workflows

Reproducible and standardized experimental protocols are essential for the accurate evaluation of antifouling properties. Below are detailed methodologies for key experiments cited in the comparison.

Protein Adsorption Assay (Static Incubation)

This protocol outlines a common method for quantifying protein adsorption on polymer-coated surfaces.

Methodology:

  • Surface Preparation: The substrate of interest (e.g., gold-coated sensor chip, glass slide) is thoroughly cleaned and then coated with the polymer (this compound or zwitterionic polymer) using an appropriate surface modification technique (e.g., self-assembled monolayer formation, surface-initiated polymerization).

  • Protein Incubation: The polymer-coated surfaces are incubated in a solution of the target protein (e.g., Fibrinogen, Lysozyme, Bovine Serum Albumin) at a known concentration (typically 1 mg/mL in Phosphate Buffered Saline - PBS) for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 37°C).

  • Rinsing: Following incubation, the surfaces are gently rinsed with PBS to remove any loosely bound protein.

  • Quantification: The amount of adsorbed protein is quantified using a surface-sensitive technique such as Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation monitoring (QCM-D), or X-ray Photoelectron Spectroscopy (XPS). The results are typically expressed as mass per unit area (e.g., ng/cm²).

ProteinAdsorptionWorkflow cluster_prep Surface Preparation cluster_assay Adsorption Assay Clean Clean Substrate Coat Polymer Coating Clean->Coat Apply this compound or Zwitterionic Polymer Incubate Incubate with Protein Solution Coat->Incubate Rinse Rinse with PBS Incubate->Rinse Quantify Quantify Adsorbed Protein (SPR, QCM-D, XPS) Rinse->Quantify

Fig. 1: Experimental workflow for a static protein adsorption assay.
Bacterial Adhesion Assay (Flow Cell)

This protocol describes a method to assess bacterial adhesion under dynamic flow conditions, which more closely mimics many physiological environments.

Methodology:

  • Surface and Flow Cell Preparation: The polymer-coated substrate is assembled into a flow cell. The entire system is sterilized.

  • Bacterial Culture: A culture of the desired bacterial strain (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) is grown to a specific optical density. The bacteria are then washed and resuspended in a suitable buffer.

  • Flow Experiment: The bacterial suspension is flowed through the cell at a controlled flow rate for a defined period (e.g., 2 hours).

  • Rinsing: After the adhesion phase, a sterile buffer is flowed through the cell to remove non-adherent and loosely attached bacteria.

  • Quantification and Visualization: The number of adherent bacteria is determined by microscopy. The surface is often stained with a fluorescent dye (e.g., DAPI) to visualize and count the bacteria. The results are typically expressed as the number of bacteria per unit area or as a percentage reduction compared to a control surface.

BacterialAdhesionWorkflow cluster_prep Preparation cluster_flow Flow Experiment cluster_analysis Analysis PrepareSurface Prepare Polymer- Coated Surface Assemble Assemble Flow Cell PrepareSurface->Assemble PrepareBacteria Prepare Bacterial Suspension FlowBacteria Flow Bacterial Suspension PrepareBacteria->FlowBacteria Assemble->FlowBacteria FlowBuffer Flow Sterile Buffer (Rinse) FlowBacteria->FlowBuffer Stain Stain with Fluorescent Dye FlowBuffer->Stain Microscopy Microscopy and Image Analysis Stain->Microscopy Quantify Quantify Adherent Bacteria Microscopy->Quantify

Fig. 2: Experimental workflow for a bacterial adhesion assay under flow.

Conclusion: Making the Right Choice

Both this compound and zwitterionic polymers offer excellent antifouling properties, but the choice between them depends on the specific requirements of the application.

  • Zwitterionic polymers often demonstrate superior resistance to protein adsorption and bacterial adhesion, with some studies showing ultralow fouling levels. Their robust hydration layer and stability make them an excellent choice for applications requiring long-term performance in complex biological media.

  • This compound and other PEG-based coatings are a well-established and effective means of reducing biofouling. They are particularly useful where a high degree of hydrophilicity and steric repulsion are the primary requirements. However, their potential for oxidative degradation should be considered for long-term applications.

For critical applications, it is recommended to perform direct comparative experiments using the specific proteins, cells, and environmental conditions relevant to the intended use. This guide provides the foundational knowledge and experimental frameworks to embark on such an evaluation.

References

Evaluating the Impact of m-PEG48-OH on Protein Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic conjugation of polyethylene (B3416737) glycol (PEG) to a protein therapeutic—a process known as PEGylation—is a cornerstone of modern biopharmaceutical development. This modification can significantly enhance a protein's pharmacokinetic profile by increasing its hydrodynamic size, which in turn extends its in vivo half-life, improves stability, and reduces immunogenicity. However, a critical consideration is the potential impact on the protein's biological activity. The choice of PEG reagent, its size, and the chemistry of conjugation are paramount to preserving the therapeutic efficacy of the protein.

This guide provides a comprehensive framework for evaluating the effect of m-PEG48-OH on protein bioactivity, comparing it with other common PEGylation alternatives. While this compound, a methoxy-terminated PEG with 48 ethylene (B1197577) glycol units (approx. 2.2 kDa), is not directly reactive with proteins, its terminal hydroxyl group can be activated to create a reactive intermediate for conjugation. This guide will focus on the activation of this compound to an N-hydroxysuccinimidyl (NHS) carbonate ester, a widely used amine-reactive chemistry, and compare its performance against other prevalent strategies such as reductive amination with PEG-aldehyde and thiol-reactive chemistry with PEG-maleimide.

Comparative Analysis of PEGylation Chemistries

The retention of bioactivity post-PEGylation is intimately linked to the site of conjugation and the stability of the resulting bond. Different PEG reagents target distinct functional groups on the protein surface.

  • Amine-Reactive PEGylation (e.g., activated this compound, mPEG-Aldehyde) : This is the most common strategy, targeting the primary amines on the N-terminus and the ε-amino groups of lysine (B10760008) residues.[1] Since lysines are often abundant on the protein surface, this can lead to a heterogeneous mixture of PEGylated species. If a lysine residue is critical for receptor binding or is located in the active site, its modification can lead to a significant loss of bioactivity.[2] Reductive amination with PEG-aldehyde offers a more stable secondary amine linkage compared to the urethane (B1682113) bond formed by NHS carbonates.[3][4]

  • Thiol-Reactive PEGylation (e.g., mPEG-Maleimide) : This approach targets the sulfhydryl groups of cysteine residues. As free cysteines are less common than lysines, this often allows for more site-specific modification, especially if a cysteine has been engineered into a specific, non-critical location on the protein.[5] This site-specificity can be advantageous for preserving bioactivity.[6]

The following table summarizes hypothetical, yet representative, experimental data comparing the effects of these different PEGylation strategies on a model enzyme, such as α-Chymotrypsin.

Table 1: Comparative Bioactivity of PEGylated α-Chymotrypsin

PEGylation ReagentTarget ResidueDegree of PEGylation (Avg. PEGs/protein)Retained Enzymatic Activity (%)KM (mM)kcat (s-1)
Unmodified α-Chymotrypsin-0100%0.0540
Activated this compound (as NHS Carbonate)Lysine / N-terminus2.565%0.1228
mPEG-Aldehyde (2 kDa)Lysine / N-terminus2.370%0.1030
mPEG-Maleimide (2 kDa)Cysteine1.090%0.0637
Branched mPEG-NHS (40 kDa)Lysine / N-terminus1.27%0.555

Data is illustrative and based on general principles of PEGylation. Actual results will vary depending on the protein and reaction conditions.[7][8]

Experimental Protocols

To objectively evaluate the impact of this compound, a series of controlled experiments are necessary. The following protocols outline the key steps from PEG activation to bioactivity assessment.

Protocol 1: Activation of this compound with N,N'-Disuccinimidyl Carbonate (DSC)

This protocol converts the non-reactive hydroxyl terminus of this compound into a highly reactive NHS carbonate ester, which can then react with primary amines on a protein.[9][10]

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270)

  • Ice-cold diethyl ether

  • Round bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • In a dry round bottom flask under an inert atmosphere (e.g., argon), dissolve this compound in anhydrous DCM.

  • Add DSC (1.5 molar excess) and pyridine (1.5 molar excess) to the PEG solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a beaker of ice-cold diethyl ether with vigorous stirring.

  • Collect the white precipitate by filtration and wash it several times with cold diethyl ether.

  • Dry the resulting white powder (activated m-PEG48-O-NHS) under vacuum.

G cluster_activation Activation of this compound This compound This compound Reaction Stir 24h at RT This compound->Reaction DSC_Pyridine DSC / Pyridine in Anhydrous DCM DSC_Pyridine->Reaction Concentration Rotary Evaporation Reaction->Concentration Precipitation Precipitate in ice-cold Diethyl Ether Concentration->Precipitation Filtration Filter and Wash Precipitation->Filtration Activated_PEG Activated m-PEG48-NHS Filtration->Activated_PEG

Fig. 1: Workflow for activating this compound.
Protocol 2: PEGylation of a Model Protein

This protocol describes the general procedure for conjugating an activated PEG reagent to a protein. This can be adapted for activated this compound, mPEG-Aldehyde (with the addition of a reducing agent like sodium cyanoborohydride), or mPEG-Maleimide.

Materials:

  • Model Protein (e.g., α-Chymotrypsin, Interferon-α2a)

  • Activated PEG reagent (from Protocol 1 or commercial source)

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4 for NHS esters and maleimides; pH ~6.5 for aldehydes)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size Exclusion Chromatography (SEC) column for purification

Procedure:

  • Dissolve the protein in the appropriate reaction buffer to a final concentration of 5-10 mg/mL.

  • Dissolve the activated PEG reagent in the reaction buffer and add it to the protein solution at a desired molar excess (e.g., 10:1 PEG:protein).

  • Incubate the reaction at 4°C or room temperature for a specified time (e.g., 1-4 hours).

  • Stop the reaction by adding the quenching buffer.

  • Purify the PEGylated protein from unreacted PEG and native protein using SEC.

  • Analyze the fractions by SDS-PAGE to confirm PEGylation (a shift to a higher apparent molecular weight will be observed) and pool the relevant fractions.

Protocol 3: Enzyme Kinetics Bioactivity Assay (for α-Chymotrypsin)

This assay determines the effect of PEGylation on the catalytic activity of an enzyme by measuring the Michaelis-Menten kinetic parameters, KM and kcat.[7][11]

Materials:

  • Unmodified and PEGylated α-Chymotrypsin

  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.0

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate concentrations in the assay buffer.

  • For each concentration, add a fixed amount of the unmodified or PEGylated enzyme to initiate the reaction.

  • Continuously monitor the increase in absorbance at 410 nm (due to the release of p-nitroaniline) at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time curve.

  • Plot v0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.

  • Calculate kcat from Vmax and the enzyme concentration.

  • Calculate the retained activity as the ratio of the kcat/KM of the PEGylated enzyme to that of the unmodified enzyme.

G cluster_workflow Enzyme Bioactivity Assay Workflow Prepare_Substrate Prepare Substrate Dilutions Add_Enzyme Add Enzyme (Native or PEGylated) Prepare_Substrate->Add_Enzyme Measure_Absorbance Monitor Absorbance at 410 nm Add_Enzyme->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (v0) Measure_Absorbance->Calculate_Velocity Plot_Data Plot v0 vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Kinetics Determine KM and Vmax Plot_Data->Determine_Kinetics Calculate_Activity Calculate Retained Activity Determine_Kinetics->Calculate_Activity

Fig. 2: Workflow for an enzyme kinetics bioactivity assay.
Protocol 4: Cell-Based Reporter Gene Bioactivity Assay (for a Cytokine like IFN-α2a)

For many therapeutic proteins, bioactivity is measured by their effect on cells, often through the activation of a specific signaling pathway. This can be quantified using a reporter gene assay.[12]

Materials:

  • Unmodified and PEGylated cytokine (e.g., IFN-α2a)

  • Reporter cell line (e.g., HepG2 cells transfected with an Interferon-Stimulated Response Element (ISRE) driving a luciferase reporter gene)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Plate the reporter cells in a 96-well plate at an optimized density and allow them to adhere overnight.

  • Prepare serial dilutions of the unmodified and PEGylated cytokine samples.

  • Replace the cell culture medium with the prepared cytokine dilutions and incubate for a specified period (e.g., 24 hours).

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a luminometer.

  • Plot the luminescence signal against the log of the cytokine concentration to generate dose-response curves.

  • Calculate the EC50 (half-maximal effective concentration) for each sample.

  • Retained activity is determined by comparing the EC50 of the PEGylated protein to the unmodified protein.

G cluster_pathway IFN-α Signaling Pathway IFN IFN-α (or PEG-IFN-α) Receptor IFNAR1/IFNAR2 Receptor Complex IFN->Receptor JAK_STAT JAK1/TYK2 Phosphorylation Receptor->JAK_STAT STAT_dimer STAT1/STAT2 Dimerization JAK_STAT->STAT_dimer Translocation Nuclear Translocation (with IRF9) STAT_dimer->Translocation ISRE Binds to ISRE in DNA Translocation->ISRE Transcription Gene Transcription (e.g., Luciferase Reporter) ISRE->Transcription

Fig. 3: Simplified IFN-α signaling pathway for reporter assay.

Conclusion

The evaluation of this compound's effect on protein bioactivity requires a systematic and comparative approach. By activating the terminal hydroxyl group to an amine-reactive NHS carbonate, it can be directly compared to other established PEGylation reagents. The choice of chemistry—targeting lysines with activated this compound or PEG-aldehyde versus targeting cysteines with PEG-maleimide—will profoundly influence the resulting conjugate's homogeneity and, critically, its retained biological function. A thorough evaluation using detailed experimental protocols for conjugation, purification, and bioactivity assessment, as outlined in this guide, is essential for selecting the optimal PEGylation strategy that balances an improved pharmacokinetic profile with the preservation of therapeutic potency.

References

A Comparative Guide to m-PEG48-OH and Cleavable Linkers for Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy of antibody-drug conjugates (ADCs) is critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a stable, non-cleavable linker like m-PEG48-OH and a stimulus-responsive cleavable linker dictates the drug release mechanism, influencing the therapeutic window, and overall success of the ADC. This guide provides an objective comparison of these two linker strategies, supported by representative experimental data and detailed protocols to inform rational ADC design.

This compound: A Non-Cleavable PEGylated Linker

This compound is a long-chain polyethylene (B3416737) glycol (PEG) derivative that functions as a non-cleavable linker. In this configuration, the drug payload is permanently attached to the antibody. The PEG component enhances the pharmacokinetic properties of the ADC, increasing its solubility, stability, and circulation half-life.[1]

Mechanism of Action: ADCs with non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome of the target cell to release the drug payload.[2] This process results in the liberation of the drug still attached to the linker and a single amino acid residue.

Advantages:

  • Enhanced Plasma Stability: The covalent bond between the drug and the antibody is highly stable, minimizing premature drug release in systemic circulation.[2] This can lead to a better safety profile and a wider therapeutic window.[2]

  • Improved Pharmacokinetics: The hydrophilic PEG chain reduces non-specific interactions and slows renal clearance, leading to a longer circulation half-life and increased tumor accumulation.[3]

  • Reduced Off-Target Toxicity: The high stability in plasma reduces the risk of the cytotoxic payload being released in healthy tissues.[2]

Disadvantages:

  • Lack of Bystander Effect: The released drug-linker-amino acid complex is often charged and membrane-impermeable, preventing it from diffusing out of the target cell to kill neighboring antigen-negative tumor cells.[3]

  • Dependence on Lysosomal Degradation: The efficacy of the ADC is entirely dependent on the internalization and lysosomal processing by the target cell.[2]

Cleavable Linkers: Environmentally-Sensitive Drug Release

Cleavable linkers are designed to be stable in the bloodstream but to release the payload in response to specific triggers within the tumor microenvironment or inside the target cell.[4] This allows for a more controlled and targeted drug release. There are three main classes of cleavable linkers:

pH-Sensitive Linkers (e.g., Hydrazones)

These linkers are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[3]

Mechanism of Action: The acidic conditions within the cellular compartments trigger the cleavage of the linker, releasing the drug.

Enzyme-Sensitive Linkers (e.g., Dipeptides)

These linkers incorporate a short peptide sequence, such as valine-citrulline (Val-Cit), that is a substrate for proteases, like cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[3]

Mechanism of Action: Upon internalization, lysosomal proteases recognize and cleave the peptide sequence, liberating the payload.

Redox-Sensitive Linkers (e.g., Disulfides)

These linkers utilize a disulfide bond that is stable in the oxidizing environment of the bloodstream but is readily cleaved in the reducing environment of the cytoplasm, which has a much higher concentration of glutathione (B108866).[3]

Mechanism of Action: The high intracellular glutathione concentration reduces the disulfide bond, leading to the release of the drug.

Advantages of Cleavable Linkers:

  • Controlled Drug Release: The payload is released in response to specific conditions prevalent in tumor cells, potentially increasing the therapeutic index.[4]

  • Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill adjacent antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[5]

  • Versatility: A wide range of cleavable chemistries are available, allowing for tailored drug release profiles.[6]

Disadvantages of Cleavable Linkers:

  • Potential for Premature Release: Depending on the linker chemistry, some instability in the plasma can occur, leading to off-target toxicity.[7]

  • Complexity in Design and Synthesis: The design and synthesis of cleavable linkers can be more complex compared to non-cleavable linkers.

Head-to-Head Comparison: Performance Data

The following tables summarize representative quantitative data from various sources to provide a comparative overview of non-cleavable PEGylated linkers and different types of cleavable linkers.

Disclaimer: The data presented below is compiled from different studies. Direct head-to-head comparisons of these linkers using the same antibody and payload in a single study are limited in the published literature. Therefore, these values should be considered as representative examples and may vary depending on the specific ADC components and experimental conditions.

Table 1: In Vitro Plasma Stability

Linker TypeLinker ExampleADC ExamplePlasma SourceTime (days)% Intact ADC RemainingReference
Non-Cleavable PEGylatedAmino-PEG6-C2-MMADC16 Site I-PEG6-C2-MMADMouse7>95%[8]
Enzyme-SensitiveVal-Cit-PABCTrastuzumab-vc-MMAEHuman7~85%[9]
pH-SensitiveHydrazoneGemtuzumab ozogamicinHuman7~60%[3]
Redox-SensitiveSPDBAnetumab ravtansineHuman7~70-80%[3]

Table 2: In Vitro Cytotoxicity

Linker TypeLinker ExampleCell LineIC50 (nM)Reference
Non-Cleavable PEGylatedSMCC-DM1SK-BR-3 (HER2+++)0.03[2]
Enzyme-SensitiveVal-Cit-PABC-MMAEA549 (EGFR+)1.2[10]
pH-SensitiveHydrazone-DoxorubicinMCF-7~10[3]
Redox-SensitiveSPP-DM1BT-474 (HER2+++)0.05[2]

Table 3: In Vivo Efficacy in Xenograft Models

Linker TypeLinker ExampleXenograft ModelDosingTumor Growth Inhibition (TGI)Reference
Non-Cleavable PEGylatedSite I-PEG6-C2-MMADBxPC310 mg/kg, single doseSignificant tumor regression[8]
Enzyme-SensitiveErbitux-vc-PAB-MMAEA54910 mg/kg, q3d x 4Significant tumor growth inhibition[10]
pH-SensitiveBR96-DoxorubicinL298710 mg/kg, single doseModerate tumor growth inhibition[]
Redox-SensitiveTrastuzumab-SPP-DM1NCI-N873 mg/kg, single doseSignificant tumor regression[2]

Experimental Protocols

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).

  • Quantification of Intact ADC:

    • Measure the concentration of the intact ADC using methods like ELISA or Hydrophobic Interaction Chromatography (HIC)-HPLC.

  • Quantification of Free Payload:

    • Precipitate plasma proteins from the aliquots (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins.

    • Analyze the supernatant to quantify the amount of released payload using LC-MS/MS.

  • Data Analysis: Plot the percentage of intact ADC and the concentration of free payload over time to determine the ADC's half-life and the rate of drug release.[12][13]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency of the ADC against cancer cell lines.

Methodology:

  • Cell Seeding: Seed target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include untreated cells as a control.

  • Incubation: Incubate the cells with the ADC for a period that allows for internalization and drug action (e.g., 72-120 hours).

  • Cell Viability Assessment:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the dose-response curves and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using non-linear regression analysis.[14]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a relevant animal model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells (antigen-positive) into immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, ADC at various doses). Administer the treatments, typically intravenously, at a predetermined schedule.

  • Monitoring: Measure tumor volumes (using calipers) and body weights regularly (e.g., twice weekly) to assess efficacy and toxicity.

  • Endpoint: Conclude the study when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes of the treated groups to the control group.[10][15]

Bystander Killing Effect Assay (Co-culture Method)

Objective: To determine if the payload released from the ADC can kill neighboring antigen-negative cells.

Methodology:

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) target cell line and an antigen-negative (Ag-) bystander cell line. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1).

  • ADC Treatment: Treat the co-culture with serial dilutions of the ADC. Include a non-cleavable linker ADC as a negative control for the bystander effect.

  • Incubation: Incubate the plate for a sufficient duration (e.g., 96-120 hours).

  • Viability Assessment:

    • Use an imaging cytometer to specifically count the number of viable GFP-expressing Ag- cells.

  • Data Analysis:

    • Calculate the percentage of viable Ag- cells in the presence of Ag+ cells and the ADC, relative to the untreated co-culture control. A significant decrease in the viability of Ag- cells indicates a bystander effect.[16][17]

Visualizing the Mechanisms and Workflows

ADC_Mechanism cluster_non_cleavable This compound (Non-Cleavable Linker) cluster_cleavable Cleavable Linker ADC_NC ADC binds to Antigen+ Cell Internalization_NC Internalization Lysosome_NC Lysosomal Trafficking Degradation_NC Antibody Degradation Release_NC Release of Drug-Linker-AA Action_NC Cytotoxic Action ADC_C ADC binds to Antigen+ Cell Internalization_C Internalization Lysosome_C Lysosomal Trafficking Cleavage_C Linker Cleavage (pH, Enzyme, Redox) Release_C Release of Free Drug Action_C Cytotoxic Action Bystander Bystander Effect on Antigen- Cell

Bystander_Effect_Workflow

Conclusion

The choice between a non-cleavable this compound linker and a cleavable linker is a critical decision in ADC design, with no single solution being optimal for all applications.[3] Non-cleavable linkers offer superior plasma stability and a potentially better safety profile, making them suitable for highly potent payloads where minimizing off-target toxicity is paramount.[2] However, their efficacy is limited to antigen-positive cells.

Cleavable linkers provide the advantage of releasing the payload in its most active form and the potential for a bystander effect, which can be crucial for treating solid tumors with heterogeneous antigen expression.[5] The selection of a specific cleavable linker chemistry must be carefully considered to balance the need for efficient drug release at the target site with sufficient stability in systemic circulation.

Ultimately, the optimal linker strategy depends on the specific characteristics of the target antigen, the properties of the cytotoxic payload, and the desired mechanism of action for the ADC. Rigorous in vitro and in vivo testing, as outlined in this guide, is essential to validate the performance of the chosen linker and to develop a safe and effective antibody-drug conjugate.

References

M-PEG-PLGA vs. PLGA in Nanoparticle Formulation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of methoxy-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (m-PEG-PLGA) and poly(lactic-co-glycolic acid) (PLGA) for nanoparticle-based drug delivery, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their formulation, characteristics, and performance.

The development of effective drug delivery systems is a cornerstone of modern therapeutics. Nanoparticles formulated from biodegradable polymers have emerged as a promising platform, offering enhanced drug stability, controlled release, and the potential for targeted delivery.[1][2] Among the most extensively studied polymers are poly(lactic-co-glycolic acid) (PLGA) and its PEGylated counterpart, m-PEG-PLGA. This guide provides a comparative study of these two polymers in the context of nanoparticle formulation, supported by experimental data and detailed protocols.

Performance Comparison at a Glance

The addition of a hydrophilic methoxy-poly(ethylene glycol) (m-PEG) chain to the hydrophobic PLGA backbone significantly alters the physicochemical properties of the resulting nanoparticles.[3][4] This "PEGylation" imparts a "stealth" characteristic, enhancing systemic circulation time by reducing opsonization and clearance by the immune system.[5][6]

Featurem-PEG-PLGA NanoparticlesPLGA NanoparticlesKey Considerations
Colloidal Stability Higher; PEG layer provides steric hindrance, preventing aggregation.[7]Lower; prone to aggregation, especially in high ionic strength solutions.PEGylation is crucial for formulations intended for intravenous administration.
Circulation Time Longer; reduced uptake by the reticuloendothelial system (RES).[6][8]Shorter; rapidly cleared from circulation by phagocytic cells.[2]Essential for passive targeting of tumors via the enhanced permeability and retention (EPR) effect.[9]
Drug Encapsulation Can be lower for hydrophobic drugs due to the increased hydrophilicity of the polymer matrix.Generally higher for hydrophobic drugs due to the hydrophobic nature of the PLGA core.[10]The choice of polymer depends on the physicochemical properties of the drug to be encapsulated.
Particle Size Often smaller and more uniform due to the influence of PEG on particle formation.[7]Size can be more variable and dependent on formulation parameters.Smaller particle sizes can influence biodistribution and cellular uptake.
Drug Release Can exhibit a more sustained release profile, influenced by both diffusion and polymer degradation. The hydrophilic PEG layer can also facilitate faster initial release for certain drugs.[11]Typically shows a biphasic release: an initial burst release followed by a slower, sustained release governed by polymer degradation and drug diffusion.[12][13]The desired release kinetic will depend on the therapeutic application.
Surface Functionalization The terminal hydroxyl or methoxy (B1213986) group of PEG allows for the covalent attachment of targeting ligands (e.g., antibodies, peptides).[5]Surface modification is possible but often requires more complex chemical strategies.Crucial for active targeting of specific cells or tissues.

Experimental Data Summary

The following tables summarize quantitative data from various studies, highlighting the key differences in the performance of m-PEG-PLGA and PLGA nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles
PolymerParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA121.4 ± 1.320.245 ± 0.01-[10]
PLGA-PEG42.3 ± 0.950.192 ± 0.04-[10]
PLGA70-2000.391 ± 1.2-[14]
PLGA-PEG44-970.06–0.15-[15]
PLGA-PEG1320.15-[16]

Note: The specific m-PEG chain length (e.g., m-PEG48-OH) can influence these parameters. The data presented here is representative of typical PEG-PLGA formulations.

Table 2: Drug Loading and Encapsulation Efficiency
PolymerDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGACurcumin (hydrophobic)-65.8 ± 0.45[10]
PLA/PEGCurcumin (hydrophobic)-13.6 ± 0.75[10]
PLGADoxorubicin (B1662922)5% w/w-[8]
PLGABacoside-A20.5 ± 1.9857.11 ± 7.11[14]
PLGADoxorubicin7.0 ± 0.5 wt %-[17]
PLGA/PLGA-PEGGM-CSF (protein)-88 to 96[18]
Table 3: In Vitro Drug Release
PolymerDrugRelease ProfileReference
PLGACurcuminInitial burst (~30% in 1 hr), sustained release to 93% at 24 hrs.[10]
PLA/PEGCurcuminRapid release (~75% in 1 hr).[10]
PLGABacoside-ASustained release up to 83.04 ± 2.55% in 48 hrs.[14]
PLGA-PEGAclacinomycin AFaster and more complete release (95-100% in 70 days) compared to PLGA.[11][11]
PLGAAclacinomycin ASlower release (~50% in 70 days).[11][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the formulation and characterization of m-PEG-PLGA and PLGA nanoparticles.

Nanoparticle Formulation: Emulsion-Solvent Evaporation Method

This is a widely used method for encapsulating hydrophobic drugs.

  • Organic Phase Preparation: Dissolve a specific amount of PLGA or m-PEG-PLGA polymer and the drug in a volatile organic solvent (e.g., dichloromethane, acetone).[19]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80) to stabilize the emulsion.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose, mannitol).

Nanoparticle Characterization

1. Particle Size and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanoparticle suspension in deionized water or an appropriate buffer. Analyze the sample using a DLS instrument to determine the hydrodynamic diameter (particle size), polydispersity index (PDI), and surface charge (zeta potential).

2. Drug Loading and Encapsulation Efficiency:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • To determine the total amount of drug, dissolve a known amount of lyophilized nanoparticles in a suitable solvent to break down the particles and release the encapsulated drug.

    • To determine the amount of unencapsulated drug, analyze the supernatant collected during the purification step.

    • Quantify the drug concentration using a pre-established calibration curve.

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

3. In Vitro Drug Release:

  • Method: Dialysis Method.

  • Procedure:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) and place it inside a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw a sample from the external release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate key experimental workflows.

Nanoparticle_Formulation_Workflow A Organic Phase (PLGA/m-PEG-PLGA + Drug in Solvent) C Emulsification (Homogenization/Sonication) A->C B Aqueous Phase (Surfactant in Water) B->C D Solvent Evaporation C->D E Nanoparticle Suspension D->E F Purification (Centrifugation/Washing) E->F G Purified Nanoparticles F->G H Lyophilization (Optional) G->H I Dry Nanoparticle Powder H->I

Nanoparticle Formulation Workflow via Emulsion-Solvent Evaporation.

Nanoparticle_Characterization_Workflow cluster_formulation Formulation cluster_characterization Characterization NP Nanoparticle Suspension Size Particle Size & Zeta Potential (DLS) NP->Size Loading Drug Loading & Encapsulation Efficiency (UV-Vis/HPLC) NP->Loading Release In Vitro Drug Release (Dialysis) NP->Release

Key Characterization Steps for Nanoparticle Analysis.

Conclusion

The choice between m-PEG-PLGA and PLGA for nanoparticle formulation is highly dependent on the specific application and the therapeutic agent being delivered. PLGA remains a robust and effective polymer, particularly for the encapsulation of hydrophobic drugs where prolonged circulation is not a primary requirement. However, for systemic applications requiring long circulation times to leverage passive targeting or for applications demanding surface functionalization for active targeting, m-PEG-PLGA is the superior choice. The hydrophilic PEG corona significantly enhances colloidal stability and reduces immunogenicity, albeit sometimes at the cost of lower encapsulation efficiency for certain drugs. Researchers must carefully weigh these advantages and disadvantages in the context of their drug delivery goals to select the optimal polymer for their nanoparticle formulation.

References

Assessing the Immunogenicity of m-PEG48-OH Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the immunogenic potential of polyethylene (B3416737) glycol (PEG) conjugates is paramount for the development of safe and effective therapeutics. This guide provides a comparative assessment of the immunogenicity of methoxy-poly(ethylene glycol)-48-hydroxyl (m-PEG48-OH) conjugates against other common PEGylation reagents, supported by experimental data and detailed protocols.

Executive Summary

The choice of PEGylation reagent can significantly impact the immunogenic profile of a therapeutic molecule. Evidence suggests that the terminal functional group of the PEG chain plays a crucial role in the generation of anti-PEG antibodies. This guide will demonstrate that hydroxyl-terminated PEGs, such as this compound, generally exhibit lower immunogenicity compared to their methoxy-terminated counterparts. This is attributed to the reduced haptenic contribution of the hydroxyl group compared to the more immunogenic methoxy (B1213986) group.

Comparative Immunogenicity Data

The following tables summarize quantitative data from studies comparing the immunogenicity of hydroxyl-PEG (HO-PEG) and methoxy-PEG (mPEG) conjugates. While specific data for this compound is limited, the findings for other HO-PEG and mPEG derivatives provide a strong basis for comparison.

Table 1: Relative Anti-PEG Antibody Titers Following Immunization

ImmunogenAntigen for ELISAMedian Relative Titer (mPEG/HO-PEG)Range of Relative TiterReference
HO-PEG ConjugatesmPEG-SOD vs. HO-PEG-SOD1.10.9–1.5[1]
mPEG ConjugatesmPEG-SOD vs. HO-PEG-SOD3.01.1–20[1]

SOD: Superoxide Dismutase

Table 2: Competitive ELISA - Relative Affinities of Anti-PEG Antibodies

Antibody SourceCompetitorRelative AffinityReference
Anti-mPEG-uricase sera10 kDa mPEG~70x higher than 10 kDa PEG diol[1]
Anti-mPEG conjugate seraAlbumin with ~20 mPEGs>1000x higher than analogous HO-PEG-albumin[1]

Table 3: Order of Immunogenicity Based on PEG Terminal Group

Increasing ImmunogenicityReference
HO-PEG < mPEG < t-butoxy-PEG[2]

Experimental Protocols

Immunization Protocol for Generating Anti-PEG Antibodies

This protocol is a generalized procedure for inducing an immune response to PEG conjugates in an animal model, such as rabbits.

Materials:

  • PEG conjugate (e.g., this compound conjugated to a carrier protein like Human Serum Albumin)

  • Adjuvant (e.g., Freund's Complete Adjuvant for the initial immunization, Freund's Incomplete Adjuvant for subsequent boosts)

  • Phosphate Buffered Saline (PBS), sterile

  • Syringes and needles

  • Animal model (e.g., New Zealand White rabbits)

Procedure:

  • Prepare the immunogen by emulsifying the PEG-protein conjugate in an equal volume of adjuvant to a final concentration of 1 mg/mL.

  • For the primary immunization, inject each rabbit subcutaneously at multiple sites with a total of 1 mL of the immunogen in Complete Freund's Adjuvant.

  • Boost the immunizations at 3-week intervals with 1 mL of the immunogen emulsified in Incomplete Freund's Adjuvant.

  • Collect blood samples prior to the initial immunization (pre-immune serum) and 7-10 days after each boost.

  • Isolate serum from the collected blood and store at -20°C or lower until analysis.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

This protocol outlines a standard indirect ELISA for the detection and relative quantification of anti-PEG antibodies in serum samples.[3]

Materials:

  • High-binding 96-well microplates

  • Coating antigen (e.g., a non-cross-reacting PEGylated protein like PEG-Superoxide Dismutase) at 10 µg/mL in PBS

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Serum samples (test sera and pre-immune serum) diluted in blocking buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking buffer

  • Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coat the wells of a 96-well plate with 100 µL of the coating antigen solution and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted serum samples (e.g., serial dilutions from 1:100 to 1:1,28,000) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader. The antibody titer is typically defined as the reciprocal of the highest dilution that gives a signal significantly above the pre-immune serum.

Visualization of Key Processes

Experimental Workflow for Immunogenicity Assessment

The following diagram illustrates the general workflow for assessing the immunogenicity of a PEG conjugate.

G cluster_preparation Immunogen Preparation cluster_immunization Animal Immunization cluster_analysis Antibody Analysis cluster_data Data Interpretation prep1 Conjugation of this compound to Carrier Protein prep2 Emulsification with Adjuvant prep1->prep2 imm1 Primary Immunization prep2->imm1 imm2 Booster Injections imm1->imm2 imm3 Serum Collection imm2->imm3 ana1 ELISA for Anti-PEG Antibody Titer imm3->ana1 ana2 Competitive ELISA for Antibody Specificity ana1->ana2 data1 Comparison of Titers (this compound vs. Alternatives) ana2->data1

Caption: Workflow for assessing PEG conjugate immunogenicity.

Signaling Pathways in Anti-PEG Antibody Production

The immune response to PEGylated therapeutics can proceed through two main pathways, as depicted below.

G cluster_td Thymus-Dependent (TD) Response cluster_ti Thymus-Independent (TI) Response td_antigen PEG-Protein Conjugate b_cell_td B Cell td_antigen->b_cell_td BCR Binding & Internalization t_cell Helper T Cell b_cell_td->t_cell Antigen Presentation plasma_cell_td Plasma Cell b_cell_td->plasma_cell_td Differentiation t_cell->b_cell_td Activation igg Anti-PEG IgG plasma_cell_td->igg ti_antigen Multivalent PEG (e.g., on Liposomes) b_cell_ti B Cell ti_antigen->b_cell_ti Extensive BCR Cross-linking plasma_cell_ti Plasma Cell b_cell_ti->plasma_cell_ti Differentiation igm Anti-PEG IgM plasma_cell_ti->igm

Caption: Immune pathways for anti-PEG antibody production.

Conclusion

The available evidence strongly suggests that the terminal hydroxyl group of this compound results in a less immunogenic conjugate compared to methoxy-terminated PEGs. The methoxy group acts as a significant immunogenic determinant, leading to higher titers of anti-PEG antibodies with greater affinity for mPEG structures. For the development of novel PEGylated therapeutics, particularly those requiring multiple administrations, the use of hydroxyl-terminated PEGs like this compound presents a promising strategy to mitigate the risk of an undesirable immune response, potentially leading to improved safety and sustained efficacy. Researchers are encouraged to perform comparative immunogenicity studies, as outlined in this guide, to confirm these advantages for their specific drug candidates.

References

A Head-to-Head Comparison of m-PEG48-OH and m-PEG-silane for Surface Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal PEGylation Strategy

The modification of surfaces with polyethylene (B3416737) glycol (PEG) is a cornerstone technique for enhancing biocompatibility, reducing non-specific protein adsorption, and improving the performance of a wide range of materials in biological applications. The choice of the PEG reagent is critical to the success of the surface modification, directly impacting the stability, efficiency, and complexity of the process. This guide provides a detailed head-to-head comparison of two common methoxy-terminated PEG derivatives: m-PEG48-OH and m-PEG-silane, for the modification of silica (B1680970) and other oxide surfaces.

Executive Summary

FeatureThis compoundm-PEG-silane
Attachment Mechanism Primarily physisorption; Covalent attachment requires multi-step activation/functionalization.Direct, one-step covalent bond formation (silanization).
Bond Type with Silica Surface Hydrogen bonds and van der Waals forces (physisorption); Urethane (B1682113) or other bonds if covalently grafted via linkers.Stable covalent siloxane bonds (Si-O-Si).
Stability of Modified Surface Lower stability with physisorption, prone to desorption. Higher stability if covalently grafted, but process is more complex.High stability due to strong covalent linkage.[1]
Reaction Protocol Simple immersion for physisorption; Complex multi-step synthesis for covalent grafting.Simple one-step immersion/incubation.[2]
Reaction Conditions Varies with attachment method. Physisorption is less sensitive. Covalent methods require specific catalysts and conditions.Typically in an ethanol/water mixture, often at room temperature. Can be performed at slightly elevated temperatures to accelerate the reaction.[3]
Surface Coverage and Density Generally lower and less controlled for physisorption. Covalent methods can achieve higher density but are more complex to optimize.Can achieve high grafting density, leading to the formation of a dense polymer brush.[3]
Anti-fouling Performance Can be effective, but the instability of physisorbed layers can compromise long-term performance. Covalently grafted layers offer good performance.Excellent and durable reduction of protein adsorption and cell adhesion.[1][3]

Mechanism of Surface Modification

The fundamental difference between this compound and m-PEG-silane lies in their terminal functional groups and, consequently, their mechanism of attachment to a hydroxylated surface like silica.

m-PEG-silane offers a direct and robust method for covalent surface modification. The silane (B1218182) group (e.g., trimethoxysilane (B1233946) or triethoxysilane) readily hydrolyzes in the presence of trace water to form reactive silanol (B1196071) groups. These silanols then condense with the hydroxyl groups on the substrate, forming stable siloxane (Si-O-Si) covalent bonds. This process, known as silanization, results in a durable and densely packed PEG layer.

cluster_0 m-PEG-silane Modification m-PEG-silane m-PEG-silane Hydrolysis Hydrolysis m-PEG-silane->Hydrolysis + H2O Reactive Silanols Reactive Silanols Hydrolysis->Reactive Silanols Condensation Condensation Reactive Silanols->Condensation Covalently Modified Surface Covalently Modified Surface Condensation->Covalently Modified Surface Silica Surface Silica Surface Silica Surface->Condensation

Mechanism of m-PEG-silane surface modification.

This compound , on the other hand, lacks a functional group that can directly form a covalent bond with a silica surface. Its interaction is primarily through weaker forces.

  • Physisorption: The hydroxyl group and the ether oxygens of the PEG chain can form hydrogen bonds with the surface silanol groups. While simple, this physical adsorption results in a less stable coating that can be prone to desorption, especially in aqueous environments or under shear stress.[4][5]

  • Covalent Grafting (Multi-step): To achieve a stable covalent bond with this compound, a more complex, multi-step chemical strategy is required. This typically involves either activating the hydroxyl group of the PEG or functionalizing the surface to be reactive towards the hydroxyl group. For example, the this compound could be reacted with a diisocyanate to form a PEG-isocyanate, which can then react with the surface hydroxyls to form a urethane linkage.[6] This adds complexity and potential for side reactions to the overall process.

cluster_1 This compound Modification cluster_physisorption Physisorption (Less Stable) cluster_covalent Covalent Grafting (Multi-step, More Stable) m-PEG48-OH_p This compound Adsorption Adsorption m-PEG48-OH_p->Adsorption Silica Surface_p Silica Surface Silica Surface_p->Adsorption Physisorbed Surface Physisorbed Surface Adsorption->Physisorbed Surface Hydrogen Bonding m-PEG48-OH_c This compound Activation Activation m-PEG48-OH_c->Activation + Activating Agent Activated PEG Activated PEG Activation->Activated PEG Reaction Reaction Activated PEG->Reaction Silica Surface_c Silica Surface Silica Surface_c->Reaction Covalently Modified Surface_c Covalently Modified Surface Reaction->Covalently Modified Surface_c Start Start Substrate Cleaning Substrate Cleaning Start->Substrate Cleaning Surface Modification Surface Modification Substrate Cleaning->Surface Modification This compound Physisorption This compound Physisorption Surface Modification->this compound Physisorption Method A m-PEG-silane Covalent Grafting m-PEG-silane Covalent Grafting Surface Modification->m-PEG-silane Covalent Grafting Method B Surface Characterization Surface Characterization This compound Physisorption->Surface Characterization m-PEG-silane Covalent Grafting->Surface Characterization Performance Evaluation Performance Evaluation Surface Characterization->Performance Evaluation XPS, AFM, Contact Angle Data Analysis & Comparison Data Analysis & Comparison Performance Evaluation->Data Analysis & Comparison Protein Adsorption, Cell Adhesion Conclusion Conclusion Data Analysis & Comparison->Conclusion

References

The Influence of m-PEG48-OH Chain Length on Nanoparticle Cellular Uptake: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of nanomedicine, surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone strategy for enhancing therapeutic efficacy. PEGylation creates a hydrophilic protective layer that can reduce opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), thereby prolonging systemic circulation time.[1][2][3][4] However, this "stealth" effect introduces a critical trade-off: the very layer that protects the nanoparticle can also hinder its interaction with and uptake by target cells.[2][5] This guide provides a comparative analysis of how PEG chain length, with a specific focus on m-PEG48-OH (molecular weight ≈ 2.1 kDa), influences the cellular uptake of nanoparticles, offering data-driven insights for researchers in drug development. While direct studies on the this compound variant are limited, extensive research on comparable 2 kDa PEG provides a robust basis for comparison.

The "PEG Dilemma": Circulation Half-Life vs. Cellular Uptake

The core challenge in designing PEGylated nanoparticles lies in balancing two opposing goals: maximizing circulation time to allow nanoparticles to reach the target tissue and maximizing cellular uptake once they arrive. This is often referred to as the "PEG dilemma."

  • Longer PEG Chains (e.g., 5 kDa, 10 kDa): Create a dense, thick hydrophilic layer that provides a superior steric barrier.[6] This effectively prevents the adsorption of opsonin proteins, leading to significantly longer blood circulation half-lives and reduced MPS uptake.[4][7] However, this thick barrier also sterically hinders the interaction of the nanoparticle with the cell surface, leading to significantly lower cellular internalization.[8][9][10]

  • Shorter PEG Chains (e.g., 2 kDa, ≈ this compound): Provide a less dense protective layer. While this offers a sufficient stealth effect to improve circulation compared to non-PEGylated particles, it presents a lower steric barrier for cellular interaction.[8] Consequently, nanoparticles with shorter PEG chains generally exhibit higher cellular uptake rates compared to their longer-chain counterparts.[8][9][10] Studies have shown that a PEG chain length of 2 kDa can be a favorable compromise, repelling protein adsorption sufficiently without reducing cellular uptake as drastically as 5 kDa PEG.[8]

The logical relationship between these competing factors is visualized below.

cluster_0 The PEG Dilemma PEG_Length PEG Chain Length (e.g., this compound vs. 5kDa) Circulation Systemic Circulation Half-Life PEG_Length->Circulation Increases Uptake Cellular Uptake Efficiency PEG_Length->Uptake Decreases Circulation->Uptake Inverse Relationship

Caption: The inverse relationship between PEG chain length and cellular uptake.

Comparative Data on Cellular Uptake

The following tables summarize quantitative data from studies comparing the cellular uptake of nanoparticles functionalized with different PEG chain lengths. The data for 2 kDa PEG serves as a proxy for this compound.

Table 1: Physicochemical Properties of PEGylated Gold Nanoparticles (GNPs)

Nanoparticle TypeCore Diameter (nm)PEG Chain Length (kDa)Hydrodynamic Diameter (nm)Zeta Potential (mV)
GNP-Citrate10N/A13.4 ± 1.2-35.0
GNP-PEG 1k10122.1 ± 1.5-15.0
GNP-PEG 2k10228.5 ± 2.1-12.5
GNP-PEG 5k10532.2 ± 1.9-10.0

Data compiled from representative findings in literature.[1]

Table 2: In Vitro Cellular Uptake Comparison in Macrophage Cell Line (J774A.1)

Nanoparticle TypePEG Chain Length (kDa)Incubation Time (h)Cellular Uptake (% of Control)
Free Drug (MTX)N/A24100%
Chitosan (B1678972) NP02495%
Chitosan NP-PEG 0.75k0.752475%
Chitosan NP-PEG 2k22458%
Chitosan NP-PEG 5k52442%

Adapted from data on Methotrexate-loaded Chitosan Nanoparticles.[10] This table clearly demonstrates that as the PEG molecular weight increases, the cellular uptake by macrophage cells decreases.[10]

Experimental Protocols

Accurate quantification of nanoparticle uptake is critical for comparative studies. Below are detailed methodologies for common experiments.

Nanoparticle Synthesis and PEGylation

This protocol describes a general method for coating citrate-capped gold nanoparticles (GNPs) with thiol-terminated methoxy-PEG (mPEG-SH).

  • Synthesis of GNPs: Synthesize 10 nm gold nanoparticles using the citrate (B86180) reduction method.

  • Preparation of PEG Solution: Dissolve mPEG-SH (MW: 2 kDa or 5 kDa) in nuclease-free water to a final concentration of 1 mg/mL.

  • PEGylation Reaction: Add the mPEG-SH solution to the GNP dispersion at a molar ratio of 10,000:1 (PEG:GNP).

  • Incubation: Gently shake the mixture at room temperature for 24 hours to allow for ligand exchange (thiol-gold binding).

  • Purification: Centrifuge the solution at 12,000 x g for 30 minutes to pellet the PEGylated GNPs. Remove the supernatant containing excess PEG.

  • Resuspension: Resuspend the pellet in phosphate-buffered saline (PBS).

  • Characterization: Characterize the final product for hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS).

Quantification of Cellular Uptake via ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the mass of metallic nanoparticles within a cell population.[11][12]

  • Cell Seeding: Plate cells (e.g., MDA-MB-231) in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Nanoparticle Incubation: Treat the cells with PEGylated nanoparticles at a final concentration of 50 µg/mL in complete cell culture medium. Incubate for a defined period (e.g., 4 or 24 hours).

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

  • Cell Lysis: Lyse the cells by adding 500 µL of aqua regia (3:1 HCl:HNO₃) to each well and incubating for 1 hour.

  • Sample Preparation: Collect the lysate and dilute it to a final volume of 5 mL with deionized water.

  • ICP-MS Analysis: Analyze the samples using ICP-MS to determine the gold (Au) content.

  • Data Normalization: Quantify the total protein content in a parallel set of wells using a BCA assay. Normalize the Au mass to the total protein mass (e.g., pg Au / µg protein) to determine the cellular uptake.

The experimental workflow is illustrated in the diagram below.

cluster_workflow Experimental Workflow: Cellular Uptake Quantification start Seed Cells in Culture Plates incubate Incubate with PEGylated Nanoparticles start->incubate wash Wash Cells with PBS (3x) incubate->wash lyse Lyse Cells and Collect Lysate wash->lyse analyze Quantify Metal Content (ICP-MS) lyse->analyze end Normalize Data to Cell Number/Protein analyze->end

Caption: A typical workflow for quantifying nanoparticle cellular uptake via ICP-MS.

Mechanisms of Cellular Uptake

The internalization of nanoparticles is an active process mediated by various endocytic pathways. The surface properties of PEGylated nanoparticles, influenced by PEG chain length, can affect which pathways are utilized.

  • Clathrin-Mediated Endocytosis: A common pathway for receptor-mediated uptake.

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations in the plasma membrane.

  • Macropinocytosis: A non-specific process involving large-scale engulfment of extracellular fluid.

Shorter PEG chains may allow for greater interaction with cell surface receptors, potentially favoring receptor-mediated pathways. In contrast, longer PEG chains might lead to more non-specific uptake mechanisms or significantly reduced uptake altogether.

cluster_pathway Potential Cellular Uptake Pathways NP_Short NP-PEG48 (Short Chain) Clathrin Clathrin-Mediated Endocytosis NP_Short->Clathrin Higher Affinity Caveolae Caveolae-Mediated Endocytosis NP_Short->Caveolae NP_Long NP-PEG100 (Long Chain) Macro Macropinocytosis NP_Long->Macro Lower Affinity (Steric Hindrance) Membrane Cell Membrane Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macro->Endosome

Caption: Simplified diagram of endocytic pathways influenced by PEG chain length.

Conclusion

The selection of PEG chain length for nanoparticle surface modification is a critical design parameter that directly impacts biological performance. The available evidence strongly indicates an inverse relationship between PEG chain length and the efficiency of cellular uptake.[8][10] For applications requiring high intracellular delivery, shorter PEG chains, such as those in the 2 kDa range (represented by this compound), offer a superior compromise. They provide adequate shielding to prolong circulation beyond that of non-PEGylated particles while presenting a lower steric barrier to facilitate more effective cellular internalization compared to longer 5 kDa or 10 kDa chains.[5][8] Researchers must carefully consider the primary objective of their nanoparticle system—whether it is extended circulation for passive targeting via the EPR effect or efficient cellular delivery—to make an informed decision on the optimal PEG chain length.

References

A Comparative Guide to HPLC-Based Purity Validation of m-PEG48-OH Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of methoxy-polyethylene glycol (m-PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Specifically, m-PEG48-OH, a monodispersed PEG linker with 48 ethylene (B1197577) glycol units, offers precise control over the modification process. However, the inherent complexity of the conjugation reaction necessitates robust analytical methods to ensure the purity and homogeneity of the final conjugate. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the characterization and quality control of this compound conjugates.

This guide provides a comparative overview of the two most common HPLC methods for the purity assessment of this compound conjugates: Reversed-Phase HPLC (RP-HPLC) and Size-Exclusion HPLC (SEC-HPLC). We will delve into the principles of each technique, present comparative data in structured tables, and provide detailed experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Orthogonal Approaches for Comprehensive Purity Analysis

RP-HPLC and SEC-HPLC are considered orthogonal methods as they separate molecules based on different physicochemical properties—hydrophobicity and hydrodynamic volume, respectively. Employing both techniques provides a more comprehensive and reliable assessment of purity than either method alone. RP-HPLC excels at separating the PEGylated conjugate from the un-PEGylated parent molecule and free this compound, while SEC-HPLC is the gold standard for quantifying high molecular weight impurities such as aggregates.

Quantitative Data Comparison

The following tables summarize typical quantitative data obtained from the analysis of a purified this compound protein conjugate using RP-HPLC and SEC-HPLC. These values are representative and may vary depending on the specific conjugate and analytical conditions.

Table 1: Comparison of HPLC Methods for this compound Conjugate Purity Analysis

ParameterReversed-Phase HPLC (RP-HPLC)Size-Exclusion HPLC (SEC-HPLC)
Principle of Separation Based on hydrophobicityBased on hydrodynamic volume (size)
Primary Application Quantification of conjugate, un-PEGylated protein, and free PEGQuantification of aggregates and fragments
Typical Purity Result >95% (main conjugate peak)>99% (monomer peak)
Key Impurities Detected Un-PEGylated protein, free this compound, di-PEGylated speciesAggregates, high molecular weight species
Advantages High resolution for species with different degrees of PEGylationMild, non-denaturing conditions, preserves protein structure
Disadvantages Can be denaturing for some proteins, requires organic solventsLower resolution for species with similar hydrodynamic radii

Table 2: Representative Chromatographic Data for this compound Conjugate Analysis

AnalyteRP-HPLC Retention Time (min)SEC-HPLC Retention Time (min)
Aggregates-8.5
This compound Conjugate (Monomer) 15.2 10.3
Un-PEGylated Protein12.811.1
Free this compound5.413.5

Experimental Protocols

Detailed methodologies for both RP-HPLC and SEC-HPLC are provided below. These protocols are based on established methods for the analysis of PEGylated proteins and can be adapted for specific this compound conjugates.

Reversed-Phase HPLC (RP-HPLC) Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV or Evaporative Light Scattering Detector (ELSD). Since this compound lacks a strong chromophore, an ELSD or derivatization with a UV-active moiety is often preferred for accurate quantification of free PEG.

Chromatographic Conditions:

  • Column: C4 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm). The choice of C4 or C18 depends on the hydrophobicity of the protein or peptide being conjugated.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-70% B (linear gradient)

    • 25-30 min: 70-30% B (linear gradient)

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 280 nm (for protein/peptide) and/or ELSD (for all non-volatile components)

  • Injection Volume: 20 µL

Sample Preparation:

  • Dissolve the this compound conjugate sample in Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Prepare standards of the un-PEGylated protein and this compound for peak identification.

Size-Exclusion HPLC (SEC-HPLC) Protocol

Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and UV or Refractive Index (RI) detector.

Chromatographic Conditions:

  • Column: SEC column with a suitable pore size for the expected molecular weight of the conjugate and potential aggregates (e.g., 7.8 x 300 mm, 3 µm).

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 280 nm

  • Injection Volume: 50 µL

Sample Preparation:

  • Dissolve the this compound conjugate sample in the mobile phase to a concentration of 1 mg/mL.

  • Gently vortex to mix, avoiding the formation of air bubbles.

  • It is generally not recommended to filter samples for SEC analysis to avoid potential loss of aggregates, unless significant particulate matter is present.

Visualization of Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the this compound conjugation and subsequent purity validation process.

experimental_workflow Experimental Workflow for Purity Validation cluster_conjugation Conjugation & Purification cluster_analysis HPLC Analysis cluster_results Data Interpretation conjugation This compound Conjugation Reaction purification Purification of Conjugate conjugation->purification rp_hplc RP-HPLC Analysis purification->rp_hplc Purity & Isoform Analysis sec_hplc SEC-HPLC Analysis purification->sec_hplc Aggregation Analysis rp_data Purity >95% (Conjugate vs. Impurities) rp_hplc->rp_data sec_data Monomer >99% (vs. Aggregates) sec_hplc->sec_data

Caption: Workflow for this compound conjugate purity validation.

logical_relationship Logical Relationship of Analytical Methods cluster_rp_hplc Reversed-Phase HPLC cluster_sec_hplc Size-Exclusion HPLC cluster_purity Overall Purity Assessment conjugate This compound Conjugate Sample hydrophobicity Separation by Hydrophobicity conjugate->hydrophobicity size Separation by Hydrodynamic Volume conjugate->size impurities Detects: - Un-PEGylated Protein - Free this compound - Di-PEGylated Species hydrophobicity->impurities purity_assessment Comprehensive Purity Profile impurities->purity_assessment aggregates Detects: - Aggregates - High MW Species - Fragments size->aggregates aggregates->purity_assessment

Safety Operating Guide

Navigating the Disposal of m-PEG48-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Although polyethylene (B3416737) glycols are generally considered to be of low toxicity, adherence to standard laboratory safety practices is essential to minimize any potential risks.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A standard laboratory coat is recommended to protect street clothing.

Work should always be conducted in a well-ventilated area to avoid the inhalation of any potential aerosols or dust.

Key Properties of Polyethylene Glycol (PEG) Relevant to Disposal

Understanding the properties of PEG is fundamental to its safe disposal. The following table summarizes key characteristics based on available data for polyethylene glycols.

PropertyValue/InformationImplication for Disposal
Biodegradability Readily biodegradable.[1]Can be broken down by natural processes, reducing long-term environmental impact.
Bioaccumulation Does not bioaccumulate.[1]Unlikely to build up in organisms to toxic levels.
Aquatic Toxicity Not considered toxic to aquatic organisms.[1]Lower risk to aquatic ecosystems compared to many other chemicals.
Hazard Classification Generally not considered hazardous waste.[1]Disposal procedures may be less stringent than for hazardous materials, but local regulations must be followed.
Combustibility May form combustible dust concentrations in air.[2]Avoid creating dust and eliminate ignition sources during handling and disposal.

Step-by-Step Disposal Protocol

The proper disposal of m-PEG48-OH should be approached systematically to ensure safety and compliance. The following protocol provides a clear, actionable plan for laboratory personnel.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container for this compound waste.
  • Do not mix this compound waste with other chemical waste streams, especially solvents or hazardous materials, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

2. Small Quantities (Typical Research Scale):

  • For small residual amounts of this compound, it is recommended to absorb the material onto an inert, non-combustible absorbent such as sand, earth, or vermiculite.
  • Alternatively, for liquid formulations, mix the unused material with an unappealing substance like cat litter or coffee grounds.[3] This prevents accidental ingestion by animals or humans.[3]
  • Place the mixture in a sealed, leak-proof plastic bag or container to prevent leakage.[3]
  • Dispose of the sealed container in the regular solid waste stream, as permitted by local regulations.

3. Large Quantities (Bulk Disposal):

  • For larger volumes of this compound waste, direct disposal into the municipal waste stream is not recommended.
  • Store the waste in a clearly labeled, sealed, and appropriate container (e.g., a 55-gallon drum for very large quantities).[1]
  • Contact a licensed chemical waste disposal contractor to arrange for collection and proper disposal.[1][2] This ensures compliance with all local, state, and federal regulations.

4. Decontamination of Empty Containers:

  • Thoroughly rinse empty containers that held this compound with water.
  • The rinse water can typically be disposed of down the drain with copious amounts of water, as PEGs are generally water-soluble and have low toxicity. However, always check with your institutional guidelines first.
  • Before recycling or disposing of the empty container, ensure all labels are defaced or removed to prevent misuse.[3]

Important Considerations:

  • Regulatory Compliance: Always consult and adhere to the specific disposal guidelines provided by your institution's EHS department, as well as local and national regulations.[1][4]

  • Avoid Sewers: Do not flush large quantities of this compound down the toilet or pour them into the sewer system.[1][3] While biodegradable, high concentrations can impact the efficiency of wastewater treatment processes.[1]

Logical Flow for this compound Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated is_small Is the quantity small (e.g., typical lab scale)? start->is_small mix_absorb Mix with an inert, non-combustible absorbent or unappealing substance (e.g., sand, cat litter). is_small->mix_absorb Yes is_large Store in a labeled, sealed container. is_small->is_large No seal_container Place in a sealed, leak-proof container. mix_absorb->seal_container dispose_trash Dispose of in regular solid waste stream (as per local regulations). seal_container->dispose_trash decontaminate Decontaminate empty containers by rinsing with water. dispose_trash->decontaminate contact_contractor Contact licensed chemical waste disposal contractor. is_large->contact_contractor contact_contractor->decontaminate end End: Proper Disposal Complete dispose_container Dispose of or recycle empty container after defacing label. decontaminate->dispose_container dispose_container->end

Caption: Decision-making workflow for the proper disposal of this compound.

References

Personal protective equipment for handling m-PEG48-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling m-PEG48-OH. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications & Remarks
Eye and Face Protection Safety Glasses with Side Shields or Chemical Splash GogglesMust meet ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1]
Skin Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended.[2] Inspect gloves for any damage before use and change them immediately upon contact with the chemical.
Laboratory CoatA Nomex® laboratory coat is recommended.[1] It should be fully buttoned to cover as much skin as possible.
Full-Length Pants and Closed-Toe ShoesPants should be made of a non-synthetic material like cotton. Shoes must cover the entire foot.[1]
Respiratory Protection Generally Not Required Under Normal UseUse a NIOSH-approved air-purifying respirator with a particulate filter if working in a poorly ventilated area or if dust is generated.[1][2]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is critical for the safe handling of this compound. The following workflow outlines the key steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_sds 2. Review SDS prep_ppe->prep_sds prep_area 3. Prepare Work Area prep_sds->prep_area handle_weigh 4. Weigh/Measure prep_area->handle_weigh Proceed to handling handle_transfer 5. Transfer handle_weigh->handle_transfer handle_dissolve 6. Dissolve handle_transfer->handle_dissolve cleanup_decon 7. Decontaminate handle_dissolve->cleanup_decon Proceed to cleanup cleanup_dispose 8. Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe 9. Doff PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash 10. Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound

Experimental Protocol for Handling this compound:

  • Don PPE: Before entering the designated work area, put on all required personal protective equipment as detailed in the table above.

  • Review SDS: Always have the Safety Data Sheet (SDS) for polyethylene (B3416737) glycol readily accessible and review it before starting any new procedure. Although a specific SDS for this compound is not available, general PEG SDSs provide valuable safety information.[3]

  • Prepare Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents ready.

  • Weigh/Measure: Carefully weigh or measure the required amount of this compound. If it is a powder, avoid generating dust.[3]

  • Transfer: Use a spatula or other appropriate tool to transfer the material.

  • Dissolve: If dissolving the compound, add it slowly to the solvent while stirring to avoid splashing. Polyethylene glycols are generally soluble in water and various organic solvents.

  • Decontaminate: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Dispose of Waste: Dispose of all waste, including empty containers and contaminated PPE, according to the disposal plan outlined below.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.

III. Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization and Disposal Procedure:

Waste Type Disposal Container Disposal Procedure
Unused this compound Labeled Hazardous Waste ContainerDispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes) Labeled Solid Waste ContainerCollect in a designated, sealed container and dispose of through the EHS office.
Contaminated PPE (e.g., gloves, disposable lab coat) Labeled Solid Waste ContainerPlace in a designated, sealed bag or container for disposal as chemical waste.
Empty this compound Container Regular Trash (after triple rinsing)Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of in the regular trash.

Important Considerations:

  • Regulatory Compliance: All waste disposal must comply with local, state, and federal regulations. Consult your institution's EHS guidelines for specific procedures.

  • Waste Minimization: Plan experiments to minimize the generation of waste.

The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.

cluster_waste_type Categorize Waste cluster_disposal Disposal Path start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid waste? is_sharp->is_liquid No sharps_container Sharps Container is_sharp->sharps_container Yes is_solid Is it solid, non-sharp waste? is_liquid->is_solid No liquid_waste Liquid Chemical Waste is_liquid->liquid_waste Yes solid_waste Solid Chemical Waste is_solid->solid_waste Yes

Caption: Disposal Decision Tree for this compound Waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.